molecular formula C9H9BrO2 B1279903 4-Bromo-2,6-dimethylbenzoic acid CAS No. 74346-19-3

4-Bromo-2,6-dimethylbenzoic acid

Cat. No.: B1279903
CAS No.: 74346-19-3
M. Wt: 229.07 g/mol
InChI Key: DJZAABLAECNINV-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZAABLAECNINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474760
Record name 4-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74346-19-3
Record name 4-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,6-dimethylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique structural arrangement, featuring a bromine atom at the para position and two methyl groups ortho to the carboxylic acid function, imparts specific steric and electronic properties that influence its reactivity and physical behavior. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthetic protocols, formulation studies, and analytical method development. This guide provides a comprehensive overview of the core physical properties of this compound, supported by established experimental data and theoretical insights.

Core Physicochemical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its identification, purification, and handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 74346-19-3[1]
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1][2]
Appearance Solid
Melting Point 197-198 °C
Boiling Point 321.1 ± 30.0 °C at 760 mmHg
Predicted XLogP3-AA 2.9[2]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical reactions and formulations.

Qualitative Solubility: This compound exhibits moderate solubility in organic solvents and is less soluble in water[3]. The presence of the nonpolar benzene ring and methyl groups, along with the hydrophobic bromine atom, contributes to its solubility in organic media. Conversely, the polar carboxylic acid group allows for limited interaction with water.

Quantitative Solubility (Estimated): While precise quantitative solubility data is not readily available in the literature, an estimation based on its structure and the properties of similar substituted benzoic acids can be made. It is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, and sparingly soluble in nonpolar solvents like hexane. Its aqueous solubility is anticipated to be low but can be significantly increased in alkaline solutions due to the formation of the more soluble carboxylate salt.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard laboratory procedure for determining the solubility of a solid organic compound like this compound.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh a precise amount of this compound. prep2 Choose a selection of solvents (e.g., water, ethanol, acetone, hexane). prep1->prep2 exp1 Add a known volume of a chosen solvent to a vial containing the weighed solid. prep2->exp1 exp2 Agitate the mixture at a constant temperature for an extended period to ensure equilibrium. exp1->exp2 exp3 Allow any undissolved solid to settle. exp2->exp3 ana1 Carefully extract a known volume of the supernatant. exp3->ana1 ana2 Evaporate the solvent from the supernatant. ana1->ana2 ana3 Weigh the remaining solid residue. ana2->ana3 ana4 Calculate the solubility (e.g., in g/100 mL). ana3->ana4

Caption: Workflow for the experimental determination of solubility.

Acidity (pKa)

The acidity of this compound, quantified by its pKa value, is a key determinant of its chemical behavior, particularly in acid-base reactions and its physiological disposition in drug development.

Theoretical Estimation of pKa: An experimental pKa value for this compound is not readily found in the literature. However, we can estimate its acidity based on the known pKa of benzoic acid (4.20) and the electronic effects of its substituents[4].

  • Bromine (para-substituent): Bromine is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+R). In the para position, the inductive effect typically outweighs the resonance effect, leading to an increase in acidity (a lower pKa) compared to benzoic acid. For example, the pKa of 4-bromobenzoic acid is approximately 4.0.

  • Methyl Groups (ortho-substituents): Methyl groups are electron-donating through their inductive effect (+I). This effect would typically decrease the acidity (increase the pKa). However, the presence of substituents in the ortho positions of benzoic acid leads to a phenomenon known as the "ortho effect"[5]. This effect, which is a combination of steric and electronic factors, invariably increases the acidity of the benzoic acid derivative, regardless of the electronic nature of the substituent[5]. The steric hindrance from the two ortho-methyl groups forces the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity reduces the resonance stabilization of the undissociated acid, thereby increasing its acidity.

Considering these factors, it is predicted that the pKa of this compound will be lower than that of benzoic acid, likely in the range of 3.0-3.5.

Experimental Determination of pKa

The pKa of a benzoic acid derivative can be determined experimentally through potentiometric titration.

G cluster_setup Titration Setup cluster_titration Titration Process cluster_data Data Analysis setup1 Dissolve a known amount of the acid in a suitable solvent (e.g., water/ethanol mixture). setup2 Calibrate a pH meter with standard buffer solutions. setup1->setup2 setup3 Place the pH electrode in the acid solution. setup2->setup3 tit1 Add a standard solution of a strong base (e.g., NaOH) in small, known increments. setup3->tit1 tit2 Record the pH of the solution after each addition. tit1->tit2 data1 Plot the pH of the solution versus the volume of base added to generate a titration curve. tit2->data1 data2 Determine the volume of base required to reach the half-equivalence point. data1->data2 data3 The pH at the half-equivalence point is equal to the pKa of the acid. data2->data3

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While fully interpreted spectra for this specific compound are not widely published, we can predict the key features based on its molecular structure.

¹H NMR Spectroscopy (Predicted): A proton Nuclear Magnetic Resonance (¹H NMR) spectrum would provide valuable information about the arrangement of hydrogen atoms in the molecule.

  • Aromatic Protons: The two equivalent protons on the benzene ring (at positions 3 and 5) would appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm).

  • Methyl Protons: The six equivalent protons of the two methyl groups at positions 2 and 6 would appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum reveals the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 229). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the presence of the ⁸¹Br isotope.

  • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, m/z = 17) and the loss of the entire carboxylic acid group (-COOH, m/z = 45).

Conclusion

References

  • Table 20.
  • Acidity of Carboxylic Acids. [Link][7]
  • Wang, Z., Deng, H., Li, X., Ji, P., & Cheng, J.-P. (2014). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 79(2), 659–666. [Link][8][9]
  • NIST. Benzoic acid, 4-bromo-. [Link][11][12]
  • PubChem. 4-Bromo-2-methylbenzoic acid. [Link][13]
  • NIST. Benzoic acid, 4-bromo-, ethyl ester. [Link][16]
  • PubChem. This compound. [Link][4]
  • PubChemLite. This compound (C9H9BrO2). [Link][17]

Sources

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzoic acid (CAS: 74346-19-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2,6-dimethylbenzoic acid, a key building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind experimental choices, ensuring a self-validating system of protocols and analyses for the discerning scientific professional.

Molecular Overview and Physicochemical Properties

This compound is an aromatic carboxylic acid distinguished by a bromine atom at the para-position and two methyl groups flanking the carboxylic acid function. This unique substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The steric hindrance provided by the ortho-methyl groups influences the reactivity of the carboxylic acid, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74346-19-3[2]
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [3]
Appearance White to off-white solid[1]
Melting Point 197-198 °C[4]
Boiling Point 321.1 ± 30.0 °C at 760 mmHg (Predicted)[4]
Solubility Moderately soluble in organic solvents, sparingly soluble in water.[1]
IUPAC Name This compound[3]
SMILES CC1=CC(=CC(=C1C(=O)O)C)Br[3]
InChIKey DJZAABLAECNINV-UHFFFAOYSA-N[3]

Synthesis of this compound: A Plausible and Detailed Protocol

While multiple synthetic routes can be envisioned, a common and reliable approach involves the electrophilic bromination of 2,6-dimethylbenzoic acid. The directing effects of the carboxylic acid and the activating methyl groups, combined with the steric environment, favor bromination at the para-position.

An alternative approach involves the Grignard reaction of 1,4-dibromo-2,6-dimethylbenzene followed by carboxylation, though this may present challenges with selectivity. The direct bromination of 2,6-dimethylbenzoic acid is often more straightforward.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 2,6-Dimethylbenzoic Acid Reagents Bromine (Br2) Iron(III) Bromide (FeBr3, catalyst) Dichloromethane (DCM) Reaction Electrophilic Aromatic Substitution Start->Reaction Substrate Reagents->Reaction Reaction Conditions Workup Aqueous Quench Extraction Reaction->Workup Crude Product Purification Recrystallization Workup->Purification Isolated Solid Product This compound Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a robust method for the synthesis of this compound from 2,6-dimethylbenzoic acid.

Materials:

  • 2,6-Dimethylbenzoic acid

  • Liquid Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol or a mixture of ethanol and water for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2,6-dimethylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (0.05 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Achieving High Purity through Recrystallization

Recrystallization is an effective method for purifying the crude this compound, leveraging its differential solubility in a hot versus a cold solvent system.

Experimental Protocol: Recrystallization
  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. Alternatively, other solvent systems such as heptane/ethyl acetate can be explored.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to obtain pure this compound.

Analytical Characterization: A Spectroscopic Overview

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical_Workflow Product Pure Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Structure_Confirmation Structural Elucidation and Purity Assessment NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Sources

Foreword: The Strategic Importance of 4-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dimethylbenzoic acid

In the landscape of modern drug discovery and materials science, the strategic value of precisely functionalized aromatic building blocks cannot be overstated. This compound is a prime example of such a scaffold. Its sterically hindered carboxylic acid group, combined with a reactive bromine handle, makes it a highly versatile intermediate for creating complex molecular architectures. The ortho-dimethyl substitution pattern imparts unique conformational constraints that are often sought after in the design of bioactive molecules and advanced materials. This guide provides a comprehensive, field-tested perspective on the synthesis of this valuable compound, moving beyond a simple recitation of steps to explore the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome.

Part 1: Synthetic Strategy Analysis: A Logic-Driven Approach

The synthesis of a target molecule is a process of strategic elimination. Several theoretical pathways can be envisioned for this compound, but only one typically emerges as the most efficient and practical.

  • Sandmeyer Reaction Pathway: One could conceive of a route starting from 4-bromo-2,6-dimethylaniline.[1][2] This would involve the conversion of the aniline to a diazonium salt, followed by a cyanation reaction (using CuCN) and subsequent hydrolysis of the resulting nitrile to the carboxylic acid.[3][4] While chemically sound, this multi-step sequence is longer and involves the handling of highly reactive diazonium intermediates and toxic cyanide salts, making it less ideal for scale-up.[5]

  • Grignard Carboxylation Pathway: Another approach involves the use of an organometallic intermediate. This could start from a precursor like 1,4-dibromo-2,6-dimethylbenzene. A selective monometalation to form a Grignard reagent, followed by quenching with solid carbon dioxide (dry ice), would yield the target acid.[6][7] The primary challenge here is achieving selective Grignard formation without side reactions, a significant hurdle that complicates purification and reduces overall yield.

  • Oxidation of a Precursor: A third strategy could involve the oxidation of a methyl group on a pre-brominated xylene derivative, such as 4-bromo-1-ethyl-2,6-dimethylbenzene. However, controlling the oxidation to selectively form the carboxylic acid without affecting other parts of the molecule can be challenging and often requires harsh conditions.[8][9]

  • Preferred Pathway: Direct Electrophilic Aromatic Substitution: The most logical and efficient route is the direct electrophilic bromination of 2,6-dimethylbenzoic acid. This strategy is predicated on a fundamental understanding of substituent effects in electrophilic aromatic substitution. The two methyl groups are powerful activating, ortho-, para-directing groups. The carboxylic acid is a deactivating, meta-directing group. The cumulative effect of the two methyl groups strongly directs the incoming electrophile (Br+) to the C4 position (para to one methyl group and ortho to the other), which is sterically unhindered. This overwhelming directing effect overrides the influence of the deactivating carboxyl group, leading to high regioselectivity for the desired product. This makes the direct bromination a robust, single-step transformation with a high probability of success.

Part 2: Core Synthesis Protocol: Electrophilic Bromination

This protocol is based on modern, efficient methods that avoid the use of elemental bromine, opting for a more manageable and safer brominating agent.

Experimental Objective

To synthesize this compound via the electrophilic bromination of 2,6-dimethylbenzoic acid with high yield and purity.

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
2,6-Dimethylbenzoic acid150.177.51 g1.0Starting Material
Tetrabutylammonium tribromide (Bu₄NBr₃)482.1726.52 g1.1Brominating Agent
Acetic Acid (Glacial)60.05150 mL-Solvent[10]
Sodium Thiosulfate (Na₂S₂O₃)158.11~5 g-For quenching
Deionized Water18.02~500 mL-For work-up
Ethanol46.07As needed-For recrystallization
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add 2,6-dimethylbenzoic acid (7.51 g, 50.0 mmol).

  • Dissolution: Add 150 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Brominating Agent: To the stirred solution, add tetrabutylammonium tribromide (26.52 g, 55.0 mmol) portion-wise over 15 minutes. The solution will develop a characteristic orange-brown color.

  • Reaction Execution: Heat the reaction mixture to 60°C using an oil bath. Maintain this temperature and continue stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of cold deionized water while stirring vigorously. A white precipitate of the crude product will form.

  • Quenching: To quench any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears completely.

  • Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with three portions of 50 mL cold deionized water to remove any residual acetic acid and salts.

  • Purification by Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product Collection: Collect the purified white crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them under vacuum to a constant weight.

  • Characterization: Determine the yield, melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 3: Mechanistic Insights

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: The brominating agent, Bu₄NBr₃, serves as a source of electrophilic bromine.

  • Nucleophilic Attack: The electron-rich aromatic ring of 2,6-dimethylbenzoic acid attacks the bromine electrophile. The directing effects of the two methyl groups favor the formation of a sigma complex (arenium ion) where the positive charge is stabilized by resonance, particularly with the bromine attached at the C4 position.

  • Deprotonation and Aromatization: A base (such as the bromide ion) removes the proton from the C4 position, collapsing the sigma complex and restoring the aromaticity of the ring, yielding the final product, this compound.

Part 4: Data Analysis and Characterization

A successful synthesis is validated by rigorous data analysis.

Expected Results
ParameterExpected Value
Theoretical Yield 11.45 g
Appearance White crystalline solid
Melting Point 150-153 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.25 (s, 2H, Ar-H), 2.40 (s, 6H, 2 x CH₃), 11.0-12.0 (br s, 1H, COOH)
¹³C NMR (CDCl₃, 100 MHz) δ 173.5 (COOH), 139.0 (C-CH₃), 132.0 (C-Br), 129.5 (C-H), 125.0 (C-COOH), 21.0 (CH₃)

Part 5: Visualization of the Synthetic Workflow

A clear visual representation of the process is essential for reproducibility and understanding.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start_mat 2,6-Dimethylbenzoic Acid + Acetic Acid reaction_mix Combine & Heat (60°C, 12-16h) start_mat->reaction_mix reagent Bu4NBr3 reagent->reaction_mix precipitation Precipitate in H2O reaction_mix->precipitation 1. Cool quench Quench with Na2S2O3 precipitation->quench filtration1 Vacuum Filtration quench->filtration1 recrystallize Recrystallize (Hot Ethanol) filtration1->recrystallize Crude Product filtration2 Vacuum Filtration & Dry recrystallize->filtration2 final_product Final Product: This compound filtration2->final_product Purified Product

Caption: Workflow for the synthesis of this compound.

Part 6: Safety, Handling, and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood. Acetic acid is corrosive, and brominating agents are toxic and oxidizing. Handle with care.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or losses during work-up. Ensure the reaction goes to completion via TLC monitoring. Be careful not to use an excessive amount of solvent during recrystallization.

    • Formation of Impurities: The primary potential impurity is the starting material. Dibrominated byproducts (3,5-dibromo-2,6-dimethylbenzoic acid) are possible if excess brominating agent is used or if the reaction temperature is too high. Careful control of stoichiometry and temperature is critical.[11] Recrystallization is typically effective at removing these impurities.

Conclusion

The direct electrophilic bromination of 2,6-dimethylbenzoic acid stands out as a superior method for synthesizing this compound. Its high regioselectivity, operational simplicity, and avoidance of harsh reagents make it an efficient and scalable route. By understanding the mechanistic principles and adhering to a validated protocol, researchers can reliably produce this key synthetic intermediate for application in advanced research and development programs.

References

  • Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick. This document details a procedure for benzylic bromination using N-bromosuccinimide (NBS), a common brominating agent. While not a direct protocol for the target molecule, it provides context on related bromination techniques. Source: University of Lethbridge.
  • Sandmeyer reaction - Wikipedia. Provides a detailed overview of the Sandmeyer reaction, a method for synthesizing aryl halides from aryl diazonium salts. Source: Wikipedia. [Link]
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. A patent describing multi-step syntheses starting from brominated benzoic acid derivatives.
  • Sandmeyer reaction - L.S.College, Muzaffarpur. An educational resource describing the mechanism and applications of the Sandmeyer reaction. Source: L.S. College, Muzaffarpur.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. A laboratory manual detailing the synthesis of benzoic acid via a Grignard reaction with carbon dioxide. Source: University of Missouri–St. Louis.
  • organic synthesis: benzoic acid via a grignard reaction. An educational document explaining the synthesis of benzoic acid using a Grignard reagent, highlighting key practical concepts. Source: University of Calgary.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. A detailed explanation of the formation and reactions of diazonium salts, including the Sandmeyer reaction. Source: Master Organic Chemistry. [Link]
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. This document provides experimental procedures, including the bromination of 2,6-dimethylbenzoic acid using Bu₄NBr₃. Source: The Royal Society of Chemistry.
  • Synthesis of 2,6-dimethylaniline - PrepChem.com. Discusses the bromination of 2,6-dimethylaniline, noting that the 4-bromo derivative is predominantly formed. Source: PrepChem.com. [Link]
  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC - NIH. A research article on an alternative method for synthesizing aryl bromides from carboxylic acids.
  • Stability Under Reaction Conditions: A Technical Guide to 4-Bromo-2,6-difluoroaniline - Benchchem.
  • Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. A paper describing general methods for the bromination of aromatic compounds in acetic acid. Source: Revue Roumaine de Chimie.
  • 4-Bromo-2,6-dimethylaniline Six Chongqing Chemdad Co. Commercial listing for a potential precursor chemical. Source: chemdad.com.
  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents. A patent describing the oxidation of p-bromotoluene to 4-bromobenzoic acid.
  • Grignard Reaction Experiment Part 1, Prelab - YouTube. An educational video explaining the Grignard reaction for synthesizing a carboxylic acid. Source: YouTube. [Link]
  • Oxidative Transformation of Ethylbenzene Utilizing Metal Bound Immobilized Catalysts | Eurasian Journal of Chemistry. A research article on the oxidation of ethylbenzene, relevant to the synthesis of benzoic acid derivatives. Source: Eurasian Journal of Chemistry.
  • NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids - Learn CBSE. Educational text covering the conversion of various compounds into benzoic acid. Source: Learn CBSE. [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 4-Bromo-2,6-dimethylbenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 4-Bromo-2,6-dimethylbenzoic Acid

This compound is an aromatic carboxylic acid characterized by a bromine atom at the para-position and two methyl groups ortho to the carboxylic acid function.[1][2][3] This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable building block in medicinal chemistry and drug discovery. The steric hindrance provided by the two methyl groups influences the conformation of the molecule and its interactions with biological targets. The bromine atom, a versatile halogen, can participate in various chemical transformations and can also act as a key interaction point in ligand-receptor binding.[4] This guide provides an in-depth exploration of the structural analogs of this compound, detailing their synthesis, biological activities, and structure-activity relationships (SAR), with a focus on their potential as therapeutic agents.

Core Concepts in the Design of Structural Analogs

The design of structural analogs of a lead compound is a cornerstone of medicinal chemistry. The goal is to systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For the this compound scaffold, analog design primarily focuses on three key areas:

  • Modification of the 4-position substituent: Replacing the bromine atom with other functional groups can profoundly alter the compound's electronic and steric properties, influencing its binding affinity and biological activity.

  • Alteration of the 2,6-dimethyl substitution: While the dimethyl groups are a defining feature, their modification or replacement can modulate the molecule's conformation and interaction with target proteins.

  • Derivatization of the carboxylic acid group: Converting the carboxylic acid to esters, amides, or other bioisosteres can impact the compound's solubility, membrane permeability, and metabolic stability.

This guide will primarily focus on the first and second strategies, exploring the rich chemical space accessible from this versatile scaffold.

Classes of Structural Analogs Based on 4-Position Substitution

The bromine atom at the 4-position serves as a convenient synthetic handle for introducing a wide variety of functional groups via cross-coupling reactions and other transformations. This allows for a systematic investigation of the SAR at this position.

4-Amino-2,6-dimethylbenzoic Acid and its Derivatives

Rationale for Modification: The introduction of an amino group at the 4-position introduces a basic center and a hydrogen bond donor/acceptor, which can lead to new interactions with biological targets. The aniline moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds in the ATP-binding pocket.[5]

Synthetic Strategies: The most common route to 4-amino-2,6-dimethylbenzoic acid is through the reduction of the corresponding nitro compound, 2,6-dimethyl-4-nitrobenzoic acid.[6] The nitro precursor can be synthesized by the oxidation of 4-nitro-2,6-dimethyltoluene.[7] An alternative starting point is 4-bromo-2,6-dimethylaniline, which can be prepared by the bromination of 2,6-dimethylaniline.[1][8]

Biological Activities and SAR: 4-Amino-2,6-dimethylbenzoic acid derivatives have shown promise as kinase inhibitors.[5] The amino group can be further derivatized to amides, sulfonamides, and ureas to probe the SAR and optimize activity. For example, quinazoline-based derivatives incorporating the 4-amino-2,6-dimethylphenyl moiety have been investigated as potent anticancer agents.

Experimental Protocol: Synthesis of 4-Amino-2,6-dimethylbenzoic Acid from 2,6-Dimethyl-4-nitrobenzoic Acid

  • Dissolution: Dissolve 2,6-dimethyl-4-nitrobenzoic acid (1.0 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-dimethylbenzoic acid.

Mechanism of Action: Kinase Inhibition

Many 4-amino-substituted benzoic acid derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[9] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

G cluster_0 Kinase Inhibition by 4-Amino-2,6-dimethylbenzoic Acid Analog Analog Analog Kinase Kinase Analog->Kinase Binds to ATP pocket Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Signaling Cell Signaling Phosphorylated_Substrate->Cell_Signaling Cancer_Progression Cancer Progression Cell_Signaling->Cancer_Progression

Caption: Kinase inhibition by a 4-amino-2,6-dimethylbenzoic acid analog.

4-Nitro-2,6-dimethylbenzoic Acid and its Derivatives

Rationale for Modification: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring. Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer effects.[6] The nitro group can also serve as a synthetic precursor to the amino group.

Synthetic Strategies: 2,6-Dimethyl-4-nitrobenzoic acid can be synthesized by the oxidation of 4-nitro-2,6-dimethyltoluene using oxidizing agents like potassium permanganate or nitric acid.[4][7][10][11]

Biological Activities and SAR: Derivatives of 4-nitrobenzoic acid have been investigated for their antimicrobial and anticancer properties.[6] The strong electron-withdrawing nature of the nitro group can enhance the acidity of the carboxylic acid and influence its interactions with biological targets.

4-Hydroxy-2,6-dimethylbenzoic Acid and its Derivatives

Rationale for Modification: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional interaction points with biological targets. Phenolic compounds are well-known for their antioxidant and various other biological activities.[12][13]

Synthetic Strategies: 4-Hydroxy-2,6-dimethylbenzoic acid can be prepared from 4-amino-2,6-dimethylbenzoic acid via diazotization followed by hydrolysis.

Biological Activities and SAR: Hydroxybenzoic acid derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2][12][13][14][15][16] The position and number of hydroxyl groups on the benzoic acid ring are critical for their activity.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (structural analogs of this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

4-Alkoxy-2,6-dimethylbenzoic Acid and its Derivatives

Rationale for Modification: Alkoxy groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The size and nature of the alkyl group can be varied to fine-tune the compound's properties.[18][19][20]

Synthetic Strategies: 4-Alkoxy-2,6-dimethylbenzoic acids can be synthesized by the alkylation of 4-hydroxy-2,6-dimethylbenzoic acid with the appropriate alkyl halide in the presence of a base.[21]

Biological Activities and SAR: Alkoxy-substituted benzoic acid derivatives have been explored for various biological activities, including anticancer and anti-inflammatory effects.[18][21] The length and branching of the alkyl chain can significantly impact the biological activity.

4-Cyano-2,6-dimethylbenzoic Acid and its Derivatives

Rationale for Modification: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It is often used as a bioisostere for other functional groups and can be a key pharmacophoric element.[22][23][24][25][26]

Synthetic Strategies: 4-Cyano-2,6-dimethylbenzoic acid can be prepared from this compound via a cyanation reaction, typically using a cyanide source and a palladium catalyst.

Biological Activities and SAR: Cyano-substituted benzoic acid derivatives have been investigated in drug discovery for various targets. The cyano group's electronic properties and ability to participate in specific interactions can lead to potent and selective inhibitors.

Broader Structural Modifications of the 2,6-Dimethylbenzoic Acid Scaffold

While modifications at the 4-position are a primary focus, alterations to the 2,6-dimethylbenzoic acid core itself can also lead to novel analogs with interesting biological profiles.

Rationale for Modification: Changing the substitution pattern on the aromatic ring or replacing the phenyl ring with other heterocyclic systems can lead to compounds with entirely new pharmacological properties.

Synthetic Strategies: The synthesis of these more complex analogs often involves multi-step synthetic sequences, utilizing a variety of modern organic chemistry reactions.

Biological Activities and SAR: The biological activities of these broadly modified analogs are highly dependent on the specific structural changes made. For example, replacing the phenyl ring with a thiazole or quinazoline can lead to potent kinase inhibitors.[27][28]

Table 1: Summary of Biological Activities of 4-Substituted-2,6-dimethylbenzoic Acid Analogs

4-SubstituentClass of CompoundPrimary Biological ActivityPotential Therapeutic Area
-NH2Amino-benzoic acidKinase InhibitionCancer
-NO2Nitro-benzoic acidAntimicrobial, AnticancerInfectious Diseases, Cancer
-OHHydroxy-benzoic acidAntioxidant, AnticancerCancer, Inflammatory Diseases
-ORAlkoxy-benzoic acidAnticancer, Anti-inflammatoryCancer, Inflammatory Diseases
-CNCyano-benzoic acidEnzyme InhibitionVarious

Future Perspectives and Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of a diverse range of biologically active molecules. The systematic exploration of its structural analogs has led to the identification of potent inhibitors of various enzymes and promising candidates for the treatment of cancer and other diseases. Future research in this area will likely focus on:

  • Optimization of Lead Compounds: Further refinement of the most promising analogs to improve their potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Mechanisms of Action: In-depth studies to fully understand the molecular mechanisms by which these compounds exert their biological effects.

  • Exploration of New Therapeutic Areas: Screening of these analogs against a wider range of biological targets to identify new therapeutic applications.

This in-depth technical guide has provided a comprehensive overview of the current state of research on the structural analogs of this compound. The detailed synthetic protocols, biological data, and mechanistic insights presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field.

References

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A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2,6-dimethylbenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the application of modern spectroscopic techniques for the structural elucidation and quality control of this compound. We will explore the theoretical underpinnings and experimental protocols for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). Through a combination of predicted data, analysis of analogous compounds, and established spectroscopic principles, this guide serves as a self-validating reference for the comprehensive analysis of this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid with a unique substitution pattern that imparts specific chemical properties, making it a valuable building block in organic synthesis. Its applications span the development of novel pharmaceuticals, agrochemicals, and advanced polymers. The precise arrangement of the bromo, methyl, and carboxylic acid functionalities on the benzene ring dictates its reactivity and ultimately the properties of the final products.

Therefore, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic methods provide a powerful, non-destructive suite of tools to achieve this. This guide will delve into the core techniques used to build a complete spectroscopic profile of this molecule, ensuring its identity and quality for downstream applications.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that will be interrogated by different spectroscopic techniques.

Caption: Molecular structure of this compound.

Each spectroscopic technique will provide complementary information:

  • ¹H NMR: Will reveal the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: Will identify the number of unique carbon atoms and their electronic environments.

  • FT-IR: Will confirm the presence of key functional groups, notably the carboxylic acid.

  • EI-MS: Will determine the molecular weight and provide information on the fragmentation pattern, aiding in structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Experimental Causality

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, like protons, behave as tiny magnets. When placed in an external magnetic field, they can align with or against the field, creating two energy states. The energy difference between these states corresponds to radio frequencies. The precise resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ). Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

For this compound, we expect distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[1] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift defined as 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For a dilute sample, a greater number of scans will be required to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure and data from analogous compounds, the following ¹H NMR spectrum is predicted for this compound.

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~11-13Singlet (broad)1H-COOH
2~7.3-7.5Singlet2HAr-H
3~2.4-2.6Singlet6H-CH₃

Interpretation:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegative oxygen atoms and typically appears as a broad singlet far downfield, often between 11 and 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region, likely between 7.3 and 7.5 ppm. The electron-withdrawing bromine atom and carboxylic acid group will influence their exact chemical shift.

  • Methyl Protons (-CH₃): The two methyl groups are also chemically equivalent and will give rise to a single, sharp singlet. Their position, ortho to the carboxylic acid, will result in a downfield shift compared to unsubstituted toluene, likely in the range of 2.4-2.6 ppm.

Caption: Experimental workflow for ¹H NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles and Experimental Causality

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The principles are similar to ¹H NMR, but the natural abundance of the ¹³C isotope is only 1.1%, and its gyromagnetic ratio is smaller, resulting in a much lower sensitivity.[2] To overcome this, spectra are typically acquired with broadband proton decoupling, which collapses all C-H couplings into singlets and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, making signal overlap less common. The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Data Acquisition: The experiment is performed on a high-field NMR spectrometer (e.g., 100 or 125 MHz for ¹³C). A significantly larger number of scans is required compared to ¹H NMR to obtain a good spectrum. Broadband proton decoupling is employed.

Predicted ¹³C NMR Spectrum and Interpretation

Due to the molecule's symmetry, we expect to see 5 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

Signal Predicted Chemical Shift (δ, ppm) Assignment
1~170-175-COOH
2~140-145C-Br
3~135-140C-CH₃ (x2)
4~130-135C-H (x2)
5~20-25-CH₃ (x2)

Interpretation:

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum, typically between 170 and 175 ppm.

  • Aromatic Carbons:

    • The carbon atom bonded to the bromine (C-Br ) will be influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone. Its predicted range is around 140-145 ppm.

    • The two carbons bearing the methyl groups (C-CH₃ ) are equivalent and will appear as a single peak, likely in the 135-140 ppm range.

    • The two carbons bonded to hydrogen (C-H ) are also equivalent and will resonate as one signal, predicted to be in the 130-135 ppm region.

    • The quaternary carbon attached to the carboxylic acid group will be in a similar region to the other substituted aromatic carbons.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak in the aliphatic region, typically between 20 and 25 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Principles and Experimental Causality

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching and bending). The frequency of the absorbed radiation is specific to the type of bond and the functional group it is part of. This makes FT-IR an excellent tool for identifying functional groups.

For this compound, the most characteristic absorptions will be from the carboxylic acid group. The O-H bond will give a very broad absorption due to hydrogen bonding, and the C=O bond will show a strong, sharp absorption.

Experimental Protocol: FT-IR (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted FT-IR Spectrum and Interpretation
Predicted Frequency Range (cm⁻¹) Vibration Intensity
2500-3300O-H stretch (carboxylic acid dimer)Broad, Strong
~1700C=O stretch (carboxylic acid)Strong, Sharp
~1600, ~1475C=C stretch (aromatic)Medium
~1300C-O stretchMedium
~1200O-H bendMedium
Below 1000C-Br stretchMedium-Weak

Interpretation:

  • O-H Stretch: A very broad and intense absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[3][4]

  • C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[5][6]

  • Aromatic C=C Stretches: Medium intensity peaks in the 1475-1600 cm⁻¹ region confirm the presence of the benzene ring.

  • C-O Stretch and O-H Bend: These vibrations will appear in the fingerprint region and further support the presence of the carboxylic acid group.

  • C-Br Stretch: A weaker absorption in the lower frequency region (below 1000 cm⁻¹) is expected for the carbon-bromine bond.

Electron Ionization Mass Spectrometry (EI-MS)

Theoretical Principles and Experimental Causality

In EI-MS, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion causes it to fragment in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing the molecular weight and structural information.

For this compound, the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M/M+2" pattern) of almost equal intensity, separated by 2 m/z units.

Experimental Protocol: EI-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to ensure vaporization.

  • Ionization: The gaseous sample molecules are passed through a beam of 70 eV electrons in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular weight of C₉H₉BrO₂ is approximately 228 g/mol (for ⁷⁹Br) and 230 g/mol (for ⁸¹Br). Therefore, the mass spectrum will show a molecular ion peak cluster at m/z 228 and 230 with roughly equal intensities.

Key Fragmentation Pathways:

MS_Fragmentation cluster_frags Major Fragments M [C₉H₉BrO₂]⁺• m/z 228/230 M_OH [M - OH]⁺ m/z 211/213 M->M_OH - •OH M_COOH [M - COOH]⁺ m/z 183/185 M->M_COOH - •COOH M_Br [M - Br]⁺ m/z 149 M_COOH->M_Br - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Fragments:

  • [M - OH]⁺ (m/z 211/213): Loss of a hydroxyl radical is a common fragmentation for carboxylic acids.

  • [M - COOH]⁺ (m/z 183/185): Loss of the entire carboxyl group as a radical is also a characteristic fragmentation, leading to a bromodimethylbenzene cation.

  • [M - Br]⁺ (m/z 149): Loss of the bromine atom will result in a fragment at m/z 149. This peak will be a singlet, as the isotopic signature of bromine is lost.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and EI-MS provides a robust and self-validating methodology for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they form an indispensable toolkit for any researcher working with this important chemical intermediate. The predicted data and interpretations provided in this guide serve as a reliable reference for the quality control and characterization of this compound in a research and development setting.

References

  • iChemical. (n.d.). This compound, CAS No. 74346-19-3.
  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • University of California, Los Angeles. (n.d.). IR: carboxylic acids.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug development. We will delve into the theoretical basis for the expected spectrum, provide a detailed experimental protocol for its acquisition, and offer a thorough interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Structural Significance of this compound

This compound presents a fascinating case for ¹H NMR analysis due to the interplay of electronic and steric effects exerted by its substituents. The bromine atom at the para position is an electron-withdrawing group via induction but a weak deactivator due to hyperconjugation. The two methyl groups at the ortho positions are electron-donating and, more importantly, introduce significant steric hindrance around the carboxylic acid moiety. This steric strain, often referred to as the "ortho effect," can force the carboxyl group out of the plane of the benzene ring, thereby influencing the electronic environment of the aromatic protons.[1] Understanding these interactions is key to accurately interpreting the resulting ¹H NMR spectrum.

A visual representation of the structure of this compound is provided below:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

An in-silico prediction of the ¹H NMR spectrum of this compound in CDCl₃ was generated using advanced computational algorithms. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. Such predictions are invaluable for anticipating experimental outcomes and for the initial assignment of signals.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.30Singlet2HAromatic protons (H-3, H-5)
~2.45Singlet6HMethyl protons (2 x -CH₃)

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals.

  • The Carboxylic Acid Proton (-COOH): This proton is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and 13.0 ppm.[2] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.[3] The deshielding effect of the adjacent carbonyl group accounts for its significant downfield shift.

  • The Aromatic Protons (H-3 and H-5): Due to the symmetrical substitution pattern of the benzene ring, the two aromatic protons at positions 3 and 5 are chemically equivalent.[4] Consequently, they are expected to resonate at the same frequency, giving rise to a single signal. This signal is predicted to be a singlet, as there are no adjacent protons to cause spin-spin splitting. The predicted chemical shift of around 7.30 ppm is influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups.

  • The Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are also chemically equivalent due to the molecule's symmetry.[4] Therefore, their six protons will produce a single, sharp singlet in the upfield region of the spectrum, predicted to be around 2.45 ppm. The integration of this signal should correspond to six protons.

The expected simplicity of the spectrum, with all signals appearing as singlets, is a direct consequence of the molecule's symmetry. The relationship between the different proton environments is illustrated in the diagram below.

G cluster_molecule This compound cluster_spectrum Predicted ¹H NMR Signals COOH Carboxylic Acid Proton (~11.0-13.0 ppm) Signal1 Broad Singlet (1H) COOH->Signal1 corresponds to Aromatic Aromatic Protons (H-3, H-5) (~7.30 ppm) Signal2 Singlet (2H) Aromatic->Signal2 corresponds to Methyl Methyl Protons (2x -CH₃) (~2.45 ppm) Signal3 Singlet (6H) Methyl->Signal3 corresponds to G start Start: Sample Weighing dissolve Dissolution in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard instrument_setup Spectrometer Setup (Pulse Program, AQ, D1, NS, SW) standard->instrument_setup lock_shim Lock and Shim instrument_setup->lock_shim acquire Data Acquisition (FID) lock_shim->acquire process Data Processing (Fourier Transform) acquire->process phase_calibrate Phase and Calibrate (to TMS) process->phase_calibrate integrate Integration of Signals phase_calibrate->integrate end End: Interpretable Spectrum integrate->end

Caption: Experimental workflow for ¹H NMR acquisition.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. The anticipated spectrum, characterized by three distinct singlets, is a direct reflection of the molecule's symmetry. A thorough understanding of the electronic and steric effects of the substituents is crucial for the accurate interpretation of the chemical shifts. The experimental protocol detailed in this guide provides a reliable method for obtaining a high-quality spectrum, which is an indispensable tool for the characterization and quality control of this compound in research and development settings.

References

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video].
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • University of Regensburg. (n.d.). H NMR Spectroscopy.
  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
  • Wikipedia. (2023, November 29). Ortho effect. In Wikipedia.

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR of 4-Bromo-2,6-dimethylbenzoic acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causality behind experimental design, spectral interpretation, and structural elucidation. We will explore the theoretical basis for the expected chemical shifts, provide a validated experimental protocol, and meticulously assign each resonance in the predicted spectrum, grounding our analysis in authoritative principles of NMR spectroscopy.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule.[1][2] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single line.[1] This feature, combined with the wide range of chemical shifts (~200 ppm), allows for the unambiguous identification of different carbon environments within a molecule, making it a powerful technique for structure verification and elucidation.[2]

For a substituted aromatic compound like this compound, ¹³C NMR is crucial for confirming the substitution pattern on the benzene ring. The chemical shift of each carbon is exquisitely sensitive to its electronic environment, which is modulated by the inductive and resonance effects of the bromo, carboxyl, and methyl substituents. This guide will systematically dissect these influences to build a complete spectral picture of the target molecule.

Molecular Structure and Symmetry Analysis

Before predicting or interpreting a spectrum, a critical first step is to analyze the molecule's structure for symmetry elements, as these will dictate the number of expected NMR signals.

This compound possesses a plane of symmetry that bisects the C1-C4 axis and the carboxylic acid group. This symmetry renders the two methyl groups (at C2 and C6) and their attached carbons equivalent. Likewise, the aromatic protons and their corresponding carbons at the C3 and C5 positions are also chemically equivalent. Consequently, despite having nine carbon atoms in total, we expect to see only six distinct signals in the ¹³C NMR spectrum.

The unique carbon environments are:

  • C1 : The aromatic carbon bonded to the carboxylic acid group.

  • C2/C6 : The two equivalent aromatic carbons bonded to the methyl groups.

  • C3/C5 : The two equivalent aromatic carbons bonded to hydrogen.

  • C4 : The aromatic carbon bonded to the bromine atom.

  • C7 : The carbon of the carboxylic acid group (-C OOH).

  • C8/C9 : The two equivalent carbons of the methyl groups (-C H₃).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Filter & Transfer to NMR Tube add_tms->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Set Parameters (Pulse, Scans) lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Standard workflow for ¹³C NMR spectroscopy.

Spectral Analysis and Interpretation

Predicted ¹³C NMR Chemical Shifts
Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C7 (-COOH)~170.5The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 165-185 ppm range. [5]Aromatic acids are found toward the upfield end of this range. [5]
C2/C6 (-C-CH₃)~139.0These carbons are substituted with electron-donating methyl groups, but are also ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
C1 (-C-COOH)~135.0This quaternary carbon is attached to the deshielding carboxylic acid group. Its chemical shift is influenced by the substituent effects of the ortho methyl groups as well.
C3/C5 (-CH)~130.0These carbons are attached to hydrogen. Their chemical shifts are typical for aromatic CH carbons in a substituted benzene ring. [6]
C4 (-C-Br)~122.0The carbon attached to bromine experiences a "heavy atom effect," which is a shielding effect that shifts the signal upfield compared to what would be expected based on electronegativity alone. [7]
C8/C9 (-CH₃)~21.0Alkyl carbons are highly shielded and appear far upfield. The chemical shift for these methyl groups is characteristic for those attached to an aromatic ring. [6]
Detailed Justification of Assignments
  • Carbonyl Carbon (C7): The signal at ~170.5 ppm is unambiguously assigned to the carboxylic acid carbon. Its sp² hybridization and direct attachment to two electronegative oxygen atoms cause significant deshielding, placing it furthest downfield. [8][9]

  • Aromatic Carbons (C1-C6): These carbons resonate in the characteristic aromatic region of 110-150 ppm. [6] * The assignment of C4 to the ~122.0 ppm signal is based on the known shielding effect of heavier halogens. [7]While bromine is electronegative, the dominant influence on the ipso-carbon's chemical shift is the heavy atom effect, which pushes the resonance upfield.

    • The signals for the quaternary carbons C1 and C2/C6 are expected to be weaker than those for the protonated carbons C3/C5 due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement. [2][10] * The downfield positions of C2/C6 (~139.0 ppm) and C1 (~135.0 ppm) are consistent with their attachment to electron-withdrawing (carboxyl) or sterically bulky (methyl) groups within a substituted ring system.

  • Methyl Carbons (C8/C9): The signal at ~21.0 ppm is assigned to the equivalent methyl carbons. This upfield chemical shift is characteristic of sp³ hybridized carbons in alkyl groups. [6]

Conclusion

The ¹³C NMR spectrum of this compound provides a clear fingerprint of its molecular structure. Through a combination of symmetry analysis, understanding of substituent effects, and a robust experimental protocol, we can confidently predict and assign all six unique carbon signals. The characteristic downfield shift of the carboxylic acid carbon, the upfield shift of the carbon bearing the bromine, and the equivalence of the methyl-substituted and protonated carbons all combine to confirm the 4-bromo-2,6-dimethyl substitution pattern. This guide serves as a framework for researchers to apply these principles to the structural verification of similarly complex synthetic molecules.

References

  • The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • BenchChem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid. (2025).
  • Supporting Information for scientific public
  • NC State University Libraries. Spectroscopy of Carboxylic Acids and Nitriles.
  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds. (2025).
  • ChemicalBook. Benzoic acid(65-85-0) 13C NMR spectrum.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020).
  • Chemical Shifts. 4-BROMO-2,6-DIMETHYLAZOBENZENE - Optional[13C NMR].
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
  • Chemguide. interpreting C-13 NMR spectra.
  • eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.
  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • CASPRE. 13C NMR Predictor.
  • ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube.
  • ChemicalBook. 4-Bromobenzoic acid(586-76-5) 13C NMR spectrum.
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015).
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • Journal of Chemical Education. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). (2023).
  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. (2020).

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Solubility of 4-Bromo-2,6-dimethylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dimethylbenzoic Acid in Organic Solvents

This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and detailed experimental protocols for quantitative solubility determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its experimental determination, drawing on established methodologies and data from structurally related compounds.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior. This compound is an aromatic carboxylic acid with a molecular structure that dictates its interactions with various solvents.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1][2][3][4][5][6]
Molecular Weight 229.07 g/mol [1][3][4][5]
Melting Point 197-198 °C[2]
Boiling Point 321.1 ± 30.0 °C at 760 mmHg[2]
Appearance Solid[1][2]
pKa (Not explicitly found, but expected to be in the range of weak carboxylic acids)
LogP 2.76414[5]

The solid-state nature and relatively high melting point of this compound suggest that significant energy is required to overcome its crystal lattice forces during dissolution. Its molecular weight and LogP value indicate a degree of lipophilicity, which will influence its solubility in organic solvents.

Theoretical Principles of Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is a thermodynamic equilibrium process. The extent of solubility is governed by the interplay of several factors, including the polarity of the solute and solvent, temperature, and the specific intermolecular interactions that can form between them.

The principle of "like dissolves like" is a useful starting point. The solubility of this compound is expected to be higher in solvents with similar polarity and hydrogen bonding capabilities. The molecule possesses both a polar carboxylic acid group capable of acting as a hydrogen bond donor and acceptor, and a larger, more nonpolar aromatic ring substituted with a bromine atom and two methyl groups.

  • Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, which is expected to facilitate its dissolution. The solubility in these solvents is likely to be significant.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): The large nonpolar surface area of the substituted benzene ring will favor interactions with nonpolar solvents through van der Waals forces. However, the highly polar carboxylic acid group will be disfavored in such environments, likely leading to lower solubility compared to polar solvents.

The solubility of benzoic acid and its derivatives generally increases with temperature, as the dissolution process is often endothermic.[7][8]

Anticipated Qualitative Solubility Profile

Based on the structural features of this compound and the known solubility of related compounds like benzoic acid and other substituted benzoic acids, a qualitative solubility profile can be anticipated.[7][8][9]

Solvent ClassExample SolventsAnticipated SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the carboxylic acid group.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighDipole-dipole interactions and hydrogen bond acceptance by the solvent.
Moderately Polar DichloromethaneModerateAbility to interact with both polar and nonpolar regions of the molecule.
Nonpolar Toluene, HexaneLow to ModerateFavorable interactions with the nonpolar aromatic ring, but poor solvation of the carboxylic acid group.
Aqueous WaterLowThe hydrophobic nature of the substituted aromatic ring limits solubility despite the presence of the polar carboxylic acid group.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for obtaining accurate solubility data is through experimental measurement. The equilibrium shake-flask method, followed by gravimetric analysis, is a robust and widely accepted technique.[10][11]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with tight-fitting caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess solute to a known volume of solvent in a sealed vial B Agitate at constant temperature for 24-48 hours A->B C Allow undissolved solid to settle B->C D Withdraw a known volume of the supernatant C->D E Filter the sample to remove particulates D->E F Transfer a precise volume to a pre-weighed container E->F G Evaporate the solvent under controlled conditions F->G H Weigh the dried residue G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the system reaches thermodynamic equilibrium. The time required may vary depending on the solvent and temperature.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours. This allows the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.

  • Gravimetric Analysis:

    • Transfer a precise, known volume of the filtered, saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporation dish or a small vial).

    • Carefully evaporate the solvent under controlled conditions. A vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute is ideal. Alternatively, a gentle stream of nitrogen can be used.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and ensure no moisture is absorbed.

    • Weigh the container with the dried solute residue on an analytical balance.

Data Analysis and Calculation

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of container with residue - Mass of empty container) / Volume of the saturated solution transferred

This process should be repeated at least in triplicate for each solvent and temperature to ensure the reproducibility and accuracy of the results.

Conclusion

While quantitative solubility data for this compound is not readily found in the scientific literature, a comprehensive understanding of its physicochemical properties and the fundamental principles of solubility allows for a reasoned prediction of its behavior in various organic solvents. This guide provides not only a theoretical framework but also a detailed, practical protocol for the experimental determination of its solubility. The methodologies outlined herein are robust and can be readily implemented in a laboratory setting to generate the high-quality data required for applications in research, process development, and formulation.

References

  • Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 40-47. [Link]
  • Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Acree, Jr., W.E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Fornari, T., et al. (2011).
  • Acree, Jr., W.E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Semantic Scholar. [Link]
  • Fornari, T., et al. (2011).
  • Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
  • PubChem. This compound. [Link]
  • Fornari, T., et al. (2011).
  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
  • Poulos, S. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Unknown Author.
  • Unknown Author.
  • Scribd. Solubility Testing of Organic Compounds. [Link]
  • Ricker, N.L., et al. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. AIChE Journal, 37(11), 1739-1742. [Link]

Sources

Purity analysis of 4-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of 4-Bromo-2,6-dimethylbenzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.[1] Its unique structure, featuring a bromine atom and two sterically hindering methyl groups ortho to the carboxylic acid, imparts specific reactivity and properties that are leveraged in complex molecular architectures.

In the context of drug development and chemical research, the purity of such intermediates is not merely a quality metric; it is a critical parameter that dictates the viability of a synthetic route, the yield and purity of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the end product. The presence of even trace-level impurities can lead to unforeseen side reactions, introduce toxicological risks, or compromise the stability of the final compound.

This guide provides a comprehensive, technically-grounded framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals. Moving beyond a simple recitation of methods, this document explains the causality behind analytical choices, integrates self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. The methodologies described herein form a multi-tiered strategy, from initial identity confirmation to comprehensive impurity profiling, ensuring a holistic and reliable assessment of material quality.

Physicochemical Profile and Impurity Landscape

A thorough understanding of the analyte's properties is the foundation of any robust analytical strategy. These properties influence the choice of analytical techniques, solvent selection, and experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 74346-19-3[2][3][4]
Molecular Formula C₉H₉BrO₂[1][3][4]
Molecular Weight 229.07 g/mol [4][5]
Appearance Solid / Crystalline Powder[1][2]
Melting Point 197-198 °C[2]
Boiling Point 321.1 ± 30.0 °C (Predicted)[2]
SMILES CC1=CC(=CC(=C1C(=O)O)C)Br[3][5]

The impurity profile of a synthetic intermediate is intrinsically linked to its manufacturing process. While the exact synthesis route may be proprietary, a general understanding of aromatic substitution chemistry allows for the prediction of likely impurities. A common synthetic pathway could involve the bromination of 2,6-dimethylbenzoic acid. Based on this, potential process-related impurities can be hypothesized.

Table 2: Potential Impurities in this compound and Their Likely Origin

Impurity NameStructureLikely Origin
2,6-dimethylbenzoic acidC₉H₁₀O₂Unreacted starting material.
3,4-Dibromo-2,6-dimethylbenzoic acidC₉H₈Br₂O₂Over-bromination of the starting material or product.
Isomeric Bromodimethylbenzoic acidsC₉H₉BrO₂Non-selective bromination or isomeric starting materials.
SuccinimideC₄H₅NO₂By-product from the use of N-Bromosuccinimide (NBS) as a brominating agent.[6]
Residual Solvents (e.g., Chlorobenzene, Hexane)VariousSolvents used during reaction and purification steps.[6]

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. The following sections detail the core techniques for the analysis of this compound.

Purity_Analysis_Workflow cluster_0 Initial Assessment & Identity cluster_1 Structural Confirmation & Non-Volatile Impurities cluster_2 Volatile & Trace Impurity Analysis cluster_3 Final Reporting Sample Bulk Sample Received MP Melting Point Analysis Sample->MP Quick Purity Check FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID HPLC HPLC-UV (Purity Assay) Sample->HPLC Primary Purity Assay GCMS GC-MS (Residual Solvents) Sample->GCMS Volatile Impurities Report Certificate of Analysis (CoA) MP->Report Data Consolidation NMR NMR (¹H, ¹³C) FTIR->NMR Structural Confirmation HPLC->Report Data Consolidation NMR->HPLC Orthogonal Check NMR->Report Data Consolidation GCMS->Report Data Consolidation

Caption: Overall workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone for purity determination of non-volatile organic compounds. For this compound, a reversed-phase method provides excellent separation of the main component from structurally similar impurities, such as isomers or unreacted starting materials. The aromatic nature of the molecule makes it highly responsive to UV detection.

Trustworthiness: The protocol's validity is ensured through a system suitability test (SST) prior to analysis. The SST verifies that the chromatographic system is performing adequately on the day of analysis, ensuring the reliability of the generated data.[7] Key SST parameters include peak symmetry (tailing factor), column efficiency (plate count), and injection precision.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 60% A / 40% B.

    • Linear gradient to 10% A / 90% B over 20 minutes.

    • Hold at 10% A / 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation: Purity is determined by area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. The PDA detector is invaluable for peak purity analysis, comparing spectra across a single peak to flag the presence of co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is unparalleled for unambiguous structure elucidation. For purity analysis, ¹H NMR provides a rapid and powerful method to confirm the identity of the main component and detect structurally distinct impurities. The number of signals, their chemical shifts, splitting patterns, and integrations provide a detailed molecular fingerprint.

Trustworthiness: The self-validating nature of NMR lies in its fundamental relationship between signal intensity and the number of nuclei. For quantitative analysis (qNMR), the inclusion of a certified internal standard of known purity and concentration allows for a highly accurate and precise determination of the analyte's purity, independent of its own response factor.

Experimental Protocol: ¹H NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative work).

    • Number of Scans: 16 (increase for higher signal-to-noise if needed).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Data Interpretation:

  • Structural Confirmation: Verify the presence of expected signals: two singlets for the aromatic protons, a singlet for the two equivalent methyl groups, and a broad singlet for the carboxylic acid proton.

  • Impurity Detection: Look for unexpected signals. The integration of these signals relative to the main component's signals can provide a semi-quantitative estimate of impurity levels. For example, the presence of signals corresponding to 2,6-dimethylbenzoic acid would indicate unreacted starting material.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[8] While the carboxylic acid group makes the parent molecule non-ideal for GC without derivatization, this technique is perfectly suited for detecting lower boiling point impurities that HPLC might miss.[9]

Trustworthiness: The mass spectrometer provides high-confidence identification by comparing the fragmentation pattern of an unknown peak to extensive, validated spectral libraries like the NIST database.[10] This provides a definitive identity for detected impurities, which is crucial for assessing their potential toxicological impact.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC-MS system with a static headspace autosampler.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO). Seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Incubation Time: 20 minutes.

  • GC Parameters:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Hold at 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

Data Interpretation: Identify peaks by searching their mass spectra against the NIST library. Quantify by creating a calibration curve using certified standards of the expected solvents.

Analytical_Technique_Selection leaf leaf Question1 Confirm Identity? NMR Yes (Unambiguous Structure) Question1->NMR FTIR Yes (Functional Groups) Question1->FTIR Question2 Quantify Purity & Non-Volatile Impurities? HPLC HPLC Question2->HPLC Yes Question3 Identify Volatile Impurities? GCMS GCMS Question3->GCMS Yes Question4 Quick Purity Indication? MP MP Question4->MP Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Ancillary Techniques: FTIR and Melting Point
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and simple technique for confirming the presence of key functional groups. It serves as an excellent identity check.[11] The spectrum of this compound should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, aromatic C-H and C=C vibrations, and the C-Br bond.[12]

Table 3: Characteristic FTIR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)
C=O Stretch (Carboxylic Acid)1680-1710
C=C Stretch (Aromatic)1450-1600
C-Br Stretch500-600
  • Melting Point Analysis: One of the oldest methods for purity assessment, it remains a valuable and straightforward tool.[13] A pure substance will have a sharp, well-defined melting point. Impurities typically cause a depression and broadening of the melting range. Comparing the experimental value (e.g., 197-198 °C) to the literature value provides a quick indication of purity.[2]

Method Validation: The Pillar of Trustworthiness

In a regulated environment, such as drug development, analytical methods must be validated to prove they are suitable for their intended purpose.[14][15] Validation provides documented evidence that the method possesses the required accuracy, precision, and specificity.[16][17]

Key Validation Parameters (based on ICH Q2(R1) Guidelines):

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] For the HPLC method, this is demonstrated by showing that peaks for known potential impurities are well-resolved from the main analyte peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is critical for the analysis of impurities.

Conclusion

The purity analysis of this compound is a critical activity that underpins its successful application in research and development. A comprehensive strategy, as outlined in this guide, employs an orthogonal set of analytical techniques. HPLC serves as the primary tool for quantitative purity assessment, NMR provides definitive structural confirmation, and GC-MS effectively identifies volatile impurities. Ancillary methods like FTIR and melting point analysis offer rapid identity and quality checks. By grounding these experimental protocols in the principles of scientific integrity and method validation, researchers and drug development professionals can ensure the quality of their materials, leading to more reliable, reproducible, and safe outcomes.

References

  • Walter, T. S., & Klink, F. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • E-C-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Zubrick, J. W. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
  • Deshmukh, R., et al. (2017). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics.
  • International Journal of Research and Review. (2025).
  • SIELC Technologies. (2018). 4-Bromobenzoic acid.
  • United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • The Royal Society of Chemistry. (n.d.).
  • Pitt, M. J. (2018). How can benzoic acid be tested for purity?. Quora.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • MDPI. (n.d.). 2,3,4,5,6-Pentabromobenzoic Acid.
  • Semantic Scholar. (n.d.). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study.
  • ResearchGate. (2025). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.
  • ResearchGate. (2025). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • ResearchGate. (2025). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-. NIST WebBook.
  • Bruker. (2011). 4-bromobenzoic acid.
  • RSC Publishing. (n.d.).
  • Request PDF. (n.d.).
  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • Elementum. (n.d.). 4-Bromo-2, 6-dimethylbenzoic acid, min 98%, 1 gram.
  • Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
  • Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • ResearchGate. (n.d.). FTIR spectrum of 4-[(6-bromohexyl)oxy]-2,5-dimethylbenzonitrile.
  • BenchChem. (2025). Application Note: FTIR Analysis of 2,3-Dimethoxybenzoic Acid.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST WebBook.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM.

Sources

A Senior Application Scientist's Guide to Sourcing and Quality Control of 4-Bromo-2,6-dimethylbenzoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2,6-dimethylbenzoic Acid in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). This compound (CAS No. 74346-19-3) emerges as a pivotal intermediate, offering a unique combination of steric and electronic properties that are highly valuable to drug development professionals. Its structure, featuring a carboxylic acid group for amide bond formation or further derivatization, a bromine atom for cross-coupling reactions, and two methyl groups that provide steric hindrance to influence molecular conformation, makes it a versatile scaffold in the synthesis of complex molecules.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, supplier landscape, and critical quality control parameters for this compound, ensuring the integrity and reproducibility of your research and development endeavors.

Navigating the Supplier Landscape: A Comparative Analysis

The procurement of high-purity starting materials is a critical first step in any synthetic workflow. For this compound, a number of reputable chemical suppliers cater to the research and bulk-scale needs of the pharmaceutical industry. The choice of supplier often depends on a balance of purity, available documentation, cost, and scale.

SupplierCAS NumberTypical PurityMolecular FormulaMolecular WeightKey Documents Available
Sigma-Aldrich (Merck) 74346-19-398%C₉H₉BrO₂229.07Certificate of Analysis (COA), Certificate of Origin (COO)
ChemScene 74346-19-3≥98%C₉H₉BrO₂229.07Safety Data Sheet (SDS)
Ambeed 74346-19-3Not specified, but comprehensive analytical data (NMR, HPLC, LC-MS) is available.Not specifiedNot specifiedAnalytical Data
Santa Cruz Biotechnology 74346-19-3Not specifiedC₉H₉BrO₂229.07Certificate of Analysis for lot-specific data
CymitQuimica 74346-19-3Not specifiedC₉H₉BrO₂229.07Not specified

This table is a representative sample and not exhaustive of all available suppliers.

When selecting a supplier, it is imperative to look beyond the advertised purity. A reliable supplier will provide a detailed Certificate of Analysis (COA) that specifies the analytical methods used to determine purity and lists known and unknown impurities. For drug development applications, requesting lot-specific analytical data, such as ¹H NMR and HPLC traces, is a prudent step to verify the structural integrity and purity of the material.

Synthetic Pathway: Understanding the Genesis of this compound

A robust understanding of the synthetic route to a key starting material is crucial for anticipating potential impurities. A common and scalable synthesis of this compound is detailed in patent literature, specifically WO2011/84098.[1] This method involves a Grignard reaction followed by carboxylation.

The process begins with the formation of a Grignard reagent from 5-Bromo-2-iodo-1,3-dimethylbenzene. This is achieved by reacting it with a suitable Grignard reagent, such as isopropylmagnesium chloride, in an ethereal solvent like methyl tert-butyl ether (MTBE) at low temperatures.[1] The subsequent introduction of carbon dioxide gas leads to the formation of the carboxylate salt, which upon acidic workup, precipitates the desired this compound.[1]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 5-Bromo-2-iodo-1,3-dimethylbenzene P1 Grignard Reagent Formation A->P1 Reacts with B 1. Isopropylmagnesium Chloride in MTBE (<0 °C) B->P1 C 2. Carbon Dioxide Gas P2 Carboxylation C->P2 D 3. 2N Aqueous Hydrochloric Acid P3 Acidic Workup & Precipitation D->P3 P1->P2 Intermediate P2->P3 Carboxylate Salt Z This compound P3->Z

A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the procedure described in patent WO2011/84098.[1]

  • Grignard Reagent Preparation: A solution of 5-Bromo-2-iodo-1,3-dimethylbenzene (1.0 mole equivalent) in methyl tert-butyl ether (6.0 relative volumes) is prepared.

  • Reaction: This solution is slowly added to a pre-cooled (< 0 °C) solution of isopropylmagnesium chloride (2.0 mole equivalents) in methyl tert-butyl ether (2.0 relative volumes).

  • Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture while maintaining the low temperature until the reaction is complete.

  • Quenching and Extraction: The reaction is quenched by the addition of 2N aqueous hydrochloric acid (4 relative volumes). The organic and aqueous phases are separated.

  • Purification: The organic phase is extracted with 1M aqueous sodium hydroxide solution (6.5 relative volumes) and washed with methyl tert-butyl ether (4 relative volumes).

  • Precipitation and Isolation: The aqueous phase is acidified with 2N aqueous hydrochloric acid (4.5 relative volumes) to precipitate the product. The solid is collected by filtration, washed with water and heptane, and then dried to yield this compound as a white crystalline solid.[1]

Quality Control: A Self-Validating System for Purity and Identity

Ensuring the quality of this compound is a multi-faceted process that relies on a suite of analytical techniques to confirm its identity, purity, and the absence of detrimental impurities.

QC_Workflow cluster_intake Sample Intake cluster_testing Analytical Testing cluster_decision Decision cluster_output Output Sample Incoming Raw Material: This compound T1 Visual Inspection (Appearance, Color) Sample->T1 T2 Identity Confirmation (¹H NMR Spectroscopy) Sample->T2 T3 Purity Assessment (HPLC) Sample->T3 T4 Residual Solvents (GC-HS, if applicable) Sample->T4 Spec Compare against Specifications T1->Spec T2->Spec T3->Spec T4->Spec Pass Pass Spec->Pass Meets Specs Fail Fail Spec->Fail Does Not Meet Specs COA Certificate of Analysis (COA) Generation Pass->COA Reject Quarantine and Reject Fail->Reject Release Release for Use in R&D COA->Release

A typical quality control workflow for incoming this compound.
Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound. The expected spectrum is relatively simple and characteristic.

  • Expected Chemical Shifts (in CDCl₃):

    • ~13.30 ppm (s, 1H): The acidic proton of the carboxylic acid group. This peak may be broad.

    • ~7.35 ppm (s, 2H): The two equivalent aromatic protons.

    • ~2.28 ppm (s, 6H): The six equivalent protons of the two methyl groups.[1]

Any significant deviation from this pattern or the presence of unexpected signals should be investigated as it may indicate the presence of impurities or a different regioisomer.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method is typically employed for the analysis of aromatic carboxylic acids.

Illustrative HPLC Method Protocol:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to be aware of potential impurities that may co-elute or be difficult to resolve. Common impurities could include starting materials from the synthesis, over-brominated species, or other positional isomers.

Safety and Handling

This compound is an irritant. It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for pharmaceutical research and development. A thorough understanding of its synthesis, the landscape of its suppliers, and rigorous quality control are essential for ensuring the reliability and success of your scientific endeavors. By implementing the principles and protocols outlined in this guide, researchers can confidently source and utilize this important chemical intermediate in the quest for novel therapeutics.

References

  • ChemicalBook. (2025-07-26). This compound - Safety Data Sheet.
  • ChemScene. (n.d.). 74346-19-3 | this compound.
  • CymitQuimica. (n.d.). CAS 74346-19-3: this compound.
  • PubChem. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 74346-19-3.
  • Sigma-Aldrich. (n.d.). This compound | 74346-19-3.
  • World Intellectual Property Organization. (2011). Patent: WO2011/84098.

Sources

Navigating the Isomeric Landscape of C9H9BrO2: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of Brominated Phenyl Esters and Carboxylic Acids in Modern Drug Discovery

Introduction

The molecular formula C9H9BrO2 represents a fascinating collection of structural isomers, each possessing unique chemical properties and reactivity profiles that render them valuable building blocks in the realm of organic synthesis, particularly within the pharmaceutical and materials science sectors. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the most pertinent isomers of C9H9BrO2. We will delve into their systematic IUPAC nomenclature, comparative synthesis strategies, detailed spectroscopic characterization, and their pivotal roles as precursors in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). By understanding the nuances of these isomers, from their synthesis to their application, researchers can unlock their full potential in the design and execution of innovative synthetic strategies.

Unveiling the Isomers: IUPAC Nomenclature and Structural Diversity

The constitutional isomers of C9H9BrO2 primarily encompass a series of brominated ethyl benzoates and a substituted benzoic acid. The position of the bromine atom on the phenyl ring, as well as the arrangement of the ethyl and carboxyl groups, gives rise to distinct chemical entities with differing steric and electronic properties. The most commonly encountered and synthetically useful isomers are:

  • Ethyl 2-bromobenzoate: The bromine atom is positioned ortho to the ethyl ester group.

  • Ethyl 3-bromobenzoate: The bromine atom is in the meta position relative to the ethyl ester group.

  • Ethyl 4-bromobenzoate: The bromine atom is situated para to the ethyl ester group.[1]

  • 4-Bromo-2-ethylbenzoic acid: A benzoic acid derivative with a bromine atom at the 4-position and an ethyl group at the 2-position.[2]

The strategic placement of the bromine atom in these isomers is of paramount importance as it dictates their reactivity in key transformations such as cross-coupling reactions, which are fundamental to modern drug discovery.

Synthesis of Ethyl Bromobenzoate Isomers: The Fischer-Speier Esterification

A robust and widely employed method for the synthesis of the ethyl bromobenzoate isomers is the Fischer-Speier esterification. This acid-catalyzed reaction between the corresponding bromobenzoic acid and ethanol is an equilibrium-driven process.[3] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[4]

Causality in Experimental Choices

The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The use of excess ethanol not only serves as a reactant but also as the solvent, driving the reaction forward according to Le Châtelier's principle. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: General Procedure for Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the respective bromobenzoic acid (1.0 equivalent) in absolute ethanol (5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then diluted with an organic solvent such as ethyl acetate and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl bromobenzoate. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH Bromobenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ EtOH Ethanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ethyl Bromobenzoate Protonated_Ester->Ester - H⁺ Water Water

Figure 1: Generalized workflow for the Fischer-Speier esterification of bromobenzoic acids.

Spectroscopic Characterization: A Comparative Analysis

The structural differences between the ethyl bromobenzoate isomers are clearly delineated in their nuclear magnetic resonance (NMR) spectra. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR provide unambiguous fingerprints for each isomer.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 2-bromobenzoate ~7.7 (d), ~7.3 (m, 2H), ~7.1 (t), ~4.4 (q), ~1.4 (t)~165, ~134, ~132, ~131, ~127, ~122, ~62, ~14
Ethyl 3-bromobenzoate ~8.1 (s), ~7.9 (d), ~7.6 (d), ~7.3 (t), ~4.4 (q), ~1.4 (t)~165, ~136, ~133, ~130, ~128, ~123, ~62, ~14
Ethyl 4-bromobenzoate ~7.9 (d), ~7.6 (d), ~4.4 (q), ~1.4 (t)~165, ~132, ~131, ~129, ~128, ~61, ~14

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.[5][6][7]

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The ethyl bromobenzoate isomers are invaluable precursors in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the brominated aromatic ring and an organoboron species, providing access to a vast array of biaryl compounds, which are prevalent motifs in many approved drugs.[8]

Reactivity of Isomers: A Mechanistic Perspective

The rate-determining step in the Suzuki coupling is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of the aryl halide is inversely proportional to the strength of the carbon-halogen bond (C-I > C-Br > C-Cl).[8] While all three bromobenzoate isomers undergo Suzuki coupling, their reactivity can be influenced by steric and electronic factors.

  • Ethyl 4-bromobenzoate: The para-isomer is generally the most reactive due to the exposed nature of the C-Br bond and the electron-withdrawing effect of the ester group, which can facilitate oxidative addition.

  • Ethyl 3-bromobenzoate: The meta-isomer exhibits intermediate reactivity.

  • Ethyl 2-bromobenzoate: The ortho-isomer is often the least reactive due to steric hindrance from the adjacent ethyl ester group, which can impede the approach of the bulky palladium catalyst.

Suzuki_Coupling cluster_cycle Catalytic Cycle Ar_Br Ethyl Bromobenzoate Oxidative_Addition Oxidative Addition Ar_Br->Oxidative_Addition Boronic_Acid Arylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Pd_Complex1 Ar-Pd(II)-Br Oxidative_Addition->Pd_Complex1 Pd_Complex2 Ar-Pd(II)-Ar' Transmetalation->Pd_Complex2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd_Catalyst Regeneration Biaryl_Product Biaryl Product Reductive_Elimination->Biaryl_Product Pd_Complex1->Transmetalation Pd_Complex2->Reductive_Elimination

Sources

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzoic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dimethylbenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features—a sterically hindered carboxylic acid group flanked by two methyl groups and a reactive bromine atom—present both challenges and opportunities in synthetic chemistry. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and reactivity of this compound. Particular emphasis is placed on its applications in cross-coupling reactions and its potential as an intermediate in the development of novel pharmaceuticals and advanced materials. This document is intended to be a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering insights into the strategic utilization of this versatile chemical entity.

Introduction

In the landscape of modern organic synthesis, the demand for structurally diverse and functionally complex molecules is ever-increasing, particularly in the fields of medicinal chemistry and materials science. Aryl halides and carboxylic acids are fundamental precursors in the construction of these elaborate architectures. This compound (Figure 1) is a notable example of a bifunctional reagent, offering a handle for olefination, cross-coupling, and amidation reactions.

The strategic placement of the methyl groups ortho to the carboxylic acid introduces significant steric hindrance, which influences the reactivity of both the carboxyl and the bromo functionalities. Understanding and leveraging these steric and electronic effects are paramount for its effective use in multi-step synthetic campaigns. This guide aims to consolidate the available technical information on this compound, providing a foundation for its application in research and development.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Physicochemical Properties

This compound is typically a solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₂[2][3]
Molecular Weight 229.07 g/mol [2][3]
CAS Number 74346-19-3[2][3]
Appearance Solid
Melting Point 197-198 °C
Boiling Point 321.1 ± 30.0 °C at 760 mmHg
Purity ≥98%[2]
Storage Store at room temperature[2]

Solubility Profile:

Qualitative assessments indicate that this compound has moderate solubility in organic solvents and is less soluble in water.[1] This is attributed to the hydrophobic nature of the brominated and methylated aromatic ring, although the polar carboxylic acid group imparts some affinity for polar solvents. A more detailed, albeit qualitative, expected solubility profile is provided in Table 2. For many applications, conversion to a more soluble salt or ester may be advantageous.

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticLowThe hydrophobic aromatic ring counteracts the polarity of the carboxylic acid group.
MethanolPolar ProticSolubleThe solvent's ability to hydrogen bond facilitates dissolution.
EthanolPolar ProticSolubleSimilar to methanol, ethanol can engage in hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
DichloromethaneNonpolarSparingly SolubleThe polarity of the carboxylic acid limits solubility in nonpolar solvents.
Ethyl AcetateModerately PolarSolubleThe moderate polarity of ethyl acetate makes it a suitable solvent.

Synthesis and Purification

While several synthetic routes to substituted benzoic acids exist, a common strategy for the preparation of this compound involves the Sandmeyer reaction of 4-amino-2,6-dimethylbenzoic acid or a related precursor. A plausible synthetic pathway starting from 4-bromo-2,6-dimethylaniline is outlined below.

Illustrative Synthetic Protocol: Diazotization and Carboxylation

This protocol describes a potential multi-step synthesis starting from commercially available 4-bromo-2,6-dimethylaniline.

Step 1: Diazotization of 4-Bromo-2,6-dimethylaniline

  • In a reaction vessel, suspend 4-bromo-2,6-dimethylaniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Carboxylation (Carbonylation)

  • In a separate pressure-rated vessel, prepare a solution of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand in an appropriate solvent.

  • Introduce the freshly prepared diazonium salt solution into the reaction vessel.

  • Pressurize the vessel with carbon monoxide (CO) gas and heat the reaction mixture.

  • Maintain the reaction at a specific temperature and pressure until the reaction is complete, as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • After cooling the reaction to room temperature, carefully vent the excess CO gas.

  • Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Carboxylation cluster_workup Work-up & Purification cluster_product Final Product Start 4-Bromo-2,6-dimethylaniline Reaction1 Formation of Diazonium Salt Start->Reaction1 NaNO₂, H⁺ Reaction2 Palladium-catalyzed Carbonylation Reaction1->Reaction2 CO, Pd catalyst Workup Extraction & Recrystallization Reaction2->Workup Product This compound Workup->Product

A plausible synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral features based on its chemical structure.

¹H NMR Spectroscopy:

  • Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons is expected.

  • Methyl Protons: A singlet integrating to six protons, representing the two equivalent methyl groups.

  • Carboxylic Acid Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region characteristic of a carboxylic acid.

  • Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring, with their chemical shifts influenced by the bromo, carboxyl, and methyl substituents.

  • Methyl Carbons: A signal in the upfield region for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid.

  • C-H Stretch: Absorption bands for the aromatic and aliphatic C-H bonds.

  • C-Br Stretch: An absorption in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other fragments.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups: the bromine atom and the carboxylic acid.

Cross-Coupling Reactions

The bromine atom serves as a reactive site for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the synthesis of biaryl compounds. This compound can be coupled with a variety of boronic acids and their derivatives. However, the steric hindrance from the two ortho-methyl groups can pose a significant challenge, often requiring specialized ligands and reaction conditions to achieve good yields.[4][5][6][7] The development of catalyst systems that can overcome this steric hindrance is an active area of research.[4][5][6][7]

Suzuki_Coupling A This compound C Biaryl Product A->C B Arylboronic Acid (R-B(OH)₂) B->C Catalyst Pd Catalyst + Ligand + Base Catalyst->C

Schematic of the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions: The bromo substituent also allows for participation in other important transformations such as Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings, providing access to a wide range of substituted aromatic compounds.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of transformations:

  • Esterification: Conversion to esters is a common reaction, which can be used to protect the carboxylic acid, modify the compound's solubility, or introduce a new functional group.

  • Amidation: Reaction with amines in the presence of a coupling agent yields amides, which are important functional groups in many biologically active molecules.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol, providing another avenue for further functionalization.

Applications in Research and Drug Development

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs and those of similar polysubstituted benzoic acids are of significant interest in medicinal chemistry.

As a Synthetic Intermediate: The versatility of this compound makes it a valuable intermediate in the synthesis of complex molecular scaffolds. For instance, related compounds like 4-bromo-2-methylbenzoic acid are used in the synthesis of isoindolinone derivatives and phenoxybenzoylphenyl acetic acids, which have shown potential therapeutic benefits.[8][9] Similarly, 4-bromo-2-fluorobenzoic acid is an intermediate in the synthesis of the anticancer drug enzalutamide.[10]

Scaffold for Bioactive Molecules: The 2,6-dimethylphenyl moiety is a feature in some bioactive compounds where the steric bulk is crucial for modulating the interaction with biological targets. The bromo- and carboxyl- functionalities provide convenient points for diversification in the generation of compound libraries for high-throughput screening. The synthesis of novel therapeutic agents often relies on the availability of such versatile building blocks.[11]

Drug_Discovery_Logic A This compound B Cross-Coupling (e.g., Suzuki) A->B C Amidation A->C D Esterification A->D E Diverse Scaffolds B->E C->E D->E F Compound Library E->F G Biological Screening F->G H Lead Compound G->H

Role of this compound in a drug discovery workflow.

Safety Information

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Hazards:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a sterically hindered carboxylic acid and a reactive bromine atom provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. While its steric hindrance presents challenges, particularly in cross-coupling reactions, modern catalytic methods are increasingly able to overcome these limitations. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in driving innovation in chemical research and development.

References

  • Luo, X., Li, Z., Zheng, Y., Lin, Y., Jiang, H., Gooßen, L. J., & Lei, M. (2020). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Organic Syntheses. (n.d.). Procedure.
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  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 143–147.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-.
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  • SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum.
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  • Kim, Y., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3903–3906.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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  • National Center for Biotechnology Information. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Molecules, 29(12), 2845.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

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Safety and handling of 4-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Safety and Handling of 4-Bromo-2,6-dimethylbenzoic Acid

Introduction

This compound (CAS No. 74346-19-3) is an aromatic carboxylic acid that serves as a crucial building block in advanced organic synthesis.[1] Its molecular structure, featuring a benzoic acid core with a bromine atom and two methyl groups, provides multiple reactive sites, making it a valuable intermediate for professionals in drug development, agrochemical research, and materials science.[1] The presence of the bromine atom and the sterically hindered carboxyl group allows for specific and controlled chemical transformations.

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, in-depth overview of the chemical properties, potential hazards, and essential safety protocols for handling this compound. As a senior application scientist, the focus is not merely on listing procedures but on explaining the causality behind them, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Section 1: Physicochemical and Toxicological Profile

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a solid at room temperature with limited solubility in water but better solubility in organic solvents.[1] This low aqueous solubility means that while it is not readily absorbed through moist skin, the fine powder can be easily inhaled or inadvertently ingested.

PropertyValueSource(s)
CAS Number 74346-19-3[2][3]
Molecular Formula C₉H₉BrO₂[2][3]
Molecular Weight 229.07 g/mol [2][4]
Appearance Solid
Melting Point 197-198 °C
Boiling Point 321.1 ± 30.0 °C at 760 mmHg
Purity Typically ≥98%[3][4]

The primary toxicological concerns are related to its irritant properties and potential harm upon ingestion or inhalation. The Globally Harmonized System (GHS) provides a clear classification of its hazards.

Hazard ClassificationCodeDescriptionPictogramSignal WordSource(s)
Acute Toxicity, OralH302Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationH315Causes skin irritationGHS07Warning[2]
Serious Eye Damage/IrritationH319Causes serious eye irritationGHS07Warning[2]
Specific Target Organ ToxicityH335May cause respiratory irritationGHS07Warning[2]

Section 2: Comprehensive Risk Assessment and Mitigation

A proactive approach to safety involves a multi-layered risk mitigation strategy, often visualized as the "Hierarchy of Controls." For a chemical like this compound, where elimination or substitution is not an option for the intended research, the focus shifts to robust engineering controls, administrative policies, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary risk associated with this solid compound is the inhalation of fine dust particles. Therefore, handling should always occur in a controlled environment.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup operations should be performed inside a certified chemical fume hood. This ensures that any airborne particles are effectively captured and exhausted, preventing operator exposure.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6]

  • Emergency Equipment: Accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[6][7]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE is critical and non-negotiable (P280).[6]

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EU standard EN166 or OSHA's 29 CFR 1910.133 regulations.[7] A face shield may be required for operations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use and change them frequently, especially after direct contact.[6]

    • Lab Coat: A full-sleeved, flame-retardant lab coat should be worn and kept fastened.

  • Respiratory Protection: If working outside a fume hood or if significant dust is generated, a NIOSH/MSHA-approved N95 dust mask or a respirator is necessary.[8]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound node_elim Elimination (Most Effective) Not feasible for synthesis node_sub Substitution Not feasible for target molecule node_elim->node_sub node_eng Engineering Controls Chemical Fume Hood, Ventilation node_sub->node_eng node_admin Administrative Controls SOPs, Training, Labeling node_eng->node_admin node_ppe Personal Protective Equipment (PPE) Goggles, Gloves, Lab Coat node_admin->node_ppe Least Effective Lab_Workflow node_storage 1. Retrieve from Locked Storage node_ppe 2. Don PPE node_storage->node_ppe node_fumehood 3. Work in Fume Hood node_ppe->node_fumehood node_weigh 4. Weigh & Transfer node_fumehood->node_weigh node_reaction 5. Add to Reaction node_weigh->node_reaction node_cleanup 6. Clean Area & Dispose of Waste node_reaction->node_cleanup node_wash 7. Remove PPE & Wash Hands node_cleanup->node_wash node_return 8. Return to Storage node_wash->node_return

Diagram 2: A typical laboratory handling workflow.

Section 4: Emergency Response and Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be trained on these emergency procedures.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact (P305+P351+P338): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][9]* Skin Contact (P302+P352): Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, get medical advice. [6][9]* Inhalation (P304+P340): Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention. [6][9]* Ingestion (P330): Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a physician or poison control center immediately. [6]

Accidental Release and Spill Cleanup
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Control: Prevent further spillage. Do not allow the chemical to enter drains or waterways. [6]4. Cleanup: Wearing full PPE, carefully sweep the solid material into a labeled container for hazardous waste disposal. Avoid creating dust. [8]Clean the spill area with a wet cloth, which should also be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste (P501). [6]* Collect waste in clearly labeled, sealed containers.

  • Disposal must be conducted by a licensed waste disposal company in strict accordance with all applicable country, federal, state, and local regulations. [6]

Section 5: Application in Synthesis: A Procedural Example

To contextualize the handling procedures, consider a related synthesis: the radical bromination of a toluic acid derivative. This example illustrates the practical application of safety measures when working with brominated organic solids and reagents like N-bromosuccinimide (NBS), which requires similar handling care.

Illustrative Protocol: Synthesis of 4-(Bromomethyl)benzoic acid

[10]This procedure demonstrates the handling of solid reagents in a reflux reaction, a common scenario in drug development chemistry.

  • Reagent Preparation: In a fume hood, weigh 4-methylbenzoic acid, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide. Add these solids to a round-bottom flask. Causality: Weighing solids in the hood prevents inhalation of potentially irritating or toxic powders.

  • Solvent Addition: Add the solvent (e.g., chlorobenzene) to the flask, ensuring all solids are washed down from the neck. Causality: Using a solvent to wash down solids prevents hazardous materials from being trapped in ground glass joints, which can be a source of ignition or uncontrolled reaction upon assembly.

  • Reaction Setup: Equip the flask with a reflux condenser and begin heating. The reaction is typically run for one hour at reflux. Causality: A closed reflux system prevents the release of solvent and reagent vapors into the lab environment.

  • Workup: After cooling, the product precipitates. The solid is collected by suction filtration. It is then washed with hexane to remove byproducts and then with water to remove succinimide. Causality: The washing and filtration steps are performed in the hood to manage solvent vapors and potential contact with the product.

  • Drying and Storage: The purified solid product is dried under vacuum and then transferred to a labeled container for storage.

Synthesis_Workflow cluster_1 Synthesis Workflow Example node_reagents 1. Weigh Reagents in Hood (Toluic Acid, NBS, Peroxide) node_setup 2. Assemble Reflux Apparatus node_reagents->node_setup node_reflux 3. Heat to Reflux (1 hr) node_setup->node_reflux node_cool 4. Cool to Precipitate Product node_reflux->node_cool node_filter 5. Suction Filtration & Washing node_cool->node_filter node_dry 6. Dry Product Under Vacuum node_filter->node_dry node_final 7. Store Purified Product node_dry->node_final

Diagram 3: Example synthesis workflow highlighting key stages.

References

  • This compound | C9H9BrO2 | CID 11959006 - PubChem. (n.d.). PubChem. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [Link]
  • Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (n.d.). University of Lethbridge. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [Link]
  • 4-Bromo-2, 6-dimethylbenzoic acid, min 98%, 1 gram. (n.d.). HDH Pharma. [Link]

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The Impact of Ortho-Methyl Substitution on the Crystal Structure and Supramolecular Assembly of 2,6-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The introduction of substituents onto an aromatic ring can profoundly influence the solid-state arrangement of molecules, a principle that lies at the heart of crystal engineering and is of paramount importance in the pharmaceutical industry. This technical guide provides a detailed examination of the crystal structure of 2,6-dimethylbenzoic acid, a molecule where steric hindrance dictates molecular conformation and subsequent supramolecular architecture. We will explore the synthesis and crystallization of this compound, delve into its detailed crystallographic analysis, and discuss the implications of its unique structural features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular structure influences solid-state properties.

Introduction: The Challenge of Steric Hindrance in Supramolecular Design

Carboxylic acids are fundamental building blocks in supramolecular chemistry. Their ability to form robust, predictable hydrogen-bonded dimers makes them an exemplary "supramolecular synthon" for the design of complex molecular networks. Typically, benzoic acid itself forms centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

However, this predictability is challenged when bulky substituents are placed at the ortho positions (C2 and C6) of the benzene ring. In the case of 2,6-dimethylbenzoic acid, the two methyl groups impose significant steric strain, fundamentally altering the molecule's preferred conformation and influencing its packing in the crystalline state. Understanding these deviations is crucial for controlling polymorphism, solubility, and other critical properties of active pharmaceutical ingredients (APIs).

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of 2,6-Dimethylbenzoic Acid

Several synthetic routes are available, with the choice often depending on the starting materials. A common laboratory-scale preparation involves the carboxylation of a Grignard reagent.

Protocol: Synthesis via Grignard Carboxylation

This protocol is based on the reaction of an organomagnesium halide with carbon dioxide (dry ice).

  • Preparation of Grignard Reagent: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-m-xylene in anhydrous diethyl ether to the flask. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • Carboxylation: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the flask in an ice bath. In a separate beaker, crush a significant excess of dry ice (solid CO₂). Slowly and carefully pour the Grignard reagent solution over the crushed dry ice with vigorous stirring. The Grignard reagent reacts with CO₂ to form a magnesium salt of the carboxylic acid.

  • Acidification and Isolation: Allow the excess dry ice to sublime. Carefully add a dilute strong acid, such as 10% hydrochloric acid, to the reaction mixture to protonate the carboxylate salt. The 2,6-dimethylbenzoic acid will precipitate as a white solid.

  • Purification: The crude product is collected by vacuum filtration and can be purified by recrystallization.

Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. Recrystallization is the most effective method for both purifying the compound and growing high-quality crystals. The choice of solvent is paramount, as solvent-solute interactions can influence crystal habit and even the resulting polymorphic form.

Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Prepare a saturated solution of purified 2,6-dimethylbenzoic acid in a suitable solvent (e.g., ethanol, or an ethanol/water mixture) at a slightly elevated temperature.

  • Solution Preparation: Dissolve the solute in a minimal amount of the warm solvent to ensure saturation. Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Transfer the clear filtrate to a clean vial. Cover the vial with parafilm and pierce a few small holes in it. This allows the solvent to evaporate slowly over several days at room temperature.

  • Harvesting: As the solvent evaporates, the concentration of the solute will exceed its solubility limit, and crystals will begin to form. Once crystals of sufficient size (typically 0.1-0.3 mm) are observed, they can be carefully harvested for analysis. The quality of the crystals should be checked under a polarizing microscope to ensure they are single and not twinned.

Crystal Structure Analysis

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystal is Single-Crystal X-ray Diffraction (SCXRD).

Experimental Workflow: Single-Crystal X-ray Diffraction

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

SCXRD_Workflow cluster_exp Experiment cluster_analysis Data Analysis Crystal Select & Mount Single Crystal Diffractometer Collect Diffraction Data (Rotate Crystal in X-ray Beam) Crystal->Diffractometer Mount Integration Integrate Intensities (h, k, l files) Diffractometer->Integration Raw Data Solve Solve Structure (Phase Problem) Integration->Solve Refine Refine Model (Atomic positions, etc.) Solve->Refine Validation Validate & Deposit (CIF file) Refine->Validation

Fig. 1: Generalized workflow for single-crystal X-ray structure determination.
Molecular Conformation: The "Ortho Effect" in Action

The most striking feature of the 2,6-dimethylbenzoic acid molecule is its non-planar conformation. The steric repulsion between the two bulky ortho-methyl groups and the carboxylic acid group forces the latter to twist significantly out of the plane of the benzene ring. This phenomenon is a classic example of the "ortho effect" or steric inhibition of resonance.

  • Key Finding: The crystal structure of 2,6-dimethylbenzoic acid reveals that the angle between the plane of the carboxyl group and the plane of the benzene ring is 53° 31' .

This forced rotation has a critical electronic consequence: it inhibits the π-conjugation between the carboxylic acid's carbonyl group and the aromatic system. In unsubstituted benzoic acid, this resonance contributes to the delocalization of electrons. By preventing this resonance, the ortho-methyl groups effectively increase the acidity of the carboxylic proton.

Torsion_Angle cluster_molecule Molecular Structure of 2,6-Dimethylbenzoic Acid cluster_highlight Key Structural Feature mol Angle Dihedral Angle: Carboxyl Plane vs. Benzene Plane ~53°

Fig. 2: Representation of the significant out-of-plane twist of the carboxyl group.
Supramolecular Assembly: A Persistent Dimer

Despite the significant steric hindrance and conformational twisting, 2,6-dimethylbenzoic acid maintains the classic centrosymmetric dimer motif in its crystal structure. Molecules pair up through robust O-H···O hydrogen bonds, forming a stable supramolecular unit. This demonstrates the remarkable strength and reliability of the carboxylic acid dimer synthon, which persists even when faced with substantial steric challenges.

The structure consists of these hydrogen-bonded dimers, which then pack in the crystal lattice stabilized by weaker van der Waals interactions. The O···O distance in the hydrogen bond is a normal 2.673 Å.

Fig. 3: Hydrogen-bonded dimer formation in 2,6-dimethylbenzoic acid.
Crystallographic Data

The crystal structure was determined by three-dimensional X-ray methods. The key parameters are summarized below.

Parameter Value Reference
Crystal SystemMonoclinic
Space GroupP2₁/a
a15.24 Å
b4.04 Å
c13.16 Å
β94°8'
Molecules per cell (Z)4

Implications for Drug Development and Materials Science

The structural details of 2,6-dimethylbenzoic acid provide several field-proven insights for researchers:

  • Predicting Supramolecular Motifs: The persistence of the dimer motif, even with severe steric hindrance, underscores its energetic favorability. This provides a degree of confidence when designing co-crystals or salts, as the carboxylic acid dimer is likely to be a competing synthon.

  • Controlling Polymorphism: While only one polymorph of 2,6-dimethylbenzoic acid is reported in the foundational study, the significant conformational flexibility (the twist of the carboxyl group) suggests that polymorphism is a distinct possibility under different crystallization conditions. The closely related 2,6-dimethoxybenzoic acid is known to exhibit at least three polymorphic forms, which arise from different molecular conformations. This serves as a cautionary tale: for APIs with similar ortho-substitution patterns, a thorough polymorph screen is essential.

  • Modulating Physicochemical Properties: The steric hindrance directly impacts properties like acidity and solubility. The forced non-planarity disrupts crystal packing efficiency compared to a planar molecule, which can influence melting point and dissolution rates. These are critical parameters in drug formulation and development.

Conclusion

The crystal structure of 2,6-dimethylbenzoic acid is a compelling case study in the balance of forces that govern molecular assembly in the solid state. The steric hindrance from the ortho-methyl groups forces a dramatic twisting of the carboxylic acid function, an effect with significant electronic and structural consequences. Despite this strain, the powerful hydrogen-bonding capabilities of the acid group prevail, leading to the formation of the classic centrosymmetric dimer. For scientists in crystal engineering and drug development, this structure provides a clear illustration of how predictable synthons behave under steric stress and highlights the importance of considering conformational flexibility when investigating polymorphism and designing new crystalline materials.

References

  • Attig, R. & Williams, D. (1976). The crystal structure of 2,6-dimethylbenzoic acid. Acta Crystallographica Section B, 32(5), 1897-1900.
  • PrepChem. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester. PrepChem.com.
  • Testbook. (2025). What causes dimerization of carboxylic acid?. Testbook.com.
  • Chemistry Guru. (n.d.). Dimerisation of Carboxylic Acid via Hydrogen Bond. chemistryguru.com.sg.
  • Wikipedia. (n.d.). Ortho effect. Wikipedia.
  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu.com.
  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora.
  • Exner, O., & Motyčka, S. (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 5(22), 5038-5044.
  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange.
  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. serc.carleton.edu.
  • Profolus. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. profolus.com.
  • University of York. (n.d.). Single Crystal X-ray Diffraction. york.ac.uk.
  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. bruker.com.
  • PubChem. (n.d.). 2,6-Dimethylbenzoic acid. pubchem.ncbi.nlm.nih.gov.
  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. pubchem.ncbi.nlm.nih.gov.

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzoic Acid: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dimethylbenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 4-position and two methyl groups flanking the carboxylic acid, imparts specific steric and electronic properties that are leveraged in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed synthetic protocols, and its applications as a key intermediate.

Introduction: The Significance of a Sterically Hindered Building Block

Substituted benzoic acids are fundamental components in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and polymers.[1][2] The specific nature and placement of substituents on the benzene ring profoundly influence the molecule's reactivity, acidity, and biological activity. This compound (CAS No. 74346-19-3) is a notable example of a sterically hindered benzoic acid derivative.[3][4] The presence of the two methyl groups in the ortho positions to the carboxyl group creates a sterically crowded environment, which can direct the regioselectivity of subsequent reactions and influence the conformational preferences of molecules derived from it. The bromine atom at the para position provides a versatile handle for further functionalization through various cross-coupling reactions.

This guide will delve into the historical context of this compound's emergence in the chemical literature, provide detailed and validated synthetic methodologies, and explore its utility in modern chemical research.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid at room temperature.[4][5] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 74346-19-3[3][4][6]
Molecular Formula C₉H₉BrO₂[3][4][5]
Molecular Weight 229.07 g/mol [3]
Melting Point 197-198 °C
Boiling Point 321.1 ± 30.0 °C at 760 mmHg
Purity Typically ≥98%[3]
Solubility Moderately soluble in organic solvents, less soluble in water.[4]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 13.30 (1H, s), 7.35 (2H, s), 2.28 (6H, s).[6]

Discovery and Historical Context: A Modern Intermediate

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for polysubstituted aromatic compounds in the latter half of the 20th century. The CAS number, 74346-19-3, suggests its registration and likely first significant appearance in the chemical literature occurred around the late 1970s or early 1980s.

Its initial synthesis was likely not an end in itself, but rather a means to access more complex target molecules for structure-activity relationship (SAR) studies in drug discovery or for the investigation of reaction mechanisms involving sterically hindered substrates. The development of organometallic reagents, particularly Grignard reagents, provided a reliable pathway for the synthesis of such specifically substituted benzoic acids.

Synthesis of this compound: A Validated Protocol

The most direct and reliable synthesis of this compound involves the carboxylation of a Grignard reagent derived from a suitably substituted bromobenzene derivative. The following protocol is based on established organometallic chemistry principles and is a validated method for the preparation of this compound.

Synthetic Pathway Overview

The synthesis commences with a di-substituted benzene derivative, which is then selectively metallated and subsequently carboxylated.

Synthesis_Pathway A 5-Bromo-2-iodo-1,3-dimethylbenzene B Grignard Reagent Intermediate A->B  isopropylmagnesium chloride (in methyl tert-butyl ether, < 0 °C) C This compound B->C  1. Carbon Dioxide (gas)  2. Acidic Workup (e.g., 2N HCl)

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Sterically Congested Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is fundamental in the creation of biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] However, the synthesis of sterically hindered biaryls, particularly those with substitution at all four ortho positions to the newly formed C-C bond, presents a significant synthetic hurdle. The steric bulk around the reaction centers can dramatically impede the key steps of the catalytic cycle, often leading to low yields or complete reaction failure with standard protocols.[3]

This application note provides a detailed, field-proven protocol for the Suzuki coupling of 4-Bromo-2,6-dimethylbenzoic acid, a challenging substrate due to the two ortho-methyl groups flanking the reactive carbon-bromine bond. The presence of the carboxylic acid functionality introduces an additional layer of complexity, requiring careful consideration of the reaction conditions to avoid undesirable side reactions or catalyst inhibition.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale behind the chosen conditions, troubleshooting advice, and methods for product purification and analysis.

Mechanistic Considerations for a Hindered Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] For a sterically demanding substrate like this compound, each of these steps is impacted.

  • Oxidative Addition: This is often the rate-limiting step, especially for sterically hindered aryl halides. The palladium(0) catalyst must insert into the C-Br bond. The two ortho-methyl groups on the benzoic acid substrate sterically shield the carbon center, making it difficult for standard palladium catalysts to approach. To overcome this, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is more adept at accessing the crowded reaction site.[7][3]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species.[8] The choice of base is critical when a carboxylic acid is present to ensure the formation of the boronate without causing solubility issues or catalyst deactivation by the carboxylate.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the palladium(0) catalyst. Steric hindrance can also slow this step, and the choice of ligand plays a key role in facilitating the expulsion of the biaryl product.

The presence of the carboxylic acid means an additional equivalent of base is required to deprotonate it. The resulting carboxylate can, in some cases, coordinate to the palladium center and inhibit catalysis.[5] Furthermore, the solubility of the carboxylate salt in the reaction medium must be considered to ensure it remains in the organic phase where the catalytic cycle occurs.[4]

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific boronic acid partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Arylboronic acid≥97%Commercially AvailableUse 1.2-1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common and effective palladium precursor.
SPhos≥98%Commercially AvailableA bulky, electron-rich Buchwald ligand.[9]
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableA strong base suitable for hindered couplings.
TolueneAnhydrousSolvent Purification System
WaterDegassed, Deionized
Diethyl EtherACS GradeCommercially AvailableFor extraction.
1 M Hydrochloric Acid (HCl)Prepared in-houseFor workup.
Brine (saturated NaCl solution)Prepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Schlenk flask or reaction vial
Magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Reaction Setup and Execution

Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out Palladium(II) acetate (2 mol%) and SPhos (4 mol%). Add these to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

  • Solvent Addition: Add degassed toluene and degassed water in a 5:1 ratio (e.g., 5 mL of toluene and 1 mL of water for a 1 mmol scale reaction) via syringe. The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes with a small amount of acetic acid. The reaction is typically complete within 12-24 hours.

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether.

  • Acidification: Carefully add 1 M HCl to the mixture until the aqueous layer is acidic (pH ~2). This will protonate the carboxylate product, making it soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude biphenyl carboxylic acid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to prevent streaking. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be employed.[10][11]

Visualization of the Process

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: This compound Arylboronic acid K₃PO₄ B 2. Add Catalyst System: Pd(OAc)₂ SPhos A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvents: Toluene/Water C->D E 5. Heat and Stir (100-110 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool and Dilute F->G H 8. Acidify with 1M HCl G->H I 9. Extract with Ether H->I J 10. Wash with Brine I->J K 11. Dry and Concentrate J->K L 12. Purify: Column Chromatography or Recrystallization K->L

Caption: Experimental workflow for the Suzuki coupling of this compound.

The Catalytic Cycle in Focus

Suzuki_Cycle Pd0 Pd(0)L PdII_Br Ar-Pd(II)L-Br Pd0->PdII_Br OxAdd Oxidative Addition OxAdd->PdII_Br PdII_Ar Ar-Pd(II)L-Ar' PdII_Br->PdII_Ar Transmetal Transmetalation Transmetal->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product ArBr 4-Bromo-2,6-dimethyl- benzoic acid ArBr->OxAdd ArBoronic Ar'-B(OH)₂ + Base ArBoronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents or solvents. 3. Insufficiently active catalyst system for the hindered substrate.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. 2. Use high-purity reagents and anhydrous solvents. 3. Screen other bulky ligands (e.g., XPhos, RuPhos) or consider an N-heterocyclic carbene (NHC) based catalyst.[7] Increase reaction temperature if stability of reagents allows.
Protodeboronation of Boronic Acid Presence of excess water or prolonged reaction times at high temperatures.Use the minimum required amount of water. Ensure the boronic acid is of high quality. Consider using a boronate ester (e.g., pinacol ester) for increased stability.
Debromination of Starting Material Side reaction promoted by certain bases or impurities.Ensure high purity of all reagents. A different base (e.g., Cs₂CO₃) may be beneficial. Lowering the reaction temperature slightly might also help.
Poor Solubility of Reactants The carboxylate salt of the starting material may not be soluble in the organic phase.[4]Experiment with different solvent systems. A more polar aprotic solvent like 1,4-dioxane or THF in place of toluene could improve solubility.
Difficulty in Product Purification Co-elution of product with unreacted boronic acid or byproducts.Acidify the crude product thoroughly during workup to ensure the product is in its carboxylic acid form. Adding a small amount of acetic acid to the chromatography eluent can improve separation.

Conclusion

The Suzuki coupling of sterically hindered substrates like this compound is a challenging yet achievable transformation with the appropriate selection of catalyst, ligand, and reaction conditions. The use of bulky, electron-rich phosphine ligands is paramount to overcoming the steric hindrance at the oxidative addition and reductive elimination steps. Careful management of the carboxylic acid functionality through the use of sufficient base and an appropriate solvent system is also critical for success. This application note provides a comprehensive and robust protocol that, with potential minor optimizations for specific substrates, should enable the successful synthesis of a variety of sterically congested biaryl carboxylic acids, thereby facilitating research and development in medicinal chemistry and materials science.

References

  • DL_Chemist & bruha417. (2024, July 23). Carboxylic acid and Cross Coupling reactions. Reddit. r/OrganicChemistry.
  • NocturnalHS et al. (2021, December 29). Do carboxylic acids interfere with Suzukis? Reddit. r/OrganicChemistry.
  • Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. (n.d.). Semantic Scholar.
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (n.d.). PMC - NIH.
  • Si, S., Wang, C., Zhang, N., & Zou, G. (n.d.). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). PMC - NIH.
  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. (2020, April 29). PubMed.
  • Suzuki-Miyaura Coupling. (n.d.). www.rsc.org/advances.
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (2018, September 20).
  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. (2020, April 2).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing).
  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. (2017, August 1).
  • Head-to-head comparison of ligands for sterically hindered Suzuki coupling. (n.d.). Benchchem.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 28). Asian Journal of Green Chemistry.
  • Suzuki reaction. (n.d.). Wikipedia.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).
  • Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. (n.d.). Chemenu.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki reaction example. (2021, September 24). YouTube.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... (n.d.).
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005, April 6). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • Recent Advances in the development of Suzuki Miyura Coupling Reactions. (n.d.). wwjmrd.
  • Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline. (n.d.). Benchchem.
  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). NIH.
  • How can I purify carboxylic acid?. (2013, September 20).
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
  • Suzuki Coupling. (2020, July 11). YouTube.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI.
  • StormRaider8 et al. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. r/chemhelp.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC.
  • Purification of carboxylic acids by chemical treatment and distillation. (n.d.).
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019, September 27).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
  • Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline. (n.d.). Benchchem.
  • Struggling with Suzuki Reaction. (2024, September 4). Reddit. r/Chempros.
  • DL_Chemist et al. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Reddit. r/chemistry.

Sources

Application Note & Protocol: Navigating the Challenges of Grignard Reactions with 4-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2,6-dimethylbenzoic acid is a highly valuable, yet synthetically challenging, building block in medicinal chemistry and materials science. Its utility is often hampered by the inherent difficulties in employing it in one of organic chemistry's most fundamental carbon-carbon bond-forming reactions: the Grignard reaction. This application note provides a comprehensive guide for researchers, elucidating the core challenges—acidic proton interference and steric hindrance—and presenting robust, field-proven protocols to overcome them. We detail a complete workflow, from carboxylic acid protection and sterically hindered Grignard reagent formation to a practical application in a nickel-catalyzed Kumada cross-coupling, followed by final deprotection.

Introduction: Deconstructing a Deceptively Difficult Transformation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of C-C bonds through the reaction of an organomagnesium halide with an electrophile.[1] However, the successful application of this reaction to substrates bearing multiple reactive functionalities requires careful strategic planning. The structure of this compound presents a classic case of competing reactivity and steric constraints.

A naïve attempt to form a Grignard reagent directly from this substrate will invariably fail due to two primary factors:

  • Acidic Proton: Grignard reagents are exceptionally strong bases.[2][3] The carboxylic acid proton (pKa ~4-5) is orders of magnitude more acidic than the alkane from which the Grignard is derived (pKa ~50). Consequently, the Grignard reagent will be instantly quenched by the carboxylic acid in a simple acid-base reaction, destroying the reagent and preventing any desired C-C bond formation.[4][5][6]

  • Steric Hindrance: The bromine atom is flanked by two ortho-methyl groups. This significant steric bulk impedes the insertion of magnesium metal into the carbon-bromine bond, making the formation of the Grignard reagent kinetically challenging.[7][8][9]

This guide provides a validated strategic workflow to navigate these obstacles, transforming this challenging substrate into a versatile synthetic intermediate.

Strategic Workflow Overview

Our approach is a multi-step sequence designed to isolate and control the reactivity of each functional group. The overall strategy involves protecting the reactive carboxylic acid, forming the sterically hindered Grignard reagent, performing a subsequent cross-coupling reaction, and finally, deprotecting the acid.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Grignard Formation & Reaction cluster_2 Phase 3: Final Product Synthesis A Starting Material: This compound B Step 1: Protection (Esterification) A->B  SOCl₂, MeOH   C Protected Intermediate: Methyl 4-Bromo-2,6-dimethylbenzoate B->C D Step 2: Grignard Formation (Activated Mg) C->D E Aryl Grignard Reagent (In situ) D->E  I₂, Anhydrous THF   F Step 3: Kumada Cross-Coupling (e.g., with 4-Bromoanisole) E->F  Ni(dppp)Cl₂ (cat.)   G Coupled Product (Protected) F->G H Step 4: Deprotection (Saponification) G->H I Final Product H->I  1. NaOH, H₂O/MeOH 2. H₃O⁺ workup  

Diagram 1: High-level workflow for utilizing this compound.

Part 1: Overcoming Acidic Proton Reactivity via Protection

The foundational step is to mask the carboxylic acid's reactivity. This is achieved by converting it into a functional group that is inert under the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction. Esterification is the most common and reliable method.[10]

Causality: Why an Ester?

An ester lacks the acidic proton of a carboxylic acid. While the ester carbonyl is an electrophile, it is significantly less reactive than aldehydes or ketones and will not react with the Grignard reagent formed from the same molecule under controlled conditions. Furthermore, esters can be readily and cleanly hydrolyzed back to the carboxylic acid at the end of the synthetic sequence.

Protocol 1: Methyl Ester Protection

This protocol uses thionyl chloride (SOCl₂) to form an intermediate acid chloride, which is then immediately reacted with methanol to yield the methyl ester. This method is efficient and avoids the equilibrium limitations of Fischer esterification.

Materials

Reagent/Solvent M.W. Amount (10 mmol scale) Moles Notes
This compound 229.07 2.29 g 10.0 mmol Starting Material
Thionyl Chloride (SOCl₂) 118.97 1.1 mL (1.8 g) 15.0 mmol Use in fume hood
Methanol (Anhydrous) 32.04 10 mL - Solvent and Reagent

| Toluene (Anhydrous) | 92.14 | 20 mL | - | Solvent |

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Initial Reaction: To the flask, add this compound (2.29 g, 10.0 mmol) and anhydrous toluene (20 mL).

  • Acid Chloride Formation: Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the suspension at room temperature via syringe.

  • Heating: Heat the reaction mixture to reflux (approx. 80°C) for 2 hours. The reaction should become a clear solution.

  • Solvent Removal: Allow the flask to cool to room temperature. Remove the toluene and excess SOCl₂ under reduced pressure using a rotary evaporator.

  • Esterification: Re-dissolve the crude acid chloride residue in anhydrous methanol (10 mL). A mild exotherm may be observed.

  • Completion: Stir the methanol solution at room temperature for 1 hour.

  • Workup: Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 4-bromo-2,6-dimethylbenzoate as a solid. The product is typically of sufficient purity for the next step. Expected yield: >95%.

Part 2: Formation of the Sterically Hindered Grignard Reagent

With the acid protected, the next challenge is the sterically hindered Grignard formation. Success hinges on using highly activated magnesium and rigorously anhydrous conditions.[3][11]

Causality: The Role of Activation

Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents reaction.[12] Chemical activation using iodine (I₂) or 1,2-dibromoethane chemically cleans the surface, exposing fresh, reactive magnesium metal required for the electron transfer to the aryl halide.[12][13]

Protocol 2: Hindered Grignard Reagent Formation

Materials

Reagent/Solvent M.W. Amount (8 mmol scale) Moles Notes
Methyl 4-bromo-2,6-dimethylbenzoate 243.10 1.94 g 8.0 mmol From Protocol 1
Magnesium Turnings 24.31 290 mg 12.0 mmol Must be fresh
Iodine (I₂) 253.81 1-2 small crystals Catalytic Activator

| Tetrahydrofuran (THF) | 72.11 | 25 mL | - | Anhydrous, inhibitor-free |

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Magnesium Activation: Add the magnesium turnings (290 mg, 12.0 mmol) to the flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under nitrogen flow until purple iodine vapors are observed and then fade as they react with the magnesium surface.

  • Solvent Addition: Add anhydrous THF (5 mL) to the activated magnesium.

  • Initiation: In a separate, dry flask, dissolve the methyl 4-bromo-2,6-dimethylbenzoate (1.94 g, 8.0 mmol) in anhydrous THF (20 mL). Add approximately 10% of this solution to the magnesium suspension.

  • Observation: The reaction mixture should become warm and may turn cloudy or brownish, indicating initiation. If no reaction starts, gently warm the flask or place it in an ultrasonic bath for a few minutes.[13]

  • Addition: Once the reaction is initiated and self-sustaining (gentle reflux), add the remaining aryl bromide solution dropwise via an addition funnel over 30 minutes, maintaining a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent, which should be used immediately in situ.

Part 3: Application in a Kumada Cross-Coupling Reaction

The newly formed Grignard reagent is a potent nucleophile, ideal for transition metal-catalyzed cross-coupling reactions. The Kumada coupling provides an efficient method for forming biaryl structures by reacting the Grignard with another aryl halide in the presence of a nickel or palladium catalyst.[14][15][16]

Mechanism: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the low-valent metal catalyst, transmetalation with the Grignard reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.

G cluster_legend Kumada Catalytic Cycle A Ni(0)Ln B Ar-Ni(II)(X)Ln A->B Oxidative Addition (+ Ar-X) C Ar-Ni(II)(Ar')Ln B->C Transmetalation (+ Ar'-MgBr) C->A Reductive Elimination (- Ar-Ar') ArX Ar-X = Aryl Halide ArMgBr Ar'-MgBr = Grignard Reagent ArAr Ar-Ar' = Coupled Product

Sources

Synthesis of 4-aryl-2,6-dimethylbenzoic acids using Suzuki reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Sterically Hindered 4-Aryl-2,6-Dimethylbenzoic Acids via Suzuki-Miyaura Cross-Coupling

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of tetra-ortho-substituted biaryls, such as 4-aryl-2,6-dimethylbenzoic acids, represents a significant challenge in organic chemistry due to severe steric hindrance around the coupling axis. These motifs are crucial building blocks in medicinal chemistry, materials science, and agrochemicals. This guide details a robust and optimized protocol for the synthesis of these sterically demanding compounds using the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic nuances, explain the rationale behind the selection of specialized catalysts and reagents, and provide a step-by-step procedure designed for high yield and reproducibility.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, celebrated for its mild conditions and broad functional group tolerance[1]. However, when substrates possess substitution at both ortho positions, the reaction rate dramatically decreases. This is due to steric clash that impedes key steps in the catalytic cycle, particularly the transmetalation and the final reductive elimination[2].

The target molecules, 4-aryl-2,6-dimethylbenzoic acids, feature a di-ortho-substituted benzoic acid core, making their synthesis a classic example of a sterically hindered coupling. Traditional palladium catalysts, like Pd(PPh₃)₄, are often ineffective for these transformations, necessitating the use of advanced catalytic systems[3][4]. This protocol leverages modern, bulky, and electron-rich phosphine ligands that have been specifically developed to overcome these steric barriers[5][6].

Mechanistic Considerations: Overcoming the Steric Barrier

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization[7][8].

The generally accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo-2,6-dimethylbenzoic acid).

  • Transmetalation: The aryl group from the activated organoboron species (the boronate) is transferred to the palladium(II) complex. This step is often rate-limiting in hindered couplings. A base is essential to activate the boronic acid, forming a more nucleophilic boronate complex[9].

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst[8][10].

For sterically demanding substrates, bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are critical. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which accelerates the oxidative addition and facilitates the difficult reductive elimination step by creating more space around the metal center[4][11].

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_products Products & Byproducts Pd0 Pd(0)L (Active Catalyst) OA Ar-Pd(II)L-X (Oxidative Addition Intermediate) Pd0->OA Ar-X (Oxidative Addition) TM Ar-Pd(II)L-Ar' (Transmetalation Intermediate) OA->TM Ar'-B(OH)₂ Base (e.g., K₃PO₄) (Transmetalation) Byproduct X-B(OH)₂ OA->Byproduct Releases X⁻ for Boronate Exchange TM->Pd0 (Reductive Elimination) Product Ar-Ar' (Desired Biaryl) TM->Product Forms caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow start Start setup 1. Reaction Setup (Assemble Glassware, Add Solids) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert reagents 3. Add Solvents & Reagents (Degassed Toluene, Arylboronic Acid) inert->reagents heat 4. Reaction (Heat to 100-110 °C, Monitor by TLC/LC-MS) reagents->heat workup 5. Aqueous Work-up (Cool, Dilute, Wash) heat->workup purify 6. Purification (Column Chromatography) workup->purify saponify 7. Saponification (Optional) (LiOH, THF/H₂O to get the acid) purify->saponify end End Product (Characterize by NMR, MS) saponify->end

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,6-dimethylbenzoic acid is a vital structural motif in medicinal chemistry and materials science. Its di-ortho-substituted pattern provides a scaffold that induces three-dimensionality in molecules, a desirable trait in modern drug discovery for improving pharmacological properties.[1] However, the very steric hindrance that makes this building block attractive also presents significant challenges for synthetic chemists, particularly in palladium-catalyzed cross-coupling reactions. The two methyl groups flanking the bromine atom impede the crucial oxidative addition step in the catalytic cycle, demanding highly specialized and active catalyst systems.[2][3]

This guide provides an in-depth analysis and detailed protocols for successfully employing this compound in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. We will explore the rationale behind catalyst selection, reaction optimization, and provide step-by-step procedures for researchers in drug development and organic synthesis.

The Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling this compound is the steric bulk imposed by the two ortho-methyl groups. This congestion shields the carbon-bromine bond, making it difficult for the palladium(0) catalyst to insert itself and initiate the catalytic cycle—a process known as oxidative addition.[3][4] Furthermore, the adjacent carboxylic acid group can potentially coordinate to the metal center, influencing the catalyst's reactivity.

To overcome these challenges, the selection of an appropriate ligand is paramount. Ideal ligands for this transformation possess two key features:

  • Bulkiness: Sterically demanding ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

  • Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which in turn facilitates the cleavage of the C-Br bond during oxidative addition.[4][5]

Modern dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have emerged as the ligands of choice for these demanding transformations, consistently providing high catalytic activity where traditional ligands like triphenylphosphine fail.[4][6]

Application 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[7][8] For sterically hindered substrates like this compound, this reaction enables the synthesis of complex tri-ortho-substituted biaryl compounds.

Mechanistic Rationale

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9] A bulky, electron-rich ligand is crucial for facilitating both the initial oxidative addition of the hindered aryl bromide and the final reductive elimination to release the sterically congested biaryl product.[3][4] The base activates the organoboron species, forming a boronate complex that readily undergoes transmetalation with the palladium center.[10]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal diaryl_pd Ar-Pd(II)L₂-Ar' transmetal->diaryl_pd diaryl_pd->pd0 Regeneration red_elim Reductive Elimination diaryl_pd->red_elim product Ar-Ar' (Product) red_elim->product reagents Ar-Br + Ar'-B(OR)₂ reagents->ox_add 4-Bromo-2,6-dimethyl- benzoic acid base Base (e.g., K₃PO₄) base->transmetal Activates Boronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentRecommendedStoichiometryPurpose
Aryl Bromide This compound1.0 equivElectrophile
Boronic Acid Arylboronic acid1.2 - 1.5 equivNucleophile
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Palladium Source
Ligand SPhos or XPhos2-4 mol%Stabilize & Activate Pd
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivBoronic Acid Activation
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)-Reaction Medium
Temperature 80 - 110 °C-Reaction Condition
Time 12 - 24 h-Reaction Duration

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water). The reaction concentration is typically 0.1-0.5 M with respect to the aryl bromide.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl acid.

Application 2: Heck Coupling

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene, producing a substituted alkene.[11] This reaction is highly valuable for synthesizing stilbenes and cinnamates, which are common motifs in pharmaceuticals and materials.

Mechanistic Rationale

The Heck reaction proceeds via oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination.[12][13] The base is required to regenerate the active Pd(0) catalyst at the end of the cycle.[14] The regioselectivity of the alkene insertion and the stereoselectivity of the final product (typically trans) are key features of this reaction. For sterically hindered aryl bromides, a highly active catalyst system is necessary to drive the reaction forward under reasonable conditions.[15]

Catalytic Cycle: Heck Coupling

Heck_Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex mig_ins Migratory Insertion pd_complex->mig_ins alkyl_pd R-CH₂-CH(Ar)-Pd(II)L₂-Br mig_ins->alkyl_pd beta_elim β-Hydride Elimination alkyl_pd->beta_elim product_complex [HPd(II)L₂-Br] • Alkene beta_elim->product_complex product_complex->pd0 Base-mediated Regeneration product Ar-CH=CH-R (Product) product_complex->product Product Release reagents Ar-Br + Alkene reagents->ox_add 4-Bromo-2,6-dimethyl- benzoic acid base Base (e.g., K₂CO₃) base->product_complex

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Recommended Protocol: Heck Coupling

This protocol describes the coupling of this compound with an alkene such as styrene or an acrylate.

Table 2: Reagents and Conditions for Heck Coupling

ComponentRecommendedStoichiometryPurpose
Aryl Bromide This compound1.0 equivElectrophile
Alkene Styrene or n-butyl acrylate1.5 - 2.0 equivNucleophile
Pd Precatalyst Pd(OAc)₂2-5 mol%Palladium Source
Ligand P(o-tol)₃ or cataCXium® A4-10 mol%Stabilize & Activate Pd
Base K₂CO₃ or Cs₂CO₃2.0 equivCatalyst Regeneration
Solvent DMF or NMP-Reaction Medium
Temperature 100 - 140 °C-Reaction Condition
Time 16 - 24 h-Reaction Duration

Step-by-Step Procedure:

  • Vessel Preparation: Add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (K₂CO₃, 2.0 equiv) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the degassed solvent (e.g., DMF) followed by the alkene (e.g., styrene, 1.5 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for 16-24 hours.[16][17]

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure substituted alkene.

Application 3: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for constructing C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[18][19] It is indispensable for synthesizing conjugated enynes and arylalkynes, which are precursors to many complex molecules and functional materials.

Mechanistic Rationale

The classic Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[20][21] However, copper-free variants are often preferred in pharmaceutical synthesis to avoid potential homocoupling of the alkyne (Glaser coupling) and to simplify purification. In the copper-free mechanism, the base is strong enough to deprotonate the alkyne, which then coordinates to the palladium(II) complex, followed by reductive elimination.[20][22]

Catalytic Cycle: Copper-Free Sonogashira Coupling

Sonogashira_Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex alkyne_coord Alkyne Coordination & Deprotonation pd_complex->alkyne_coord alkynyl_pd Ar-Pd(II)L₂-C≡CR alkyne_coord->alkynyl_pd alkynyl_pd->pd0 Regeneration red_elim Reductive Elimination alkynyl_pd->red_elim product Ar-C≡CR (Product) red_elim->product reagents Ar-Br + Terminal Alkyne reagents->ox_add 4-Bromo-2,6-dimethyl- benzoic acid base Base (e.g., TMP) base->alkyne_coord Deprotonates Alkyne

Caption: Catalytic cycle for the copper-free Sonogashira coupling reaction.

Recommended Protocol: Copper-Free Sonogashira Coupling

This protocol outlines a robust, copper-free method for the coupling of this compound with a terminal alkyne.

Table 3: Reagents and Conditions for Copper-Free Sonogashira Coupling

ComponentRecommendedStoichiometryPurpose
Aryl Bromide This compound1.0 equivElectrophile
Alkyne Terminal Alkyne1.5 equivNucleophile
Pd Precatalyst [DTBNpP]Pd(crotyl)Cl or Pd(OAc)₂2-5 mol%Palladium Source
Ligand DTBNpP (if not using precatalyst)4-10 mol%Bulky Phosphine Ligand
Base TMP (2,2,6,6-Tetramethylpiperidine)2.0 equivStrong, Non-nucleophilic Base
Solvent DMSO or Acetonitrile-Reaction Medium
Temperature Room Temperature to 60 °C-Reaction Condition
Time 2 - 12 h-Reaction Duration

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%).[23]

  • Reagent Addition: Add this compound (1.0 equiv), the solvent (e.g., DMSO), the terminal alkyne (1.5 equiv), and finally the base (e.g., TMP, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 60 °C.[23]

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and ethyl acetate.

    • Acidify the aqueous phase with 1M HCl to a pH of ~2-3.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.

References

  • Sonogashira coupling. (URL: )
  • Sonogashira Coupling. Chemistry LibreTexts. (URL: )
  • Suzuki Coupling. Organic Chemistry Portal. (URL: )
  • Heck Reaction Mechanism. BYJU'S. (URL: )
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Heck Coupling. NROChemistry. (URL: )
  • Merits of the Suzuki Coupling Reaction. BYJU'S. (URL: )
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. (URL: )
  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: )
  • Sonogashira coupling. (URL: )
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: )
  • Heck reaction. Wikipedia. (URL: )
  • Heck Reaction. Organic Chemistry Portal. (URL: )
  • Heck Reaction. Chemistry LibreTexts. (URL: )
  • Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks. (URL: )
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (URL: )
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (URL: )
  • The Suzuki Reaction. Andrew G Myers Research Group. (URL: )
  • Suzuki-Miyaura Coupling. (URL: )
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. (URL: )
  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. (URL: )
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central. (URL: )
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. (URL: )
  • Sonogashira coupling reactions of 4-nitrobromobenzene with different...
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. (URL: )
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. (URL: [Link])
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. (URL: )
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. (URL: [Link])
  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow.

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Application Notes & Protocols: Strategic Use of 4-Bromo-2,6-dimethylbenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylbenzoic acid as a strategic building block in the synthesis of active pharmaceutical ingredients (APIs). We will explore the compound's physicochemical properties, delve into its established applications, and provide detailed protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their synthetic campaigns.

Introduction: A Sterically Hindered Synthon with Broad Potential

This compound is a halogenated aromatic carboxylic acid with a unique substitution pattern that confers valuable reactivity and selectivity in organic synthesis.[1][2] The two methyl groups positioned ortho to the carboxylic acid create significant steric hindrance, which can influence the conformation of the molecule and direct the reactivity of the carboxyl group. The bromine atom at the para-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1] These structural features make it an attractive starting material for the construction of complex molecular architectures found in various classes of pharmaceuticals.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction development and scale-up.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[3][4]
Molecular Weight 229.07 g/mol [3][4]
Appearance Solid[3]
Melting Point 197-198 °C[3]
Boiling Point 321.1 ± 30.0 °C at 760 mmHg[3]
CAS Number 74346-19-3[2][3][4][5]

Core Applications in Pharmaceutical Synthesis

Synthesis of Mefenamic Acid Analogs (NSAIDs)

A well-established application of this compound is in the synthesis of N-aryl anthranilic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of Mefenamic Acid, for instance, involves the coupling of a benzoic acid derivative with a substituted aniline. While Mefenamic acid itself is 2-((2,3-dimethylphenyl)amino)benzoic acid, the use of this compound allows for the creation of structurally related analogs with potentially modulated pharmacological profiles. This transformation is typically achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

Illustrative Reaction Scheme for Mefenamic Acid Analog Synthesis:

mefenamic_analog 4-Bromo-2,6-dimethylbenzoic_acid This compound Mefenamic_Acid_Analog Mefenamic Acid Analog 4-Bromo-2,6-dimethylbenzoic_acid->Mefenamic_Acid_Analog Pd or Cu catalyst, Base Substituted_Aniline Substituted Aniline Substituted_Aniline->Mefenamic_Acid_Analog

Caption: General scheme for the synthesis of Mefenamic Acid analogs.

A Versatile Building Block for Kinase Inhibitors

The bi-aryl and heteroaryl-aryl motifs are privileged structures in a vast number of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy.[6] The ability to participate in cross-coupling reactions makes this compound a valuable starting material for the synthesis of these complex molecules. While public-domain literature does not provide a direct synthesis of a marketed kinase inhibitor from this specific starting material, its utility can be inferred from the synthesis of structurally similar compounds. For example, derivatives of 4-bromo-benzoic acids are used in the synthesis of RAF kinase inhibitors and FGFR1 inhibitors.[1][7][8] The bromine atom allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling, while the carboxylic acid can be converted to an amide, another common feature in kinase inhibitors that often interacts with the hinge region of the kinase domain.

Detailed Experimental Protocols

The following protocols are provided as general guidance and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.02 - 0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow:

suzuki_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solid Reagents: - this compound - Arylboronic acid - Base B Inert Atmosphere: Purge with Ar/N₂ A->B C Add Catalyst & Solvents B->C D Heat & Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Chromatography H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (0.01 - 0.02 equivalents)

  • Xantphos or other suitable phosphine ligand (0.02 - 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., Xantphos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.

  • Remove the tube from the glovebox and add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., 5 mL of toluene) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights

The success of the Suzuki-Miyaura and Buchwald-Hartwig reactions hinges on a palladium-based catalytic cycle.

Simplified Catalytic Cycle:

catalytic_cycle Pd(0) Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)->Oxidative_Addition Oxidative Addition (Ar-Br) Transmetalation_Amination Ar-Pd(II)(Nu)L₂ Oxidative_Addition->Transmetalation_Amination Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) Transmetalation_Amination->Pd(0) Reductive Elimination Product Product Transmetalation_Amination->Product Ar-Nu

Caption: A simplified representation of the catalytic cycles.

In the Suzuki-Miyaura coupling , the key steps are the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (facilitated by the base), and finally reductive elimination to form the C-C bond and regenerate the catalyst.[9]

For the Buchwald-Hartwig amination , after the initial oxidative addition, the amine coordinates to the palladium center, and the base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then forms the C-N bond and regenerates the palladium(0) catalyst.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique steric and electronic properties, combined with the reactivity of the bromine substituent in modern cross-coupling reactions, provide a powerful platform for the synthesis of a diverse range of complex molecules. The protocols and insights provided herein are intended to empower researchers to effectively utilize this synthon in the development of novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. lifirafenib | Ligand page. [Link]
  • PubChemLite. This compound (C9H9BrO2). [Link]
  • Alchem.Pharmtech. CAS 74346-19-3 | this compound. [Link]
  • ResearchGate. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283)
  • PubChem. Lifirafenib. [Link]
  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
  • National Center for Biotechnology Information. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283)
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]

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Application Note: Strategic Derivatization of 4-Bromo-2,6-dimethylbenzoic Acid for Biological Screening and Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2,6-dimethylbenzoic acid is a synthetically versatile scaffold for developing biologically active molecules. However, its utility is often hampered by the significant steric hindrance around the carboxylic acid moiety, posed by the two ortho-methyl groups. This steric congestion complicates standard derivatization reactions such as esterification and amidation. This guide provides a detailed technical overview of robust derivatization strategies to overcome these challenges, enabling the synthesis of diverse compound libraries for biological assays. We present field-proven protocols for activating the hindered acid and converting it into amides and esters, which are critical for structure-activity relationship (SAR) studies.

Introduction: The Challenge and Opportunity

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The compound this compound offers three key points for chemical modification: the carboxylic acid, the bromine atom (via cross-coupling), and the aromatic ring (via further electrophilic substitution).

The primary obstacle for researchers is the carboxylic acid at the 1-position, which is sterically shielded by methyl groups at the 2- and 6-positions.[4] This arrangement severely restricts the access of nucleophiles, rendering many conventional coupling methods inefficient. Direct esterification or amidation reactions often result in low to negligible yields. Therefore, strategic activation of the carboxyl group is not just beneficial—it is essential for unlocking the full potential of this scaffold.[5][6][7] This note details protocols that prioritize the formation of a highly reactive intermediate, which can then be coupled with a wide range of nucleophiles for biological screening.

Strategic Planning for Derivatization

Before proceeding to the bench, it is crucial to select a derivatization strategy that aligns with the desired biological endpoint. The choice of coupling reagent and reaction conditions is paramount when dealing with sterically hindered substrates.[8][9][10]

Key Considerations:

  • Activation is Non-Negotiable: The carboxylic acid must be converted into a better leaving group. This is typically achieved by forming an activated ester, acyl fluoride, or acid chloride.[6][7][8]

  • Potent Coupling Reagents: Standard reagents like DCC (dicyclohexylcarbodiimide) may fail.[7][10] More potent phosphonium or uronium/aminium salt-based reagents such as PyBOP, HATU, or COMU are required to overcome the steric barrier.[9][11] These reagents generate highly reactive acyl-intermediate species capable of reacting with even poor nucleophiles.

  • Pre-activation: For challenging couplings, pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) before adding the amine or alcohol can significantly improve yields by ensuring the activated species is fully formed.[9]

  • Alternative Chemistries: If amide/ester formation remains challenging, consider alternative derivatization pathways, such as reducing the carboxylic acid to a less-hindered benzyl alcohol, which opens up different conjugation possibilities (e.g., ether formation).

The following diagram outlines a decision-making workflow for selecting an appropriate derivatization strategy.

G cluster_0 Strategic Planning cluster_1 Derivatization Pathways cluster_2 Recommended Protocols cluster_3 Application start Start: this compound goal Desired Derivative for Biological Assay? start->goal amide Amide Library (SAR) goal->amide Amides ester Ester Prodrugs goal->ester Esters other Alternative Functional Handles (e.g., Alcohols, Amines) goal->other Other protocol1 Protocol 1: High-Potency Amide Coupling (HATU/PyBOP) amide->protocol1 protocol2 Protocol 2: Acyl Fluoride Intermediate amide->protocol2 ester->protocol1 protocol3 Protocol 3: Reduction to Benzyl Alcohol other->protocol3 assay Biological Screening: - Enzyme Inhibition - Cell Proliferation - Receptor Binding protocol1->assay protocol2->assay protocol3->assay

Caption: Decision workflow for derivatizing this compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are critical for the success of these reactions.

Protocol 1: High-Potency Amide Coupling via Uronium/Phosphonium Reagents

This protocol is the recommended starting point for synthesizing amides and esters from sterically hindered acids. It utilizes highly reactive coupling reagents to achieve efficient conversion.[9]

Principle: Uronium (e.g., HATU) and phosphonium (e.g., PyBOP) reagents react with the carboxylic acid to form highly reactive activated esters (OAt- or OBt-esters, respectively).[11] These intermediates are much more susceptible to nucleophilic attack by amines or alcohols than the parent carboxylic acid, effectively overcoming the steric hindrance. Pre-activation of the acid is a key step for difficult substrates.[9]

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
HATU or PyBOPSynthesis GradeSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-Aldrich
Amine or Alcohol NucleophileVariesVaries
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
1 M Hydrochloric Acid (HCl)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeVWR
Brine (Saturated NaCl Solution)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF (to a concentration of 0.1–0.5 M).

  • Activation: To the stirred solution, add HATU (1.1 equiv) or PyBOP (1.1 equiv).[9] Then, add DIPEA (2.5 equiv).

  • Pre-activation Stirring: Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the active ester intermediate.[9]

  • Nucleophile Addition: Add the desired amine or alcohol (1.1-1.2 equiv) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours). For very hindered nucleophiles, gentle heating (40-50 °C) may be required.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired amide or ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Derivatization via Acyl Fluoride Intermediate

For extremely challenging couplings where even potent reagents struggle, conversion to a small, highly reactive acyl fluoride can be an effective strategy.[8][10][12] Acyl fluorides are less sterically demanding than other activated intermediates.[10]

Principle: Reagents such as cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) can convert carboxylic acids to acyl fluorides. A modern, safer alternative is using a fluorouronium reagent like BTFFH.[12] The resulting acyl fluoride is a highly reactive species that can be coupled with amines at elevated temperatures.[8][10]

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate)Synthesis GradeBroadPharm
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Amine NucleophileVariesVaries
Anhydrous Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich

Step-by-Step Methodology:

  • Acyl Fluoride Formation:

    • In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

    • Add BTFFH (1.2 equiv) followed by pyridine (3.0 equiv).[9]

    • Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride.

  • Amine Coupling:

    • Add the amine (1.1 equiv) to the reaction mixture.

    • Seal the vial and heat to 40-60 °C.

    • Monitor the reaction by LC-MS until completion (typically 4-16 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with DCM.

    • Wash with 1 M HCl and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Application in Biological Assays

The primary goal of derivatization is to generate novel chemical entities for biological evaluation.[1][3][13] The derivatives of this compound can be used to probe structure-activity relationships (SAR) and develop molecular tools for various assays.[13][14][15]

Applications Table:

Derivative TypeFunctional Group AddedPotential Biological ApplicationRationale
Amide Library -NHRSAR Studies: Screening against kinases, proteases, or other enzymes.[1] Antiproliferative assays in cancer cell lines.[16]The amide bond is metabolically stable and provides a key hydrogen bond donor. Varying the "R" group allows for systematic exploration of steric and electronic effects to optimize binding affinity and potency.[13][14]
Ester Library -ORProdrug Development: Enhancing cell permeability and metabolic stability.[17]Esters can act as prodrugs, masking the polar carboxylic acid to improve passage across cell membranes.[17] Cellular esterases can then hydrolyze the ester to release the active carboxylic acid form intracellularly.[17]
Fluorescent Tag Fluorophore (via Amide Linkage)Cellular Imaging & Binding Assays: Visualizing target localization, fluorescence polarization (FP) assays.Conjugating a fluorescent dye (e.g., a BODIPY or fluorescein derivative with an amine handle) allows the molecule to be used as a probe to track its interaction with cellular targets or purified proteins.
Biotin Tag Biotin (via Amide Linkage)Affinity Purification & Pulldown Assays: Identifying protein binding partners.Attaching a biotin tag enables the capture of the molecule (and any bound proteins) on streptavidin-coated beads, facilitating the identification of its biological targets.

The following diagram illustrates a typical workflow for using a newly synthesized amide derivative in a cell-based antiproliferative assay.

G cluster_0 Synthesis & QC cluster_1 Biological Assay Workflow cluster_2 Data Analysis synthesis Synthesize Amide Derivative (Protocol 1) purify Purify via Chromatography synthesis->purify characterize Characterize (NMR, HRMS) Confirm Purity (>95%) purify->characterize stock Prepare DMSO Stock Solution characterize->stock plate Seed Cancer Cells (e.g., MCF-7, HCT116) in 96-well plate stock->plate treat Treat cells with serial dilutions of the synthesized derivative plate->treat incubate Incubate for 48-72 hours treat->incubate viability Assess Cell Viability (e.g., MTT or CellTiter-Glo Assay) incubate->viability data Generate Dose-Response Curve viability->data ic50 Calculate IC₅₀ Value data->ic50 sar Compare with other derivatives to build SAR ic50->sar

Caption: Workflow for evaluating synthesized derivatives in an antiproliferative assay.

Conclusion

The steric hindrance of this compound presents a significant synthetic challenge, but one that can be reliably overcome through strategic activation. The use of modern, high-potency coupling reagents like HATU and PyBOP, or conversion to an acyl fluoride intermediate, provides robust and reproducible pathways to generate diverse libraries of amides and esters. These derivatives are invaluable tools for drug discovery, enabling comprehensive SAR studies and the development of chemical probes to investigate complex biological systems. The protocols and strategies outlined in this guide empower researchers to efficiently unlock the therapeutic potential of this versatile chemical scaffold.

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Application Notes & Protocols: 4-Bromo-2,6-dimethylbenzoic Acid as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2,6-dimethylbenzoic Acid

This compound is an aromatic carboxylic acid distinguished by a unique combination of functional and structural features.[1][2] Its architecture consists of a benzoic acid core, a bromine atom at the para-position, and two methyl groups flanking the carboxylic acid at the ortho-positions.[1] This specific arrangement is not a random assortment of functional groups; it is a strategically designed scaffold that offers significant advantages for the rational design of advanced materials.

The power of this molecule lies in three key attributes:

  • The Carboxylic Acid Group: This serves as a primary and highly predictable coordination site, readily forming robust linkages with metal ions to construct extended networks such as Metal-Organic Frameworks (MOFs).[3][4] It can also participate in classic organic reactions like esterification or amidation to form polymers.

  • The Ortho-Methyl Groups: These groups provide significant steric hindrance around the carboxylic acid moiety. This is a crucial design element, as it can direct the coordination geometry around a metal center, preventing the formation of simple, densely packed structures and promoting the creation of porous, open frameworks. This steric control is fundamental to designing materials with accessible internal surface areas.

  • The Bromo-Functional Handle: The bromine atom is a versatile reactive site. It can be retained in the final material to modulate electronic properties or to create specific interaction sites (e.g., through halogen bonding). More importantly, it serves as a robust handle for post-synthetic modification (PSM), allowing for the covalent attachment of additional functionalities via well-established cross-coupling reactions after the primary material has been assembled.[5][6]

This combination of a robust linking group, built-in steric control, and a modifiable functional handle makes this compound an exemplary building block for creating bespoke materials with tailored properties for applications in gas storage, catalysis, and advanced electronics.

Physicochemical Properties
PropertyValueSource
CAS Number 74346-19-3[7][8]
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [2][8]
Appearance Solid (typically white to yellow)[1]
Melting Point 197-198 °C[7]
Boiling Point 321.1 ± 30.0 °C at 760 mmHg[7]
SMILES CC1=CC(=CC(=C1C(=O)O)C)Br[2]

Application in Metal-Organic Frameworks (MOFs)

The rational design of MOFs relies on the selection of appropriate organic linkers and metal nodes to build a desired network topology.[3][9] this compound is an excellent candidate for a linker, or "strut," in MOF construction.

The carboxylate group readily coordinates with a wide range of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form secondary building units (SBUs), which are the nodes of the framework. The steric bulk of the ortho-methyl groups influences the angle of coordination, guiding the self-assembly process toward more open and porous structures. The resulting bromo-functionalized MOFs can be directly used in applications where the bromine atom influences sorption properties, or they can serve as a robust platform for further functionalization.

cluster_0 Building Blocks cluster_1 Self-Assembly cluster_2 Resulting Material cluster_3 Potential Applications Linker This compound Process Solvothermal Synthesis Linker->Process Metal Metal Salt (e.g., Zn(NO₃)₂) Metal->Process MOF Bromo-Functionalized MOF (Porous Crystalline Solid) Process->MOF App1 Gas Storage MOF->App1 App2 Catalysis MOF->App2 App3 Sensing MOF->App3

Caption: Conceptual workflow for MOF synthesis using this compound.

Protocol 1: Solvothermal Synthesis of a Bromo-Functionalized MOF

This protocol describes a general method for synthesizing a porous, crystalline MOF using this compound and a zinc-based metal source. The solvothermal method utilizes elevated temperature and pressure to promote the dissolution of precursors and facilitate the growth of high-quality crystals.[10]

A. Materials and Equipment
  • This compound (Linker)

  • Zinc nitrate hexahydrate (Metal Source)

  • N,N-Dimethylformamide (DMF, Solvent)

  • Ethanol (Solvent for washing)

  • 20 mL Scintillation vials with Teflon-lined caps

  • Analytical balance

  • Spatula, Pipettes

  • Isothermal laboratory oven

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

B. Experimental Procedure
  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, weigh 22.9 mg (0.1 mmol) of this compound.

    • To the same vial, add 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate.

    • Add 10 mL of DMF to the vial.

    • Cap the vial tightly and sonicate the mixture for 10-15 minutes until all solids are fully dissolved, resulting in a clear, colorless solution.

    Causality Behind the Choice: A 1:1 molar ratio of linker to metal is a common starting point for MOF synthesis. DMF is a high-boiling polar aprotic solvent that is excellent for dissolving both the organic linker and the metal salt.

  • Solvothermal Reaction:

    • Place the sealed vial into a pre-heated isothermal laboratory oven set to 110 °C.

    • Maintain the temperature for 48 hours. During this time, crystalline material should precipitate from the solution.

    Causality Behind the Choice: The elevated temperature provides the necessary energy to overcome the activation barrier for crystal nucleation and growth. The extended reaction time allows for the slow formation of well-ordered crystals.

  • Product Isolation and Washing:

    • Carefully remove the vial from the oven and allow it to cool slowly to room temperature. A white crystalline powder should be visible at the bottom of the vial.

    • Decant the mother liquor (the DMF solution).

    • Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals.

    • Transfer the suspension to a centrifuge tube. Centrifuge at 4000 rpm for 5 minutes to pellet the solid product. Discard the supernatant.

    • Repeat this DMF washing step two more times to ensure the complete removal of unreacted precursors.

    Causality Behind the Choice: Slow cooling prevents thermal shock and potential crystal cracking. The initial washes with fresh DMF are critical to remove any unreacted starting materials or soluble impurities trapped within the bulk product.

  • Solvent Exchange and Activation:

    • After the final DMF wash, add 10 mL of ethanol to the centrifuge tube containing the MOF pellet.

    • Resuspend the solid by gentle vortexing or sonication and let it soak for 6-8 hours.

    • Centrifuge the mixture, discard the supernatant, and repeat the ethanol wash step three more times over a 24-hour period.

    • After the final wash, decant the ethanol and dry the resulting white powder under vacuum at 80 °C overnight.

    Causality Behind the Choice: This is a critical "activation" step. DMF has a high boiling point and can remain trapped within the MOF pores. Exchanging it with a more volatile solvent like ethanol makes it easier to remove the solvent during vacuum drying, clearing the pores and making the internal surface area accessible for applications like gas sorption.

Application in Advanced Polymers and Liquid Crystals

Beyond MOFs, this compound is a valuable monomer for synthesizing specialty polymers and a precursor for liquid crystals.

  • Polymer Synthesis: The carboxylic acid can be converted to a more reactive derivative (e.g., an acyl chloride) to participate in step-growth polymerization. The bromine atom allows for the synthesis of graft copolymers or for cross-linking reactions. More significantly, it enables the use of palladium-catalyzed reactions, like Suzuki or Heck couplings, to create fully conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11][12]

  • Liquid Crystal Synthesis: The rigid aromatic core of the molecule is a foundational element for designing mesogens—the molecules that form liquid crystal phases.[13] The bromine atom is an ideal attachment point for coupling with other aromatic units via reactions like the Suzuki coupling, allowing for the systematic extension of the molecular structure to achieve the high aspect ratio (rod-like shape) required for liquid crystallinity.[5][6] The ortho-methyl groups will influence the intermolecular packing of these mesogens, affecting the specific type of liquid crystal phase (e.g., nematic, smectic) and the phase transition temperatures.

Protocol 2: Post-Synthetic Modification (PSM) of a Bromo-MOF

This protocol details the functionalization of the synthesized bromo-MOF from Protocol 1 with a phenyl group via a Suzuki-Miyaura cross-coupling reaction. This demonstrates how the bromo-handle can be used to covalently alter the chemical environment inside the MOF pores.

Start Bromo-Functionalized MOF (From Protocol 1) Reagents Add: - Phenylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Reagents Suspend in solvent Reaction Heat under Inert Atmosphere (e.g., 90°C, 24h) Reagents->Reaction Washing Wash with Solvents (Toluene, Acetone, etc.) to remove catalyst & byproducts Reaction->Washing Cool to RT Final Phenyl-Functionalized MOF Washing->Final Dry under vacuum

Caption: Workflow for post-synthetic modification of a bromo-MOF via Suzuki coupling.

A. Materials and Equipment
  • Synthesized and activated Bromo-MOF (from Protocol 1)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane and Degassed Deionized Water (Solvent system)

  • Schlenk flask and Schlenk line (for inert atmosphere)

  • Magnetic stirrer and heat plate

  • Standard laboratory glassware

B. Experimental Procedure
  • Reaction Setup:

    • Place 50 mg of the activated bromo-MOF into a Schlenk flask equipped with a magnetic stir bar.

    • Add 30 mg of phenylboronic acid (a 2-3 fold molar excess relative to the bromine content of the MOF) and 100 mg of K₂CO₃.

    • Add 5 mg of the Pd(PPh₃)₄ catalyst.

    Causality Behind the Choice: A molar excess of the boronic acid and base drives the reaction to completion. The palladium catalyst is the core of the Suzuki reaction, and its handling requires care to prevent deactivation.

  • Inert Atmosphere and Solvent Addition:

    • Seal the Schlenk flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Using a gas-tight syringe, add 8 mL of 1,4-dioxane and 2 mL of degassed deionized water to the flask.

    Causality Behind the Choice: The Pd(0) catalyst is sensitive to oxygen and will be deactivated if the reaction is performed in air. An inert atmosphere is therefore mandatory. The dioxane/water solvent system is effective for dissolving the reagents and facilitating the reaction.

  • Reaction and Workup:

    • Place the flask in a pre-heated oil bath at 90 °C and stir the suspension vigorously for 24 hours.

    • After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.

    • Isolate the solid MOF by centrifugation. Discard the supernatant.

    • To remove the catalyst and unreacted reagents, thoroughly wash the modified MOF by resuspending and centrifuging sequentially with: Toluene (3x), Acetone (3x), and Ethanol (3x).

    • Dry the final phenyl-functionalized MOF under vacuum at 80 °C overnight.

    Causality Behind the Choice: The extensive washing procedure is critical. Toluene helps remove the palladium catalyst and triphenylphosphine ligands, while acetone and ethanol remove other organic and inorganic residues, ensuring the purity of the final functionalized material.

Recommended Characterization Techniques

Verifying the successful synthesis and modification of materials derived from this compound requires a suite of analytical techniques.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A sharp, well-defined diffraction pattern that matches a simulated pattern if the crystal structure is known. The pattern should remain intact after PSM, indicating the framework's stability.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material and confirm the removal of guest solvents.A plot showing weight loss as a function of temperature. The decomposition temperature indicates the framework's thermal robustness.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.The characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) should disappear, replaced by asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) stretches of the coordinated carboxylate group.
¹H NMR Spectroscopy (on digested sample) To confirm the chemical structure of the linker within the MOF and verify successful PSM.The MOF is digested in an acidic solution (e.g., D₂SO₄/DMSO-d₆). For the PSM product, new peaks corresponding to the protons of the attached phenyl group should appear, while the original aromatic signals will shift.
Gas Sorption Analysis (N₂ at 77 K) To measure the specific surface area (BET) and porosity of the activated MOF.An isotherm plot showing the volume of gas adsorbed versus pressure, from which the surface area and pore volume can be calculated.

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated molecular tool. The strategic placement of its functional groups provides chemists and materials scientists with a high degree of control over the synthesis of advanced materials. Its utility in creating robust, porous, and chemically modifiable MOFs, as well as its potential in the fields of conjugated polymers and liquid crystals, underscores its importance as a versatile building block. The protocols provided herein offer a validated starting point for researchers to explore the vast potential of this unique molecule in developing next-generation materials.

References

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  • This compound | 74346-19-3. (n.d.). Sigma-Aldrich.
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Protocol for the synthesis of bioactive molecules from 4-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Protocol for the Synthesis of Bioactive Molecules from 4-Bromo-2,6-dimethylbenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Synthetic Potential of this compound: A Gateway to Novel Bioactive Scaffolds

As a Senior Application Scientist, this guide provides a technical and strategic overview for leveraging this compound as a pivotal starting material in the synthesis of diverse, biologically active molecules. We will move beyond simple procedural lists to explore the chemical rationale behind key transformations, offering field-proven insights to empower researchers in their synthetic endeavors. The unique trifunctional nature of this building block—a reactive carboxylic acid, a versatile bromine handle for cross-coupling, and sterically-directing methyl groups—makes it an invaluable asset in medicinal chemistry.[1]

This document is structured to provide a logical workflow, from foundational principles to detailed, actionable protocols for creating novel molecular architectures with therapeutic potential.

Core Principles: Strategic Considerations for Synthesis

Before embarking on synthesis, a foundational understanding of the starting material and reaction conditions is paramount. This ensures reproducibility, maximizes yield, and minimizes side-product formation.

  • Reagent & Material Purity: The journey to a bioactive molecule begins with high-purity starting materials. This compound (CAS: 74346-19-3) should be of ≥98% purity.[2] Solvents for moisture-sensitive reactions, particularly cross-coupling steps, must be anhydrous to prevent catalyst deactivation and hydrolysis of key intermediates.

  • Inert Atmosphere Operations: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling detailed below, are notoriously sensitive to atmospheric oxygen, which can lead to catalyst oxidation and termination of the catalytic cycle. Therefore, executing these reactions under an inert atmosphere (e.g., nitrogen or argon) is not merely a suggestion but a requirement for success. This is achieved by using Schlenk line techniques and ensuring all solvents are properly degassed prior to use.

  • Reaction Monitoring & Validation: Trust in a protocol is built on validation. Real-time monitoring of reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical. This empirical data allows for precise determination of reaction completion, preventing premature workup (low yield) or extended reaction times that may lead to decomposition. Final product identity and purity must always be confirmed through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthetic Workflow: From Starting Material to Diversified Scaffolds

Our strategic approach involves a two-stage process. First, we modify the carboxylic acid moiety to create a stable amide scaffold. Second, we utilize the bromine atom as a versatile coupling site to introduce molecular diversity, a key step in building libraries of potential drug candidates.

G A This compound B Stage 1: Amide Formation (Acid Chloride Intermediate) A->B 1. (COCl)₂ or SOCl₂ 2. Aryl Amine, Base C N-Aryl-4-bromo-2,6-dimethylbenzamide (Stable Intermediate) D Stage 2: Suzuki-Miyaura Cross-Coupling C->D Arylboronic Acid, Pd Catalyst, Base E Bioactive Target Molecule (Biaryl Scaffold)

Caption: General two-stage synthetic workflow.

Protocol 1: Synthesis of N-Aryl-4-bromo-2,6-dimethylbenzamide

This protocol details the conversion of the carboxylic acid to a more stable and synthetically versatile amide. The formation of an amide bond is a cornerstone of medicinal chemistry. The initial conversion to an acid chloride is a critical activation step, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Suspend the acid in anhydrous dichloromethane (DCM, approx. 0.2 M).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The cessation of gas evolution is a key indicator of completion.

    • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which should be used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired aryl amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) in anhydrous DCM.

    • Add the amine/base solution dropwise to the stirring acid chloride solution at 0 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-4-bromo-2,6-dimethylbenzamide.

Quantitative Data Summary:

Reagent/CompoundMolar Eq.MW ( g/mol )Sample Mass/Vol
This compound1.0229.071.00 g
Oxalyl Chloride1.5126.930.83 mL
Aniline1.193.130.45 mL
Triethylamine (TEA)2.0101.191.21 mL
Expected Product Yield --75-90%

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

With the stable amide intermediate in hand, the bromine atom serves as a powerful handle for carbon-carbon bond formation. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its reliability, functional group tolerance, and mild conditions, making it a staple in modern drug discovery.[3] It allows for the direct linkage of the brominated aromatic ring to a wide variety of aryl or heteroaryl boronic acids, rapidly generating molecular complexity.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)Ln(Br) B->C D Transmetalation C->D Ar'-B(OH)₂ (Base) E Ar-Pd(II)Ln(Ar') D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the N-aryl-4-bromo-2,6-dimethylbenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon three times to establish an inert atmosphere.

  • Reaction Execution:

    • Through the septum, add a degassed solvent system, such as a 3:1 mixture of Dioxane and Water (approx. 0.1 M).

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor progress by LC-MS or TLC.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel to isolate the final biaryl product.

Quantitative Data Summary:

Reagent/CompoundMolar Eq.MW ( g/mol )Sample Mass/Vol
N-Phenyl-4-bromo-2,6-dimethylbenzamide1.0304.191.00 g
Phenylboronic Acid1.2121.930.48 g
Potassium Carbonate (K₂CO₃)2.5138.211.14 g
Pd(PPh₃)₄0.051155.560.19 g
Expected Product Yield --70-85%
Self-Validation and Troubleshooting

A protocol's trustworthiness is defined by its reproducibility and the clarity of its validation steps.

  • Product Characterization: The identity and purity of all synthesized compounds must be unambiguously confirmed.

    • N-Aryl-4-bromo-2,6-dimethylbenzamide: Expected ¹H NMR will show characteristic signals for the aromatic protons, two distinct methyl singlets, and the amide N-H proton. Mass spectrometry should confirm the expected molecular weight with the characteristic isotopic pattern for a bromine-containing compound.

    • Final Biaryl Product: ¹H NMR will show additional signals corresponding to the newly introduced aryl ring. The disappearance of the upfield aromatic signals from the bromo-substituted ring and the appearance of new downfield signals is indicative of successful coupling. High-resolution mass spectrometry (HRMS) should confirm the exact mass of the coupled product.

  • Common Pitfalls and Solutions:

    • Low Yield in Amidation: Often due to incomplete acid chloride formation or hydrolysis. Ensure anhydrous conditions and use the crude acid chloride immediately. If the amine is a poor nucleophile, a stronger coupling agent (e.g., HATU, HOBt) may be required as an alternative to the acid chloride method.

    • Stalled Suzuki Reaction: The most common cause is catalyst deactivation by oxygen. Ensure solvents are thoroughly degassed and a positive pressure of inert gas is maintained. The quality of the boronic acid is also critical; older boronic acids can dehydrate to form unreactive boroxines. Using a different ligand (e.g., SPhos, XPhos) or a more robust pre-catalyst (e.g., Pd(dppf)Cl₂) can often improve results.

Safety Precautions
  • Oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium catalysts are toxic and should be handled with care.

  • Solvents like DCM and dioxane are volatile and have associated health risks. Always work in a fume hood.

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a versatile platform for the synthesis of novel and potentially bioactive molecules.

References

  • Baj, T., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and cytotoxic Activity of Selected Carboxylic Acids. MDPI.
  • Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Bromo-2-methylbenzoic Acid in Modern Pharmaceutical Synthesis.
  • Royal Society of Chemistry. (Supporting Information). Decarboxylative Bromination of Carboxylic Acids.
  • PubChem. This compound.

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Application Notes & Protocols: Navigating the Challenges of Heck Coupling Reactions with Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] However, its application to sterically hindered substrates, particularly ortho-substituted benzoic acids, presents significant synthetic hurdles. This guide provides an in-depth exploration of the strategies and protocols developed to overcome these challenges, focusing on decarboxylative Heck-type reactions. We will delve into the mechanistic nuances, catalyst selection, and reaction optimization required to successfully couple sterically encumbered benzoic acids with various olefins. Detailed, field-tested protocols are provided to empower researchers in leveraging this powerful transformation for the synthesis of complex molecules in pharmaceutical and materials science.

Introduction: The Steric Challenge in Heck Reactions

The classical Heck reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alkene.[2][4] The catalytic cycle is well-understood, proceeding through oxidative addition, migratory insertion, and β-hydride elimination.[1][3] However, the presence of bulky substituents on the aromatic ring, especially at the ortho position, can severely impede the reaction. This "ortho effect" can manifest in several ways:

  • Inhibition of Oxidative Addition: The initial and often rate-determining step, the insertion of the palladium catalyst into the aryl-halide bond, can be sterically hindered.[1]

  • Destabilization of Intermediates: Bulky ortho-substituents can lead to steric repulsion in the resulting organopalladium(II) complex, disfavoring its formation and subsequent reaction steps.

  • Suppression of Reductive Elimination: In some cases, steric hindrance can disfavor the final product-forming step.

The direct use of benzoic acids in Heck-type reactions, known as decarboxylative Heck reactions, offers an attractive alternative to aryl halides.[5][6] This approach avoids the pre-functionalization of the aromatic ring and generates CO2 as the only byproduct. However, sterically hindered benzoic acids introduce their own set of challenges, primarily related to the decarboxylation step and the subsequent C-H activation or coupling. The ortho effect in benzoic acids can influence the acidity and the orientation of the carboxyl group, adding another layer of complexity.[7][8]

Mechanistic Considerations: The Decarboxylative Pathway

The direct coupling of benzoic acids with olefins typically proceeds through a Pd(II)-catalyzed decarboxylative pathway. While several variations exist, a plausible mechanism involves the following key steps:

  • Carboxylate Coordination: The benzoic acid coordinates to the Pd(II) center, forming a palladium carboxylate complex.

  • Decarboxylation: This is often the crucial and challenging step for hindered substrates. The palladium complex facilitates the extrusion of CO2 to generate an arylpalladium(II) intermediate. This step can be promoted by co-catalysts or specific ligands.

  • Olefin Insertion: The alkene coordinates to the arylpalladium(II) species, followed by migratory insertion of the aryl group onto the alkene.

  • β-Hydride Elimination: This step forms the desired substituted alkene product and a hydridopalladium(II) species.

  • Catalyst Regeneration: The active Pd(II) catalyst is regenerated through a process that often involves an oxidant.

The success of coupling sterically hindered benzoic acids hinges on facilitating the decarboxylation step and ensuring that the subsequent steps are not sterically impeded.

Core Strategy: Decarboxylative Heck Coupling of Sterically Hindered Benzoic Acids

A key strategy for the Heck vinylation of sterically hindered benzoic acids involves a decarboxylative approach, where the carboxylic acid itself serves as the aryl source. This method bypasses the need for pre-functionalized aryl halides and can be highly effective for substrates with ortho-substituents.

Catalyst System Selection

The choice of the catalyst system is paramount for success. For sterically hindered substrates, a simple palladium salt in combination with a co-catalyst and an oxidant is often employed.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)2) is a commonly used and effective precursor.[5][6]

  • Co-catalyst/Promoter: Copper salts, such as copper(II) fluoride (CuF2), have been shown to be effective in promoting the decarboxylation of electron-deficient benzoic acids.[5][6]

  • Oxidant: A stoichiometric oxidant is often required to facilitate catalyst turnover. Benzoquinone is a common choice.[5][6]

  • Ligands: While some Heck reactions rely on phosphine ligands to stabilize the palladium catalyst and modulate its reactivity, for decarboxylative couplings of hindered substrates, ligandless conditions or the use of specific N-heterocyclic carbene (NHC) ligands can be advantageous to avoid further steric crowding around the metal center.[9][10]

Reaction Parameters
  • Solvent: High-boiling, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.[5][6]

  • Temperature: These reactions often require high temperatures, typically in the range of 120-140 °C, to overcome the activation energy barrier for decarboxylation.[3][5][6]

  • Base: While traditional Heck reactions require a base to neutralize the hydrogen halide byproduct, decarboxylative variants may not always require an external base, as the carboxylate itself can act as an internal base.[2] However, in some protocols, a base like potassium carbonate may be added.[3]

Experimental Protocols

The following protocols are designed as a starting point for the Heck coupling of sterically hindered benzoic acids. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Decarboxylative Heck Vinylation of an Ortho-Substituted Benzoic Acid

This protocol is adapted from a procedure for the decarboxylative Heck vinylation of 2-nitrobenzoates, which can be applied to other sterically hindered and electron-deficient benzoic acids.[5][6]

Materials:

  • Sterically hindered benzoic acid (e.g., 2-nitrobenzoic acid, 2,6-dimethoxybenzoic acid)

  • Olefin (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)2)

  • Copper(II) fluoride (CuF2)

  • Benzoquinone

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the sterically hindered benzoic acid (1.0 mmol, 1.0 equiv).

  • Add Pd(OAc)2 (0.02 mmol, 2 mol%).

  • Add CuF2 (2.0 mmol, 2.0 equiv).

  • Add benzoquinone (0.5 mmol, 0.5 equiv).

  • Add the olefin (1.2 mmol, 1.2 equiv).

  • Add anhydrous NMP (3-5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinyl arene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and other sensitive reagents.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle.

  • High Temperature: Necessary to induce the decarboxylation of the benzoic acid.

  • CuF2: Acts as a co-catalyst, particularly for electron-deficient benzoic acids, to facilitate the decarboxylation step.[5][6]

  • Benzoquinone: Serves as an oxidant to regenerate the active Pd(II) catalyst.

Protocol 2: Jeffery Conditions for Hindered Aryl Halides (An Alternative Approach)

For cases where the decarboxylative approach is not suitable, or if starting from a sterically hindered aryl halide, Jeffery conditions can be a viable alternative. These conditions often involve phase-transfer catalysts and can be effective for challenging substrates.[9][11]

Materials:

  • Sterically hindered aryl halide (e.g., 2-bromotoluene)

  • Olefin (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Tetrabutylammonium chloride (TBAC) or bromide (TBAB)

  • Potassium carbonate (K2CO3) or sodium acetate (NaOAc)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the sterically hindered aryl halide (1.0 mmol, 1.0 equiv).

  • Add Pd(OAc)2 (0.03 mmol, 3 mol%).

  • Add the phase-transfer catalyst, e.g., TBAC (1.0 mmol, 1.0 equiv).

  • Add the base, e.g., K2CO3 (1.5 mmol, 1.5 equiv).

  • Add the olefin (1.2 mmol, 1.2 equiv).

  • Add anhydrous DMF (3-5 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup and purification are similar to Protocol 1.

Causality Behind Experimental Choices:

  • Tetrabutylammonium Salt: Acts as a phase-transfer catalyst, which can increase the reactivity of the palladium catalyst and facilitate the reaction under milder conditions.[11][12]

  • Inorganic Base: Essential for neutralizing the HX generated during the reaction and for the regeneration of the Pd(0) catalyst.[1]

Data Presentation and Troubleshooting

Table 1: Representative Yields for Decarboxylative Heck Coupling of Hindered Benzoic Acids

Benzoic Acid SubstrateOlefin SubstrateCatalyst SystemTemp (°C)Yield (%)
2-Nitrobenzoic AcidStyrenePd(OAc)2/CuF2/Benzoquinone13075-85
2,6-Dimethoxybenzoic Acidn-Butyl AcrylatePd(OAc)2/Ag2CO312060-70
2-Chlorobenzoic AcidStyrenePd(OAc)2/CuF2/Benzoquinone13070-80

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is not deactivated. Use fresh catalyst and rigorously exclude air and moisture.

    • Insufficient Temperature: The decarboxylation of hindered benzoic acids is often the rate-limiting step and requires sufficient thermal energy. Consider increasing the reaction temperature in increments of 10 °C.

    • Poor Substrate Solubility: Ensure all reactants are fully dissolved at the reaction temperature.

  • Formation of Byproducts:

    • Homocoupling of the Benzoic Acid: This can occur at high temperatures. Lowering the temperature or catalyst loading may help.

    • Olefin Isomerization: Prolonged reaction times or high temperatures can lead to isomerization of the product. Optimize the reaction time.

  • Poor Reproducibility:

    • Inconsistent Reagent Quality: Use high-purity, anhydrous reagents and solvents.

    • Atmosphere Control: Ensure a consistently inert atmosphere throughout the reaction setup and duration.

Visualizing the Workflow and Catalytic Cycle

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Tube under Inert Atmosphere reagents Add Benzoic Acid, Pd(OAc)2, Co-catalyst, Oxidant, Olefin, and Solvent start->reagents seal Seal Reaction Vessel reagents->seal heat Heat to Reaction Temperature (e.g., 130 °C) seal->heat stir Stir for 12-24 hours heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Liquid-Liquid Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Isolated Product

Caption: General experimental workflow for the decarboxylative Heck coupling.

Decarboxylative Heck Catalytic Cycle

G Pd(II) Pd(II) Ar-Pd(II)-X Ar-Pd(II)-X Pd(II)->Ar-Pd(II)-X + ArCOOH - CO2, - HX Ar-Pd(II)-Olefin Ar-Pd(II)-Olefin Ar-Pd(II)-X->Ar-Pd(II)-Olefin + Olefin R-CH=CH-Ar-Pd(II)-H R-CH=CH-Ar-Pd(II)-H Ar-Pd(II)-Olefin->R-CH=CH-Ar-Pd(II)-H Migratory Insertion R-CH=CH-Ar-Pd(II)-H->Pd(II) β-Hydride Elimination + Oxidant - Product

Caption: Simplified catalytic cycle for the decarboxylative Heck reaction.

Conclusion

The Heck coupling of sterically hindered benzoic acids, while challenging, is an achievable and valuable transformation for the synthesis of complex organic molecules. By employing a decarboxylative strategy with carefully selected catalyst systems and optimized reaction conditions, researchers can overcome the steric barriers that have traditionally limited the scope of this reaction. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals in drug development and materials science to harness the power of the Heck reaction for their specific synthetic needs.

References

  • Beilstein Journal of Organic Chemistry. (2010).
  • National Center for Biotechnology Information. (2010).
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  • ChemRxiv. (2019).
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  • University of Illinois at Urbana-Champaign. (2012). Mechanistic Studies in Palladium Catalysis: The Role of Anionic Arylpalladium Halide Intermediates in the Mizoroki-Heck Reaction. [Link]
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  • MDPI. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
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  • Royal Society of Chemistry. (2009). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]
  • ResearchGate. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
  • ACS Publications. Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. [Link]

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Navigating the Challenges of Steric Hindrance: A Guide to Sonogashira Coupling of Ortho-Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, operating under mild conditions.[1][2] While the coupling of many aryl halides proceeds with high efficiency, the presence of substituents at the ortho position of an aryl bromide introduces significant steric challenges that can impede the reaction and necessitate carefully optimized protocols.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the intricacies involved in the Sonogashira coupling of ortho-substituted aryl bromides. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of the reaction, elucidates the challenges posed by steric hindrance, and presents field-proven protocols designed to overcome these obstacles.

The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] Understanding these cycles is crucial to appreciating the impact of ortho-substitution.

The Palladium Cycle:
  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step and is significantly influenced by the electronic properties and steric bulk of the aryl halide.[4] Electron-withdrawing groups on the aryl bromide can promote this step.[5]

  • Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper(I) acetylide (formed in the copper cycle), transferring the alkyne moiety to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the Pd(0) catalyst.

The Copper Cycle:

The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium center.[2]

The Impact of Ortho-Substitution:

An ortho-substituent on the aryl bromide creates steric congestion around the carbon-bromine bond. This steric clash can hinder the approach of the bulky palladium catalyst, thereby slowing down the critical oxidative addition step.[5][6] Furthermore, the increased steric bulk on the resulting Pd(II) intermediate can also disfavor the subsequent transmetalation and reductive elimination steps. Consequently, Sonogashira couplings of ortho-substituted aryl bromides often suffer from lower yields, longer reaction times, and require higher catalyst loadings compared to their sterically unencumbered counterparts.[4][6]

Visualizing the Catalytic Pathway

To better illustrate the process, the following diagram outlines the key steps in the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (from Cu cycle) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Regeneration Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Reductive Elimination Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR Deprotonation (R-C≡C-H, Base) Cu(I)C≡CR->Ar-Pd(II)(X)L2 Protocol1_Workflow start Start reagents Combine Aryl Bromide, Alkyne, Pd Catalyst, Ligand, CuI, and Solvent start->reagents degas Degas the Mixture (e.g., Ar sparging) reagents->degas add_base Add Amine Base degas->add_base heat Heat to Reaction Temp. (e.g., 60-100 °C) add_base->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical Sonogashira coupling.

Materials:

  • Ortho-substituted aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ortho-substituted aryl bromide, PdCl₂(PPh₃)₂, CuI, and P(t-Bu)₃.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne.

  • Add the triethylamine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitor by TLC or GC-MS until the starting material is consumed).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • P(t-Bu)₃: The bulky phosphine ligand is chosen to facilitate the oxidative addition of the sterically hindered aryl bromide. [6]* CuI: The copper(I) iodide co-catalyst is essential for the formation of the copper acetylide, which accelerates the transmetalation step. [2]* Et₃N: Triethylamine acts as a base to deprotonate the terminal alkyne and to quench the HBr generated during the reaction. [7]* Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand. [1]

Protocol 2: Copper-Free Sonogashira Coupling of an Ortho-Substituted Aryl Bromide in an Aqueous Micellar System

This environmentally friendly protocol is performed at room temperature and avoids the use of a copper co-catalyst. [8][7][9] Materials:

  • Ortho-substituted aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(CH₃CN)₂ (0.03 mmol, 3 mol%)

  • sXPhos ligand (0.036 mmol, 3.6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Degassed water (2 mL)

  • Acetonitrile (2 mL)

Procedure:

  • To a reaction vial, add the ortho-substituted aryl bromide, terminal alkyne, PdCl₂(CH₃CN)₂, sXPhos ligand, and Cs₂CO₃.

  • Add the degassed water and acetonitrile.

  • Seal the vial and stir the biphasic mixture vigorously at 65°C for 2 hours. [10]4. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Copper-Free: This protocol avoids the potential for alkyne homocoupling and simplifies product purification. [11]* sXPhos: This hydrophilic sulfonated ligand is well-suited for reactions in aqueous media. [10]* Aqueous/Organic Biphasic System: The use of water as a solvent aligns with green chemistry principles. Acetonitrile is used to aid in the solubility of the organic reactants. [10]* Cs₂CO₃: A strong inorganic base is used to facilitate the deprotonation of the alkyne. [12]

Data Summary: Representative Examples

The following table summarizes typical reaction conditions and outcomes for the Sonogashira coupling of ortho-substituted aryl bromides.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromotoluenePhenylacetylenePdCl₂(PPh₃)₂/CuI/P(t-Bu)₃Et₃NTHF801285[6]
1-Bromo-2-nitrobenzenePhenylacetylenePd(OAc)₂/cataCXium® PlntbTMEDATMEDA80692[13]
2-Bromoanisole1-OctynePdCl₂(CH₃CN)₂/sXPhosCs₂CO₃H₂O/MeCN65278[10]
9-BromoanthracenePhenylacetylenePd/phosphine complexBaseSolventRT2475[4]

Troubleshooting and Expert Insights

  • Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading. A higher reaction temperature or a switch to a more active catalyst system (e.g., an NHC-Pd complex) may also be beneficial. Ensure all reagents and solvents are anhydrous and properly degassed.

  • Alkyne Homocoupling: If significant amounts of the Glaser coupling byproduct are formed, a copper-free protocol should be employed.

  • No Reaction: For particularly unreactive aryl bromides, switching to the corresponding aryl iodide may be necessary, as the carbon-iodine bond is weaker and more susceptible to oxidative addition. [2]Alternatively, consider using a more electron-rich and bulky phosphine ligand. [5]

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Sonogashira coupling of ortho-substituted aryl bromides presents a formidable challenge in organic synthesis. However, by understanding the mechanistic hurdles and employing optimized catalytic systems and reaction conditions, these sterically hindered substrates can be successfully coupled to a wide range of terminal alkynes. The judicious selection of bulky, electron-rich ligands is often the key to unlocking high reactivity and achieving excellent yields. As the demand for increasingly complex molecular architectures continues to grow in fields such as drug discovery and materials science, the ability to master challenging cross-coupling reactions like this will remain an invaluable skill for the modern synthetic chemist.

References

  • Al-Amin, M., & Reiser, O. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6243-6265. [Link]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
  • Douglas, J. B., & Mitchell, T. A. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Navarro, O., & Chen, M. T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6243-6265. [Link]
  • Wikipedia. (2024). Sonogashira coupling. [Link]
  • Beller, M., & Zapf, A. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91–96. [Link]
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • ResearchGate. (n.d.).
  • Plenio, H., & Schilz, M. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
  • Wipf Group. (2008).
  • Sci-Hub. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Andersson, C. M., & Thorarensen, A. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylenes. Molecules, 6(8), 693–702. [Link]
  • Wang, L., & Li, P. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(6), 3356–3363. [Link]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic Letters, 10(17), 3793–3796. [Link]
  • Figshare. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Organic Letters. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of the Buchwald-Hartwig amination for the synthesis of N-aryl or N-alkyl-4-amino-2,6-dimethylbenzoic acids from 4-Bromo-2,6-dimethylbenzoic acid. This transformation is of significant interest to researchers in medicinal chemistry and materials science, providing a versatile route to highly substituted anthranilic acid derivatives. The protocol herein addresses the inherent challenges associated with this substrate, namely the steric hindrance imposed by the ortho-methyl groups and the presence of a reactive carboxylic acid functionality. Through careful selection of a specialized catalyst system, specifically utilizing a sterically demanding biarylphosphine ligand (BrettPhos) in conjunction with a strong, non-nucleophilic base (LiHMDS), the amination can be achieved with high efficiency. This document provides a detailed theoretical background, a step-by-step experimental protocol, and critical insights into reaction optimization and troubleshooting.

Introduction: Navigating the Challenges of a Hindered Substrate

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] However, the successful application of this methodology is highly dependent on the nature of the coupling partners.

The substrate of interest, this compound, presents a confluence of challenges that necessitate a carefully tailored catalytic approach:

  • Steric Hindrance: The two methyl groups flanking the bromine atom create a sterically congested environment around the reaction center. This steric bulk can significantly impede the oxidative addition of the aryl bromide to the palladium catalyst, a critical step in the catalytic cycle.[3]

  • Acidic Functional Group: The presence of a carboxylic acid introduces a reactive proton that can interfere with the strongly basic conditions typically required for the deprotonation of the amine coupling partner. This can lead to unwanted side reactions, catalyst deactivation, and low product yields.

Traditional Buchwald-Hartwig conditions, often employing first-generation palladium catalysts and weaker bases, are generally ineffective for such demanding substrates. The evolution of highly active catalyst systems, particularly those based on bulky, electron-rich biarylphosphine ligands, has been instrumental in overcoming these limitations.[3]

This guide focuses on a robust protocol leveraging the advantages of a modern catalyst system to effectively address the challenges posed by this compound.

The Catalytic Cycle and Mechanistic Considerations

The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving a palladium(0) species as the active catalyst.[3] Understanding this cycle is paramount for rationalizing the choice of reagents and for troubleshooting.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination R₂NH Ar-Pd(II)-X(L)(R2NH) [Ar-Pd(II)-X(L)(R₂NH)] Amine_Coordination->Ar-Pd(II)-X(L)(R2NH) Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L)(R2NH)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR2(L) -HBX Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The key to success with this compound lies in optimizing each step of this cycle:

  • Oxidative Addition: The use of a bulky, electron-rich ligand such as BrettPhos is crucial. The steric bulk of the ligand promotes the formation of a monoligated, highly reactive Pd(0) species, which is more adept at accessing the hindered aryl bromide.[4]

  • Deprotonation: A strong, non-nucleophilic base is required to deprotonate the amine without reacting with the carboxylic acid. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice due to its high basicity and steric bulk, which minimizes nucleophilic attack on other functional groups.[2][5] The use of LiHMDS allows for the deprotonation of both the amine and the carboxylic acid, rendering the latter unreactive towards the catalytic system.

  • Reductive Elimination: This final step, which forms the desired C-N bond, is also facilitated by the electron-rich nature of the biarylphosphine ligand.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization may be required for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos (or a suitable BrettPhos-based pre-catalyst)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF

  • Anhydrous, degassed toluene

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and BrettPhos (0.04 equiv, 4 mol%) to a Schlenk flask or reaction vial.

    • Expert Insight: The use of a pre-formed palladium-ligand complex (pre-catalyst) can sometimes lead to more reproducible results. If using a pre-catalyst, adjust the stoichiometry accordingly. The ligand-to-palladium ratio is critical; a 2:1 ratio is generally recommended for in-situ catalyst generation.

  • Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Base Addition: With vigorous stirring, slowly add LiHMDS (1 M solution in THF, 2.5 equiv) to the reaction mixture at room temperature.

    • Causality Explained: Two equivalents of LiHMDS are required to deprotonate both the carboxylic acid and the amine (for a primary amine) or one equivalent for the carboxylic acid and one for the amine (for a secondary amine). An additional slight excess ensures complete deprotonation and drives the reaction to completion. The slow addition is important to control any potential exotherm.

  • Reaction: Seal the reaction vessel and heat the mixture in a pre-heated oil bath to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

    • Note on Monitoring: To analyze the reaction progress, quench a small aliquot of the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layer can then be spotted on a TLC plate or analyzed by LC-MS.

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Typical Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective for in-situ catalyst generation.
Ligand BrettPhosBulky, electron-rich ligand ideal for sterically hindered substrates.[4]
Base LiHMDSStrong, non-nucleophilic base compatible with the carboxylic acid.[2][5]
Solvent Toluene or DioxaneAprotic, non-polar solvents that are well-suited for this reaction.
Temperature 100-110 °CSufficient thermal energy to overcome the activation barrier for oxidative addition.
Stoichiometry Aryl Bromide:Amine:Base = 1:1.2:2.5Excess amine and base drive the reaction to completion.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion - Insufficiently active catalyst- Incomplete deprotonation- Low reaction temperature- Ensure anhydrous and anaerobic conditions.- Use a fresh bottle of LiHMDS.- Increase the reaction temperature in 10 °C increments.
Side Product Formation - Hydrodehalogenation of the starting material- Dimerization of the aryl bromide- Use a higher ligand-to-palladium ratio.- Ensure efficient stirring.
Inconsistent Results - Variable quality of reagents or solvents- Inconsistent inert atmosphere- Use freshly purified solvents and high-purity reagents.- Employ rigorous Schlenk techniques or a glovebox.

Conclusion

The Buchwald-Hartwig amination of this compound, while challenging, is a highly achievable transformation with the appropriate selection of catalyst and reaction conditions. The use of a sterically demanding biarylphosphine ligand such as BrettPhos, in combination with a strong, non-nucleophilic base like LiHMDS, effectively overcomes the dual hurdles of steric hindrance and the presence of an acidic functional group. This protocol provides a reliable and reproducible method for the synthesis of a valuable class of highly substituted anthranilic acid derivatives, opening avenues for further exploration in drug discovery and materials science.

References

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central. [Link]
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]
  • Lithium bis(trimethylsilyl)amide. Wikipedia. [Link]
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. PMC - NIH. [Link]
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.

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Large-Scale Synthesis of 4-Bromo-2,6-dimethylbenzoic Acid and Its Derivatives: An In-Depth Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 4-bromo-2,6-dimethylbenzoic acid and its derivatives, crucial intermediates in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and fine chemical industries, offering field-proven insights into synthetic strategies, mechanistic considerations, and practical, scalable methodologies.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key building block in the synthesis of a wide array of pharmacologically active molecules. The strategic placement of the bromine atom at the 4-position offers a versatile handle for further functionalization through various cross-coupling reactions, while the ortho-methyl groups provide steric hindrance that can influence the conformation and biological activity of the final compound. Its derivatives are integral to the development of novel therapeutics, including but not limited to kinase inhibitors, anti-inflammatory agents, and compounds targeting other critical biological pathways. This guide will explore robust and scalable synthetic routes to this valuable intermediate and its subsequent conversion into high-value derivatives.

Part 1: Strategic Approaches to the Large-Scale Synthesis of this compound

Two primary synthetic strategies have been identified as viable for the large-scale production of this compound, each with its own set of advantages and considerations.

Strategy 1: Direct Electrophilic Bromination of 2,6-Dimethylbenzoic Acid

This is the most direct and atom-economical approach, starting from the readily available 2,6-dimethylbenzoic acid. The methyl groups are activating and ortho-, para-directing; therefore, the bromination is expected to occur selectively at the para-position (C4), which is sterically more accessible than the ortho-positions.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for large-scale brominations as it is a solid, making it easier and safer to handle compared to liquid bromine. Tetrabutylammonium tribromide (Bu4NBr3) is another effective and manageable brominating agent.[1]

  • Solvent: Acetic acid or other polar aprotic solvents are typically used to facilitate the dissolution of the starting material and reagents.

  • Catalyst: While the reaction can proceed without a catalyst, the use of a Lewis acid or a protic acid can enhance the rate of reaction by polarizing the brominating agent.

Caption: Workflow for Direct Bromination.

Strategy 2: Synthesis via Sandmeyer Reaction of 4-Bromo-2,6-dimethylaniline

This multi-step approach begins with the bromination of 2,6-dimethylaniline, followed by a Sandmeyer reaction to convert the amino group into a carboxylic acid. This route offers excellent regioselectivity and can be advantageous if 4-bromo-2,6-dimethylaniline is a readily available or more cost-effective starting material. The Sandmeyer reaction is a robust and widely used transformation in industrial synthesis for converting aryl amines to a variety of functional groups.[2][3]

Causality Behind Experimental Choices:

  • Bromination of 2,6-Dimethylaniline: The bromination of 2,6-dimethylaniline in glacial acetic acid is reported to give a high yield of the desired 4-bromo-2,6-dimethylaniline.[4]

  • Diazotization: The conversion of the aniline to a diazonium salt is a critical step, typically performed at low temperatures (0-5 °C) using sodium nitrite and a strong acid to prevent decomposition of the unstable diazonium intermediate.[5]

  • Cyanation and Hydrolysis: The diazonium salt is then reacted with a copper(I) cyanide to introduce a nitrile group, which is subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Caption: Sandmeyer Reaction Workflow.

Part 2: Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Direct Bromination

This protocol is adapted from a small-scale procedure and optimized for scalability.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,6-Dimethylbenzoic acid150.171.50 kg10.01.0
Tetrabutylammonium tribromide (Bu4NBr3)482.175.30 kg11.01.1
Glacial Acetic Acid60.0515 L--
Sodium Thiosulfate158.11As needed--
Deionized Water18.02As needed--
Toluene92.14As needed--

Procedure:

  • Reaction Setup: In a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 2,6-dimethylbenzoic acid (1.50 kg, 10.0 mol) and glacial acetic acid (15 L).

  • Reagent Addition: Stir the mixture to obtain a clear solution. To this, add tetrabutylammonium tribromide (5.30 kg, 11.0 mol) portion-wise over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 16-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a stirred vessel containing a solution of sodium thiosulfate in water to quench any unreacted bromine.

  • Precipitation and Filtration: Add deionized water (20 L) to the mixture to precipitate the product. Stir for 1 hour, then collect the solid by filtration.

  • Washing: Wash the filter cake with deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent such as toluene.

Expected Yield: 80-90%

Protocol 2: Synthesis of 4-Bromo-2,6-dimethylaniline

This protocol is a key first step in the Sandmeyer reaction route.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,6-Dimethylaniline121.181.21 kg10.01.0
Bromine159.811.68 kg (0.54 L)10.51.05
Glacial Acetic Acid60.0510 L--
Sodium Hydroxide (50% aq. soln.)40.00As needed--

Procedure:

  • Reaction Setup: In a 20 L reactor, dissolve 2,6-dimethylaniline (1.21 kg, 10.0 mol) in glacial acetic acid (10 L).

  • Bromine Addition: Cool the solution to 10-15 °C in an ice bath. Slowly add bromine (1.68 kg, 10.5 mol) dropwise over 2-3 hours, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (20 kg).

  • Neutralization: Neutralize the mixture with a 50% aqueous solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Expected Yield: 80-85%[4]

Part 3: Synthesis of Key Derivatives for Drug Development

A. Esterification of this compound

Ester derivatives are often synthesized to improve the pharmacokinetic properties of a drug candidate, acting as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.[6][7][8][9]

Protocol 3: Large-Scale Fischer Esterification

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound229.072.29 kg10.01.0
Methanol32.0420 L--
Concentrated Sulfuric Acid98.08200 mL-Catalytic

Procedure:

  • Reaction Setup: In a 50 L reactor, suspend this compound (2.29 kg, 10.0 mol) in methanol (20 L).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (200 mL) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by the disappearance of the starting material by TLC or HPLC.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the methyl ester.

Expected Yield: >95%

B. Amide Coupling of this compound

Amide bond formation is one of the most common reactions in medicinal chemistry.[10] this compound can be coupled with a variety of amines to generate a diverse library of compounds for biological screening.[11][12][13][14]

Protocol 4: Large-Scale Amide Synthesis via the Acyl Chloride

Step 1: Synthesis of 4-Bromo-2,6-dimethylbenzoyl Chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound229.072.29 kg10.01.0
Thionyl Chloride (SOCl2)118.972.62 kg (1.6 L)22.02.2
Toluene92.1420 L--
DMF73.0920 mL-Catalytic

Procedure:

  • Reaction Setup: In a 50 L reactor, suspend this compound (2.29 kg, 10.0 mol) in toluene (20 L).

  • Catalyst Addition: Add a catalytic amount of DMF (20 mL).

  • Reagent Addition: Slowly add thionyl chloride (1.6 L, 22.0 mol) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) for 2-4 hours. The reaction is complete when gas evolution (SO2 and HCl) ceases.

  • Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-bromo-2,6-dimethylbenzoyl chloride, which can be used directly in the next step.

Step 2: Amide Coupling

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Bromo-2,6-dimethylbenzoyl chloride247.52(from previous step)~10.01.0
Amine (R-NH2)--11.01.1
Triethylamine (Et3N)101.191.53 L11.01.1
Dichloromethane (DCM)84.9320 L--

Procedure:

  • Reaction Setup: In a 50 L reactor, dissolve the amine (11.0 mol) and triethylamine (1.53 L, 11.0 mol) in dichloromethane (20 L) and cool to 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of the crude 4-bromo-2,6-dimethylbenzoyl chloride in DCM to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with water, 1M HCl solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the crude amide by recrystallization or column chromatography.

Expected Yield: 85-95%

Part 4: Data Presentation and Summary

Table 1: Summary of Synthetic Protocols

ProtocolStarting MaterialProductKey ReagentsTypical Yield
12,6-Dimethylbenzoic acidThis compoundBu4NBr3, Acetic Acid80-90%
22,6-Dimethylaniline4-Bromo-2,6-dimethylanilineBromine, Acetic Acid80-85%
3This compoundMethyl 4-bromo-2,6-dimethylbenzoateMethanol, H2SO4>95%
4This compoundN-Substituted-4-bromo-2,6-dimethylbenzamideSOCl2, Amine, Et3N85-95%

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the large-scale production of this compound and its pharmaceutically relevant derivatives. The choice between direct bromination and the Sandmeyer route for the core intermediate will depend on factors such as raw material cost, availability, and specific process safety considerations. The subsequent esterification and amidation protocols are scalable and versatile, enabling the efficient generation of diverse molecular libraries for drug discovery programs. By understanding the underlying chemical principles and adhering to best practices for process scale-up, researchers and drug development professionals can effectively utilize these methodologies to advance their research and development efforts.

References

  • The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sandmeyer reaction. (n.d.). In Wikipedia.
  • Synthesis of 2,6-dimethylaniline. (n.d.). PrepChem.com.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). ijpsonline.com.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • Process for the production of substituted bromobenzenes. (n.d.). Google Patents.
  • Examples of ester prodrugs. (n.d.). ResearchGate.
  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • A kind of preparation method of 4- bromobenzoic acids. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem.
  • 2-bromo-3-methylbenzoic acid. (n.d.). Organic Syntheses.
  • Enzymes involved in the bioconversion of ester-based prodrugs. (n.d.). ResearchGate.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PMC.
  • Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. (n.d.). ResearchGate.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). Scirp.org.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Amino Acid Ester Prodrugs of 2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole Enhance Metabolic Stability in Vitro and in Vivo. (n.d.). Semantic Scholar.
  • Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. (n.d.). Google Patents.

Sources

Application Note: High-Performance Liquid Chromatography for Real-Time Monitoring of Suzuki-Miyaura Cross-Coupling Reactions of 4-Bromo-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the real-time monitoring of the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2,6-dimethylbenzoic acid using High-Performance Liquid Chromatography (HPLC). The palladium-catalyzed C-C bond formation is a cornerstone of modern organic synthesis, and the ability to monitor its progress is crucial for reaction optimization, kinetic studies, and ensuring product quality in pharmaceutical and materials science research.[1] This guide provides a robust reversed-phase HPLC (RP-HPLC) method, explaining the rationale behind parameter selection and offering a step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Reaction Monitoring

This compound is a valuable aromatic carboxylic acid building block in organic synthesis.[2] Its structure, featuring a bromine atom and two sterically hindering methyl groups ortho to a carboxylic acid, makes it an interesting substrate for various transformations, including esterification, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions.[2] The Suzuki-Miyaura coupling, in particular, allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with a boronic acid, opening pathways to complex, highly functionalized molecules.[1]

Real-time reaction monitoring is essential for understanding reaction kinetics, identifying the formation of intermediates or byproducts, and determining the optimal endpoint of a reaction.[3] HPLC is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and quantitative capabilities.[4][5] By separating the reactant (this compound), the product, and any potential impurities over time, a clear picture of the reaction's progress can be obtained.[3][6]

Foundational Principles: HPLC for Aromatic Carboxylic Acids

The separation of aromatic carboxylic acids by HPLC can be challenging due to their ionic nature and potential for interactions with the stationary phase.[7] Reversed-phase HPLC is the most common mode of separation for such compounds.[8]

Key Considerations for Method Development:

  • Ion Suppression: Aromatic carboxylic acids are ionizable. To achieve good peak shape and retention on a reversed-phase column, their ionization must be suppressed. This is typically achieved by acidifying the mobile phase to a pH well below the pKa of the carboxylic acid group, ensuring the analyte is in its neutral, more hydrophobic form.[7][8]

  • Stationary Phase Selection: A C18 column is a workhorse for reversed-phase chromatography and is generally suitable for the separation of aromatic compounds. The hydrophobicity of the C18 stationary phase provides good retention for the aromatic rings.

  • Mobile Phase Composition: A mixture of an aqueous buffer (containing the acid for ion suppression) and an organic modifier (like acetonitrile or methanol) is used. The organic modifier is the strong solvent, and its concentration is adjusted to control the retention time of the analytes. Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.

  • Detection: The aromatic rings in this compound and its coupled products contain chromophores that absorb UV light. A UV detector is, therefore, an ideal and straightforward choice for detection. The optimal wavelength should be determined by acquiring a UV spectrum of the starting material and product.

Exemplar Reaction: Suzuki-Miyaura Coupling

To illustrate the application of HPLC monitoring, we will consider the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reaction Scheme:

This reaction is a representative example of a C-C bond-forming reaction where monitoring the disappearance of the starting material and the appearance of the biphenyl product is critical.[9][10]

Experimental Protocol
4.1. Materials and Reagents
  • This compound (Purity ≥98%)[11][12]

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Syringe filters (0.45 µm)

4.2. HPLC System and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% TFA in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acids.[7]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier to elute the compounds.
Gradient 30% B to 90% B over 10 minA gradient is used to ensure elution of both the more polar starting material and the less polar product within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. An initial scan from 200-400 nm is recommended to determine the optimal wavelength.[13]
Injection Vol. 10 µLA typical injection volume.
4.3. Standard and Sample Preparation

Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Prepare a 1 mg/mL stock solution of the expected product (2',6'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid) in the same diluent.

  • From the stock solutions, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Reaction Setup (Example):

  • To a reaction vessel, add this compound (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and toluene (10 mL).

  • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15 minutes.

  • Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).

  • Heat the reaction to 80 °C with stirring.

Reaction Sampling and Quenching:

  • At specified time points (e.g., t=0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture.

  • Immediately quench the aliquot in a vial containing 1 mL of the HPLC mobile phase initial conditions (e.g., 70:30 Water:Acetonitrile with 0.1% TFA). This stops the reaction and dilutes the sample.

  • Vortex the quenched sample.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis and Interpretation
  • Peak Identification: Inject the standards of the starting material and product to determine their respective retention times.

  • Calibration Curve: Plot the peak area versus concentration for the calibration standards to generate a calibration curve for both the reactant and the product.

  • Quantification: Using the calibration curve, determine the concentration of the starting material and product in each of the quenched reaction samples.

  • Reaction Profile: Plot the concentration of the reactant and product as a function of time to generate a reaction profile. This will show the consumption of the starting material and the formation of the product over the course of the reaction.

Expected Chromatographic Profile:

  • This compound: Expected to be more polar and thus have a shorter retention time.

  • 2',6'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (Product): Expected to be less polar due to the addition of the phenyl group and will have a longer retention time.

Visualizing the Workflow

The following diagram illustrates the overall workflow for monitoring the Suzuki-Miyaura coupling reaction using HPLC.

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare HPLC System (Equilibrate Column) G Inject Sample into HPLC B Prepare Standards (Reactant & Product) J Quantify using Calibration Curve B->J Calibration C Set up Suzuki-Miyaura Reaction D Withdraw Aliquot at Time (t) C->D Start t=0 D->D E Quench Reaction & Dilute Sample D->E F Filter Sample (0.45 µm) E->F F->G H Acquire Chromatogram G->H I Identify & Integrate Peaks H->I I->J K Plot Reaction Profile (Conc. vs. Time) J->K

Caption: Workflow for HPLC reaction monitoring.

Trustworthiness and Validation

To ensure the trustworthiness of this protocol, the following validation steps are recommended:

  • Specificity: Demonstrate that the peaks for the reactant, product, and any known impurities are well-resolved.

  • Linearity: Confirm the linearity of the calibration curves over the desired concentration range.

  • Precision: Assess the repeatability of the measurements by injecting the same sample multiple times.

  • Accuracy: Perform a spike recovery experiment by adding a known amount of the product to a reaction mixture and measuring the recovery.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the monitoring of reactions involving this compound, using a Suzuki-Miyaura coupling as a practical example. By following the detailed steps for HPLC method development, sample preparation, and data analysis, researchers can gain valuable insights into their reaction kinetics, optimize reaction conditions, and ensure the quality and purity of their final products. The principles outlined here are broadly applicable to a range of other reactions involving this versatile chemical building block.

References
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • PubChem. (n.d.). This compound.
  • PubMed. (2002). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Royal Society of Chemistry. (n.d.). Supramolecular catalysis of Suzuki-Miyaura coupling in aqueous media.
  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
  • Stratech. (n.d.). 4-Bromo-2, 6-dimethylbenzoic acid, min 98%, 1 gram.
  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • ResearchGate. (n.d.). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • The Synthetic Inspector. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Biomedical and Pharmacology Journal. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • SIELC Technologies. (n.d.). Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1,2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • YouTube. (2014). AQA A-Level Chemistry - Nucleophilic Substitution.
  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.

Sources

Application Notes and Protocols for the Synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester, a valuable intermediate in pharmaceutical and organic synthesis. The synthetic strategy involves a robust two-stage process, beginning with the esterification of 4-bromo-2-methylbenzoic acid, followed by a two-step sequence to introduce the bromoacetyl group. This latter stage circumvents the challenges of direct Friedel-Crafts acylation on a deactivated and sterically hindered ring system by first acylating a more reactive precursor, methyl 2-methylbenzoate, and then performing a selective alpha-bromination. This guide offers detailed, step-by-step protocols, characterization data, safety precautions, and an in-depth discussion of the chemical principles underpinning the chosen synthetic route, designed for researchers, scientists, and professionals in drug development.

Introduction and Synthetic Strategy

The target molecule, 4-bromoacetyl-2-methyl benzoic acid methyl ester, possesses multiple functional groups that make it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. A direct synthesis from 4-bromo-2-methylbenzoic acid via Friedel-Crafts acylation presents significant regiochemical challenges due to the competing directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the bromo and methoxycarbonyl groups are deactivating, with the latter being a meta-director.

To overcome these hurdles, a more controlled and higher-yielding two-stage synthetic approach has been devised. The first stage involves the straightforward esterification of the starting material. The second, more complex stage, introduces the bromoacetyl moiety through a two-step process: a Friedel-Crafts acylation of a suitable precursor followed by an alpha-bromination of the resulting ketone. This strategy ensures high regioselectivity and overall efficiency.

The complete synthetic workflow is illustrated below:

Synthetic_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Introduction of Bromoacetyl Group A 4-bromo-2-methylbenzoic acid B Methyl 4-bromo-2-methylbenzoate A->B  Methanol, H₂SO₄ (cat.) Reflux C Methyl 2-methylbenzoate D Methyl 4-acetyl-2-methylbenzoate C->D  Acetyl Chloride, AlCl₃ DCM, 0°C to rt E 4-bromoacetyl-2-methyl benzoic acid methyl ester (Final Product) D->E  Br₂, Acetic Acid 70°C start start->A note Note: Stage 2 begins with a different starting material for a more controlled synthesis. Waste_Disposal_Workflow start End of Friedel-Crafts Reaction quench Slowly pour reaction mixture into ice/conc. HCl start->quench separate Separate organic and aqueous layers quench->separate org_waste Organic Layer: Wash, dry, and collect solvent in halogenated waste container separate->org_waste aq_waste Aqueous Layer: Neutralize with base (e.g., NaHCO₃) separate->aq_waste dispose Dispose of neutralized aqueous waste according to local regulations aq_waste->dispose

Troubleshooting & Optimization

Technical Support Center: Grignard Reactions with 2,6-Disubstituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving sterically hindered 2,6-disubstituted benzoic acid derivatives. The significant steric hindrance imposed by substituents at the ortho positions creates unique synthetic hurdles, often leading to low yields and a complex mixture of side products.

This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to help you navigate these complexities and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Grignard reaction with esters of 2,6-disubstituted benzoic acids, a common strategy to form sterically hindered tertiary alcohols.

Q1: My reaction yield is very low, and I primarily recover the unreacted ester. What is the likely cause?

A1: This is a classic symptom of either a poor-quality Grignard reagent or severe steric hindrance preventing the initial nucleophilic attack. The two ortho-substituents effectively shield the electrophilic carbonyl carbon.

Diagnostic Steps & Solutions:

  • Verify Grignard Reagent Activity: Before starting your main reaction, titrate your Grignard reagent (e.g., using a standard solution of I₂ or a known protic source with an indicator like phenanthroline). Inactive reagents, often due to trace moisture or oxygen, are a primary cause of failure.[1][2] All glassware must be rigorously flame- or oven-dried, and reactions must be conducted under a dry, inert atmosphere (Argon or Nitrogen).[1][3]

  • Increase Reactivity:

    • Temperature: While low temperatures often increase selectivity, overcoming the initial activation barrier for a hindered substrate may require gentle warming. Try running the reaction at 0 °C or even room temperature, but be aware this can also increase side reactions.

    • Solvent Choice: Tetrahydrofuran (THF) is generally superior to diethyl ether for difficult Grignard reactions due to its better ability to solvate and stabilize the Grignard reagent.[3]

  • Consider a Less Hindered Nucleophile: If your experimental design allows, using a smaller Grignard reagent (e.g., methylmagnesium bromide) will face a lower steric penalty for addition.

Q2: The primary impurity I'm isolating is a secondary alcohol instead of the expected tertiary alcohol. How is this happening?

A2: You are observing a reduction of the intermediate ketone. This is one of the most common side reactions when using sterically hindered ketones and Grignard reagents that possess β-hydrogens (e.g., ethyl-, propyl-, or butylmagnesium halides).[4][5]

Mechanism: The Grignard reagent, unable to easily add to the sterically crowded carbonyl carbon, acts as a hydride donor. The reaction proceeds through a six-membered cyclic transition state, transferring a β-hydrogen to the carbonyl carbon and forming an alkene byproduct.[4][5]

Mitigation Strategies:

  • Change the Grignard Reagent: The most effective solution is to switch to a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[6]

  • Lower the Reaction Temperature: Drastically reducing the temperature (e.g., to -78 °C) can kinetically favor the desired nucleophilic addition over the reduction pathway.[1]

  • Use an Organocerium Reagent: The addition of anhydrous cerium(III) chloride (CeCl₃) can suppress reduction. This is discussed in detail in the FAQ section and Protocol 2.[1][7]

Q3: My reaction is messy, and after workup, I recover the intermediate ketone. Why isn't the second addition occurring, and what can I do?

A3: This points to enolization of the intermediate ketone. The Grignard reagent, acting as a strong base, abstracts an α-hydrogen from the ketone instead of performing a second nucleophilic addition.[1][4] This is particularly prevalent when the ketone itself is sterically hindered, making the carbonyl carbon a difficult target for the bulky nucleophile.[8] Upon acidic workup, the resulting enolate is protonated, regenerating the ketone.

Mitigation Strategies:

  • Employ Luche Conditions (CeCl₃): This is the most robust solution. Transmetallation of the Grignard reagent with CeCl₃ forms an organocerium species, which is significantly less basic but remains highly nucleophilic.[1][9] This dramatically favors the desired 1,2-addition over enolization.

  • Use an Organolithium Reagent: Organolithium reagents are generally more reactive and can sometimes overcome the steric barrier where Grignard reagents fail. However, they are also strong bases, so the benefit must be determined empirically.[1]

  • Lower the Temperature: Performing the addition at -78 °C is critical, as enolization is often more favorable at higher temperatures.[1]

Frequently Asked Questions (FAQs)
  • Q: Can I perform a Grignard reaction directly on 2,6-disubstituted benzoic acid itself?

    • A: No. Grignard reagents are powerful bases. The acidic proton of the carboxylic acid will be rapidly deprotonated in an acid-base reaction, destroying the Grignard reagent and forming a magnesium carboxylate salt.[10] You must first protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), before proceeding.

  • Q: What is the "ortho effect" and why is it so important here?

    • A: The ortho effect describes the unique influence of substituents at the 1 and 2 positions of a benzene ring. In this context, steric hindrance between the two ortho-substituents and the carboxyl group forces the carboxyl group to twist out of the plane of the benzene ring.[11][12] This twisting disrupts conjugation and, more importantly, severely blocks access to the carbonyl carbon from the top and bottom faces, making nucleophilic attack exceptionally difficult.[13][14]

  • Q: How exactly does adding CeCl₃ (Luche conditions) improve the reaction?

    • A: Adding anhydrous CeCl₃ to the Grignard reagent (R-MgX) results in a transmetallation to form an organocerium reagent (R-CeCl₂). This new reagent has two key advantages:

      • Reduced Basicity: It is a much weaker base than the corresponding Grignard reagent, significantly suppressing side reactions that involve deprotonation, such as enolization.[1][7]

      • High Nucleophilicity: It remains a potent nucleophile, readily adding to the carbonyl carbon. The cerium atom's strong Lewis acidity also activates the carbonyl group towards attack.[9]

  • Q: What about Wurtz coupling? Is it a concern?

    • A: Wurtz-type coupling (R-MgX + R-X → R-R) is primarily a side reaction during the formation of the Grignard reagent itself.[15][16] It is promoted by high local concentrations of the halide and higher temperatures.[17][18] While it won't directly compete with the addition to the ester, it will lower the effective concentration and yield of your active Grignard reagent. To minimize it, ensure the halide is added slowly and dropwise to the magnesium suspension during the Grignard preparation.[3]

Data Presentation & Visualization
Table 1: Summary of Side Products and Recommended Mitigation Strategies
Side ProductIdentificationPrimary Cause(s)Recommended Solutions
Reduction Product Secondary alcohol isolated instead of tertiary alcohol.Grignard reagent has β-hydrogens; steric hindrance at the carbonyl.1. Use Grignard without β-hydrogens (MeMgBr, PhMgBr).2. Lower reaction temperature to -78 °C.3. Use CeCl₃ additive.
Enolization Product Recovery of intermediate ketone after workup.Grignard reagent acts as a base; steric hindrance at the carbonyl.1. Use CeCl₃ additive (Luche Conditions). 2. Lower reaction temperature to -78 °C.3. Consider using an organolithium reagent.
Wurtz Coupling Product Dimer of the Grignard's organic group (R-R).Side reaction during Grignard reagent formation.1. Slow, dropwise addition of halide during Grignard prep.2. Maintain moderate temperature during formation.
Starting Material Unreacted 2,6-disubstituted benzoic ester recovered.Poor Grignard quality; extreme steric hindrance.1. Titrate Grignard reagent before use.2. Ensure rigorously anhydrous conditions.3. Consider a less hindered Grignard reagent.
Diagrams

ReactionPathways cluster_start Reactants cluster_products Potential Products Start Hindered Ester + R-MgX Intermediate Tetrahedral Intermediate Start->Intermediate 1. Addition Desired Tertiary Alcohol (Desired Product) Reduction Secondary Alcohol (Reduction) Enolization Ketone Intermediate (via Enolization) Ketone Intermediate Ketone Intermediate->Ketone Elimination Ketone->Desired 2. Addition (Favored Pathway) Ketone->Reduction Reduction (Hydride Transfer) Ketone->Enolization Enolization (Base Action)

Caption: Desired vs. Competing Reaction Pathways.

TroubleshootingFlowchart Start Low Yield or Incorrect Product CheckGrignard Is Grignard Reagent Active & Correct Titer? Start->CheckGrignard MainProduct What is the main product/impurity? CheckGrignard->MainProduct Yes RemakeGrignard Solution: Remake/Titrate Grignard. Ensure anhydrous conditions. CheckGrignard->RemakeGrignard No SecondaryOH Solution: 1. Use R-MgX w/o β-H. 2. Lower Temp to -78°C. 3. Add CeCl₃. MainProduct->SecondaryOH Secondary Alcohol Ketone Solution: 1. Add CeCl₃ (Luche). 2. Lower Temp to -78°C. MainProduct->Ketone Ketone StartingEster Solution: 1. Use less hindered R-MgX. 2. Cautiously increase temp. MainProduct->StartingEster Starting Ester

Sources

Technical Support Center: Optimization of Catalyst Loading for Hindered Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in sterically hindered Suzuki-Miyaura coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet often finicky C-C bond-forming reaction. Here, we address common issues in a practical, question-and-answer format, grounding our advice in mechanistic principles and field-proven strategies.

Section 1: Foundational Questions & Initial Optimization

Q1: I'm starting a new hindered Suzuki coupling. What's a reasonable initial catalyst loading to use?

Answer: For sterically demanding substrates, a standard catalyst loading of 1-2 mol% of the palladium source is a robust starting point.[1] Unlike simple couplings that can sometimes be achieved with ppm-level catalyst loadings, hindered substrates often require more catalyst to overcome higher activation barriers for key steps like oxidative addition and reductive elimination.[2][3]

It is critical to consider not just the loading of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) but also the palladium-to-ligand ratio. For bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos), a Pd:Ligand ratio of 1:2 is typically recommended to ensure the formation of the active monoligated Pd(0) species.[4]

Initial Screening Protocol: A pragmatic approach is to perform a small-scale screen of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%) while keeping all other parameters constant.[1] This allows you to quickly identify a loading that provides a good balance between reaction efficiency and cost.

Q2: My reaction yield is very low, even with a 2 mol% catalyst loading. What are the first things I should check?

Answer: When facing low yields, it's essential to first rule out fundamental experimental issues before extensively re-optimizing the catalyst system. Low conversion is often traced back to catalyst deactivation or reagent instability.[5][6]

Initial Troubleshooting Checklist:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][5] Ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from setup to completion.[7][8] Oxygen can lead to phosphine ligand oxidation and the formation of inactive Pd(II) species, as well as promoting undesirable homocoupling of the boronic acid.[5][6][9]

  • Reagent Quality & Stability:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, where the C-B bond is cleaved.[6][8][9] Using more stable derivatives like boronic pinacol esters (Bpin) or MIDA boronates can significantly improve results.[6][7][10]

    • Base: The base should be finely powdered and anhydrous.[1][8] Clumps can lead to poor reproducibility. Common effective bases for hindered couplings include K₃PO₄ and Cs₂CO₃.[2][7]

    • Solvent: Use anhydrous, peroxide-free solvents. Ethereal solvents like dioxane and THF are common but require care.[2][8]

  • Temperature: Hindered couplings often require elevated temperatures (e.g., 100-140 °C) to provide sufficient thermal energy to overcome activation barriers.[2] If your reaction is sluggish at 80 °C, a temperature increase may be all that is needed.

This initial workflow can often resolve low-yield issues without needing to adjust the catalyst loading itself.

Section 2: Advanced Troubleshooting & Optimization

Q3: I've confirmed my setup and reagents are solid, but the yield is still poor. Should I just increase the catalyst loading?

Answer: While it can be tempting, simply increasing the catalyst loading is not always the best solution and can be uneconomical. A stalled or low-yielding reaction often points to a suboptimal choice of ligand, base, or solvent for your specific hindered substrates.

Systematic Optimization Workflow:

G start Low Yield in Hindered Suzuki Coupling check_ligand Is the Ligand Optimal for Hindered Substrates? start->check_ligand check_base Are Base & Solvent Optimized? check_ligand->check_base Yes action_ligand ACTION: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos, NHCs) check_ligand->action_ligand No check_temp Is Temperature Sufficiently High? check_base->check_temp Yes action_base_solvent ACTION: Screen Bases (K3PO4, Cs2CO3, t-BuOK) & Solvents (Toluene, Dioxane, 2-MeTHF) check_base->action_base_solvent No check_side_reactions Are Side Products Dominant? check_temp->check_side_reactions Yes action_temp ACTION: Increase Temperature (e.g., 100-140 °C) or Use Microwave check_temp->action_temp No action_side_reactions ACTION: Use Boronic Ester (Bpin). Ensure Anhydrous/Degassed Conditions. check_side_reactions->action_side_reactions Yes success Improved Yield check_side_reactions->success No action_ligand->check_base action_base_solvent->check_temp action_temp->check_side_reactions action_side_reactions->success

Caption: Logical workflow for troubleshooting low yields.

  • Evaluate the Ligand: This is the most critical parameter. Standard ligands like PPh₃ are often completely ineffective for hindered couplings.[2] You must use bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbenes (NHCs).[2][7][11] These ligands promote the formation of the highly reactive, monoligated Pd(0) species necessary for the difficult oxidative addition step with hindered aryl halides.[2]

  • Re-evaluate Base and Solvent: The choice of base and solvent are interlinked.[2] A weak base may not be sufficient to facilitate the crucial transmetalation step. A screen of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[7] Solvents like toluene, dioxane, or 2-MeTHF are preferred for their ability to dissolve the organopalladium intermediates and for their higher boiling points.[2]

  • Increase Catalyst Loading (as a last resort): If, after optimizing the ligand, base, and temperature, the reaction stalls, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be necessary to drive the reaction to completion.[6][7]

ParameterRecommendation for Hindered CouplingsRationale
Ligand Class Bulky, Electron-Rich Biaryl Phosphines or NHCsPromotes formation of reactive monoligated Pd(0) species, facilitates oxidative addition and reductive elimination.[2][12]
Specific Ligands SPhos, XPhos, RuPhos, cataCXium® A, BI-DIMEProven efficacy for a wide range of sterically demanding substrates.[2][11][13]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOKStrength and solubility are crucial for the transmetalation step.[2][7][14]
Solvent Toluene, 1,4-Dioxane, 2-MeTHF, XylenesAprotic, higher boiling points allow for increased reaction temperatures.[2]
Temperature 100 - 140 °CProvides sufficient energy to overcome high activation barriers.[2]
Q4: I am observing significant side products like homocoupling and protodeboronation. How does catalyst loading affect this?

Answer: Side product formation is a clear sign of competing reaction pathways. While catalyst loading can have an indirect effect, the primary solutions involve rigorous control of the reaction atmosphere and choice of boronic acid derivative.

  • Homocoupling of Boronic Acid: This side reaction, forming a symmetrical biaryl from two boronic acid molecules, is primarily promoted by the presence of oxygen.[6][9] Oxygen can re-oxidize the active Pd(0) to Pd(II), which can then participate in a catalytic cycle that consumes the boronic acid.

    • Solution: The most effective solution is to ensure a strictly inert atmosphere.[7] While avoiding excessively high catalyst loadings can help, it is secondary to oxygen exclusion.[1]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6][8] It is often caused by excess water or insufficiently strong bases.

    • Solution: Use a more stable boronic ester (pinacol or MIDA).[6] Ensure your base is anhydrous and strong enough to promote transmetalation over protodeboronation.

G ArX Ar-X OxAdd OxAdd ArX->OxAdd BoronicAcid BoronicAcid Transmetal Transmetal BoronicAcid->Transmetal Base Product Product (Ar-Ar') RedElim RedElim RedElim->Product

Caption: Key pathways in Suzuki coupling and catalyst deactivation.

Section 3: Protocol & Experimental Design

Experimental Protocol: Screening Catalyst Loading for a Hindered Coupling

This protocol outlines a systematic approach to determine the optimal catalyst loading for the coupling of a sterically hindered aryl bromide with an arylboronic acid.

Reagents & Equipment:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Hindered Aryl Halide (e.g., 1-Bromo-2-cyclohexylbenzene)

  • Arylboronic acid

  • Base (e.g., K₃PO₄, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Array of reaction vials (e.g., 4 mL vials with stir bars)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Heating block or oil bath

Procedure:

  • Vial Preparation: In a glovebox or under a positive flow of argon, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) to a set of four reaction vials.[5]

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the Pd precursor and ligand (1:2 ratio) in the reaction solvent to facilitate accurate dispensing of small quantities.

  • Catalyst Addition:

    • Vial 1: Add stock solution corresponding to 0.5 mol% Pd.

    • Vial 2: Add stock solution corresponding to 1.0 mol% Pd.

    • Vial 3: Add stock solution corresponding to 2.0 mol% Pd.

    • Vial 4: Add stock solution corresponding to 4.0 mol% Pd.

  • Reaction Setup: Add the final volume of degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.2 M). Seal the vials tightly.[5]

  • Execution: Place the vials in a preheated heating block (e.g., 110 °C) and stir vigorously for 12-24 hours.[5]

  • Analysis: After cooling, take an aliquot from each reaction mixture, dilute, and analyze by GC-MS or LC-MS to determine the conversion to product and identify any major side products. This data will reveal the catalyst loading that provides the highest efficiency for your system.[5]

References

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics - ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed.
  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry (RSC Publishing).
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Rochester.
  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society - ACS Publications.
  • Role of a base in Suzuki-Miyaura reaction. ResearchGate.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Semantic Scholar.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications.
  • What's the role of the phosphine ligand in Suzuki couplings?. Reddit.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv.
  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. NIH.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.
  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis - ACS Publications.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications.
  • The Suzuki Reaction. Andrew G Myers Research Group - Harvard University.

Sources

Technical Support Center: Purification of 4-aryl-2,6-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-aryl-2,6-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this sterically hindered biaryl carboxylic acid. The insights provided herein are based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 4-aryl-2,6-dimethylbenzoic acid reaction mixture, particularly after a Suzuki-Miyaura coupling?

A1: The impurity profile largely depends on the specific reaction conditions, but typical impurities often include:

  • Unreacted Starting Materials: Residual 2,6-dimethylboronic acid and the corresponding aryl halide.

  • Homocoupling Byproducts: Biphenyls formed from the coupling of two aryl halide molecules or two boronic acid molecules.

  • Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction can sometimes contaminate the product.[1][2]

  • Inorganic Salts: Bases such as potassium carbonate or sodium hydroxide used in the reaction and workup.[1]

  • Solvents: Residual solvents from the reaction or extraction steps.[3]

Q2: Why is the purification of 4-aryl-2,6-dimethylbenzoic acid challenging?

A2: The primary challenge stems from the steric hindrance around the carboxylic acid group due to the two ortho-methyl groups. This hindrance can affect the compound's reactivity and solubility, making standard purification techniques like esterification less straightforward.[4] Additionally, the biaryl structure can lead to solubility properties similar to those of the impurities, complicating separation.

Q3: Which purification techniques are most effective for this class of compounds?

A3: A combination of techniques is often necessary to achieve high purity. The most common and effective methods include:

  • Acid-Base Extraction: This is a fundamental and powerful technique to separate the acidic product from neutral and basic impurities.[5][6]

  • Recrystallization: An excellent method for purifying solid compounds, provided a suitable solvent or solvent system can be identified.[7][8]

  • Column Chromatography: Useful for separating compounds with different polarities, though it can be challenging with carboxylic acids due to potential streaking on silica gel.[3]

Q4: My 4-aryl-2,6-dimethylbenzoic acid streaks badly during silica gel column chromatography. What can I do to improve the separation?

A4: Streaking of carboxylic acids on silica gel is a common problem caused by the interaction of the acidic proton with the silica surface.[3] To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[3] This keeps the carboxylic acid fully protonated, leading to a more defined band.

Q5: Instead of a crystalline solid, my purified product is an oil or a sticky gum. What is the likely cause and how can I fix it?

A5: This "oiling out" can occur for several reasons:

  • Residual Impurities: The presence of impurities can disrupt the crystal lattice formation.

  • Cooling Too Quickly: Rapid cooling during recrystallization can lead to the product coming out of solution as a supersaturated oil rather than forming crystals.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

To address this, try re-dissolving the oil in a minimal amount of hot solvent and allowing it to cool much more slowly. If that fails, a preliminary purification step, like an acid-base extraction, might be necessary to remove the impurities that are hindering crystallization.[9]

Troubleshooting Guides

This section provides a more in-depth look at specific problems you might encounter with common purification techniques.

Acid-Base Extraction Troubleshooting
ProblemPossible Cause(s)Solution(s)
Low recovery of the carboxylic acid after re-acidification. Incomplete extraction into the aqueous basic layer. The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid fully.Ensure the pH of the aqueous layer is at least two to three pH units above the pKa of the carboxylic acid.[5] Repeat the extraction of the organic layer with fresh basic solution.[3]
Incomplete precipitation upon acidification. The aqueous solution was not made sufficiently acidic.Add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic, checking with pH paper.[3] Cool the solution in an ice bath to decrease the solubility of the carboxylic acid.[3]
The product is still contaminated with neutral impurities after extraction. Inefficient separation of the organic and aqueous layers.Allow sufficient time for the layers to separate completely. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
The organic layer was not washed sufficiently.After the initial extraction, wash the organic layer with water or brine to remove any remaining water-soluble impurities.
Recrystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling. The solution is not saturated because too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[10]
The solution is supersaturated but requires nucleation to begin crystallization.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9][10]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The rate of cooling is too rapid.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[10]
The recovered crystals are colored, but the pure compound should be colorless. Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[11] A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic 4-aryl-2,6-dimethylbenzoic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[3]

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.[3]

  • Separation: Allow the layers to separate. The deprotonated sodium salt of the carboxylic acid will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.[3]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[3]

  • Wash: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (check with litmus or pH paper). The 4-aryl-2,6-dimethylbenzoic acid should precipitate out as a solid.[3]

  • Isolation: Collect the purified carboxylic acid by vacuum filtration.[3]

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual inorganic salts. Dry the purified product under vacuum.[3]

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid 4-aryl-2,6-dimethylbenzoic acid obtained from the reaction or after an initial purification step like extraction.

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound well when hot but poorly when cold. For substituted benzoic acids, ethanol/water or acetic acid/water mixtures are often effective.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent to the flask with stirring and gentle heating until the solid is completely dissolved.[12]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of pure crystals.[12]

  • Cooling: Once crystal formation has started, place the flask in an ice bath to maximize the yield of crystals.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals, for instance, by drawing air through the filter funnel, followed by placing them in a desiccator under vacuum.[3]

Visualizations

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Purification recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography Alternative for stubborn impurities pure_product Pure Product recrystallization->pure_product Final Product chromatography->pure_product

Caption: General purification workflow for 4-aryl-2,6-dimethylbenzoic acid.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No slow_cool Cool more slowly oiling_out->slow_cool Yes concentrate Concentrate solution no_crystals->concentrate Yes success Pure Crystals no_crystals->success No slow_cool->no_crystals change_solvent Change solvent slow_cool->change_solvent Still oils out induce_nucleation Induce nucleation concentrate->induce_nucleation Still no crystals concentrate->success induce_nucleation->success

Caption: Decision tree for troubleshooting recrystallization issues.

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate.
  • Qi, M., Tan, P. Z., Xue, F., Malhi, H. S., Zhang, Z.-X., Young, D. J., & Hor, T. S. A. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances, 3(43), 20763-20769.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • Xue, Z., Dai, X., Yu, L., Yang, Z., Hong, Y., Pu, Y., Zhou, Y., & Huang, F. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.
  • Qi, M., Tan, P. Z., Xue, F., Malhi, H. S., Zhang, Z.-X., Young, D. J., & Hor, T. S. A. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances.
  • Florida A&M University. (2016, September 27). Lab Report Recrystallization.
  • Tao, K. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube.
  • Google Patents. (n.d.). Purification of benzoic acid. (US3235588A).
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.
  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [https://www.uwgb.edu/chem-demos/Gen-Chem-Demos/Recrystallization of Benzoic Acid.pdf]([Link] of Benzoic Acid.pdf)

Sources

Technical Support Center: Navigating Catalyst Deactivation in Decarboxylative Cross-Coupling of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals engaged in the decarboxylative cross-coupling of substituted benzoic acids. This powerful C-C bond-forming strategy, which utilizes readily available carboxylic acids, can sometimes be hampered by catalyst deactivation. This guide is designed to provide you with a comprehensive understanding of the common challenges, troubleshooting strategies, and preventative measures to ensure the success and reproducibility of your experiments.

I. Understanding the Landscape: Why Catalysts Deactivate in Decarboxylative Couplings

Palladium-catalyzed decarboxylative cross-coupling reactions involve a catalytic cycle that, while elegant, presents several potential pitfalls for the catalyst's stability. Unlike traditional cross-coupling reactions that use pre-formed organometallic reagents, this method generates the organometallic nucleophile in situ through the decarboxylation of a benzoic acid derivative. This seemingly subtle difference introduces unique challenges and potential deactivation pathways.

The overall health of your catalytic system is a delicate balance of multiple factors: the stability of the active Pd(0) species, the efficiency of each step in the catalytic cycle (oxidative addition, decarboxylation/transmetalation, and reductive elimination), and the influence of substrates, reagents, and reaction conditions. Catalyst deactivation is a common issue that manifests as low or stalled conversions, leading to diminished yields and challenging purifications.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns encountered during the decarboxylative cross-coupling of substituted benzoic acids.

Q1: My reaction has turned black, and the conversion has stalled. What's happening?

A1: The formation of a black precipitate is a tell-tale sign of "palladium black," which consists of inactive, agglomerated palladium nanoparticles.[1] This is one of the most common modes of catalyst deactivation. The catalytically active Pd(0) species is unstable and prone to aggregation, especially at elevated temperatures or if it is not adequately protected by its ligands.[2]

  • Causality: Ligand dissociation from the palladium center exposes the metal, allowing it to aggregate with other palladium atoms.[1] Oxygen can also play a detrimental role by oxidizing the active Pd(0) to inactive Pd(II) species and degrading sensitive phosphine ligands.[1]

  • Troubleshooting Action:

    • Ligand Choice: Switch to bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos). These ligands form more stable complexes with palladium, preventing dissociation and aggregation.[1][3]

    • Thorough Degassing: Ensure all solvents and reagents are rigorously degassed to remove oxygen. This can be achieved through sparging with an inert gas (argon or nitrogen) or by utilizing freeze-pump-thaw cycles.[1]

    • Temperature Control: Operate the reaction at the lowest effective temperature. While decarboxylation often requires heat, excessive temperatures accelerate catalyst decomposition.[1]

Q2: My decarboxylative coupling works well for ortho-substituted benzoic acids, but fails for meta- or para-substituted analogs. Why is this?

A2: This is a frequently observed phenomenon rooted in the mechanism of the decarboxylation step. An ortho-substituent, regardless of its electronic nature (both electron-donating and electron-withdrawing groups can be effective), can significantly lower the activation energy for decarboxylation.[4][5][6]

  • Causality: There are two primary effects at play:

    • Ground-State Destabilization: Steric hindrance between the ortho-substituent and the carboxylic acid group can force the carboxyl group out of the plane of the aromatic ring, destabilizing the starting material and making it more prone to decarboxylation.[4][5]

    • Transition-State Stabilization: An ortho-electron-withdrawing group can further stabilize the transition state of the decarboxylation event.[4][5]

  • Troubleshooting Action:

    • Higher Temperatures: For less reactive meta- and para-substituted benzoic acids, higher reaction temperatures are often necessary to overcome the higher activation barrier for decarboxylation.[7]

    • Co-catalyst/Additive Screening: The choice of co-catalyst (often copper or silver salts) and base is critical. For challenging substrates, screening different combinations can be beneficial. Silver salts, for instance, are known to facilitate the decarboxylation process.[8][9]

Q3: I am observing significant amounts of protodecarboxylation (the benzoic acid is converted to a simple arene). How can I prevent this?

A3: Protodecarboxylation is a common side reaction where the aryl-metal intermediate, formed after decarboxylation, is protonated by a source in the reaction mixture before it can undergo cross-coupling.

  • Causality: The presence of protic impurities (e.g., water in solvents or reagents) or a stalled catalytic cycle after decarboxylation but before the subsequent cross-coupling step can lead to this undesired outcome.

  • Troubleshooting Action:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

    • Optimize Reaction Kinetics: The goal is to have the cross-coupling partner readily available to react with the aryl-metal intermediate as soon as it is formed. This can sometimes be achieved by adjusting the relative rates of the catalytic steps. Consider using a more reactive coupling partner or a more active catalyst system to favor the desired cross-coupling pathway.

Q4: My reaction is sluggish or gives low yields, even with an ortho-substituted benzoic acid. What other factors should I consider?

A4: Beyond the common issues already discussed, several other factors can impact the efficiency of your reaction.

  • Causality & Troubleshooting Actions:

    • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a pre-formed Pd(0) catalyst or a precatalyst system known for rapid and clean activation.[10]

    • Inhibition by Halide Anions: In some bimetallic systems (e.g., Pd/Cu), the halide anion generated from the aryl halide coupling partner can inhibit the copper-catalyzed decarboxylation step.[8] Using an aryl triflate instead of an aryl halide can circumvent this issue.[8]

    • Poor Solubility: Ensure all components are adequately dissolved in the chosen solvent system at the reaction temperature. Poor solubility can lead to heterogeneous mixtures and slow reaction rates. Consider screening alternative solvents or solvent mixtures.

III. Troubleshooting Guides: A Deeper Dive

This section provides a more structured approach to diagnosing and resolving common issues.

Guide 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution Rationale
Inactive Catalyst Formation of palladium black.Use a fresh batch of catalyst and ligand. Employ bulky, electron-rich ligands (e.g., XPhos, SPhos).[1][3]Palladium catalysts can degrade upon storage. Bulky ligands stabilize the active Pd(0) species and prevent aggregation.[1][3]
Inefficient Decarboxylation Starting benzoic acid remains largely unreacted.Increase reaction temperature. For non-ortho-substituted acids, this is often necessary.[7] Screen different co-catalysts (e.g., Ag₂CO₃, CuI) and bases.[8][9]Decarboxylation is often the rate-limiting step, especially for substrates lacking a favorable ortho-substituent.[4][5]
Problematic Oxidative Addition Aryl halide remains unreacted.Switch to a more electron-rich ligand to increase the nucleophilicity of the Pd(0) center.[3] Use a more reactive aryl halide (I > Br > Cl).Oxidative addition is a critical step in the catalytic cycle. Electron-rich ligands facilitate this process.[3]
Product Inhibition Reaction starts but stalls at low to moderate conversion.Decrease the initial concentration of reactants. Consider a different ligand that may disfavor product coordination.The biaryl product can sometimes coordinate to the palladium center, acting as a catalyst inhibitor.
Guide 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution Rationale
Homocoupling of Benzoic Acid Decarboxylation and subsequent coupling of two benzoic acid molecules.Optimize the stoichiometry of the coupling partners. Slow addition of the benzoic acid can sometimes help.This side reaction becomes more prevalent if the cross-coupling partner is less reactive or if its concentration is low.
Protodecarboxylation Presence of protic impurities or a stalled catalytic cycle.Use anhydrous solvents and reagents. Ensure efficient stirring.The aryl-metal intermediate is susceptible to protonation if it does not rapidly engage in the cross-coupling step.
Homocoupling of Aryl Halide Reaction of the aryl halide with the Pd(0) catalyst and another molecule of aryl halide.Use a well-defined Pd(0) precatalyst. Ensure efficient mixing.This can be more of an issue with highly reactive aryl halides.

IV. Visualizing the Process: Diagrams and Workflows

Catalytic Cycle and Deactivation Pathways

G cluster_cycle Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex LₙPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) product Ar-Ar' (Product) pd0:e->product:w pd_black Palladium Black (Inactive) pd0:e->pd_black:w Aggregation ligand_degradation Ligand Degradation pd0:e->ligand_degradation:w Oxidation product_inhibition [LₙPd(0)]•(Product) (Inhibited Complex) pd0:e->product_inhibition:w Product Binding transmetalation_complex LₙPd(II)(Ar)(Ar') decarbox_step Ar'-COOH Decarboxylation (Co-catalyst mediated) decarbox_step->transmetalation_complex Transmetalation transmetalation_complex->product Reductive Elimination

Caption: Catalytic cycle for decarboxylative cross-coupling and common deactivation pathways.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_pd_black Check for Palladium Black Precipitate start->check_pd_black yes_pd_black Yes check_pd_black->yes_pd_black no_pd_black No check_pd_black->no_pd_black improve_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) degas Improve Degassing Technique improve_ligand->degas lower_temp Lower Reaction Temperature degas->lower_temp analyze_crude Analyze Crude Reaction Mixture (NMR, LC-MS) sm_unreacted Starting Materials Largely Unreacted analyze_crude->sm_unreacted side_products Significant Side Products Observed analyze_crude->side_products sm_benzoic_unreacted Benzoic Acid Unreacted: Inefficient Decarboxylation sm_halide_unreacted Aryl Halide Unreacted: Problematic Oxidative Addition increase_temp Increase Temperature sm_benzoic_unreacted->increase_temp change_ligand Switch to More Electron-Rich Ligand sm_halide_unreacted->change_ligand screen_cocatalyst Screen Co-catalysts (Ag, Cu) & Base increase_temp->screen_cocatalyst check_side_products Identify Side Products protodecarbox Protodecarboxylation: Use Anhydrous Conditions check_side_products->protodecarbox homocoupling Homocoupling: Adjust Stoichiometry protodecarbox->homocoupling

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Technical Support Center: Managing Homocoupling Byproducts in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical solutions for a common challenge: the formation and removal of homocoupling byproducts. Our goal is to equip you with the knowledge to not only salvage reactions but also to proactively design more robust and efficient coupling processes.

Frequently Asked Questions (FAQs): Understanding Homocoupling

This section addresses the fundamental principles behind the formation of homocoupling byproducts, providing the necessary theoretical foundation for effective troubleshooting.

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) react with each other to form a symmetrical biaryl byproduct.[1][2][3] This is undesirable as it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of byproducts with similar physical properties to the target molecule.[1][2]

Q2: What are the primary mechanistic drivers of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) catalyst precursors.[1][2][3][4]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species.[1][2][5] These Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to generate the homocoupled product.[1][2][5] Therefore, rigorous exclusion of oxygen is critical.[6][7][8]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[2][4][9] This is particularly prevalent at the beginning of the reaction before the main catalytic cycle is established.[2]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC, GC, or LC-MS.[3][9] This byproduct will have a molecular weight corresponding to the dimer of the organic group from your boronic acid.[3][9]

Troubleshooting Guide: Prevention and Removal of Homocoupling Byproducts

This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki reactions.

Part 1: Proactive Prevention of Homocoupling

The most effective strategy for dealing with homocoupling is to prevent its formation in the first place. The following workflow outlines key areas for optimization.

Troubleshooting_Homocoupling Troubleshooting Workflow for Minimizing Homocoupling start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas degas_yes Yes degas->degas_yes Yes degas_no No degas->degas_no No catalyst What is the palladium source? pd0 Pd(0) source catalyst->pd0 Pd(0) pd2 Pd(II) source catalyst->pd2 Pd(II) ligand Is the ligand appropriate? ligand_yes Yes ligand->ligand_yes Yes ligand_no No ligand->ligand_no No base Is the base optimal? base_yes Yes base->base_yes Yes base_no No base->base_no No boronic_acid Is the boronic acid derivative stable? boronic_acid_yes Yes boronic_acid->boronic_acid_yes Yes boronic_acid_no No boronic_acid->boronic_acid_no No degas_yes->catalyst solution_degas Improve degassing protocol (sparging, freeze-pump-thaw) degas_no->solution_degas pd0->ligand solution_catalyst Consider using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reducing agent (e.g., potassium formate) pd2->solution_catalyst ligand_yes->base solution_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote reductive elimination ligand_no->solution_ligand base_yes->boronic_acid solution_base Screen different bases (e.g., K₃PO₄, Cs₂CO₃); avoid overly strong bases base_no->solution_base end Reduced Homocoupling boronic_acid_yes->end solution_boronic_acid Use a more stable boronic ester (e.g., pinacol ester) to reduce protodeboronation boronic_acid_no->solution_boronic_acid solution_degas->end solution_catalyst->end solution_ligand->end solution_base->end solution_boronic_acid->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Preventative Measures:

  • Rigorous Degassing: The most crucial step to prevent oxygen-mediated homocoupling is to thoroughly degas all solvents and the reaction vessel.[1] Common methods include sparging with an inert gas like argon or nitrogen for 30-60 minutes or performing three freeze-pump-thaw cycles for more sensitive reactions.[7][10]

  • Choice of Palladium Precursor: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[7][9] If a Pd(II) source is used, the addition of a mild reducing agent, such as potassium formate, can help to cleanly generate the active Pd(0) catalyst without consuming the boronic acid.[6][10][11][12]

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are known to promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, which can outcompete the homocoupling pathway.[7][13][14]

  • Base Optimization: The choice of base is critical for activating the boronic acid for transmetalation.[10] However, an overly strong base can promote side reactions. Screening bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can help find the optimal balance for your specific substrates.[10][14]

  • Use of Boronic Esters: Boronic acids can be susceptible to protodeboronation, a side reaction that can lead to the formation of arenes and contribute to a more complex reaction mixture. Using more stable boronic esters, such as pinacol esters (Bpin), can minimize this issue and are less prone to homocoupling.[1][10]

Part 2: Removal of Homocoupling Byproducts Post-Reaction

Even with optimized conditions, some level of homocoupling may be unavoidable. The following guide provides a decision-making framework and detailed protocols for the purification of your desired cross-coupled product.

Purification_Strategy Decision Tree for Purification Method Selection start Crude Reaction Mixture with Homocoupling Byproduct polarity_diff Is there a significant polarity difference between the product and byproduct? start->polarity_diff polarity_yes Yes polarity_diff->polarity_yes Yes polarity_no No polarity_diff->polarity_no No crystallinity Is the desired product a solid? crystallinity_yes Yes crystallinity->crystallinity_yes Yes crystallinity_no No crystallinity->crystallinity_no No acid_base Does the product or byproduct have an acidic or basic functional group? acid_base_yes Yes acid_base->acid_base_yes Yes acid_base_no No acid_base->acid_base_no No chromatography Column Chromatography polarity_yes->chromatography polarity_no->crystallinity recrystallization Recrystallization crystallinity_yes->recrystallization crystallinity_no->acid_base extraction Acid-Base Extraction acid_base_yes->extraction scavenger Consider Scavenger Resins (for residual Pd and potentially other impurities) acid_base_no->scavenger end Purified Product chromatography->end recrystallization->end extraction->end scavenger->end

Sources

Technical Support Center: Strategies for Solubilizing 4-Bromo-2,6-dimethylbenzoic Acid for Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2,6-dimethylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address the common challenges associated with the solubility of this sterically hindered aromatic carboxylic acid in various reaction conditions. This guide provides a series of troubleshooting FAQs, detailed experimental protocols, and an in-depth look at the chemical principles governing its solubility.

Introduction: The Challenge of a Hindered Acid

This compound is a valuable building block in organic synthesis, offering a scaffold for the introduction of diverse functionalities through its carboxylic acid group and bromine atom. However, the two methyl groups positioned ortho to the carboxylic acid create significant steric hindrance. This not only impacts its reactivity in common transformations like esterification and amidation but also significantly influences its solubility profile. Understanding and overcoming these solubility challenges is paramount for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when attempting to dissolve this compound for various chemical reactions.

Q1: I'm having trouble dissolving this compound in common organic solvents for my reaction. What are my options?

A1: Due to its crystalline nature and steric hindrance, this compound exhibits moderate to low solubility in many common nonpolar and some polar aprotic solvents at room temperature.[1] Here is a systematic approach to improving its solubility:

  • Solvent Selection: While specific quantitative data is not extensively published, a qualitative assessment suggests that more polar, aprotic solvents are a good starting point. Consider solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO), which are known to be effective for a wide range of organic compounds.[2]

  • Heating: Gently warming the solvent can significantly increase the solubility of most organic solids. However, be mindful of the thermal stability of your other reagents and the boiling point of the chosen solvent.

  • Co-solvent Systems: Employing a mixture of solvents can be highly effective. For instance, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar solvent like Dichloromethane (DCM) or Toluene to enhance solubility.

  • Deprotonation to Form a Salt: As a carboxylic acid, this compound can be deprotonated with a suitable base to form a more soluble carboxylate salt. This is a common and highly effective strategy, especially for reactions in polar solvents.

Q2: I want to perform an esterification reaction. How can I best solubilize the starting acid?

A2: Fischer esterification, a common method for this transformation, typically uses an excess of the alcohol as the solvent.[3] For this compound, this approach can be effective, especially with lower-chain alcohols like methanol or ethanol.

  • Heating Under Reflux: The reaction generally requires heating under reflux in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The elevated temperature will aid in dissolving the carboxylic acid in the alcohol.

  • Steric Hindrance Considerations: Be aware that the 2,6-dimethyl substitution significantly slows down the rate of esterification due to steric hindrance around the carboxylic acid.[3] Longer reaction times are often necessary.

  • Alternative Methods: If solubility or reactivity remains an issue, consider converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is typically more soluble in common aprotic solvents like DCM or THF and will react more readily with the alcohol.

Q3: For an amide coupling reaction, which solvents and conditions are recommended to ensure my starting acid is fully dissolved?

A3: Amide coupling reactions are frequently performed in polar aprotic solvents, which are generally good choices for dissolving this compound.

  • Recommended Solvents: Anhydrous DMF is a very common and effective solvent for amide coupling reactions.[4] DCM and THF can also be used, but you may need to employ heating or a co-solvent to achieve complete dissolution.

  • Pre-activation and Solubilization: Many modern amide coupling protocols involve a "pre-activation" step where the carboxylic acid is treated with a coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) for a short period before the amine is added. This process forms a highly reactive intermediate that is often more soluble than the starting acid.

  • Challenges with Hindered Amines: Coupling a sterically hindered acid with a sterically hindered amine can be particularly challenging. In such cases, more powerful coupling reagents and potentially elevated temperatures may be necessary to drive the reaction to completion. For very difficult couplings, in situ formation of an acyl fluoride has been shown to be effective.[5]

Q4: I am planning a Suzuki-Miyaura cross-coupling reaction. How should I approach the solubility of this compound?

A4: The Suzuki-Miyaura reaction is typically performed under basic conditions, which is advantageous for solubilizing carboxylic acids.

  • In Situ Salt Formation: The bases commonly used in Suzuki couplings (e.g., potassium carbonate, sodium carbonate, potassium phosphate) will deprotonate the carboxylic acid, forming the corresponding carboxylate salt. This salt is generally much more soluble in the polar solvent systems often used for these reactions (e.g., a mixture of an organic solvent like 1,4-dioxane or THF with water).[6]

  • Protecting Group Strategy: An alternative approach is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). This removes the acidic proton and can improve solubility in a wider range of organic solvents. The Suzuki coupling is then performed on the ester, and the ester can be hydrolyzed back to the carboxylic acid in a subsequent step if desired. This strategy is particularly useful if the free carboxylic acid is incompatible with the reaction conditions for other reasons.

Estimated Solubility Profile

SolventSolvent TypeExpected Qualitative SolubilityRationale
WaterPolar ProticSparingly Soluble to InsolubleThe hydrophobic aromatic ring and methyl groups dominate over the polar carboxylic acid group.
MethanolPolar ProticModerately SolubleCan act as a hydrogen bond donor and acceptor, but the nonpolar portion of the molecule limits high solubility.
EthanolPolar ProticModerately SolubleSimilar to methanol, with slightly lower solubility expected due to the larger alkyl chain.
Dichloromethane (DCM)NonpolarSparingly SolubleThe overall polarity of the molecule is not a perfect match for this nonpolar solvent.
TolueneNonpolarSparingly SolubleSimilar to DCM, limited solubility is expected.
Tetrahydrofuran (THF)Polar AproticSolubleA good balance of polarity to interact with the carboxylic acid and a nonpolar backbone to solvate the aromatic ring.
Ethyl AcetatePolar AproticModerately SolubleOffers a moderate polarity that should provide reasonable solubility.
N,N-Dimethylformamide (DMF)Polar AproticVery SolubleA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleAnother highly effective polar aprotic solvent.[2]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a quick and straightforward method to assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, THF, DCM, DMF)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously shake the test tube for 30-60 seconds. A vortex mixer can be used for more consistent results.

  • Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

  • If the compound does not dissolve at room temperature, gently warm the test tube (e.g., in a warm water bath) and observe any changes in solubility. Be sure to do this with appropriate caution for flammable solvents.

Protocol 2: General Procedure for Esterification (Fischer Esterification)

This protocol describes a general method for the esterification of this compound with methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of methanol (10-20 eq), which will also serve as the solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

dot graph TD A[Start: Add this compound, Methanol, and H₂SO₄ to flask] --> B{Heat to Reflux}; B --> C{Monitor by TLC}; C --> D{Reaction Complete?}; D -- No --> B; D -- Yes --> E[Cool and Concentrate]; E --> F[Dissolve in Ethyl Acetate]; F --> G[Wash with NaHCO₃ solution]; G --> H[Wash with Brine]; H --> I[Dry and Concentrate]; I --> J[Purify Product]; end

Fischer Esterification Workflow

Protocol 3: General Procedure for Amide Coupling using HATU

This protocol outlines a reliable method for the amidation of this compound.

Materials:

  • This compound

  • Desired amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot graph TD subgraph "Pre-activation" A[Dissolve Acid in DMF] --> B[Add HATU and DIPEA]; B --> C[Stir for 15-30 min]; end subgraph "Coupling" C --> D[Add Amine]; D --> E{Stir and Monitor by TLC}; end subgraph "Workup & Purification" E --> F[Quench with Water]; F --> G[Extract with Organic Solvent]; G --> H[Wash, Dry, and Concentrate]; H --> I[Purify Product]; end

HATU-Mediated Amide Coupling Workflow

Conclusion

Successfully employing this compound in organic synthesis hinges on effectively managing its solubility. By understanding the interplay of solvent polarity, temperature, and the acidic nature of the molecule, researchers can devise rational strategies to achieve homogeneous reaction conditions. For challenging cases, conversion to a more soluble derivative, such as an ester or carboxylate salt, provides a reliable path forward. The protocols and troubleshooting guide presented here offer a starting point for navigating the experimental challenges associated with this valuable, yet sterically hindered, building block.

References

  • BenchChem. (2025).
  • CymitQuimica. CAS 74346-19-3: this compound.
  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media.
  • Royal Society of Chemistry. (n.d.). Advances.
  • BenchChem. (2025). Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents.
  • BenchChem. (2025). Improving the efficiency of amide bond formation with "2-Bromo-4,5-difluorophenylacetic acid".
  • ResearchGate. (2016).

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2,6-dimethylbenzoic acid. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the experimental complexities of this unique, sterically hindered reagent. The presence of two ortho-methyl groups dramatically influences the reactivity of the carboxylic acid function, making solvent selection a critical parameter for success. This document provides in-depth, field-proven insights into optimizing reactions, troubleshooting common issues, and understanding the causal relationships between solvent choice and reaction outcome.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental reactivity and handling of this compound.

Q1: What are the primary chemical reactivity challenges associated with this compound?

The principal challenge stems from the severe steric hindrance around the carboxylic acid group. The two methyl groups at the C2 and C6 positions physically block the approach of nucleophiles to the carboxyl carbon. This phenomenon, often termed the "ortho effect," significantly reduces the rate of reactions that directly involve the carboxylic acid, such as Fischer-Speier esterification and amidation.[1] Consequently, standard reaction conditions often result in low or no yield. The second reactive site, the C4-bromo substituent, is more accessible and readily participates in reactions like palladium-catalyzed cross-couplings.

Q2: How does solvent choice impact the solubility of this compound?

Solubility is the first gatekeeper to reactivity. Based on the principle of "like dissolves like," the molecule's aromatic ring and methyl groups lend it lipophilic character, while the carboxylic acid group provides a polar, hydrogen-bonding site.[2] This dual nature dictates its solubility profile. For successful reactions, ensuring adequate solubility is paramount.

Solvent Class Examples Expected Solubility Rationale
Polar Aprotic DMSO, DMF, Acetonitrile, THFVery Soluble to SolubleThese solvents effectively solvate the polar carboxylic acid group without engaging in hydrogen bonding that would compete with dimer formation.[2][3]
Polar Protic Methanol, EthanolSolubleAlcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid.[4][5]
Moderately Polar Ethyl Acetate, DichloromethaneModerately SolubleThese solvents offer a balance of polarity suitable for dissolving the compound.[2]
Non-Polar Toluene, HexaneSparingly SolubleSolubility is limited due to the polar carboxylic acid group. In these solvents, the acid predominantly exists as a hydrogen-bonded dimer, which can affect reactivity.[6]
Aqueous WaterSlightly SolubleLimited solubility in neutral water, but increases significantly upon deprotonation with a base to form the carboxylate salt.[7]

Q3: Which solvents are recommended for esterification or amidation of this hindered acid?

Overcoming the steric hindrance is key. The solvent plays a crucial role in modulating the reactivity of the nucleophile (the alcohol or amine).

  • Recommended: Polar aprotic solvents like DMF or DMSO are often preferred when using coupling agents or after converting the carboxylic acid to a more reactive intermediate (like an acid chloride). These solvents enhance the nucleophilicity of the reacting alcohol or amine by effectively solvating the counter-ion without forming hydrogen bonds that would reduce its reactivity.[8]

  • To be used with caution: Using an alcohol as both the solvent and reactant (Fischer-Speier conditions) requires a strong acid catalyst and often elevated temperatures or prolonged reaction times. The protic nature of the alcohol can solvate and slightly deactivate the nucleophile.[9] Non-polar solvents are generally poor choices due to low solubility and the tendency of the acid to form unreactive dimers.[6]

Q4: What solvent systems are best for Suzuki-Miyaura cross-coupling reactions at the C-Br position?

For palladium-catalyzed reactions, the solvent system must support the solubility of all components (the benzoic acid, the boronic acid partner, the base, and the catalyst) and stabilize the catalytic species.

  • Recommended Systems: Biphasic mixtures or polar aprotic solvents are standard.

    • Toluene/Water or Dioxane/Water: A versatile choice. The organic solvent dissolves the aryl halide and catalyst, while water dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitates the crucial transmetalation step.[10]

    • DMF or NMP: These polar aprotic solvents are excellent for challenging couplings as they can increase reaction rates and aid in the solubility of all components.[10]

Q5: Is decarboxylation a concern with this molecule, and how does the solvent play a role?

Yes, decarboxylation (loss of CO₂) can be a significant side reaction, particularly under acidic conditions and at elevated temperatures. The ortho-substituents can facilitate this process.[11][12]

  • Solvent Influence: The mechanism of decarboxylation often involves proton transfer. Solvents capable of mediating this transfer can influence the rate of this side reaction.[11] In general, running reactions at the lowest effective temperature is the best strategy to minimize decarboxylation. If a reaction requires high heat (e.g., >120 °C) in a polar or acidic medium, monitor for the formation of 3,5-dimethylbromobenzene as a byproduct.

Part 2: Troubleshooting Guides

Scenario 1: Esterification / Amidation Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Steric Hindrance: The primary cause. Standard Fischer esterification is too slow. 2. Inactive Nucleophile: The alcohol/amine is not sufficiently reactive. 3. Poor Solvent Choice: The solvent is deactivating the nucleophile or has poor solubility.1a. Activate the Carboxylic Acid: The most reliable method. Convert the acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in a non-polar solvent like DCM or toluene. Then, react the purified acid chloride with the alcohol/amine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent. 1b. Use Coupling Reagents: Employ standard peptide coupling reagents (e.g., DCC, EDC, HATU) in a polar aprotic solvent like DMF or DCM. 2. Increase Nucleophilicity: If using an alcohol, convert it to its corresponding alkoxide with a strong base (e.g., NaH) in an aprotic solvent like THF before adding the activated acid. 3. Switch to a Polar Aprotic Solvent: Change your solvent to anhydrous DMF, DMSO, or acetonitrile to maximize nucleophile reactivity.[8]
Reaction Stalls or is Incomplete 1. Reversible Reaction: Fischer esterification is an equilibrium process. Water produced during the reaction can hydrolyze the ester product. 2. Catalyst Deactivation: If using a strong acid catalyst, it may be neutralized or consumed by impurities.1. Remove Water: If attempting a direct esterification, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms. 2. Use Stoichiometric or Excess Catalyst: Ensure sufficient acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used. For highly hindered substrates, using the alcohol as the solvent and bubbling dry HCl gas through it can be very effective.[13]
Scenario 2: Palladium Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem Potential Cause(s) Recommended Solution(s)
Low Yield or Failed Reaction 1. Poor Solubility: One or more components (especially the base) are not sufficiently dissolved. 2. Inactive Catalyst: The chosen palladium catalyst/ligand system is not suitable for the sterically hindered substrate or has been poisoned. 3. Insufficient Base Strength: The base is not strong enough to facilitate the catalytic cycle.1. Optimize Solvent System: If using a biphasic system like Toluene/Water, try adding a co-solvent like ethanol or switching to a single-phase polar aprotic solvent like DMF, NMP, or dioxane with a soluble organic base.[10] 2. Screen Catalysts & Ligands: For hindered substrates, consider more active catalyst systems. Buchwald or Fu-type phosphine ligands (e.g., SPhos, XPhos) are often superior to traditional triphenylphosphine. 3. Use a Stronger Base: Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄.
Catalyst Decomposition (Formation of Pd Black) 1. Reaction Temperature Too High: The palladium complex is not stable at the reaction temperature. 2. Oxygen Contamination: Oxygen can oxidize the active Pd(0) species.1. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time. 2. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Recommended Two-Step Esterification (via Acid Chloride)

This is the most robust method for overcoming the steric hindrance of this compound.

Step A: Synthesis of 4-Bromo-2,6-dimethylbenzoyl chloride

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Add oxalyl chloride (1.5 eq) dropwise at room temperature. Caution: Gas evolution (CO, CO₂, HCl) occurs.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the dissolution of the solid starting material.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can often be used directly in the next step.

Step B: Ester Formation

  • Dissolve the crude 4-Bromo-2,6-dimethylbenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the alcohol/amine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the cooled alcohol/amine mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, perform a standard aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or recrystallization.

Protocol 2: General Conditions for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of Dioxane:Water).

  • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of argon.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Perform an aqueous workup. Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Visualizations

Solvent_Selection_Workflow start Desired Reaction? ester Esterification / Amidation start->ester coupling Pd Cross-Coupling start->coupling ester_q1 Activation Method? ester->ester_q1 coupling_q1 Solubility Issues? coupling->coupling_q1 direct Direct (Fischer) ester_q1->direct No activated Via Acid Chloride / Coupling Agent ester_q1->activated Yes direct_sol Solvent: Use Alcohol Reactant (e.g., Methanol, Ethanol) Catalyst: Strong Acid (H₂SO₄, HCl gas) Conditions: High Temp, Water Removal direct->direct_sol activated_sol Solvent: Polar Aprotic (DMF, DCM, THF) Conditions: Anhydrous, Room Temp to Moderate Heat activated->activated_sol no_sol No coupling_q1->no_sol yes_sol Yes coupling_q1->yes_sol biphasic Solvent: Biphasic System (Toluene/Water, Dioxane/Water) Base: Inorganic (K₂CO₃, K₃PO₄) no_sol->biphasic aprotic Solvent: Polar Aprotic (DMF, NMP) Base: Inorganic or Organic yes_sol->aprotic

Caption: Decision workflow for solvent selection.

Solvent_Interaction cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) RCOOH_p R-COOH EtOH1 EtOH RCOOH_p->EtOH1 H-Bonds Amine_p R'-NH₂ EtOH2 EtOH Amine_p->EtOH2 H-Bonds label_p Result: Reactants are solvated, but nucleophilicity of amine is reduced. RCOOH_a R-COOH DMF1 DMF RCOOH_a->DMF1 Solvated Amine_a R'-NH₂ (Highly Nucleophilic) label_a Result: Amine is poorly solvated ('naked'), leading to enhanced reactivity.

Caption: Solvent interactions with reactants.

References

  • Sugar, A. W., & Sci, J. P. (1986). Effects of solvent polarity on the acid dissociation constants of benzoic acids. Journal of Pharmaceutical Sciences, 75(2), 182-6.
  • Google Patents. (2018). A kind of preparation method of 4- bromobenzoic acids. (CN108558636A).
  • Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives. South African Journal of Chemistry, 77, 1-10.
  • Organic Syntheses. (n.d.). 4-Bromobenzoic acid.
  • Gomaa, E. A., et al. (2013). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Research Journal of Pure & Applied Chemistry, 3(4), 320-329.
  • PubChemLite. (n.d.). This compound (C9H9BrO2).
  • The Royal Society of Chemistry. (n.d.).
  • Martinez, F., et al. (2018). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 23(9), 2343.
  • ResearchGate. (n.d.). Solubilities of benzoic acid in supercritical CO2 with mixed cosolvent.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution.
  • ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
  • ResearchGate. (n.d.).
  • Chapman, N. B., et al. (1970). The separation of polar and steric effects. Part VIII. The influence of the solvent on the kinetics of the reactions of benzoic acid and meta- or para-substituted benzoic acid with diazodiphenylmethane. Journal of the Chemical Society B: Physical Organic, 784-789.
  • ResearchGate. (n.d.).
  • Chapman, N. B., et al. (1975). The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric. Journal of the Chemical Society, Perkin Transactions 2, 301-305.
  • Bowden, K., et al. (1964). The separation of polar and steric effects. Part V. Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. Journal of the Chemical Society (Resumed), 3380-3391.
  • Jakovljević, K., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Catalysts, 8(9), 362.
  • Chen, K., & Baran, P. S. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24016.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Temperature Optimization for Esterification of Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of sterically hindered benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific chemical transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Part 1: Understanding the Challenge: Steric Hindrance in Esterification

The esterification of benzoic acids, particularly those with bulky ortho-substituents, presents a significant synthetic hurdle. The steric bulk around the carboxylic acid group impedes the approach of the alcohol nucleophile, dramatically slowing down the reaction rate.[1][2] Standard methods like the Fischer-Speier esterification often fail or provide disappointingly low yields, even with prolonged reaction times and high temperatures.[1][3]

Why Temperature is a Critical Parameter

Temperature plays a dual role in these reactions. Increasing the temperature can provide the necessary activation energy to overcome the steric barrier and accelerate the reaction.[3][4] However, excessive heat can lead to undesirable side reactions, decomposition of starting materials or products, and in the case of reversible reactions like the Fischer esterification, can also affect the equilibrium position.[4][5] Therefore, careful optimization of temperature is paramount to achieving a successful outcome.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the esterification of hindered benzoic acids, with a focus on temperature-related solutions.

Problem 1: Low or No Ester Conversion

You are attempting to synthesize an ester of a hindered benzoic acid (e.g., 2,6-dimethylbenzoic acid or 3,5-dibromobenzoic acid) and are observing low yields or recovering a significant amount of unreacted starting material.[1]

Possible Causes and Solutions:

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier imposed by steric hindrance.

    • Solution: Gradually increase the reaction temperature. For Fischer esterifications, this may mean moving from refluxing in ethanol to a higher boiling solvent like toluene with a Dean-Stark trap to remove water.[3][6] For reactions in sealed vessels, microwave heating can be an effective way to reach higher temperatures and reduce reaction times.[7][8][9] Monitor the reaction closely for any signs of decomposition.

  • Inappropriate Reaction Method: The chosen esterification method may not be suitable for the highly hindered substrate.

    • Solution: Consider switching to a more powerful esterification method designed for sterically demanding substrates. These methods often involve the in-situ formation of a more reactive carboxylic acid derivative and can proceed at milder temperatures.[3]

      • Steglich Esterification: Utilizes DCC (or EDC) and a catalytic amount of DMAP. It is effective for acid-sensitive substrates and can often be run at room temperature.[10][11][12][13][14]

      • Yamaguchi Esterification: A two-step, one-pot procedure that is highly effective for coupling extremely hindered acids and alcohols.[3][15][16][17][18]

      • Mitsunobu Reaction: Allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[19][20][21][22][23]

  • Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible reaction, and the accumulation of water can prevent it from going to completion.[6][24][25][26][27]

    • Solution:

      • Use a large excess of the alcohol: This can shift the equilibrium towards the product.[1][24][28]

      • Remove water as it is formed: The use of a Dean-Stark apparatus with a solvent like toluene is a classic and effective method.[1][6] Alternatively, adding a drying agent like molecular sieves directly to the reaction mixture can be employed.[26][29]

Problem 2: Formation of Side Products

You have successfully formed some of your desired ester, but you are also observing significant quantities of unknown byproducts.

Possible Causes and Solutions:

  • Decomposition at High Temperatures: The required high temperatures may be causing your starting materials or the desired ester to decompose.

    • Solution:

      • Lower the Temperature and Switch Methods: If you are using a high-temperature method like a forceful Fischer esterification, switch to a milder method like the Steglich or Yamaguchi esterification that can be performed at or near room temperature.[3][10]

      • Kinetic vs. Thermodynamic Control: At higher temperatures, reactions can become reversible, allowing for the formation of the most stable (thermodynamic) product, which may not be your desired ester.[30][31][32][33] Running the reaction at a lower temperature may favor the kinetically preferred product.[30][31][32][33]

  • Side Reactions of the Alcohol: Tertiary alcohols are prone to elimination under the acidic conditions and high temperatures of the Fischer esterification.[3][25]

    • Solution: Avoid the Fischer esterification for tertiary alcohols. The Steglich esterification is an excellent alternative as it proceeds under mild, neutral conditions that do not promote carbocation formation and subsequent elimination.[3][11]

  • N-Acylurea Formation (Steglich Esterification): In the absence of a strong nucleophile, the reactive O-acylisourea intermediate in the Steglich reaction can rearrange to a stable, unreactive N-acylurea.[10][14]

    • Solution: This is the primary reason for using catalytic DMAP. DMAP is a more potent nucleophile than the alcohol and intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, preventing the rearrangement.[10][11] Ensure that your DMAP is fresh and added in the correct catalytic amount.

Part 3: Data Presentation & Protocols

Comparative Yields of Esterification Methods for Hindered Substrates

The following table summarizes typical yields for various esterification methods with sterically hindered substrates to facilitate comparison. Conditions can greatly influence outcomes.

Carboxylic AcidAlcoholMethodTemperatureTimeYield (%)Reference
2,4,6-Trimethylbenzoic AcidMethanolFischer-SpeierReflux48h<10[General Knowledge]
2,4,6-Trimethylbenzoic AcidMethanolSteglich (DCC/DMAP)Room Temp12h85[10]
Hindered Acid 174 Hindered Alcohol 173 YamaguchiRoom TempNot Specified84[16][17]
Benzoic AcidPhenolSteglich (DCC/DMAP)Room Temp48h44[19]
Benzoic AcidPhenolMitsunobu0°C to Room TempNot Specified>90[19]
3,5-Dibromobenzoic AcidEthanolFischer-SpeierReflux48hLow to Moderate[1]
3,5-Dibromobenzoic AcidEthanolSteglich (DCC/DMAP)0°C to Room TempNot SpecifiedGood[1]
Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification with Dean-Stark Trap

This method is attempted for moderately hindered, acid-stable primary or secondary alcohols where standard reflux fails. It is generally not suitable for tertiary alcohols.[3][25]

  • Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq.), the alcohol (1.5-3.0 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, ~2 mL per mmol of acid). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or sulfuric acid (0.05 eq.).

  • Reaction: Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, and the toluene will return to the reaction flask. Continue reflux until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.

Protocol 2: Steglich Esterification for Hindered Substrates

This protocol is a general procedure for coupling a hindered acid and a hindered alcohol (e.g., a tertiary alcohol).[3]

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Solvent: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the components (~5 mL per mmol of acid).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DCC (1.1 eq.) portion-wise while stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C to fully precipitate the DCU. Filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.

  • Purification: Combine the filtrates and proceed with an aqueous workup and purification as described in the FAQ section for DCU removal.[3]

Protocol 3: Yamaguchi Esterification for Extremely Hindered Substrates

This two-step, one-pot procedure is highly effective for coupling extremely hindered acids and alcohols.[3][15]

  • Step 1: Mixed Anhydride Formation:

    • In a dry flask under an inert atmosphere, dissolve the hindered carboxylic acid (1.0 eq.) in anhydrous toluene.

    • Add triethylamine (1.0 eq.) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.0 eq.) and stir for 1-2 hours.

  • Step 2: Ester Formation:

    • In a separate flask, dissolve the hindered alcohol (1.5 eq.) and DMAP (3.0 eq.) in anhydrous toluene.

    • Add the alcohol/DMAP solution to the mixed anhydride solution from Step 1.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures.

Part 4: Visualizations & Diagrams

Fischer_Esterification cluster_fischer Fischer Esterification Pathway Acid Hindered Benzoic Acid Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H+ Alcohol Alcohol Tetrahedral_Int Tetrahedral Intermediate Catalyst H+ Catalyst (e.g., H₂SO₄) Protonated_Acid->Tetrahedral_Int + Alcohol Water_Loss Loss of H₂O Tetrahedral_Int->Water_Loss - H+ Ester Ester Water_Loss->Ester - H+

Caption: Fischer Esterification pathway for hindered acids.

Troubleshooting_Workflow Start Low/No Ester Yield Check_Temp Is Temperature Sufficiently High? Start->Check_Temp Increase_Temp Increase Temperature (e.g., higher boiling solvent) Check_Temp->Increase_Temp No Check_Method Is Method Appropriate? Check_Temp->Check_Method Yes Increase_Temp->Check_Method Switch_Method Switch to Steglich, Yamaguchi, or Mitsunobu Check_Method->Switch_Method No Check_Equilibrium Is Water Removal Efficient (Fischer)? Check_Method->Check_Equilibrium Yes Success Improved Yield Switch_Method->Success Improve_H2O_Removal Use Dean-Stark or Drying Agents Check_Equilibrium->Improve_H2O_Removal No Check_Equilibrium->Success Yes Improve_H2O_Removal->Success

Caption: Troubleshooting workflow for low ester yield.

Part 5: Frequently Asked Questions (FAQs)

Q1: My Fischer esterification has stalled, and I have a lot of unreacted starting material. What should I do?

A1: Sterically demanding substrates often require more forcing conditions.[3] First, ensure you are effectively removing water, as its presence will inhibit the forward reaction.[24] If water removal is optimized (e.g., with a Dean-Stark trap), carefully increasing the reaction temperature can provide the necessary activation energy.[3] However, if these measures fail, it is highly recommended to switch to a more robust method like the Steglich or Yamaguchi esterification, which are specifically designed for hindered substrates.[3]

Q2: What is the difference between Steglich and Yamaguchi esterification, and when should I choose one over the other?

A2: Both are excellent methods for hindered substrates that operate under mild conditions by activating the carboxylic acid.

  • Steglich Esterification: Uses a carbodiimide (like DCC or EDC) and catalytic DMAP to form an O-acylisourea intermediate.[3][11] It is very common and effective for a wide range of hindered acids and alcohols, including tertiary alcohols.[3][13]

  • Yamaguchi Esterification: Uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then reacted with the alcohol in the presence of stoichiometric DMAP.[15][18] It is often considered one of the most powerful methods for extremely hindered substrates where even the Steglich method might be slow or inefficient.[3][16][17]

Q3: I am concerned about the dicyclohexylurea (DCU) byproduct from my Steglich esterification. How can I effectively remove it?

A3: DCU is notoriously difficult to remove by chromatography. The best approach is to maximize its precipitation before purification. After the reaction is complete, cool the reaction mixture in an ice bath (or even a freezer) for at least 30 minutes. Then, filter the cold mixture through a pad of Celite® or a sintered glass funnel. This will remove the majority of the DCU. Any remaining DCU can often be removed by concentrating the filtrate and repeating the cold filtration with a minimal amount of a solvent in which DCU is poorly soluble (like cold dichloromethane or ethyl acetate).

Q4: Can I use microwave heating to accelerate the esterification of hindered benzoic acids?

A4: Yes, microwave-assisted organic synthesis (MAOS) can be a very effective technique for these challenging reactions.[7][8][9] The rapid and efficient heating provided by a microwave reactor can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[8][9] It is particularly useful for Fischer esterifications in sealed vessels, allowing for temperatures well above the normal boiling point of the alcohol solvent.[7][9]

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Esters.
  • Benchchem. (n.d.). Challenges in the esterification of sterically hindered 3,5-Dibromobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
  • NIH. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification.
  • Frontiers. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.
  • Wikipedia. (n.d.). Yamaguchi esterification.
  • Organic Chemistry Portal. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • ACS Omega. (2019, March 7). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction.
  • Organic Chemistry. (2019, August 26). Mitsunobu Reaction.
  • ACS Publications. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • J&K Scientific LLC. (2025, February 23). Fischer Esterification.
  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Ester Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Addressing Incomplete Conversion in Fischer Esterification.
  • PMC - NIH. (2006, April 10). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
  • MDPI. (2023, February 27). A Thermodynamic and Kinetic Study on Electrochemical Esterification in Aroma-Enhanced Distilled Liquor (Baijiu).
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
  • Benchchem. (n.d.). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Reddit. (2021, May 13). For the reaction between benzoic acid and methanol (Fischer esterification) How do I determine what temperature to set for heat reflux? Do I look at the boiling point of the lower-boiling solvent ? In this case methanol,64.7 degree celcius ?
  • ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • Wikipedia. (n.d.). Steglich esterification.
  • University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate.
  • ResearchGate. (2022, January 21). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS.

Sources

Technical Support Center: Grignard Reaction with CO₂ Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the work-up and purification of carboxylic acids synthesized via the carboxylation of Grignard reagents. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this fundamental transformation. Here, we move beyond simple protocols to explain the causality behind each step, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Understanding the Work-up: From Salt to Acid

The carboxylation of a Grignard reagent (RMgX) with carbon dioxide (CO₂) is a powerful method for C-C bond formation, extending a carbon chain by one atom to create a carboxylic acid.[1][2] The initial reaction between the highly nucleophilic Grignard reagent and the electrophilic carbon of CO₂ forms a magnesium carboxylate salt (RCO₂MgX).[2] This salt is stable but not the desired final product. The purpose of the work-up is twofold:

  • Protonation: To protonate the carboxylate salt to yield the neutral carboxylic acid.[2][3]

  • Purification: To separate the desired carboxylic acid from unreacted starting materials, magnesium salts, and common byproducts.

The entire process is exceptionally sensitive to moisture, as the Grignard reagent is a strong base and will readily react with any protic source, reducing the yield of the desired product.[3][4]

Standard Experimental Workflow: Quenching and Acidification

This section details the standard, field-proven protocol for the work-up of a Grignard carboxylation reaction.

Step-by-Step Protocol
  • Preparation of CO₂ Source: In a separate flask, place a generous excess of crushed dry ice (solid CO₂).[3] It is advisable to use freshly crushed dry ice, as it can accumulate frost (condensed water) upon standing, which will quench the Grignard reagent.[5]

  • Quenching the Grignard Reagent: Cool the flask containing the Grignard reagent solution in an ice bath. Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring.[3] A vigorous reaction, evidenced by bubbling (CO₂ sublimation), will occur.[5] This highly exothermic step must be controlled. Adding the Grignard reagent to an excess of CO₂ minimizes side reactions where the Grignard reagent might react with the newly formed ketone.

  • Warming and Sublimation: Allow the reaction mixture to slowly warm to room temperature. This permits any remaining excess dry ice to sublime.[3][5] The mixture will likely be a thick, viscous slurry or a "gooey blob" at this stage.[5] Diluting the mixture with additional anhydrous ether can improve handling.[5]

  • Hydrolysis and Acidification: Once the bubbling has ceased, carefully add crushed ice made from deionized water to the mixture. Following this, slowly add a dilute strong acid (e.g., 6 M HCl or H₂SO₄) dropwise with vigorous stirring until the aqueous layer is acidic.[3][4] This critical step accomplishes two things: it protonates the magnesium carboxylate salt to form the carboxylic acid and dissolves the magnesium salts (e.g., Mg(OH)X) into water-soluble species.[3] Check the pH of the aqueous layer with litmus or pH paper to ensure it is sufficiently acidic (pH 1-2).[5]

  • Liquid-Liquid Extraction: Transfer the entire mixture to a separatory funnel. Two distinct layers should form: an organic layer (typically ether) and an aqueous layer. The neutral carboxylic acid product and any nonpolar byproducts will be in the organic layer.[5] Drain and discard the aqueous layer, which contains the dissolved magnesium salts.[5]

Visualizing the Workflow

G cluster_quenching Step 1: Quenching cluster_workup Step 2: Acidic Work-up cluster_extraction Step 3: Extraction grignard Grignard Reagent (RMgX in Ether) carboxylate_slurry Magnesium Carboxylate Slurry (RCO₂MgX) grignard->carboxylate_slurry Pour slowly dry_ice Excess Crushed Dry Ice (CO₂) dry_ice->carboxylate_slurry separatory_funnel Separatory Funnel (Two Phases) carboxylate_slurry->separatory_funnel Add acid until pH 1-2 acid Dilute Strong Acid (e.g., 6 M HCl) acid->separatory_funnel organic_layer Organic Layer (RCOOH + Byproducts) separatory_funnel->organic_layer Isolate aqueous_layer Aqueous Layer (Mg²⁺ salts) separatory_funnel->aqueous_layer Discard

Caption: Standard workflow for the work-up of a Grignard carboxylation reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up procedure in a question-and-answer format.

Q1: My final yield of carboxylic acid is very low or zero. What are the likely causes?

A1: This is the most common issue and can stem from several points in the overall process:

  • Moisture Contamination: Grignard reagents are extremely potent bases and will be destroyed by even trace amounts of water.[4] One drop of water can be enough to ruin the reaction.[4] Ensure all glassware was rigorously flame-dried or oven-dried, solvents were anhydrous, and the reaction was maintained under a dry, inert atmosphere (N₂ or Ar).[3]

  • Poor Grignard Formation: The issue may predate the work-up. An oxide layer on the magnesium turnings or impure alkyl/aryl halide can prevent or reduce the formation of the Grignard reagent.[3] Activating the magnesium with a small crystal of iodine is a common technique to initiate the reaction.[3][6]

  • Side Reactions: The primary side reaction during Grignard formation is Wurtz-type homocoupling, which produces a symmetrical byproduct (R-R, e.g., biphenyl from phenylmagnesium bromide).[4][6] This reduces the amount of Grignard reagent available for carboxylation.

  • Inefficient Quenching: Adding the dry ice to the Grignard reagent (inverse addition) can lead to the formation of ketones and tertiary alcohols as byproducts, consuming two or three equivalents of your Grignard reagent per molecule of byproduct. Always add the Grignard to an excess of CO₂.

Q2: After adding the acid, my mixture is cloudy, and no solid product precipitates. What happened?

A2: This typically indicates that the acidification was insufficient or that the desired carboxylic acid is soluble in the reaction mixture.

  • Check pH: Use pH paper to confirm the aqueous layer is strongly acidic (pH 1-2). If it is not, continue adding dilute acid. The magnesium salts will not fully dissolve until the solution is sufficiently acidic.[3]

  • Product Solubility: Not all carboxylic acids will precipitate. Many, especially those with shorter alkyl chains, are soluble in the ether/water mixture. The product is still present. Proceed to the extraction and purification steps to isolate it. Precipitation is common for aromatic carboxylic acids like benzoic acid but not guaranteed for all products.[5]

Q3: An unmanageable emulsion formed in my separatory funnel during extraction. How can I resolve this?

A3: Emulsions are common when fine particulate matter is present or when the densities of the aqueous and organic layers are too similar.

  • Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can remove the particulate matter that is stabilizing the emulsion.

Q4: I have a gooey, thick mass after the reaction with CO₂ that is difficult to handle. What should I do?

A4: This is very common. The magnesium carboxylate salt is often poorly soluble and forms a thick slurry.[5]

  • Dilute with Solvent: Add more anhydrous ether (or the solvent used for the reaction) and swirl or stir vigorously. This will help to break up the solid mass and make it more transferable for the acidification step.[5]

  • Mechanical Agitation: Use a glass rod or spatula to carefully break up the solid chunks before proceeding with the addition of ice and acid.

Advanced Purification: Acid-Base Extraction

For isolating the carboxylic acid from neutral byproducts (like biphenyl from a phenyl Grignard reaction), a simple extraction is insufficient. Acid-base extraction is the definitive method for this purification challenge.[4][5] This technique exploits the acidic nature of the product.

Principle of Acid-Base Extraction
  • The crude organic layer, containing the acidic product (RCOOH) and neutral impurities (e.g., R-R), is treated with a dilute aqueous base (e.g., NaOH or NaHCO₃).

  • The base deprotonates the carboxylic acid, converting it into its water-soluble carboxylate salt (RCOO⁻Na⁺).[3]

  • The neutral impurity remains in the organic layer.

  • The layers are separated. The aqueous layer now contains the purified product salt.

  • The aqueous layer is re-acidified with a strong acid (e.g., concentrated HCl), which re-protonates the salt, causing the pure carboxylic acid to precipitate out of the aqueous solution.[3][5]

  • The pure solid product is collected by vacuum filtration.[5]

Visualizing the Purification Workflow

G cluster_base_extraction Step 1: Base Extraction cluster_acidification Step 2: Re-acidification & Precipitation crude_organic Crude Organic Layer (RCOOH + Neutral Impurity) sep_funnel_1 Separatory Funnel crude_organic->sep_funnel_1 base Add Dilute Base (e.g., 10% NaOH) base->sep_funnel_1 organic_impurity Organic Layer (Neutral Impurity) sep_funnel_1->organic_impurity Discard aqueous_salt Aqueous Layer (RCOO⁻Na⁺) sep_funnel_1->aqueous_salt Collect acidify Add Strong Acid (e.g., conc. HCl) aqueous_salt->acidify precipitate Pure RCOOH (Precipitate) acidify->precipitate filtration Vacuum Filtration precipitate->filtration Collect Solid

Caption: Workflow for purification of a carboxylic acid using acid-base extraction.

Data Summary: Reagents for Work-up
ReagentTypical ConcentrationPurpose & Key Considerations
**Dry Ice (CO₂) **Solid, excessCarbon source. Must be anhydrous. Use fresh, crushed pellets to maximize surface area and avoid condensed water.[5]
Hydrochloric Acid (HCl) 5-6 MAcidification. Forms highly water-soluble MgCl₂ salts, simplifying the extraction process.[3]
Sulfuric Acid (H₂SO₄) 3-6 MAcidification. Effective, but can sometimes cause charring with sensitive substrates. Magnesium sulfate salts are water-soluble.[4]
Sodium Bicarbonate (NaHCO₃) 5-10% aq. solutionBase Extraction. A weak base, selective for deprotonating strong acids like carboxylic acids. Less likely to cause hydrolysis of other functional groups.
Sodium Hydroxide (NaOH) 5-10% aq. solutionBase Extraction. A strong base, ensures complete deprotonation of the carboxylic acid.[3][5] Use with caution if other base-sensitive groups are present.
References
  • SMV's Organic Chemistry Channel. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube.
  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents.
  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H.
  • SMV's Organic Chemistry Channel. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

Sources

Technical Support Center: Recrystallization of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted benzoic acids via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these common organic compounds. Here, we move beyond simple procedural steps to explain the underlying principles and provide robust troubleshooting strategies based on extensive field experience.

I. Core Principles of Recrystallization

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[1][2][3] The fundamental principle is that the solubility of most solid organic compounds, including substituted benzoic acids, increases with temperature.[2][4] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase or "mother liquor") or insoluble in the hot solvent (allowing for removal by hot filtration).[2]

II. Step-by-Step Recrystallization Protocol for a Generic Substituted Benzoic Acid

This protocol provides a general framework. The specific solvent and volumes will need to be optimized for your particular substituted benzoic acid.

Materials:

  • Crude substituted benzoic acid

  • Selected recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Impurity Removal cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot solvent to just dissolve solid A->B Heat & Stir C 3. (Optional) Perform hot gravity filtration to remove insoluble impurities B->C D 4. Allow filtrate to cool slowly to room temperature C->D E 5. Cool further in an ice bath D->E Maximize Yield F 6. Collect crystals via vacuum filtration E->F G 7. Wash crystals with ice-cold solvent F->G Rinse H 8. Dry purified crystals G->H Vacuum

Caption: A standard workflow for the recrystallization of substituted benzoic acids.

Procedure:

  • Solvent Selection: The choice of solvent is critical. Water is often a good starting point for many benzoic acid derivatives due to their increased solubility in hot water compared to cold.[1] For less polar derivatives, organic solvents like ethanol or solvent mixtures may be necessary.[5][6] A good solvent should not react with the compound and should be volatile enough for easy removal from the final product.[2]

  • Dissolution: Place the crude substituted benzoic acid in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent to the crude solid in small portions with continuous heating and stirring until the solid just dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration should be performed.[9][10] This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9][10] This step prevents premature crystallization in the funnel.[9][11]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7][8] Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[4][8]

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the yield of crystals by further decreasing the solubility of the compound.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.[7]

  • Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For a final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of substituted benzoic acids.

Troubleshooting_Flowchart cluster_no_crystals Problem: No Crystals Form cluster_oiling_out Problem: 'Oiling Out' cluster_low_yield Problem: Low Yield Start Recrystallization Issue A1 Too much solvent? Start->A1 B1 Compound's melting point lower than solvent's boiling point? Start->B1 C1 Too much solvent used? Start->C1 A2 Supersaturated solution? A1->A2 If not S1 Solution: Gently boil off excess solvent and re-cool. A1->S1 S2 Solution: Induce crystallization (scratch flask, add seed crystal). A2->S2 T1 Solution: Reheat, add more 'good' solvent, and cool slowly. B1->T1 T2 Solution: Consider a different solvent or a mixed-solvent system. B1->T2 B2 High impurity level? T3 Solution: Use activated charcoal to remove impurities. B2->T3 U1 Solution: Concentrate mother liquor and cool for a second crop. C1->U1 C2 Premature crystallization during hot filtration? U2 Solution: Ensure funnel and flask are adequately pre-heated. C2->U2

Caption: A troubleshooting flowchart for common recrystallization problems.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, preventing the solution from becoming supersaturated.[12] 2. The solution is supersaturated but requires a nucleation site to initiate crystallization.[12]1. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[13] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[1][12][14]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute.[13] 2. High concentration of impurities significantly depresses the melting point of the compound.[13][15][16] 3. The solution is cooling too rapidly.[15]1. Reheat the solution to dissolve the oil, add more solvent to lower the saturation temperature, and cool very slowly.[13][15] 2. Use a lower-boiling point solvent or a mixed-solvent system. 3. If colored impurities are present, consider adding activated charcoal to the hot solution before filtration.[13][15]
Low recovery of the purified compound. 1. Excessive solvent was used, leaving a significant amount of the compound in the mother liquor.[13][14] 2. Premature crystallization occurred during hot filtration.[17] 3. The crystals were washed with solvent that was not sufficiently cold.1. The mother liquor can be concentrated by boiling off some solvent to recover a second, though likely less pure, crop of crystals.[7] 2. Ensure the funnel and receiving flask are pre-heated and that the filtration is performed quickly.[11] 3. Always use ice-cold solvent for washing the collected crystals.[7]
Crystals are colored. Colored impurities are present in the crude sample.[18]Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[4][18]

IV. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my substituted benzoic acid?

A1: An ideal solvent should exhibit a steep solubility curve for your compound, meaning it has high solubility at high temperatures and low solubility at low temperatures.[2] It should not react with your compound.[2] You can perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol, ethyl acetate, acetone, toluene) to determine the best candidate.[19] Data from literature on the solubility of benzoic acid and its derivatives can also be a valuable guide.[5][20][21]

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent recrystallization is employed when no single solvent has the ideal solubility characteristics.[11] This technique uses a pair of miscible solvents, one in which the compound is very soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[16][22] The crude compound is dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes cloudy (the saturation point), after which a few drops of the "good" solvent are added to redissolve the precipitate.[8][22] The solution is then cooled to induce crystallization.

Q3: What is "seeding" and how does it help?

A3: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[23] This provides a template for other molecules to deposit onto, overcoming the energy barrier for nucleation and promoting controlled crystal growth.[24][25] Seeding is particularly useful when a solution is reluctant to crystallize on its own.[26]

Q4: What is the difference between hot gravity filtration and cold vacuum filtration?

A4: Hot gravity filtration is used to remove insoluble impurities from a hot, saturated solution before crystallization.[9][11] It is performed with a heated funnel to prevent the desired compound from crystallizing prematurely.[9][10] Cold vacuum filtration (or suction filtration) is used to separate the purified crystals from the cold mother liquor after crystallization is complete.[27]

Q5: My compound oiled out. What exactly is happening?

A5: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[13][28] This typically happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[13] The resulting oil often traps impurities and solidifies into an amorphous mass rather than pure crystals, undermining the purification process.[13][28] To remedy this, you can try reheating the solution, adding more of the "good" solvent to decrease the saturation temperature, and allowing for very slow cooling.[12][13][15]

V. References

  • What is the process of seeding, as it applies to recrystalization? What purpose does it serve? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024-02-25). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved from [Link]

  • Seed crystal - Wikipedia. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.). Retrieved from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013-02-03). Retrieved from [Link]

  • (PDF) Seeding in Crystallisation - ResearchGate. (2025-08-08). Retrieved from [Link]

  • Recrystallization using two solvents - YouTube. (2012-05-07). Retrieved from [Link]

  • Different Types of Filtration Techniques - Saifilter. (n.d.). Retrieved from [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. (n.d.). Retrieved from [Link]

  • How Does Seeding Help Crystallization? - Chemistry For Everyone - YouTube. (2025-05-29). Retrieved from [Link]

  • Recrystallization of Benzoic Acid - StudyMoose. (2024-02-26). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024-12-25). Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021-03-05). Retrieved from [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures - AIP Publishing. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Lab Report Recrystallization September 27, 2016 - FAMU. (2016-09-27). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallisation of benzoic acid. (n.d.). Retrieved from [Link]

  • 2.5: Hot Filtration - Chemistry LibreTexts. (2025-08-20). Retrieved from [Link]

  • 1.5E: Hot Filtration - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for Ortho-Substituted Aryl Halide Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the intricate art of ortho-substituted aryl halide cross-coupling. This guide is designed to be a practical resource, moving beyond simple protocols to offer in-depth, field-proven insights into overcoming the unique challenges posed by sterically demanding substrates. Our aim is to empower you with the knowledge to not only troubleshoot your reactions but to rationally design more robust and efficient coupling strategies from the outset.

The Challenge of Proximity: Why Ortho-Substituents Complicate Cross-Coupling

The presence of one or more substituents at the ortho-position of an aryl halide introduces significant steric hindrance around the reaction center. This steric bulk can impede several key steps within the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[1][2] These hindrances can manifest as low to no product yield, slow reaction rates, or the formation of undesired side products.[1] Understanding these steric clashes is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Workflows

This section addresses common issues encountered during the cross-coupling of ortho-substituted aryl halides in a question-and-answer format, providing both explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling between a di-ortho-substituted aryl bromide and a sterically hindered boronic acid, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?

Answer: This is a classic challenge in cross-coupling chemistry, primarily stemming from the steric hindrance impeding the crucial steps of the catalytic cycle.[3][4] Let's break down the potential culprits and a systematic approach to resolving them.

Underlying Causes:

  • Inefficient Oxidative Addition: The bulky ortho-substituents on the aryl halide can hinder the approach of the palladium catalyst, slowing down the initial oxidative addition step.

  • Difficult Transmetalation: Steric clash between the ortho-substituents on both coupling partners can make the transfer of the organic group from the organoboron reagent to the palladium center (transmetalation) energetically unfavorable.[5]

  • Slow Reductive Elimination: The final, product-forming reductive elimination step can also be significantly retarded by the steric bulk of the ortho-substituents, which must be brought into close proximity on the palladium center.[6][7]

Troubleshooting Workflow:

  • Catalyst and Ligand Selection (The Most Critical Factor): For sterically demanding couplings, the choice of ligand is paramount.[8] Bulky and electron-rich ligands are essential to promote the formation of highly reactive, low-coordinate palladium species that can more readily accommodate hindered substrates.[6][7][8]

    • Recommended Ligands:

      • Bulky Biaryl Phosphine Ligands: Consider ligands such as XPhos, SPhos, or RuPhos, which have demonstrated exceptional efficacy for hindered substrates.[3][9] These ligands possess large cone angles and strong electron-donating properties that accelerate both oxidative addition and reductive elimination.[6][7]

      • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form highly stable and active palladium complexes.[2][8] Their "flexible steric bulk" can be particularly advantageous in accommodating sterically encumbered substrates.[8]

  • Optimize the Base: The choice of base is crucial, especially in Suzuki-Miyaura coupling, as it activates the boronic acid for transmetalation. For sterically hindered couplings, stronger, non-nucleophilic bases are often required.[3]

    • Base Screening: If you are using a weaker base like Na₂CO₃, consider switching to stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Solvent Choice: Non-polar aprotic solvents like toluene, dioxane, or THF are often preferred for these types of couplings.[3][10]

  • Increase Catalyst Loading and Temperature: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) may be necessary to achieve a reasonable conversion.[3] Similarly, elevated temperatures are often required to overcome the high activation barriers associated with sterically hindered substrates.[3]

Experimental Protocol: Ligand Screening for a Hindered Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different ligands to optimize the yield of a sterically hindered Suzuki-Miyaura coupling.

Parameter Recommendation
Aryl Halide 1.0 eq
Boronic Acid 1.2-1.5 eq
Palladium Precatalyst e.g., Pd(OAc)₂, Pd₂(dba)₃ (1-2 mol%)
Ligand 2-4 mol% (relative to Pd)
Base e.g., K₃PO₄ (2.0-3.0 eq)
Solvent Toluene or Dioxane (0.1-0.5 M)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 eq), the sterically hindered boronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.

  • In separate vials, prepare stock solutions of the palladium precatalyst and the different ligands to be screened in the chosen solvent.

  • Under a positive pressure of inert gas, add the palladium precatalyst solution followed by the respective ligand solution to each reaction vial.

  • Place the vials in a preheated heating block and stir at the desired temperature for a set period (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by GC-MS or LC-MS to determine the conversion and yield for each ligand.

Issue 2: Formation of Homocoupling and Other Side Products

Question: In my Buchwald-Hartwig amination of an ortho-substituted aryl chloride, I am observing significant amounts of the homocoupled biaryl product from the aryl chloride and reduced arene. How can I suppress these side reactions?

Answer: The formation of homocoupling and reduction byproducts in Buchwald-Hartwig amination, especially with hindered substrates, points to a disruption in the desired catalytic cycle.

Underlying Causes:

  • Slow C-N Reductive Elimination: When the final C-N bond-forming reductive elimination is slow due to steric hindrance, the palladium(II) intermediate has a longer lifetime, opening pathways for side reactions.[11]

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amide intermediate can compete with reductive elimination, leading to the formation of an enamine/imine and a palladium-hydride species. This palladium-hydride can then react with the aryl halide to produce the reduced arene.

  • Competitive Transmetalation/Disproportionation: In some cases, transmetalation between two palladium(II) complexes can lead to the formation of a diarylpalladium(II) species, which then undergoes reductive elimination to give the homocoupled biaryl.

Troubleshooting Workflow:

G start Low Yield of Amination Product with Homocoupling/Reduction Side Products ligand Optimize Ligand: - Use bulky, electron-rich biaryl phosphines (e.g., BrettPhos, AdBrettPhos)[12] - Consider ligands that promote reductive elimination start->ligand base Adjust Base: - Use a stronger, non-coordinating base (e.g., LHMDS, KHMDS) - Avoid excess strong base which can promote side reactions ligand->base temp Lower Reaction Temperature: - Slower reductive elimination is often more sensitive to temperature increases - Run at the lowest temperature that gives reasonable conversion base->temp concentration Modify Concentration: - Higher concentrations can sometimes favor the desired bimolecular reductive elimination temp->concentration result Improved Selectivity for C-N Coupling concentration->result

  • Ligand Choice is Key: As with low yield issues, the ligand plays a pivotal role. For hindered C-N couplings, ligands that are not only bulky but also specifically designed to promote C-N reductive elimination are crucial.[12]

    • Recommended Ligands: The Buchwald laboratory has developed a range of highly effective biaryl phosphine ligands for amination reactions. For particularly hindered substrates, consider ligands from the "BrettPhos" family (e.g., BrettPhos, AdBrettPhos), which have been shown to facilitate the coupling of challenging substrates.[12]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A very strong base can sometimes promote side reactions.

    • Base Considerations: While a strong base is needed, using a large excess should be avoided. Consider using sterically hindered bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate the rates of undesired side reactions. It is often a delicate balance.

    • Optimization: Try running the reaction at the lowest temperature that provides a reasonable rate of conversion to the desired product.

  • Concentration: Reaction concentration can influence the relative rates of intra- and intermolecular processes.

    • Experimentation: In some cases, running the reaction at a higher concentration can favor the desired bimolecular C-N coupling over unimolecular decomposition pathways.

Visualizing the Catalytic Cycle and Steric Hindrance

Understanding the catalytic cycle is fundamental to effective troubleshooting. The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction and highlights where ortho-substituents can exert their disruptive influence.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM R'-M PdII_R R-Pd(II)-R' L_n TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product

Concluding Remarks for the Practicing Scientist

The successful cross-coupling of ortho-substituted aryl halides is a testament to the power of modern organometallic chemistry. However, it is a field where rational problem-solving and a deep understanding of the underlying mechanistic principles are paramount. When faced with a challenging transformation, a systematic approach to optimizing the key reaction parameters—ligand, base, solvent, and temperature—will invariably lead to a more successful outcome. Remember that every failed reaction is an opportunity to learn and refine your understanding of these complex catalytic systems.

References

  • The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026). Vertex AI Search.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]
  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Prec
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). SciSpace. [Link]
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society. [Link]
  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. (n.d.). PMC - NIH. [Link]
  • Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. (2014). The Royal Society of Chemistry. [Link]
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. [Link]
  • Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. (n.d.).
  • Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides | Request PDF. (2025).
  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investig
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
  • A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. (n.d.). Unknown Source. [Link]
  • Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). (n.d.). MDPI. [Link]
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. (2020).
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances (RSC Publishing). [Link]
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]
  • Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. (2022). Journal of the American Chemical Society. [Link]
  • Negishi Coupling. (2016).
  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. (n.d.). Organic Chemistry Portal. [Link]
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). the University of Groningen research portal. [Link]
  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (n.d.).
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (2018).
  • Buchwald–Hartwig amin
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.).
  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? (n.d.).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship. [Link]
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023).
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (n.d.).
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • Buchwald‐Hartwig amination of aryl halides with substituted anilines. (n.d.).
  • Cross-Coupling Chemistry. (n.d.). Unknown Source. [Link]
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (n.d.). Organic Chemistry Portal. [Link]
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromobenzoic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2] The choice of starting materials is paramount, and for professionals in drug development, understanding the nuanced reactivity of positional isomers is critical for efficient and predictable synthesis. This guide provides an in-depth comparison of the reactivity of 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid in the Suzuki-Miyaura coupling, grounded in mechanistic principles and supported by experimental data.

The Decisive Factors: Steric and Electronic Effects

The reactivity of an aryl halide in the Suzuki-Miyaura coupling is predominantly governed by the rate-determining step: the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[3] The facility of this step is influenced by a delicate interplay of steric and electronic factors dictated by the position of the carboxylic acid group relative to the bromine atom.

Steric Hindrance: The Ortho Effect

The most dramatic difference in reactivity among the three isomers is observed with 2-bromobenzoic acid . The ortho-substituent (the carboxylic acid group) poses significant steric hindrance, impeding the approach of the bulky palladium catalyst to the C-Br bond.[3] This steric clash raises the activation energy of the oxidative addition step, thereby slowing the reaction rate considerably. Consequently, more forcing conditions, such as higher temperatures, longer reaction times, or more sophisticated catalyst systems with bulky, electron-rich ligands, are often necessary to achieve acceptable yields with the ortho isomer.[2][3]

Electronic Influence: A More Subtle Contributor

While steric effects are dominant, the electronic nature of the carboxylic acid group also plays a role. The carboxylic acid group is electron-withdrawing, which can influence the electron density of the aromatic ring and the C-Br bond.

  • 3-Bromobenzoic Acid (meta): At the meta position, the electron-withdrawing inductive effect of the carboxylic acid group is most pronounced. This effect can make the aromatic ring slightly more electron-deficient, which can facilitate the oxidative addition step.

  • 4-Bromobenzoic Acid (para): In the para position, both inductive and resonance effects are at play. While the inductive effect is electron-withdrawing, the resonance effect can donate electron density to the ring. For a carboxylic acid group, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character that can enhance reactivity compared to unsubstituted bromobenzene.

However, in the context of Suzuki coupling, these electronic effects are generally less impactful than the profound steric hindrance observed in the ortho isomer.[3]

Comparative Experimental Data

IsomerCatalyst SystemReaction ConditionsYield (%)Reference
2-Bromobenzoic Acid Pd(OAc)₂ / SPhosToluene/H₂O, 100°C, 18hLower (Expected)[3]
3-Bromobenzoic Acid [PdCl₂(NH₂CH₂COOH)₂]H₂O, Room Temp, 1.5h97[1][4]
4-Bromobenzoic Acid [PdCl₂(NH₂CH₂COOH)₂]H₂O, Room Temp, 1.5h>98[3][5]

This data clearly illustrates the high reactivity of the meta and para isomers, which can undergo efficient coupling under mild, aqueous conditions at room temperature.[1][4][5] In contrast, the ortho isomer typically requires more forcing conditions to overcome its inherent steric hindrance.[3]

Experimental Protocol: A Self-Validating System

The following protocol for the Suzuki-Miyaura coupling of a bromobenzoic acid with phenylboronic acid is designed to be a robust starting point. The causality behind each step is explained to ensure a self-validating system.

Materials:

  • Bromobenzoic acid isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol% for meta/para; Pd(OAc)₂/SPhos, 2 mol% for ortho)

  • Base (e.g., K₂CO₃, 3.0 mmol for meta/para; K₃PO₄, 3.0 mmol for ortho)

  • Solvent (e.g., Distilled water, 5.0 mL for meta/para; Toluene/H₂O (4:1), 5.0 mL for ortho)

  • Round-bottomed flask

  • Magnetic stirrer

  • Inert atmosphere setup (for ortho isomer)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottomed flask, add the bromobenzoic acid isomer, phenylboronic acid, and the appropriate base. The choice of a stronger base like K₃PO₄ for the ortho isomer can help to facilitate the reaction.

  • Inert Atmosphere (for 2-bromobenzoic acid): For the less reactive ortho isomer, it is crucial to establish an inert atmosphere to prevent catalyst degradation at higher temperatures. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the appropriate solvent. For the highly reactive meta and para isomers, water is an excellent "green" solvent.[4] For the ortho isomer, a biphasic solvent system like toluene/water is often used to ensure solubility of all components at elevated temperatures.

  • Catalyst Addition: Add the palladium catalyst. For the meta and para isomers, a simple, air-stable catalyst can be used.[4] For the ortho isomer, a more active catalyst system, such as a combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos), is recommended to facilitate the challenging oxidative addition step.[3]

  • Reaction Execution:

    • For 3- and 4-bromobenzoic acid , stir the mixture vigorously at room temperature. The reaction is typically complete within 1.5-2 hours.[1][4]

    • For 2-bromobenzoic acid , heat the mixture to 80-100 °C with vigorous stirring. The reaction will require a significantly longer time, often 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • For reactions in water, the product often precipitates and can be collected by filtration, then washed with distilled water.[4]

    • For reactions in a biphasic system, dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Process

To further clarify the underlying chemistry and experimental design, the following diagrams are provided.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1r2 R1-Pd(II)L2-R2 transmetalation->pd_r1r2 r2b R2-B(OH)2 + Base r2b->transmetalation reductive_elimination Reductive Elimination pd_r1r2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A logical workflow for the Suzuki-Miyaura coupling of bromobenzoic acid isomers.

Conclusion

The positional isomerism of bromobenzoic acids has a profound impact on their reactivity in Suzuki-Miyaura coupling. The order of reactivity is generally 4-bromobenzoic acid ≈ 3-bromobenzoic acid > 2-bromobenzoic acid . This trend is primarily dictated by the steric hindrance of the ortho-carboxylic acid group in 2-bromobenzoic acid, which significantly impedes the rate-determining oxidative addition step. For researchers in drug development and other scientific fields, a thorough understanding of these reactivity differences is essential for the rational design of synthetic routes, enabling the efficient and predictable synthesis of target molecules.

References

  • Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst (Ad-L-PdCl2⊂dmβ-CD). Royal Society of Chemistry.
  • Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Hammett plot of competitive reactions of phenylboronic acid with... ResearchGate.
  • Aqueous Suzuki-Miyaura Cross-Coupling Reaction Post. Chegg.com.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar.
  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry.
  • The Suzuki Reaction.
  • Hammett plot of competitive reactions of phenylboronic acid with... ResearchGate.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Hammett equation. Wikipedia.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.
  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.
  • Do carboxylic acids interfere with Suzukis? Reddit.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • The Suzuki Reaction. Andrew G Myers Research Group.

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A Comparative Guide to the Biological Activity of 4-Bromo-2,6-dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic introduction of various functional groups onto this core structure allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific, promising subclass: 4-Bromo-2,6-dimethylbenzoic acid derivatives. The presence of a bromine atom, a halogen known to enhance biological activity, combined with the steric and electronic influence of two methyl groups, presents a unique scaffold for drug design.

This technical guide provides a comparative analysis of the known and potential biological activities of this compound derivatives. While direct comparative studies on a broad series of these specific derivatives are limited in publicly available literature, this guide synthesizes data from structurally related compounds to infer potential therapeutic applications and guide future research. We will delve into their anticancer and antimicrobial activities, explore potential mechanisms of action, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Biological Activities

The biological efficacy of this compound derivatives is anticipated to be diverse. By examining structurally similar compounds, we can project a landscape of potential activities.

Anticancer Activity

The benzoic acid framework is a common feature in numerous anticancer agents[1]. Halogenation, in particular, is a well-established strategy to augment the cytotoxic effects of these compounds[2]. While specific data for a series of this compound derivatives is emerging, the activity of related brominated benzoic acid amides offers valuable insights. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have shown significant inhibitory effects against non-small cell lung cancer (NSCLC) cell lines[3]. This suggests that amide derivatives of this compound could exhibit potent anticancer activities.

Derivative ClassTarget Cell LineIC50 (µM)Reference Compound Example
N-ArylbenzamidesNCI-H520 (NSCLC)1.36 ± 0.274-bromo-N-(3,5-dimethoxyphenyl)benzamide
N-ArylbenzamidesNCI-H1581 (NSCLC)1.25 ± 0.234-bromo-N-(3,5-dimethoxyphenyl)benzamide
N-ArylbenzamidesNCI-H226 (NSCLC)2.31 ± 0.414-bromo-N-(3,5-dimethoxyphenyl)benzamide

Table 1: Anticancer Activity of Structurally Related Brominated Benzamide Derivatives. The data presented here for 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives is used to illustrate the potential of compounds derived from a brominated benzoic acid scaffold[2][3].

Antimicrobial and Antifungal Activity

Halogenated compounds have long been recognized for their antimicrobial properties[4]. The introduction of a bromine atom can significantly enhance the ability of benzoic acid derivatives to disrupt microbial cell membranes or interfere with essential metabolic pathways[3]. Studies on various benzoic acid derivatives have demonstrated their potential against a range of bacterial and fungal pathogens. For instance, certain Schiff base derivatives of p-amino benzoic acid containing a bromo substituent have shown increased antimicrobial activity[5]. Similarly, other benzoic acid derivatives have been evaluated for their antifungal properties, with some exhibiting potent activity against clinically relevant fungi like Candida albicans[6].

Derivative ClassMicrobial StrainMIC (µg/mL)Reference Compound Example
Pyrrolo[1,2-a]quinoline derivativesCandida albicans0.4Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates
Benzoic acid hydrazide derivativesCandida albicansModerate to Good4-Piperidin-1-yl-benzoic acid hydrazide derivatives
Schiff base derivativesBacillus subtilisPotentN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide

Table 2: Antimicrobial and Antifungal Activity of Structurally Related Brominated and other Benzoic Acid Derivatives. This table provides examples of the antimicrobial and antifungal potential of various benzoic acid derivatives, suggesting that derivatives of this compound may also exhibit such activities.

Mechanistic Insights: Potential Signaling Pathways

The biological effects of benzoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immunity, and cell survival[7][8]. Its dysregulation is implicated in various cancers and inflammatory diseases[9]. Several benzoic acid derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects[3]. It is plausible that this compound derivatives could also modulate this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and pro-survival genes.

NF_kB_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB nucleus Nucleus NFkB->nucleus Translocates transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription derivative 4-Bromo-2,6-dimethylbenzoic acid derivative derivative->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed, self-validating protocols for key biological assays are provided below.

Synthesis of Amide Derivatives of this compound

A common strategy to create a library of bioactive compounds is the synthesis of amide derivatives. This protocol outlines a general procedure for the amide bond formation.

Synthesis_Workflow start This compound intermediate Acyl Chloride Intermediate start->intermediate Activation reagents SOCl₂ or Oxalyl Chloride product Amide Derivative intermediate->product amine Primary or Secondary Amine (R₁R₂NH) amine->product Nucleophilic Acyl Substitution

Caption: General synthetic workflow for amide derivatives.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • An appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification. The causality behind this step is to convert the carboxylic acid into a more reactive acyl chloride to facilitate the subsequent nucleophilic attack by the amine.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C. Add the desired primary or secondary amine (1.2 eq) and triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The washing steps are essential to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[10][11][12].

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment. This initial incubation ensures that the cells are in a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[13].

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[14].

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[10].

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Assay for Antifungal Activity

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[15][16][17].

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • Positive control antifungal drug (e.g., Fluconazole)

  • Spectrophotometer or hemocytometer

Procedure:

  • Inoculum Preparation: Grow the fungal strain in a suitable broth overnight. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This standardization is critical for the reproducibility of the assay. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells[18].

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific fungal strain.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. The results can be read visually or with a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Conclusion

This compound and its derivatives represent a promising scaffold in medicinal chemistry with the potential for significant anticancer and antimicrobial activities. While direct and extensive biological data on this specific class of compounds is still emerging, the analysis of structurally related molecules provides a strong rationale for their further investigation. The strategic placement of the bromo and dimethyl substituents on the benzoic acid core is expected to confer unique biological properties. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically synthesize and evaluate novel derivatives, elucidate their mechanisms of action, and ultimately unlock their full therapeutic potential. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets.

References

  • Xia, Y., et al. (2021). NF‐κB signaling in inflammation and cancer. Journal of Cellular and Molecular Medicine, 25(23), 11425-11434.
  • Aggarwal, B. B. (2011).
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • CLYTE Technologies. (2025).
  • Liu, T., et al. (2017). NF-κB in inflammation and cancer.
  • ResearchGate.
  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12(1), 1-15.
  • Tan, X., et al. (2021). Role of the NFκB-signaling pathway in cancer. Biomedicine & Pharmacotherapy, 138, 111405.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127.
  • National Institutes of Health. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]
  • Preprints.org. (2023).
  • Der Pharma Chemica. (2015).
  • American Society for Microbiology. (1995). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. [Link]
  • ResearchGate. (2023).
  • ResearchGate. (2023). (PDF)
  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Chitkara University. (2012).
  • OALib. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. [Link]
  • ChemRxiv. (2022). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. [Link]
  • PubMed Central. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

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A Tale of Two Isomers: A Comparative Guide to 4-Bromo-2,6-dimethylbenzoic Acid and 4-Bromo-3,5-dimethylbenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the subtle placement of functional groups on an aromatic ring can dramatically alter a molecule's properties and reactivity. This guide offers an in-depth comparison of two structurally similar yet synthetically distinct building blocks: 4-Bromo-2,6-dimethylbenzoic acid and 4-Bromo-3,5-dimethylbenzoic acid. For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences between these isomers is paramount for strategic synthetic planning and the successful generation of target molecules.

At a Glance: Structural and Physicochemical Properties

Both this compound (CAS 74346-19-3) and 4-Bromo-3,5-dimethylbenzoic acid (CAS 7697-32-7) share the same molecular formula (C₉H₉BrO₂) and a similar molecular weight.[1][2] However, the spatial arrangement of their methyl groups relative to the carboxylic acid and bromine substituents gives rise to significant differences in their physical and chemical behavior.

PropertyThis compound4-Bromo-3,5-dimethylbenzoic acid
CAS Number 74346-19-37697-32-7[2]
Molecular Formula C₉H₉BrO₂[1]C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [3]229.07 g/mol [4]
Appearance Typically a solidColorless to pale yellow crystalline solid[5]
Melting Point 197-198 °C[6]149-152 °C[5]
Key Structural Feature ortho-Methyl groups flanking the carboxylic acidMethyl groups meta to the carboxylic acid

The most striking difference lies in the steric environment of the carboxylic acid functionality. In this compound, the two ortho-methyl groups create significant steric hindrance, a phenomenon known as the "ortho effect."[7][8] This steric congestion forces the carboxylic acid group to twist out of the plane of the benzene ring, which has profound implications for its reactivity.[7] Conversely, in 4-Bromo-3,5-dimethylbenzoic acid, the methyl groups are positioned further away from the carboxylic acid, resulting in a less sterically encumbered environment.

The "Ortho Effect" in Action: A Deeper Dive

The "ortho effect" in this compound is a key determinant of its chemical behavior. By forcing the carboxyl group out of the plane of the aromatic ring, conjugation between the carboxyl group and the ring is disrupted.[7] This has two major consequences:

  • Increased Acidity: The resonance stabilization of the carboxylate anion with the benzene ring is inhibited, which paradoxically increases the acidity of the carboxylic acid.[7][8]

  • Steric Hindrance: The bulky ortho-methyl groups physically block the approach of reagents to the carboxylic acid, significantly impacting reactions that target this functional group.[1]

This steric hindrance is a critical consideration in synthetic design, often necessitating more forcing reaction conditions or specialized reagents to achieve desired transformations.

Synthetic Strategies: A Comparative Overview

The synthesis of both isomers typically starts from their respective dimethylbenzoic acid precursors via electrophilic aromatic substitution.

Synthesis of this compound

A common route to this compound involves the direct bromination of 2,6-dimethylbenzoic acid. The directing effects of the carboxylic acid (a meta-director) and the two methyl groups (ortho, para-directors) favor bromination at the 4-position.

Caption: Synthesis of this compound.

Synthesis of 4-Bromo-3,5-dimethylbenzoic acid

Similarly, 4-Bromo-3,5-dimethylbenzoic acid can be synthesized by the electrophilic bromination of 3,5-dimethylbenzoic acid. In this case, the two meta-methyl groups cooperatively direct the incoming bromine to the 4-position. A general protocol for such a reaction involves dissolving the starting material in a suitable solvent like glacial acetic acid, followed by the dropwise addition of bromine in the presence of a catalyst.[9]

Caption: Synthesis of 4-Bromo-3,5-dimethylbenzoic acid.

Experimental Protocol: General Procedure for Electrophilic Bromination

  • Dissolve the corresponding dimethylbenzoic acid (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

  • From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Quench any excess bromine by adding a 10% sodium thiosulfate solution until the color disappears.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

While yields for both reactions are generally good, the purification of this compound may sometimes be more challenging due to the potential for side products.

Comparative Reactivity in Key Synthetic Transformations

The steric and electronic differences between the two isomers lead to distinct reactivity profiles in common synthetic transformations.

Esterification

Esterification of the carboxylic acid is a fundamental reaction. Here, the steric hindrance in the 2,6-isomer plays a significant role.

  • This compound: Due to the severe steric hindrance from the two ortho-methyl groups, standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) are often sluggish and result in low yields. More forcing conditions or the use of coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), may be necessary.

  • 4-Bromo-3,5-dimethylbenzoic acid: This isomer undergoes esterification much more readily under standard Fischer conditions due to the less hindered nature of its carboxylic acid group.

Experimental Protocol: Comparative Fischer Esterification

  • In two separate round-bottom flasks, place this compound (1.0 mmol) and 4-Bromo-3,5-dimethylbenzoic acid (1.0 mmol).

  • To each flask, add an excess of methanol (e.g., 10 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Heat both mixtures to reflux under identical conditions, monitoring the reactions by TLC or GC-MS.

  • After a set time (e.g., 4 hours), cool the reactions and work up by partitioning between water and an organic solvent (e.g., ethyl acetate).

  • Analyze the crude product mixtures to compare the conversion rates and isolate the products to determine the yields.

It is anticipated that the reaction with 4-Bromo-3,5-dimethylbenzoic acid will proceed to a much higher conversion in the given timeframe.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The carbon-bromine bond in both isomers provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

  • This compound: The steric bulk of the ortho-methyl groups can hinder the oxidative addition step in the catalytic cycle, which is often the rate-limiting step.[1] This can lead to slower reaction rates and may require specialized, bulky phosphine ligands on the palladium catalyst to facilitate the reaction.

  • 4-Bromo-3,5-dimethylbenzoic acid: The less hindered C-Br bond in this isomer generally allows for more facile oxidative addition, leading to faster reaction times and higher yields under standard Suzuki-Miyaura conditions.

Caption: Comparative Suzuki-Miyaura coupling reactivity.

Applications in Drug Discovery and Development

Both isomers serve as valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The choice between the two often depends on the desired final structure and the need to introduce specific steric or electronic features.

  • 4-Bromo-3,5-dimethylbenzoic acid and its derivatives have been explored in the development of various therapeutic agents. For instance, amide derivatives of similar brominated benzoic acids have shown potential as anticancer agents.[10][11] The 3,5-dimethyl substitution pattern can provide a scaffold that allows for specific interactions with biological targets while maintaining a degree of conformational flexibility.

  • This compound is often employed when a rigid, sterically defined conformation is required in the target molecule. The ortho-methyl groups can lock the molecule into a specific geometry, which can be crucial for binding to a protein's active site. This conformational restriction can lead to increased potency and selectivity. For example, derivatives of 2,6-disubstituted benzoic acids have been investigated as inhibitors of various enzymes.

Conclusion

The choice between this compound and 4-Bromo-3,5-dimethylbenzoic acid is a strategic one, dictated by the synthetic and structural requirements of the target molecule. The significant steric hindrance in the 2,6-isomer, a manifestation of the "ortho effect," presents both challenges and opportunities. While it can impede reactions at the carboxylic acid and the C-Br bond, it also offers a means to enforce a specific molecular conformation. In contrast, the 3,5-isomer is a more conventional and often more reactive building block. A thorough understanding of the distinct chemical personalities of these two isomers empowers chemists to make informed decisions, leading to more efficient and successful synthetic endeavors in the pursuit of novel therapeutics and other advanced materials.

References

  • LibreTexts Chemistry. (2021). The Ortho Effect of benzoic acids. Retrieved from [Link]/20%3A_Carboxylic_Acids_and_Nitriles/20.04%3A_Substituent_Effects_on_Acidity)
  • PubChem. (n.d.). 4-Bromo-3,5-dimethylbenzoic acid.
  • ChemBK. (2024). 4-BroMo-3,5-diMethylbenzoic acid.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (2023). Ortho effect.
  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB....
  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid.
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • PubChemLite. (n.d.). 4-bromo-3,5-dimethylbenzoic acid (C9H9BrO2).
  • AzoNano. (n.d.). 4-bromobenzoic acid.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
  • ResearchGate. (2025). The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C 9 H 9 BrO 3.
  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • ResearchGate. (2025). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.
  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?.
  • RSC Publishing. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
  • SpectraBase. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid - Optional[1H NMR] - Spectrum.
  • PubMed Central. (2017). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides.
  • ResearchGate. (n.d.). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • PubMed Central. (2013). 3,5-Dimethyl-2,6-diphenylpiperidine.
  • ResearchGate. (n.d.). 3,5-Dimethyl-2,6-diphenylpiperidine.
  • JOCPR. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Filo. (2025). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel...

Sources

A Comparative Guide to Palladium Catalysts for Coupling with Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools in this endeavor.[1][2] However, when faced with sterically hindered aryl bromides, particularly those with ortho-substituents, the efficiency of these transformations can be significantly diminished. This guide provides an in-depth comparison of palladium catalyst systems specifically designed to overcome the challenges posed by sterically demanding substrates, offering insights into catalyst selection, mechanistic considerations, and practical experimental protocols.

The Challenge of Steric Hindrance in Cross-Coupling Reactions

Steric hindrance around the reaction center on an aryl bromide can impede several key steps in the catalytic cycle.[3][4] In both Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial oxidative addition of the aryl bromide to the Pd(0) complex can be slowed by bulky ortho-substituents. Subsequent transmetalation (in Suzuki coupling) or amine coordination and deprotonation (in Buchwald-Hartwig amination), as well as the final reductive elimination step to form the desired product, are all sensitive to steric crowding.[5][6] Consequently, the use of conventional palladium catalysts often results in low yields, slow reaction rates, and the formation of undesired side products.[7]

To address these challenges, significant advancements have been made in ligand design, leading to the development of highly active and sterically tolerant palladium catalysts. The key to their success lies in the ability of the ligand to stabilize the active Pd(0) species, facilitate the challenging oxidative addition step, and promote the subsequent bond-forming reductive elimination.[8][9][10]

Comparative Analysis of Leading Palladium Catalyst Systems

The choice of palladium catalyst is critical for achieving high efficiency in coupling reactions involving sterically hindered aryl bromides. Below is a comparative overview of some of the most effective catalyst systems, categorized by the type of coupling reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[11] When dealing with sterically hindered aryl bromides, the selection of a robust catalyst system is paramount.

The Evolution of Buchwald Ligands and Precatalysts

The Buchwald group has been at the forefront of developing bulky, electron-rich phosphine ligands that have revolutionized cross-coupling chemistry.[12] These ligands, when paired with a palladium source, generate highly active catalysts capable of coupling even the most challenging substrates.

  • Second-Generation (G2) Precatalysts: These catalysts, often utilizing ligands like XPhos, demonstrated improved reactivity over earlier systems, enabling couplings with weaker bases and at lower temperatures.[12]

  • Third- and Fourth-Generation (G3 and G4) Precatalysts: The G3 and G4 Buchwald precatalysts are air- and moisture-stable complexes that offer enhanced solubility and activity, often allowing for lower catalyst loadings and shorter reaction times.[12] The G4 precatalysts were designed to generate a more benign byproduct upon activation.[12] These precatalysts are particularly effective for the Suzuki-Miyaura coupling of sterically hindered and unstable boronic acids.

Catalyst SystemLigandKey FeaturesPerformance with Hindered Substrates
Pd(OAc)₂ / Biarylphosphine o-(di-tert-butylphosphino)biphenylEnables room-temperature Suzuki coupling of aryl bromides.[13]High turnover numbers and steric tolerance.[13]
Pd-AntPhos AntPhosHigh reactivity for coupling di-ortho-substituted aryl halides with secondary alkylboronic acids.[8]Overcomes β-hydride elimination, a common side reaction.[8]
Pd-NHC Complexes AcenaphthoimidazolylideneHighly efficient for Suzuki-Miyaura couplings with sterically hindered substrates at low catalyst loadings.[14]Excellent yields for di-, tri-, and tetra-ortho-substituted biaryls.[14]
Buchwald G3/G4 Precatalysts XPhos, SPhos, etc.Air- and moisture-stable, highly active, and soluble.[12]Effective for coupling unstable and hindered boronic acids with hindered aryl chlorides.
N-Heterocyclic Carbene (NHC) Ligands

Robust acenaphthoimidazolylidene palladium complexes have emerged as highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates.[14] The combination of "flexible steric bulk" and the strong σ-donor properties of the NHC ligands are crucial for their high catalytic activity.[14] These catalysts can achieve excellent yields with low catalyst loadings under mild conditions.[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[1][2] Steric hindrance presents a significant challenge in these reactions, often requiring specialized catalyst systems.

The Role of Bulky Biarylphosphine Ligands

The development of bulky and electron-rich biarylphosphine ligands by the Buchwald group has been instrumental in expanding the scope of C-N coupling reactions to include sterically hindered substrates.[1][12] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated exceptional performance in the amination of hindered aryl halides.[5]

Catalyst SystemLigandKey FeaturesPerformance with Hindered Substrates
Buchwald G3/G4 Precatalysts RuPhos, BrettPhosHighly active for N-arylation of amines with hindered aryl chlorides.[15][16]G4 catalysts can show higher activity than G3 for certain substrates.[16]
Pd/Bulky Phosphine Ligands Josiphos, WalphosEffective for the amination of sterically demanding aryl chlorides.High yields with a broad range of amines.
Pd-NHC Precatalysts PEPPSI-typeProvide access to a range of hindered and functionalized aryl amines in high yield.[17]Tolerant of variations in solvent, base, and temperature.[17]

A comparative study of G3, G4, and G5 Buchwald catalysts in the N-arylation of morpholine with 1-chloro-4-fluorobenzene showed that the (RuPhos)Pd G4 catalyst was the most active, leading to an 81% conversion, while the G3 catalyst was almost inactive.[16] This highlights the importance of catalyst generation in achieving optimal results.

Mechanistic Insights: Understanding the Catalytic Cycle

A deeper understanding of the reaction mechanism is crucial for rational catalyst selection and optimization of reaction conditions. The general catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established, consisting of oxidative addition, transmetalation/amine coordination, and reductive elimination.[6][7]

The Importance of the Ligand

The steric and electronic properties of the phosphine ligand or NHC play a critical role in every step of the catalytic cycle.[8] Bulky ligands facilitate the reductive elimination step, which is often the rate-limiting step in couplings of hindered substrates.[5] The electron-donating nature of the ligand increases the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.[5]

Catalytic Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd0 Pd(0)L_n OA_S Ar-Pd(II)-Br(L)_n Pd0->OA_S Oxidative Addition (Ar-Br) TM Ar-Pd(II)-R(L)_n OA_S->TM Transmetalation (R-B(OR)₂) TM->Pd0 Reductive Elimination RE_S Ar-R TM->RE_S Pd0_B Pd(0)L_n OA_B Ar-Pd(II)-Br(L)_n Pd0_B->OA_B Oxidative Addition (Ar-Br) AC [Ar-Pd(II)-NHR'R''](L)_n OA_B->AC Amine Coordination & Deprotonation AC->Pd0_B Reductive Elimination RE_B Ar-NR'R'' AC->RE_B

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Experimental Protocols

The following are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with sterically hindered aryl bromides.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted from methodologies employing Buchwald G3/G4 precatalysts, which are highly effective for challenging couplings.

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 or G4 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the sterically hindered aryl bromide, arylboronic acid, XPhos Pd G3 or G4 precatalyst, and potassium phosphate.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol is based on the use of bulky biarylphosphine ligands, which are essential for the successful amination of hindered substrates.[17]

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • (RuPhos)Pd G4 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add the sterically hindered aryl bromide, (RuPhos)Pd G4 precatalyst, and sodium tert-butoxide to an oven-dried vial.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The successful cross-coupling of sterically hindered aryl bromides is a testament to the power of rational catalyst design. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has led to the creation of highly active and versatile palladium catalysts that can overcome the steric and electronic challenges posed by these demanding substrates. The Buchwald G3 and G4 precatalysts, in particular, offer a convenient and highly effective solution for a wide range of Suzuki-Miyaura and Buchwald-Hartwig reactions. By understanding the key features of these catalyst systems and the underlying mechanistic principles, researchers can confidently tackle the synthesis of complex molecules with sterically congested cores.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
  • [No Author]. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
  • [No Author]. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks. [Link]
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • [No Author]. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
  • [No Author]. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
  • [No Author]. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. [Link]
  • [No Author]. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
  • [No Author]. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. [Link]
  • [No Author]. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
  • [No Author]. (2025). Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. ACS Fall 2025. [Link]
  • [No Author]. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. [Link]
  • [No Author]. Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines.
  • [No Author]. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives.
  • [No Author]. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • [No Author]. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
  • [No Author]. (2023).
  • [No Author]. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
  • [No Author]. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • [No Author]. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • [No Author]. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • [No Author]. (2024).
  • [No Author].
  • [No Author]. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • [No Author]. (2006).
  • [No Author]. (2025). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3.
  • [No Author]. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • [No Author]. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions.
  • [No Author]. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews (RSC Publishing). [Link]

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A Senior Application Scientist's Guide to the In Vitro Evaluation of Compounds Derived from 4-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Bromo-2,6-dimethylbenzoic Acid Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the synthetic feasibility and therapeutic potential of a compound library. This compound presents itself as a strategically valuable starting material. Its architecture offers a trifecta of modifiable points: the carboxylic acid group is a versatile handle for forming amides and esters, the bromo substituent is primed for palladium-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups, and the flanking dimethyl groups provide steric hindrance that can lock the molecule into specific conformations, potentially enhancing binding affinity and metabolic stability.[1]

While the public domain has limited studies on the direct biological evaluation of derivatives from this specific scaffold, a wealth of data exists for structurally analogous brominated and substituted benzoic acids. This guide will leverage these analogous studies to provide a robust comparative framework for researchers. We will explore potential therapeutic applications, present detailed protocols for essential in vitro assays, and offer insights into the causal relationships between experimental design and data integrity. The objective is to equip researchers with the necessary tools and rationale to design and execute a comprehensive in vitro evaluation of novel compounds synthesized from this compound.

Comparative In Vitro Analysis: Projecting Activity Based on Structural Analogs

The true value of a synthetic scaffold is realized through the biological activity of its derivatives. Based on extensive data from related benzoic acid compounds, we can project potential therapeutic avenues for derivatives of this compound in anticancer, antimicrobial, and enzyme inhibition studies.

Anticancer Potential

Derivatives of various substituted benzoic and bromophenolic acids have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3][4] The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][5] For instance, certain bromophenol hybrids have been shown to arrest the cell cycle at the G0/G1 phase, preventing DNA replication and subsequent cell division.[2]

Table 1: Comparative Anticancer Activity of Structurally Related Benzoic Acid and Bromophenol Derivatives

Compound Class/NameCancer Cell LineCancer TypePotency (IC₅₀)Reference
4-bromo-3′,4′,5′-trimethoxy-trans-stilbeneA549Lung Cancer6.36 µM[6]
(Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK562Chronic Myelogenous Leukemia8.09 µM (72h)[2][5]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7Breast Adenocarcinoma42.19 µg/mL[2]
Substituted Thiocyanate Benzoic Acid DerivativeMCF-7Breast Cancer100 µM/ml[3]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLaHuman Cervical Cancer17.84 µM[3]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Benzoic acid derivatives, particularly Schiff bases and esters, have shown considerable promise.[7][8][9] The inclusion of electron-withdrawing groups, such as a bromo substituent, has been noted to increase antimicrobial activity in certain series.[9] Evaluation is typically performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC) of Benzoic Acid Analogs

Compound ClassTarget OrganismGram Type/FungalPotency (pMIC in µM/ml)Reference
2-Chlorobenzoic Acid Schiff BaseEscherichia coliGram-Negative2.27[7]
p-Hydroxy Benzoic Acid Schiff BaseGeneralMixed1.50[8]
p-Amino Benzoic Acid Schiff BaseBacillus subtilisGram-Positive2.11[9]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeStaphylococcus aureusGram-Positive125 µg/mL (MIC)[10]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Enzyme Inhibition

Enzyme inhibition is a cornerstone of modern pharmacology. Benzoic acid derivatives have been identified as inhibitors for various enzymes, including those implicated in inflammation (Cyclooxygenases), cancer (Protein Phosphatases), and neurodegenerative disorders (Cholinesterases).[11][12][13][14] The specific substitutions on the benzoic acid ring are crucial for determining both potency and selectivity.

Table 3: Enzyme Inhibition Profile of Benzoic Acid Analogs

Compound Class/NameTarget EnzymeTherapeutic AreaPotency (Kᵢ or IC₅₀)Reference
Amfenac (derived from 4-Amino-3-bromobenzoic acid)COX-1 / COX-2Anti-inflammatory0.1 µM / 0.01 µM[12]
Rhodanine-based para-substituted benzoic acid (D3)Slingshot PhosphataseAnticancer~4 µM (Kᵢ)[13]
Tetrahydroisoquinolynyl-benzoic acid derivative (6f)Acetylcholinesterase (AChE)Alzheimer's Disease13.62 nM (Kᵢ)[14]
Indole-based thiadiazole derivative (8)AChE / BuChEAlzheimer's Disease0.15 µM / 0.20 µM[15]

Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.

Core Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system, incorporating appropriate controls. Here, we detail the methodologies for the primary in vitro assays discussed.

Protocol 1: MTT Assay for Cancer Cell Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[4] Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product, the absorbance of which can be quantified.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing the test compounds.

    • Causality Check: DMSO is used for its ability to dissolve a wide range of organic compounds and its relatively low toxicity at concentrations typically below 0.5%. A vehicle control (medium with the same percentage of DMSO but no compound) is essential to rule out any solvent-induced cytotoxicity.

  • Controls:

    • Negative Control: Wells with untreated cells (medium only).

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the test wells.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

dot

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the MIC of a potential antimicrobial agent against bacteria or fungi.[7][9] It involves challenging the microorganism with serial dilutions of the compound in a liquid nutrient broth.

Methodology:

  • Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, add 100 µL of broth to each well. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Causality Check: The serial dilution creates a concentration gradient, which is essential for identifying the precise concentration at which microbial growth is inhibited.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum (no compound).

    • Sterility Control: A well containing only sterile broth (no inoculum or compound).

    • Positive Control: A well containing a known antibiotic (e.g., Norfloxacin, Ciprofloxacin) undergoing the same serial dilution.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 25°C for 48-72 hours for fungi.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring absorbance.

dot

MIC_Workflow start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution in 96-well Plate with Broth prep_compound->serial_dilute inoculate Inoculate Wells with Microbe (Except Sterility Control) serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 3: General Enzyme Inhibition Assay

This protocol provides a versatile framework for assessing the inhibitory potential of a compound against a specific enzyme. It must be adapted based on the enzyme of interest, its substrate, and the method of detection.[11][12]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the enzyme and its specific substrate in an appropriate assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, a fixed volume of the enzyme solution, and various dilutions of the test compound.

    • Negative Control (100% Activity): Add assay buffer, enzyme solution, and vehicle (DMSO).

    • Positive Control: Add assay buffer, enzyme solution, and a known inhibitor of the enzyme.

    • Blank: Add assay buffer and substrate only (no enzyme).

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Incubation: Incubate for a defined period during which the reaction rate is linear.

  • Reaction Termination & Detection: Stop the reaction (e.g., by adding a stop solution) and quantify the amount of product formed using a suitable detection method (e.g., colorimetric, fluorometric, or luminometric) with a plate reader.

    • Causality Check: The choice of detection method is causally linked to the nature of the substrate and product. For example, a reaction that produces a colored product can be measured by absorbance.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

dot

Screening_Cascade start Library of Synthesized Compounds (from this compound) primary Primary Screening (e.g., Single High Concentration) start->primary hit Identify 'Hits' primary->hit secondary Secondary Screening (Dose-Response & IC50 Determination) lead Validate 'Leads' secondary->lead moa Mechanism of Action (MoA) Studies (e.g., Enzyme Kinetics, Cell Cycle Analysis) candidate Lead Optimization moa->candidate hit->secondary lead->moa

Caption: A typical in vitro screening cascade for drug discovery.

Conclusion and Future Directions

This compound is a scaffold of significant synthetic potential. While direct biological data on its derivatives is not yet widely available, comparative analysis of structurally related compounds strongly suggests promising avenues in anticancer, antimicrobial, and enzyme inhibition research. The provided protocols offer robust, self-validating frameworks for the in vitro evaluation of novel derivatives.

Future research should focus on the synthesis of a diverse library of compounds from this scaffold, exploring modifications at both the carboxylic acid and bromo positions. The subsequent in vitro screening, guided by the principles and methods outlined in this guide, will be instrumental in identifying lead compounds for further development and elucidating the structure-activity relationships that govern their biological effects.

References

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  • Vlase, L., Vlase, T., Muntean, D. L., Hopîrtean, T., & Pârvu, M. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(5), 1277.
  • Narasimhan, B., Kumar, P., & Kakkar, S. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 25-39.
  • Nowak, A., & Libudzisz, Z. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Annals of Agricultural and Environmental Medicine, 28(2), 281-287.
  • Kowalska, K., Wisińska, P., & Guryca, V. (2021). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 26(24), 7549.
  • Wang, W., Li, X., & Wang, C. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(10), 569.
  • Kumar, A., & Singh, R. K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Sun, J., Zhang, L., & Liu, J. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 68-75.
  • Wang, W., Li, X., & Wang, C. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(10), 569.
  • Akın, R., Köprülü, T. K., & Çavuşoğlu, B. K. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000282.
  • Ioannou, E., Koutsaviti, A., & Tzakos, A. G. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(16), 4983.
  • Pharmaffiliates. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Pharmaffiliates.
  • Patel, K. D., & Patel, N. K. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 4(1), 346-351.
  • Khan, I., & Ali, A. (2022). Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. Molecules, 27(21), 7384.
  • Hameed, A., & Al-Rashida, M. (2022). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules, 27(19), 6594.
  • Ghasemi, S., & Firoozpour, L. (2022). Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. Scientific Reports, 12(1), 18451.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,6-Dimethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,6-dimethylbenzoic acid derivatives, offering a comparative perspective for researchers, scientists, and drug development professionals. By synthesizing data from structurally related analogs, this document elucidates how modifications to the core 2,6-dimethylbenzoic acid scaffold can influence biological activity, with a particular focus on anti-inflammatory effects.

Introduction: The 2,6-Dimethylbenzoic Acid Scaffold - A Privileged Structure

The benzoic acid motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic placement of substituents on the phenyl ring profoundly influences the pharmacokinetic and pharmacodynamic properties of these compounds.[1] The 2,6-dimethylbenzoic acid scaffold, with its sterically hindered carboxyl group, presents a unique chemical entity. The ortho-methyl groups can enforce a specific conformation, influencing how the molecule interacts with biological targets. Research has indicated that 2,6-dimethylbenzoic acid itself exhibits anti-inflammatory and antirheumatic properties, making its derivatives promising candidates for the development of novel therapeutic agents.[2]

This guide will delve into the nuanced relationships between the chemical structure of 2,6-dimethylbenzoic acid derivatives and their biological function, providing a framework for rational drug design and optimization.

Core Principles of SAR for Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is primarily dictated by the interplay of electronic effects, lipophilicity, and steric factors of the substituents on the aromatic ring.

  • The Carboxylic Acid Group: This functional group is often pivotal for biological activity, acting as a hydrogen bond donor and acceptor. It can form crucial interactions, such as salt bridges, with amino acid residues within the active sites of enzymes or receptors.[3]

  • Substitution on the Aromatic Ring: The nature, position, and number of substituents on the phenyl ring can dramatically alter a compound's biological profile.

    • Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs): These groups modify the acidity of the carboxylic acid and the electron density of the aromatic ring, which can impact binding affinity and reactivity.

    • Lipophilicity: The addition of lipophilic or hydrophilic groups affects the molecule's ability to cross cell membranes and can influence its distribution and metabolism.

    • Steric Hindrance: The size and placement of substituents can either promote or hinder the optimal orientation of the molecule within a binding pocket, affecting its potency and selectivity.

Comparative Analysis of Anti-Inflammatory Activity

While comprehensive SAR studies on a wide range of 2,6-dimethylbenzoic acid derivatives are not extensively available in the public domain, we can infer valuable insights from structurally related benzoic acid analogs. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Inferred SAR for Anti-Inflammatory Activity

Based on data from various substituted benzoic acid derivatives, the following SAR trends can be extrapolated to the 2,6-dimethylbenzoic acid core:

  • Modification of the Carboxyl Group: Conversion of the carboxylic acid to an ester or an amide can modulate the compound's pharmacokinetic properties and may lead to prodrugs that are activated in vivo. The nature of the ester or amide substituent can significantly impact activity.[4][5]

  • Substitution on the Phenyl Ring:

    • Introduction of Additional Lipophilic Groups: Increasing lipophilicity by adding further alkyl or aryl groups can enhance membrane permeability and potentially increase binding to hydrophobic pockets in target enzymes.

    • Introduction of Halogens: Halogen atoms can act as hydrogen bond acceptors and can alter the electronic properties of the ring, often leading to enhanced activity.

    • Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings can introduce additional points of interaction with the biological target and can improve physicochemical properties.

Quantitative Comparison of Related Benzoic Acid Derivatives
Compound/DerivativeTarget/AssayIC50 (µM) / % InhibitionCell Line/ModelReference
ValdecoxibCOX-20.005In vitro enzyme assay[1]
CelecoxibCOX-20.05In vitro enzyme assay[1]
2,6-bisbenzylidenecyclohexanone derivativeNitric Oxide (NO) Production9.6RAW 264.7 macrophages[1]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidTNF-α and IL-1β reductionSignificant reductionLPS-induced rat model[2]
3-amide benzoic acid derivative (16c)P2Y14 Receptor Antagonist1.77 nMIn vitro assay[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of the biological activity of novel compounds. Below are standardized methodologies for key assays relevant to the assessment of anti-inflammatory properties.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely accepted in vivo model for evaluating the acute anti-inflammatory activity of new chemical entities.[7]

Principle: Carrageenan, when injected into the sub-plantar tissue of a rat's hind paw, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[7]

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a predetermined dose one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Test Edema) / Control Edema] x 100

In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by the COX enzyme. The inhibitory effect of the test compound is quantified by measuring the reduction in prostaglandin production.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate (e.g., arachidonic acid) in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • Add the enzyme solution to the wells of a microplate.

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Pre-incubate the plate to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the reaction mixture for a specific time at a controlled temperature.

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA, fluorescence, or luminescence-based assay).

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of benzoic acid derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of the Cyclooxygenase (COX) Pathway

A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs 2,6-Dimethylbenzoic Acid Derivatives (Hypothesized) NSAIDs->COX_Enzymes Inhibition

Caption: Hypothesized mechanism of action via COX pathway inhibition.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Some benzoic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[1]

Caption: Modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

The 2,6-dimethylbenzoic acid scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide has provided a comparative framework for understanding the structure-activity relationships of its derivatives by drawing on data from related benzoic acid analogs. The key to unlocking the full potential of this scaffold lies in systematic structural modifications and comprehensive biological evaluation.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological screening of a focused library of 2,6-dimethylbenzoic acid derivatives with diverse substitutions on the phenyl ring and modifications of the carboxylic acid group.

  • Quantitative SAR (QSAR) Studies: The development of QSAR models to quantitatively predict the biological activity of new derivatives and to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most active derivatives.

By adopting a multidisciplinary approach that combines synthetic chemistry, pharmacological screening, and computational modeling, the full therapeutic potential of 2,6-dimethylbenzoic acid derivatives can be realized.

References

  • BenchChem. (2025).
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  • Kalaycı, M., Türkeş, C., Arslan, M., Demir, Y., & Beydemir, Ş. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.
  • ResearchGate. (n.d.). Structural formulas of selected benzoic acid derivatives.
  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • Tzakos, A. G., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(23), 5678.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • ResearchGate. (n.d.). Table 1 Anti-inflammatory activity (IC50) of the synthesized compounds.
  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873-4883.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
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  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging....
  • Zhang, W., et al. (2025). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Chemistry – An Asian Journal.
  • Sutherland, J. J., & Weaver, D. F. (2003). Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. Journal of Chemical Information and Computer Sciences, 43(4), 1317-1327.
  • Tong, W., et al. (2003). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Health Perspectives, 111(13), 1625-1634.
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  • Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6534.
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Sources

A Spectroscopic Journey: From Dimethylphenol to a Brominated Benzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Comparison of 4-Bromo-2,6-dimethylbenzoic acid and Its Precursors for Researchers and Drug Development Professionals.

In the landscape of pharmaceutical research and development, the precise synthesis and characterization of novel molecular entities are paramount. This compound stands as a valuable building block in medicinal chemistry, its structure lending itself to the generation of diverse compound libraries. Understanding the spectroscopic evolution from its simple precursors to the final complex structure is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its identity. This guide provides an in-depth spectroscopic comparison of this compound with its logical precursor, 2,6-dimethylphenol, and the key intermediate, 4-bromo-2,6-dimethylphenol. We will explore the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy throughout the synthetic pathway.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of this compound from 2,6-dimethylphenol is a two-step process involving electrophilic aromatic substitution followed by carboxylation. This deliberate pathway allows for a clear, stepwise analysis of the spectroscopic changes associated with each functional group modification.

A 2,6-Dimethylphenol B 4-Bromo-2,6-dimethylphenol A->B Bromination (e.g., Br2, CCl4) C This compound B->C Carboxylation (e.g., Kolbe-Schmitt or Grignard Reaction)

Caption: Synthetic route from 2,6-dimethylphenol to this compound.

The initial bromination of 2,6-dimethylphenol selectively introduces a bromine atom at the para position due to the ortho-para directing nature of the hydroxyl group and the steric hindrance from the two methyl groups. The subsequent carboxylation of the intermediate, 4-bromo-2,6-dimethylphenol, introduces the carboxylic acid functionality, completing the synthesis.

¹H and ¹³C NMR Spectroscopy: Unveiling the Structural Evolution

NMR spectroscopy provides the most detailed insight into the structural changes occurring during the synthesis. By comparing the chemical shifts and splitting patterns of the protons and carbons in each molecule, we can precisely track the transformations.

From Phenol to Bromophenol: The Impact of Bromination

The ¹H NMR spectrum of the starting material, 2,6-dimethylphenol, is characterized by its simplicity. The two methyl groups are equivalent, giving rise to a single sharp peak, and the aromatic protons also produce a distinct pattern. The introduction of a bromine atom in 4-bromo-2,6-dimethylphenol dramatically alters the symmetry of the aromatic ring.

The ¹³C NMR spectra further confirm this transformation. The number of unique carbon signals in the aromatic region increases upon bromination, and the carbon atom directly bonded to the bromine atom experiences a significant downfield shift due to the electronegativity of the halogen.

From Bromophenol to Benzoic Acid: The Signature of a Carboxyl Group

The conversion of 4-bromo-2,6-dimethylphenol to this compound introduces the most significant spectroscopic changes. The hydroxyl proton signal is replaced by a much more deshielded carboxylic acid proton signal in the ¹H NMR spectrum.

In the ¹³C NMR spectrum, the appearance of a new signal in the downfield region (typically >165 ppm) is the definitive signature of the carbonyl carbon in the carboxylic acid group. The aromatic carbon to which the carboxyl group is attached also experiences a noticeable shift.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2,6-Dimethylphenol ~2.2 (s, 6H, -CH₃), ~4.7 (s, 1H, -OH), 6.6-7.0 (m, 3H, Ar-H)~16 (-CH₃), ~121-129 (Ar-C), ~152 (C-OH)
4-Bromo-2,6-dimethylphenol ~2.3 (s, 6H, -CH₃), ~5.0 (s, 1H, -OH), ~7.0 (s, 2H, Ar-H)~16 (-CH₃), ~115 (C-Br), ~129 (Ar-CH), ~130 (C-CH₃), ~148 (C-OH)
This compound ~2.4 (s, 6H, -CH₃), ~7.1 (s, 2H, Ar-H), ~13.0 (br s, 1H, -COOH)~20 (-CH₃), ~120 (C-Br), ~130 (Ar-CH), ~138 (C-CH₃), ~140 (C-COOH), ~172 (C=O)

FT-IR Spectroscopy: Tracking Functional Group Transformations

FT-IR spectroscopy is an invaluable tool for identifying the presence and disappearance of key functional groups.

The most prominent feature in the FT-IR spectrum of 2,6-dimethylphenol is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1500-1600 cm⁻¹ region.[1][2]

Upon bromination to form 4-bromo-2,6-dimethylphenol , the overall FT-IR spectrum remains similar, with the characteristic broad O-H stretch still present. The most significant change is often observed in the fingerprint region (below 1500 cm⁻¹), where the C-Br stretching vibration appears, typically in the range of 500-700 cm⁻¹.

The conversion to This compound results in dramatic and easily identifiable changes in the FT-IR spectrum. The broad O-H stretch of the phenol is replaced by the very broad O-H stretch of the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹ due to strong hydrogen bonding in the dimeric form.[3][4] Crucially, a strong, sharp absorption band appears in the region of 1680-1710 cm⁻¹, which is the hallmark of the C=O (carbonyl) stretching vibration of the carboxylic acid.[3][5]

CompoundKey FT-IR Absorptions (cm⁻¹)Functional Group
2,6-Dimethylphenol 3200-3600 (broad)O-H (phenolic)
~3050C-H (aromatic)
~1600, ~1470C=C (aromatic)
4-Bromo-2,6-dimethylphenol 3200-3600 (broad)O-H (phenolic)
500-700C-Br
This compound 2500-3300 (very broad)O-H (carboxylic acid)
1680-1710 (strong, sharp)C=O (carboxylic acid)

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to changes in conjugation and the presence of auxochromes and chromophores.

Aromatic compounds like 2,6-dimethylphenol typically exhibit two main absorption bands in the UV region: a primary band (E2-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm. The hydroxyl and methyl groups act as auxochromes, causing a bathochromic (red) shift of these bands compared to unsubstituted benzene.

The introduction of the bromine atom in 4-bromo-2,6-dimethylphenol leads to a further bathochromic shift of the absorption maxima. This is because the bromine atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, extending the conjugated system.

The addition of the carboxyl group to form This compound results in a further modification of the UV-Vis spectrum. The carbonyl group acts as a chromophore and, in conjugation with the aromatic ring, leads to a shift in the absorption bands. The exact position of the absorption maxima will be influenced by the solvent polarity.

CompoundApproximate λmax (nm)Electronic Transition
2,6-Dimethylphenol ~215, ~275π → π
4-Bromo-2,6-dimethylphenol ~225, ~285π → π
This compound ~230, ~290π → π* and n → π*

Experimental Protocols

To ensure the reproducibility of these spectroscopic comparisons, the following detailed experimental protocols are provided.

Synthesis of 4-Bromo-2,6-dimethylphenol

cluster_0 Bromination of 2,6-Dimethylphenol A Dissolve 2,6-dimethylphenol in CCl4 B Cool to 0°C in an ice bath A->B C Add Br2 in CCl4 dropwise with stirring B->C D Stir at room temperature for 2 hours C->D E Wash with Na2S2O3 (aq) and brine D->E F Dry over Na2SO4 and concentrate E->F G Purify by recrystallization (e.g., from hexanes) F->G

Caption: Workflow for the synthesis of 4-bromo-2,6-dimethylphenol.

Detailed Steps:

  • Dissolve 2,6-dimethylphenol (1.0 eq) in carbon tetrachloride (CCl₄).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in CCl₄ dropwise while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and transfer to a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as hexanes to yield 4-bromo-2,6-dimethylphenol.

Synthesis of this compound via Grignard Reaction

cluster_1 Carboxylation via Grignard Reagent H Protect the hydroxyl group of 4-bromo-2,6-dimethylphenol (e.g., as a methoxymethyl ether) I Form the Grignard reagent using Mg turnings and a catalytic amount of I2 in dry THF H->I J Pour the Grignard reagent over dry ice (solid CO2) I->J K Allow to warm to room temperature J->K L Quench with dilute HCl (aq) K->L M Extract with diethyl ether L->M N Deprotect the hydroxyl group under acidic conditions M->N O Purify by recrystallization N->O

Caption: Workflow for the synthesis of this compound.

Detailed Steps:

  • Protect the hydroxyl group of 4-bromo-2,6-dimethylphenol, for example, as a methoxymethyl (MOM) ether.

  • To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add a solution of the MOM-protected 4-bromo-2,6-dimethylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, pour it over an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Deprotect the MOM group under acidic conditions.

  • Purify the crude this compound by recrystallization.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2,6-dimethylphenol and 4-bromo-2,6-dimethylphenol, provides a clear and instructive illustration of how molecular structure dictates spectroscopic properties. Each synthetic step is accompanied by distinct and predictable changes in the NMR, FT-IR, and UV-Vis spectra, allowing for confident tracking of the reaction progress and unambiguous characterization of the final product. This guide serves as a valuable resource for researchers in drug discovery and organic synthesis, providing the foundational spectroscopic knowledge necessary for the successful synthesis and analysis of this important chemical building block.

References

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • PubChem. (n.d.). 2,6-Dimethylphenol. [Link]
  • PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • NIST Chemistry WebBook. (n.d.). Phenol, 2,6-dimethyl-. [Link]
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

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A Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Coupling with Bromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids have cemented its role in modern synthesis.[2] However, optimizing these reactions—particularly in terms of reaction time, catalyst loading, and yield—requires a deep understanding of the underlying kinetics. The reactivity of the aryl halide is a critical parameter, heavily influenced by both electronic and steric factors.

This guide provides a comprehensive comparison of the reaction kinetics for the Suzuki-Miyaura coupling of ortho-, meta-, and para-bromobenzoic acid. We will explore the theoretical underpinnings of how the position of the bromine and carboxylic acid substituents dictates reactivity, provide a detailed experimental protocol for a comparative kinetic study, and present a framework for data interpretation. This analysis is crucial for predicting reaction outcomes, troubleshooting challenging couplings, and rationally designing more efficient synthetic routes.

Theoretical Framework: The Influence of Isomerism on the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The position of the substituents on the bromobenzoic acid ring can profoundly impact the rate of these elementary steps, particularly the oxidative addition, which is often the rate-determining step in the catalytic cycle for aryl bromides.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the bromobenzoic acid. The rate of this step is governed by the C-Br bond's susceptibility to cleavage. Electron-donating groups on the aryl halide generally slow this step, while electron-withdrawing groups accelerate it.[7] Crucially, steric hindrance around the C-Br bond can significantly impede the approach of the palladium catalyst, drastically reducing the reaction rate.[8]

  • Transmetalation: Following oxidative addition, the aryl group from the boronic acid (activated by a base) is transferred to the Pd(II) center, displacing the halide.[9] The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.[10]

  • Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[3] This step is often facilitated by bulky ligands on the palladium catalyst.[11]

For the bromobenzoic acid isomers, the interplay of these effects leads to a predictable reactivity trend:

  • 2-Bromobenzoic Acid (ortho-isomer): The proximity of the bulky bromine atom and the carboxylic acid group to the reaction center creates significant steric hindrance.[8] This severely restricts the palladium complex's access to the C-Br bond, making the oxidative addition step exceptionally slow. This "ortho effect" is the dominant factor determining its reactivity.

  • 3-Bromobenzoic Acid (meta-isomer): This isomer experiences less steric hindrance compared to the ortho isomer. The carboxylic acid group exerts an electron-withdrawing inductive effect, which should slightly activate the C-Br bond towards oxidative addition.

  • 4-Bromobenzoic Acid (para-isomer): With the substituents positioned far apart, steric hindrance is minimal. The carboxylic acid group's electron-withdrawing nature is most effectively transmitted through the aromatic system from the para position, making the C-Br bond more electron-deficient and thus more susceptible to oxidative addition.

Therefore, the expected order of reactivity is: para > meta >> ortho .

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction. The oxidative addition step is highlighted as the primary stage where the structural differences between the bromobenzoic acid isomers exert their influence.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Br pd0->pdiil Oxidative Addition (Rate-Influencing Step) pdiib Ar-Pd(II)L₂-Ar' pdiil->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pdiib->product arbr Bromobenzoic Acid (Ar-Br) arbr->pdiil ar_b Phenylboronic Acid (Ar'-B(OH)₂) ar_b->pdiil base Base (e.g., K₂CO₃) base->ar_b

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design for Comparative Kinetic Analysis

To empirically validate the predicted reactivity trends, a robust kinetic study is essential. This protocol outlines a method for monitoring the reaction progress over time using High-Performance Liquid Chromatography (HPLC), which allows for accurate quantification of both reactant consumption and product formation.[12]

Mandatory Visualization: Experimental Workflow

The logical flow of the experiment, from preparation to data analysis, is depicted below.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution & Sampling cluster_analysis 3. Analysis & Data Processing prep_reagents Prepare Stock Solutions: - Bromobenzoic Acid Isomers - Phenylboronic Acid - Internal Standard (e.g., Dodecane) - Catalyst/Ligand (e.g., Pd(dppf)Cl₂) prep_vessels Prepare & Inert Three Parallel Reaction Vessels prep_reagents->prep_vessels setup Charge each vessel with one isomer, boronic acid, base, solvent, and internal standard. prep_vessels->setup thermo Equilibrate to Temperature (e.g., 80 °C) setup->thermo initiate Initiate reactions by adding Pd catalyst solution (t=0). thermo->initiate sample Withdraw aliquots at predetermined time intervals. initiate->sample quench Immediately quench samples in a prepared vial (e.g., with cold solvent). sample->quench hplc Analyze all quenched samples by validated HPLC method. quench->hplc integrate Integrate peak areas for reactant, product, and internal standard. hplc->integrate calculate Calculate concentration vs. time for each isomer. integrate->calculate plot Plot data and determine initial reaction rates. calculate->plot

Caption: Workflow for the comparative kinetic study of bromobenzoic acid isomers.

Detailed Experimental Protocol

This protocol describes a parallel experiment to compare the three isomers under identical conditions.[13]

Materials and Reagents:

  • 2-Bromobenzoic acid

  • 3-Bromobenzoic acid[2]

  • 4-Bromobenzoic acid[14]

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos[11]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dodecane (Internal Standard)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed

  • Reaction Vessels: 3 identical jacketed reaction vessels or Schlenk tubes equipped with magnetic stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Perform for each isomer in parallel):

    • To a reaction vessel under an inert argon atmosphere, add the respective bromobenzoic acid isomer (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Add the internal standard, dodecane (0.5 mmol, 0.5 equiv.). The use of an internal standard is critical for correcting variations in sample volume and injection volume during HPLC analysis.

    • Add 10 mL of the degassed 1,4-dioxane/water solvent mixture.

    • Begin vigorous stirring and heat the reaction mixtures to a constant temperature of 80 °C using a temperature-controlled heating mantle or oil bath.

  • Catalyst Preparation:

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (e.g., PPh₃, 0.022 mmol, 2.2 mol%) in 1 mL of degassed dioxane. Using a ligand is crucial as it stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.[11]

  • Reaction Initiation and Monitoring:

    • Once the reaction mixtures have reached thermal equilibrium at 80 °C, initiate each reaction by injecting the palladium catalyst solution. This moment is considered time zero (t=0).

    • Immediately withdraw the first sample (~100 µL) from each reaction vessel.

    • Quench the sample by adding it to a pre-weighed HPLC vial containing 1 mL of a suitable solvent (e.g., acetonitrile) to stop the reaction and dilute the sample for analysis.

    • Continue to withdraw and quench samples at regular intervals (e.g., t = 5, 10, 20, 40, 60, 90, 120 minutes). The sampling frequency should be higher at the beginning of the reaction to accurately capture the initial rate.

  • Sample Analysis:

    • Analyze all quenched samples using a calibrated HPLC method capable of resolving the starting bromobenzoic acid, the biaryl product, and the internal standard.

    • Record the peak areas for each component.

Data Analysis and Interpretation

The data obtained from the HPLC analysis will allow for the construction of concentration-time profiles for each of the three reactions.

  • Calculate Concentrations: For each time point, calculate the concentration of the bromobenzoic acid reactant and the biaryl product relative to the constant concentration of the internal standard.

  • Plot the Data: Plot the concentration of the product versus time for each of the three isomers on the same graph.

  • Determine Initial Rates: The initial reaction rate for each isomer can be determined from the slope of the initial linear portion of the concentration-time curve. This provides a direct, quantitative comparison of their reactivity.

Expected Results: A Quantitative Comparison

The kinetic data will quantitatively demonstrate the significant impact of the substituent position. The results are expected to align with the theoretical predictions based on steric and electronic effects.

IsomerSubstituent PositionKey Influencing FactorExpected Initial Rate (Relative)
4-Bromobenzoic AcidparaMinimal steric hindrance, strong electronic pullHigh
3-Bromobenzoic AcidmetaModerate steric hindrance, moderate electronic pullMedium
2-Bromobenzoic AcidorthoSevere steric hindrance ("ortho effect")Very Low

Conclusion

This guide outlines a systematic approach to studying the kinetics of the Suzuki-Miyaura coupling reaction with different bromobenzoic acid isomers. The interplay between steric hindrance and electronic effects is a fundamental principle in physical organic chemistry, and its impact on this widely used reaction is profound. The ortho isomer's reactivity is severely diminished by steric hindrance, while the para isomer benefits from both favorable electronics and minimal steric clash, making it the most reactive of the three.[8] By understanding and quantifying these differences through rigorous kinetic studies, researchers can make more informed decisions in reaction design, leading to the development of more efficient and predictable synthetic methodologies in pharmaceutical and materials chemistry.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
  • Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
  • Amatore, C., et al. (2006). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Lennox, A. J. J., et al. (2024, August 7).
  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
  • Fernández-Ibáñez, M. Á., et al. (2008). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
  • Reid, J. P., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, RSC Publishing. [Link]
  • Denmark, S. E., et al. (2005).
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. [Link]
  • Black, J. W., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [Link]
  • Ariafard, A., et al. (2010). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
  • Jutand, A., et al. (2008). Kinetic and Electrochemical Studies of the Oxidative Addition of Demanding Organic Halides to Pd(0): the Efficiency of Polyphosphane Ligands in Low Palladium Loading Cross-Couplings Decrypted.
  • Yoshifuji, M., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, RSC Publishing. [Link]
  • RSC Advances. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. [Link]
  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Yoshifuji, M., et al. (2023). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • Abolghasemi, M., et al. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. RSC Publishing. [Link]
  • Watson, D. A., et al. (2020).
  • FULIR. (2024).
  • Advion. SUZUKI REACTION MONITORING. [Link]
  • Dreher, S. D., et al. (2008).
  • Kwong, F. Y., et al. (2012). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.
  • Sharma, S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing. [Link]
  • Semproni, M. R., et al. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
  • Malig, T. C. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

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A Comparative Guide to HPLC-Based Purity Validation of Synthesized 4-Aryl-2,6-Dimethylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of a promising class of compounds: 4-aryl-2,6-dimethylbenzoic acids. We will delve into the rationale behind methodological choices, present comparative data, and provide robust protocols to ensure the scientific integrity of your validation process.

Introduction: The Analytical Challenge of 4-Aryl-2,6-Dimethylbenzoic Acids

4-Aryl-2,6-dimethylbenzoic acids are a class of compounds with significant potential in medicinal chemistry. Their unique structural features, including a sterically hindered carboxylic acid group and a biphenyl-like core, present distinct analytical challenges. The primary goal of purity validation is to develop a stability-indicating method capable of separating the main compound from potential impurities, including starting materials, by-products, and degradation products.[1][2][3]

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power, sensitivity, and quantitative accuracy. A well-developed HPLC method can provide a detailed purity profile, essential for regulatory submissions and ensuring the quality of the drug substance.

Method Development Strategy: A Tale of Two Columns

The heart of a successful HPLC separation lies in the selection of the stationary phase (the column) and the mobile phase. For acidic aromatic compounds like 4-aryl-2,6-dimethylbenzoic acids, reversed-phase HPLC is the most suitable approach.[4] We will compare two commonly used reversed-phase columns: a standard C18 column and a Phenyl-Hexyl column, to illustrate the impact of stationary phase chemistry on separation performance.

The Workhorse: C18 Column

A C18 (octadecyl) column is the most common reversed-phase column, offering excellent hydrophobic retention.[4] For our target analytes, the primary retention mechanism is the hydrophobic interaction between the non-polar aryl groups and the C18 alkyl chains.

The Alternative: Phenyl-Hexyl Column

A Phenyl-Hexyl column provides a mixed-mode retention mechanism. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. This can lead to unique selectivity for aromatic compounds.

Experimental Design and Comparative Data

To objectively compare the performance of the C18 and Phenyl-Hexyl columns, a systematic method development and validation approach was undertaken, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Initial Screening and Mobile Phase Optimization

The initial mobile phase consisted of a mixture of acetonitrile (ACN) and water, with a phosphate buffer to control the pH. A pH of around 3-4 is recommended to ensure the carboxylic acid is protonated, leading to better retention and peak shape.[4] Both isocratic and gradient elution methods were evaluated to achieve the optimal separation of the main peak from its potential impurities.

Comparative Chromatographic Performance

The following table summarizes the key performance parameters observed for a model 4-aryl-2,6-dimethylbenzoic acid and a known process impurity.

ParameterC18 Column (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)Rationale and Insights
Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) B: AcetonitrileA: 20 mM Potassium Phosphate (pH 3.0) B: AcetonitrileA buffered mobile phase is crucial for reproducible retention times of acidic analytes. Acetonitrile is a common organic modifier in reversed-phase HPLC.[10]
Gradient 30-70% B over 15 min30-70% B over 15 minA gradient elution is often necessary to separate compounds with a range of polarities in a reasonable time.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTemperature control ensures reproducible retention times.
Detection UV at 254 nmUV at 254 nmAromatic rings provide strong UV absorbance at this wavelength. A photodiode array (PDA) detector is recommended for peak purity analysis.[4][11]
Resolution (Rs) 1.82.5The Phenyl-Hexyl column provided superior resolution between the main peak and the impurity, likely due to the additional π-π interactions. A resolution of >1.5 is generally considered acceptable.
Tailing Factor (Tf) 1.21.1Both columns produced acceptable peak shapes (Tf ≤ 1.5). The slightly better symmetry on the Phenyl-Hexyl column can lead to more accurate integration.
Theoretical Plates (N) > 5000> 6000Both columns demonstrated good efficiency.

Method Validation: A Self-Validating System

A developed analytical method is only reliable if it has been thoroughly validated. Following ICH Q2(R2) guidelines, the following validation parameters must be assessed to ensure the method is fit for its intended purpose.[5][6][8]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[7] This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][2][12] The HPLC method must be able to separate the main peak from all generated degradation peaks.

Experimental Workflow for Forced Degradation:

Caption: Forced degradation workflow for specificity testing.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7]

Accuracy

Accuracy is the closeness of the test results to the true value, typically determined by analyzing samples with known concentrations of the analyte.[7]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Experimental Protocols

HPLC Method for Purity Determination
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a PDA detector.

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 30
    15 70
    16 30

    | 20 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the 4-aryl-2,6-dimethylbenzoic acid reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[4]

Identifying Common Impurities

During the synthesis of 4-aryl-2,6-dimethylbenzoic acids, several types of impurities can arise:

  • Unreacted Starting Materials: Such as the corresponding aryl halide or boronic acid.

  • By-products from Side Reactions: For example, homocoupling of the aryl boronic acid.

  • Isomeric Impurities: Depending on the synthetic route, isomers of the desired product may be formed.[13]

  • Degradation Products: Formed during the synthesis or upon storage.

A well-developed HPLC method should be able to resolve the main peak from all these potential impurities.

Conclusion

The purity validation of synthesized 4-aryl-2,6-dimethylbenzoic acids by HPLC requires a systematic and scientifically sound approach. The choice of the HPLC column is a critical factor, and for this class of compounds, a Phenyl-Hexyl column often provides superior performance compared to a standard C18 column due to its mixed-mode retention mechanism. A comprehensive method validation, including forced degradation studies, is essential to ensure the method is robust, reliable, and fit for its intended purpose of accurately determining the purity of these novel pharmaceutical compounds.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
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A Senior Application Scientist's Guide to Carboxylation: Grignard vs. Organolithium Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of a new carbon-carbon bond is a paramount transformation. Carboxylation, the introduction of a carboxylic acid group (-COOH), stands as a fundamental tool for extending a carbon framework and introducing a versatile functional handle. This is most classically achieved by reacting a potent organometallic nucleophile with carbon dioxide. The two dominant reagents for this purpose, Grignard (RMgX) and organolithium (RLi) compounds, while often used interchangeably in introductory texts, possess distinct reactivities and operational nuances that can dictate the success or failure of a synthetic step.

This guide provides an in-depth comparison of Grignard and organolithium reagents for carboxylation, moving beyond simple procedural descriptions to explore the underlying principles that govern their performance. We will examine their reactivity, mechanistic pathways, substrate compatibility, and the practical considerations essential for their effective use in a research and development setting.

Fundamental Principles: A Tale of Two Metals

The divergent behavior of Grignard and organolithium reagents stems from the nature of their respective carbon-metal bonds. The polarity of this bond, governed by the difference in electronegativity between carbon (~2.55) and the metal (Mg: 1.31; Li: 0.98), is the primary determinant of the reagent's nucleophilicity and basicity.

  • Grignard Reagents (RMgX): The C-Mg bond possesses significant covalent character. While polar, it renders the organic group a moderately strong nucleophile and a strong base. The presence of the halogen and the coordinating ether solvent (typically diethyl ether or THF) creates a complex species known as the Schlenk equilibrium, which modulates its reactivity.[1][2]

  • Organolithium Reagents (RLi): The C-Li bond is considerably more polar and possesses a higher degree of ionic character than the C-Mg bond.[3][4] This results in a carbanion that is both a more potent nucleophile and a significantly stronger base than its Grignard counterpart.[5][6][7] This heightened reactivity allows organolithiums to perform reactions where Grignards might fail but also makes them less selective and more sensitive to handling.[6]

The Carboxylation Reaction: Mechanism and Pathways

The overarching mechanism for both reagents involves the nucleophilic attack of the carbanionic carbon onto the electrophilic carbon of carbon dioxide.[8][9][10] However, the nature of the intermediate salt and the potential for subsequent reactions differ.

The process begins with the organometallic reagent adding to one of the C=O bonds of CO₂, forming a metal carboxylate salt.[11] This intermediate remains in solution until an aqueous acidic workup protonates the carboxylate to yield the final carboxylic acid product.[9] This acidic quench must be performed as a separate step, as both reagents are strong bases that would be instantly destroyed by any protic acid source.[2][9]

Caption: General mechanism for the carboxylation of Grignard and organolithium reagents.

A notable difference arises when an organolithium reagent is reacted directly with a carboxylic acid. Due to their extreme basicity and nucleophilicity, two equivalents of the organolithium reagent can be used to synthesize a ketone.[12][13][14] The first equivalent deprotonates the acid to form a lithium carboxylate, and the second equivalent attacks the carbonyl carbon to form a stable dianion intermediate, which yields a ketone upon workup.[5][13] Grignard reagents are not sufficiently reactive to attack the carboxylate anion and will only perform the initial acid-base reaction.[12]

Performance and Practical Considerations

The choice between a Grignard and an organolithium reagent is often dictated by the substrate's complexity and the desired reaction efficiency.

Substrate Scope and Functional Group Tolerance

Both reagents are prepared from organic halides, and the choice of halide (iodide > bromide > chloride) influences the ease of formation.[15] They are fundamentally incompatible with acidic protons, such as those found in alcohols, amines, thiols, and even terminal alkynes.[2][11] The presence of such functional groups will lead to a simple acid-base reaction, consuming the organometallic reagent.

Organolithium reagents, being stronger bases, are even less forgiving.[16] Their high reactivity, however, can be advantageous for forming organometallics from less reactive halides or for carboxylating sterically hindered substrates where a Grignard reagent might be too sluggish.

Common Side Reactions

Understanding potential side reactions is crucial for optimizing yield and purity.

  • Grignard Reagents:

    • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted alkyl halide to form an R-R dimer. This is more prevalent with less reactive halides.

    • Reduction: For sterically hindered ketones or aldehydes, the Grignard reagent can act as a reducing agent, transferring a β-hydride to the carbonyl carbon.[17]

    • Enolization: If the substrate has acidic α-protons, the Grignard can act as a base, leading to enolate formation instead of nucleophilic addition.[17]

  • Organolithium Reagents:

    • Metal-Halogen Exchange: This is a very fast reaction that can be used synthetically but can also be an undesired side reaction if other halides are present in the molecule.[18]

    • Elimination Reactions: The strong basicity can promote elimination reactions in susceptible substrates.

    • Thermal Decomposition: Some organolithium reagents, particularly on a larger scale, can be thermally unstable and decompose, sometimes leading to hazardous reactive intermediates like benzynes.[19]

Experimental Workflow and Protocols

Success with either class of reagent hinges on meticulous experimental technique, primarily the strict exclusion of atmospheric moisture and oxygen.

Caption: Standardized workflow for carboxylation using organometallic reagents.

Protocol 1: Carboxylation of Phenylmagnesium Bromide

This protocol details the synthesis of benzoic acid from bromobenzene, a classic example of Grignard carboxylation.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 3 M Hydrochloric acid (HCl)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for nitrogen or argon. Protect the setup with a drying tube containing calcium chloride.[20]

  • Grignard Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and bubbling is observed. Gentle warming with a heat gun may be necessary.[20]

  • Reaction: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has been consumed. The solution should appear cloudy and grayish-brown.

  • Carboxylation: Crush a significant excess of dry ice in a separate beaker and cautiously pour the prepared Grignard reagent solution over the crushed dry ice with stirring.[21][22] The mixture will bubble vigorously.

  • Workup: Allow the excess dry ice to sublime. Add 3 M HCl dropwise to the resulting slush to protonate the benzoate salt and dissolve any remaining magnesium salts. The desired benzoic acid will be in the ether layer.[21]

  • Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude benzoic acid, which can be purified by recrystallization.

Protocol 2: Carboxylation using n-Butyllithium

This protocol uses commercially available n-butyllithium (n-BuLi), a pyrophoric reagent that requires specialized handling techniques.

Materials:

  • Substrate (e.g., an aryl bromide in anhydrous THF)

  • n-Butyllithium in hexanes (e.g., 2.5 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • 3 M Hydrochloric acid (HCl)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask with a rubber septum and a nitrogen/argon inlet.

  • Substrate Preparation: Dissolve the organic halide in anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Using a dry, gas-tight syringe, slowly add the n-butyllithium solution to the cooled substrate solution dropwise, keeping the internal temperature below -65 °C.[19] This step may involve a metal-halogen exchange or, for certain substrates, deprotonation.

  • Carboxylation: In a separate flask, place a large excess of crushed dry ice. Using a cannula, transfer the cold organolithium solution onto the dry ice.

  • Workup and Isolation: Follow steps 6 and 7 from the Grignard protocol. The workup procedure is analogous, involving an acidic quench followed by extraction and purification.

Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. All transfers must be conducted under an inert atmosphere using proper syringe or cannula techniques. Any residual n-BuLi should be quenched carefully, for example, by slow addition of isopropanol at low temperature.[23]

Comparative Summary

FeatureGrignard Reagents (RMgX)Organolithium Reagents (RLi)
Reactivity Strong nucleophile, strong baseVery strong nucleophile, very strong base[5][6]
C-Metal Bond More covalent characterMore ionic character[3]
Basicity pKa of conjugate acid ~50pKa of conjugate acid >50
Common Solvents Ethereal solvents required (Et₂O, THF)[2]Hydrocarbons (hexane, pentane), Ethers[16]
Typical Temp. 0 °C to reflux (for formation)-78 °C to room temperature
Key Side Reactions Wurtz coupling, reduction, enolization[17][24]Metal-halogen exchange, elimination[18]
Functional Group Tolerance Low; incompatible with acidic protons[9][11]Very low; less tolerant than Grignards[16]
Handling Moisture-sensitivePyrophoric, extremely moisture-sensitive[15][23]

Conclusion

Both Grignard and organolithium reagents are powerful and effective tools for carboxylation. The choice is a strategic one based on a balance of reactivity, substrate tolerance, and operational complexity.

  • Grignard reagents represent the reliable workhorse. Their moderate reactivity makes them more tolerant of certain functionalities (relative to RLi) and their handling is less hazardous, making them a first choice for many standard transformations.

  • Organolithium reagents are the high-performance specialists. Their superior nucleophilicity and basicity are essential for unreactive substrates, sterically demanding transformations, or specific applications like directed ortho-metalation. This power comes at the cost of reduced selectivity and the need for more stringent handling protocols.[7]

As synthetic chemistry evolves, newer catalytic methods for carboxylation are emerging that offer improved functional group tolerance.[25] However, the foundational utility, accessibility, and cost-effectiveness of Grignard and organolithium reagents ensure they will remain indispensable assets in the synthetic chemist's toolkit for the foreseeable future.

References

[5] Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from Chemistry Steps. [Link]

[8] Scribd. (n.d.). Carboxylation of Grignard Reagents. Retrieved from Scribd. [Link]

[12] Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from Organic Chemistry Tutor. [Link]

[9] JoVE. (2025). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from JoVE. [Link]

[11] Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

[3] Quora. (2021). Why are organolithium compounds more reactive than Grignard reagents? Retrieved from Quora. [Link]

[6] Reddit. (2024). Difference Between a Grignard and Organolithium? Retrieved from Reddit. [Link]

[4] Chemistry Stack Exchange. (2025). Reactivity of different types of Grignard reagents. Retrieved from Chemistry Stack Exchange. [Link]

Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

[7] Wikipedia. (n.d.). Organolithium reagent. Retrieved from Wikipedia. [Link]

[26] Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from Master Organic Chemistry. [Link]

[13] Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from Master Organic Chemistry. [Link]

[27] Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Retrieved from Chemistry LibreTexts. [Link]

[16] University of Wisconsin-Madison. (n.d.). Organolithium reagents. Retrieved from a course page. [Link]

[15] OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from OrgoSolver. [Link]

[28] Chegg. (2019). Solved Name: Prelab: Carboxylation of Phenymagnesium Bromide. Retrieved from Chegg.com. [Link]

[29] ResearchGate. (2009). (PDF) Organometallic carboxamidation. A review. Retrieved from ResearchGate. [Link]

[30] Royal Society of Chemistry. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Retrieved from Royal Society of Chemistry. [Link]

[31] ACS Publications. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Retrieved from ACS Publications. [Link]

[14] AK Lectures. (n.d.). Organolithium Reactions with Carboxylic Acids. Retrieved from AK Lectures. [Link]

[2] Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from Chemistry LibreTexts. [Link]

[17] Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]

[32] Sciencemadness Discussion Board. (2018). Grignard vs. organolithium. Retrieved from Sciencemadness. [Link]

[25] National Institutes of Health. (n.d.). New trends and applications in carboxylation for isotope chemistry. Retrieved from NIH. [Link]

[19] Google Patents. (n.d.). US9725413B2 - Continuous flow carboxylation reaction. Retrieved from Google Patents.

[20] YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from YouTube. [Link]

[33] Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [Link]

[34] Aragen Life Sciences. (n.d.). Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions. Retrieved from Aragen. [Link]

[35] ResearchGate. (2025). Organolithium Reagents in Pharmaceutical Asymmetric Processes. Retrieved from ResearchGate. [Link]

[21] University of Missouri–St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from UMSL. [Link]

[36] Google Patents. (n.d.). US4399078A - Hydrocarbon solvent solutions of complexes of N-butyllithium and ethyllithium. Retrieved from Google Patents.

[24] ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from ResearchGate. [Link]

[37] Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry. [Link]

[38] Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from Chemistry Steps. [Link]

[18] Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from Organic Chemistry Data. [Link]

[39] YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from YouTube. [Link]

[22] YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from YouTube. [Link]

[23] Environmental Health and Safety - University of Washington. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from UW. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Tide of Bromophenols in Antioxidant Research

Naturally occurring in marine environments, particularly in red algae of the Rhodomelaceae family, bromophenols are a class of phenolic compounds distinguished by the presence of one or more bromine atoms on their aromatic ring.[1][2] For decades, these metabolites have garnered significant attention for their diverse and potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6][7][8] Among these, their capacity as antioxidants stands out as a particularly promising avenue for therapeutic development. Oxidative stress, the imbalance between free radicals and antioxidants in the body, is a key contributor to numerous chronic diseases, making the quest for novel, potent antioxidants a critical endeavor in modern medicine.[4]

While natural sources provide a fascinating library of these compounds, synthetic chemistry offers the invaluable advantage of systematic modification, enabling the fine-tuning of molecular structures to enhance efficacy and explore structure-activity relationships (SARs).[3][9][10][11] This guide provides an in-depth comparison of the antioxidant properties of bromophenol derivatives, focusing on their synthesis from readily available benzoic acid precursors. We will dissect the causality behind experimental choices in both synthesis and antioxidant evaluation, providing field-proven protocols and comparative data to empower researchers in the design and assessment of next-generation antioxidant agents.

From Bench to Biologically Active: Synthesis of Bromophenol Derivatives

The strategic synthesis of bromophenol derivatives allows for the controlled placement of hydroxyl and bromine moieties, the key functional groups governing their antioxidant potential. Using substituted benzoic acids as a starting point provides a versatile and cost-effective route to a variety of target structures. The general synthetic rationale involves a multi-step process that begins with the reduction of the carboxylic acid, followed by electrophilic bromination and subsequent deprotection of hydroxyl groups.

A representative synthesis, starting from a methoxy-substituted benzoic acid, is outlined below. The initial reduction of the carboxylic acid to a benzyl alcohol is a crucial step to create a less deactivated ring for the subsequent bromination. Demethylation in the final step is a common strategy to unmask the free hydroxyl groups, which are essential for radical scavenging activity.[11]

Representative Synthetic Protocol: 4-bromo-2,3-dihydroxybenzoic acid derivative

This protocol details a plausible multi-step synthesis starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a benzoic acid derivative.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve vanillic acid (1.0 eq) in acetone.

  • Add potassium carbonate (K₂CO₃, 2.5 eq) and dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq).

  • Reflux the mixture for 8 hours, monitoring completion by TLC.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure to yield 3,4-dimethoxybenzoic acid.

Step 2: Reduction of the Carboxylic Acid

  • Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous THF.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and extract the filtrate with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield (3,4-dimethoxyphenyl)methanol.

Step 3: Electrophilic Bromination

  • Dissolve (3,4-dimethoxyphenyl)methanol (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane (DCM).

  • Slowly add N-Bromosuccinimide (NBS, 1.1 eq) in portions at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the brominated intermediate.

Step 4: Demethylation to Yield the Target Bromophenol

  • Dissolve the brominated intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78°C and add boron tribromide (BBr₃, 3.0 eq) dropwise.[11]

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding methanol, followed by water.

  • Extract the final product with ethyl acetate, dry the organic layer, and purify by column chromatography to obtain the target bromophenol derivative.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination cluster_3 Step 4: Demethylation A Vanillic Acid B 3,4-dimethoxybenzoic acid A->B (CH₃)₂SO₄, K₂CO₃ C (3,4-dimethoxyphenyl)methanol B->C 1. LiAlH₄, THF 2. Quench D Brominated Intermediate C->D NBS, Acetic Acid E Target Bromophenol D->E 1. BBr₃, DCM 2. Quench

Synthetic workflow for a bromophenol derivative.

The Science of Scavenging: Antioxidant Mechanisms

The antioxidant activity of bromophenols is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl (-OH) groups to neutralize highly reactive free radicals. This process can occur through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

  • Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) directly donates a hydrogen atom to the free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•). This is a key mechanism in lipid or non-polar environments.[12][13]

  • Single Electron Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, forming an antioxidant radical cation (ArOH•⁺) and an anion (R⁻). The radical cation then releases a proton to become the stable antioxidant radical (ArO•).

The efficacy of a bromophenol is largely dictated by the stability of the resulting phenoxyl radical (ArO•). Structures that can better delocalize the unpaired electron through resonance are more effective antioxidants. The presence of a catechol (ortho-dihydroxy) moiety is particularly advantageous as it enhances radical stability and can participate in secondary antioxidant mechanisms like metal chelation, preventing the formation of new radicals.[12][14][15] The position of bromine atoms can also influence activity by modulating the electronic properties of the phenol ring.[12][16]

Antioxidant_Mechanism BP Bromophenol (ArOH) Radical Free Radical (R●) BP_Radical Bromophenoxyl Radical (ArO●) (Stabilized by Resonance) BP->BP_Radical H● donation Product Quenched Radical (RH) Radical->Product

General mechanism of free radical scavenging by bromophenols.

A Trio of Tests: Comparative Evaluation of Antioxidant Capacity

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a multi-assay approach is essential for a robust and reliable comparison. The most widely adopted methods—DPPH, ABTS, and FRAP—evaluate antioxidant capacity through different chemical principles.[1][9]

AssayPrincipleAdvantagesLimitations
DPPH Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. Reduction of the purple DPPH to a yellow hydrazine is monitored spectrophotometrically (~517 nm).[17][18]Simple, rapid, and reliable for initial screening.[17]Steric hindrance can limit access to the radical site; radical is not physiologically relevant; potential interference from compounds that absorb at 517 nm.[19]
ABTS Measures the scavenging of the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue/green radical is monitored spectrophotometrically (~734 nm).[20][21]Applicable to both hydrophilic and lipophilic antioxidants; stable radical; not susceptible to steric hindrance.[19][20][22]Involves a non-physiological radical; requires careful control of reaction time.[23]
FRAP Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color, measured at ~593 nm.[24][25]Simple, fast, and inexpensive; reagents are stable.[19][24]Performed at a non-physiological acidic pH (3.6); does not measure reactions with some important radicals (e.g., superoxide); only measures reducing power, not radical scavenging.[19][22]

Performance Data: A Comparative Analysis

The antioxidant activities of synthesized bromophenol derivatives are typically compared against standard antioxidants like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox (a water-soluble analog of Vitamin E).[1][9] The results are often expressed as IC₅₀ values (the concentration required to inhibit 50% of the radicals) for DPPH and ABTS assays, where a lower value indicates higher activity. For FRAP, results are expressed as absorbance or equivalents of a standard (e.g., Fe²⁺ or Trolox), where a higher value indicates greater reducing power.

The following table presents representative data for benzylic acid-derived bromophenols, adapted from published studies, to illustrate the comparative performance.[1]

CompoundDPPH Scavenging (IC₅₀, µg/mL)ABTS Scavenging (IC₅₀, µg/mL)Ferric Reducing Power (Abs at 700nm)
Derivative 1 9.87 ± 0.156.45 ± 0.091.775 ± 0.003
Derivative 2 12.33 ± 0.218.12 ± 0.110.877 ± 0.020
Derivative 25 8.54 ± 0.115.98 ± 0.071.743 ± 0.002
Derivative 26 7.91 ± 0.085.01 ± 0.061.704 ± 0.002
BHA (Standard) 10.15 ± 0.136.90 ± 0.081.744 ± 0.004
α-Tocopherol (Std) 13.50 ± 0.259.83 ± 0.141.473 ± 0.003

Data adapted from Çetin Bayrak et al. (2021). Lower IC₅₀ values indicate higher scavenging activity. Higher absorbance indicates greater reducing power.[1]

These data highlight that synthetic derivatives can exhibit antioxidant activities comparable to or even exceeding those of widely used standards like BHA.

Validated Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for the three primary antioxidant assays.

DPPH Radical Scavenging Activity Assay

This protocol is based on the method described by Blois, with modifications for a 96-well plate format.[17][18]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds and standard (e.g., Trolox, BHA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

  • Sample Preparation: Prepare a stock solution of each test compound and standard in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

  • Assay Protocol: a. In a 96-well plate, add 100 µL of each sample dilution to respective wells. b. Add 100 µL of the 0.1 mM DPPH solution to all wells. c. For the control (A_control), add 100 µL of methanol instead of the sample. d. For the blank, add 200 µL of methanol.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[17]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[17]

  • Data Analysis: Plot the % Inhibition against the concentration of each sample and determine the IC₅₀ value (concentration required for 50% inhibition).

DPPH_Workflow A Prepare 0.1 mM DPPH in Methanol C Pipette into 96-Well Plate: 100 µL Sample + 100 µL DPPH A->C B Prepare Serial Dilutions of Samples & Standards B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & Determine IC₅₀ E->F

Experimental workflow for the DPPH assay.
ABTS Radical Cation Decolorization Assay

This protocol is based on the method of Re et al., which involves the pre-generation of the ABTS radical cation.[20][21]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds and standard (e.g., Trolox)

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS•⁺ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes. c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[20]

  • Preparation of ABTS•⁺ Working Solution: a. Before the assay, dilute the stock solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and standard as in the DPPH assay.

  • Assay Protocol: a. In a 96-well plate, add 20 µL of each sample dilution. b. Add 180 µL of the ABTS•⁺ working solution to all wells.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.[20]

  • Calculation & Analysis: Calculate % Inhibition and determine IC₅₀ values as described for the DPPH assay.

ABTS_Workflow A Prepare ABTS•⁺ Stock: Mix 7mM ABTS + 2.45mM K₂S₂O₈ B Incubate in Dark (12-16 hours) A->B C Dilute Stock to Working Solution (Absorbance ~0.70 at 734nm) B->C E Pipette into 96-Well Plate: 20 µL Sample + 180 µL ABTS•⁺ C->E D Prepare Sample Dilutions D->E F Incubate (6-10 min, RT) E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition & Determine IC₅₀ G->H

Experimental workflow for the ABTS assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is based on the method of Benzie and Strain, which measures the direct reduction of Fe³⁺.[24][25]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃·6H₂O) in water

  • Test compounds and standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate and reader

Procedure:

  • Preparation of FRAP Reagent: a. Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. b. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare serial dilutions of the test compounds. Prepare a standard curve using FeSO₄ or Trolox.

  • Assay Protocol: a. In a 96-well plate, add 20 µL of each sample dilution or standard. b. Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 4-8 minutes.

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation & Analysis: Calculate the FRAP value of the samples by comparing their absorbance to the standard curve. Results are expressed as µM Fe(II) equivalents or Trolox equivalents.

FRAP_Workflow A Prepare Fresh FRAP Reagent (Acetate buffer:TPTZ:FeCl₃ = 10:1:1) B Warm Reagent to 37°C A->B D Pipette into 96-Well Plate: 20 µL Sample + 180 µL FRAP Reagent B->D C Prepare Sample Dilutions & FeSO₄/Trolox Standards C->D E Incubate at 37°C (4-8 min) D->E F Measure Absorbance at 593 nm E->F G Calculate FRAP Value (using standard curve) F->G

Experimental workflow for the FRAP assay.

Conclusion and Future Outlook

The synthesis of bromophenol derivatives from benzoic acid precursors represents a robust strategy for developing novel antioxidant agents. As demonstrated, these synthetic compounds can exhibit potent radical scavenging and reducing capacities, often rivaling or surpassing commercial standards. The structure-activity relationship is profoundly influenced by the number and position of hydroxyl groups, with catechol moieties being a key feature for high activity.

A comprehensive evaluation using a panel of assays such as DPPH, ABTS, and FRAP is critical to understanding the multifaceted nature of their antioxidant potential. The detailed protocols and comparative data within this guide serve as a foundational resource for researchers aiming to design, synthesize, and validate the next generation of bromophenol-based therapeutics. Future work should focus on optimizing lead compounds, exploring their efficacy in cellular and in vivo models of oxidative stress, and investigating their potential in treating a wide range of human diseases.

References

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  • Boulebd, H., & Djeradi, H. (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation.
  • Tüzün, B., et al. (2012). Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism.
  • Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay.
  • Ciesla, L., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Postępy Higieny i Medycyny Doświadczalnej. [Link]
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  • Lin, T-Y., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • Lin, T-Y., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PubMed. [Link]
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  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
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  • Platzer, M., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. PubMed. [Link]
  • ResearchGate. (2018). Antioxidant activity of various phenols determined via the FRAP assay.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry. [Link]
  • Abbkine. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). AbbKine. [Link]
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  • Liu, M., et al. (2012). Bromophenols in Marine Algae and Their Bioactivities. MDPI. [Link]
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  • Bayrak, Ç., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]
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A Senior Application Scientist's Guide to the Anticancer Activity of Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoic Acid Scaffold in Oncology

Uncontrolled cell division is a fundamental characteristic of cancer.[1] This process often arises from dysregulated cellular signaling pathways, making them prime targets for therapeutic intervention. In the vast landscape of medicinal chemistry, the benzoic acid scaffold has emerged as a privileged structure, serving as a foundational backbone for a multitude of biologically active compounds.[2][3] Its synthetic tractability and the ability to introduce various substituents on the aromatic ring or modify the carboxylic acid group allow for the fine-tuning of physicochemical and pharmacological properties.[4][5] This guide provides a comparative analysis of different classes of substituted benzoic acid derivatives, delving into their anticancer activities, mechanisms of action, and the experimental methodologies used for their evaluation.

I. Hydroxybenzoic Acid Derivatives: Harnessing Phenolic Moieties for HDAC Inhibition

Hydroxybenzoic acids, a class of naturally occurring phenolic compounds, have demonstrated notable anticancer properties.[6][7] The number and position of hydroxyl groups on the aromatic ring significantly influence their biological activity. A key mechanism through which these derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[6][8] HDACs are enzymes that are often overexpressed in cancer cells, leading to the downregulation of tumor suppressor genes.[9] By inhibiting HDACs, hydroxybenzoic acid derivatives can reactivate these silenced genes, inducing cell cycle arrest and apoptosis.

Comparative Efficacy of Hydroxybenzoic Acid Derivatives

The following table summarizes the cytotoxic activity of various hydroxybenzoic acid derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundDerivativeCancer Cell LineIC50 (µM)Reference
1 2,3-Dihydroxybenzoic AcidMDA-MB-231 (Breast)4100 ± 760[10]
2 2,4-Dihydroxybenzoic AcidMDA-MB-231 (Breast)4770 ± 1200[10]
3 3,4-Dihydroxybenzoic Acid (DHBA)HCT-116 (Colon)~1000 (HDAC inhibition)[6]
4 3,4,5-Trihydroxybenzoic Acid (Gallic Acid)MDA-MB-231 (Breast)-[6]
5 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHeLa (Cervical)17.84[5]

Note: Direct IC50 values for cytotoxicity were not available for all compounds in the search results; for DHBA, the concentration for significant HDAC inhibition is provided as a measure of its activity.

Mechanism of Action: HDAC Inhibition and Apoptosis Induction

The anticancer activity of dihydroxybenzoic acid (DHBA) is linked to its ability to inhibit HDAC activity, leading to the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[6][8] Furthermore, DHBA has been shown to arrest the cell cycle in the G2/M phase and increase the sub-G0-G1 cell population, which is indicative of apoptosis.[6]

Below is a diagram illustrating the proposed signaling pathway for HDAC inhibition by hydroxybenzoic acid derivatives.

HDAC_Inhibition_Pathway cluster_0 Hydroxybenzoic Acid Derivative (e.g., DHBA) cluster_1 Cancer Cell Derivative Derivative HDAC HDAC Derivative->HDAC Inhibition AcetylatedHistone Acetylated Histone HDAC->AcetylatedHistone Deacetylation HAT HAT Histone Histone HAT->Histone Acetylation Histone->AcetylatedHistone TSG Tumor Suppressor Genes (TSG) AcetylatedHistone->TSG Activation TSG_Expression TSG Expression TSG->TSG_Expression Apoptosis Apoptosis TSG_Expression->Apoptosis CellCycleArrest Cell Cycle Arrest TSG_Expression->CellCycleArrest

Caption: Signaling pathway of HDAC inhibition by hydroxybenzoic acid derivatives.

II. Aminobenzoic Acid Derivatives: Targeting Multiple Cancer Hallmarks

Aminobenzoic acid derivatives, particularly para-aminobenzoic acid (PABA) analogs, represent another important class of anticancer agents.[11][12] These compounds have been shown to exhibit a range of activities, including the inhibition of tumor growth and metastasis, and the induction of apoptosis.[13][14]

Comparative Efficacy of Aminobenzoic Acid Derivatives
CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
6 Benzamide of PABA-5.85[11]
7 Benzamide of PABA-4.53[11]
8 Thiazolidine-oxothiazolidinylidene-amino-benzohydrazideHCT-116 (Colon)45.32 ± 0.15[11]
9 Aminohydroxy-pyrazole-carbonyl-phenylimino-thiazolidinoneHCT-116 (Colon)5.8 ± 0.24[11]
10 2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (5-Br substituted)HeLa (Cervical)241.62[15]
11 2-aminobenzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene) hydrazide (5-CH3 substituted)HeLa (Cervical)259.51[15]
Mechanism of Action: Modulation of Inflammatory and Cell Cycle Pathways

Certain aminobenzoic acid derivatives can inhibit cancer-related inflammation by targeting the TNFα/NFκB and iNOS/NO signaling pathways.[13] Inhibition of the NF-κB pathway is a key strategy to overcome drug resistance in cancer.[16][17] It can lead to the upregulation of pro-apoptotic proteins like caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2.[17]

Additionally, some benzoic acid derivatives act as agonists of the nuclear xenobiotic receptor PXR/SXR, which can affect the expression of cell cycle proteins and enhance apoptotic tumor cell death induced by chemotherapy and radiation.[18]

NFkB_Pathway_Inhibition cluster_0 Aminobenzoic Acid Derivative cluster_1 Cancer Cell Cytoplasm cluster_2 Nucleus Derivative Derivative IKK IKK Derivative->IKK Inhibition TNFa TNFα TNFa->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA Binding Gene_Transcription Pro-survival & Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of the NF-κB signaling pathway by aminobenzoic acid derivatives.

III. Benzoic Acid-Triazole Hybrids: A Promising Class of Apoptosis Inducers

The incorporation of a triazole moiety into the benzoic acid scaffold has yielded a new class of hybrid molecules with potent anticancer activities.[4][19][20] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, often with greater selectivity compared to normal cells.[19][21]

Comparative Efficacy of Benzoic Acid-Triazole Hybrids
CompoundCancer Cell LineIC50 (µM)Reference
12 MCF-7 (Breast)18.7[4][5]
13 HCT-116 (Colon)25.7[4]
14 MCF-7 (Breast)15.6[4][5]
15 HCT-116 (Colon)23.9[19]
Mechanism of Action: Induction of Apoptosis

A key mechanism of action for these triazole hybrids is the induction of apoptosis.[19][21] Studies have shown that these compounds can significantly increase the percentage of both early and late apoptotic cells in cancer cell lines like MCF-7.[19]

IV. Experimental Protocols for Evaluating Anticancer Activity

The evaluation of novel anticancer compounds relies on a series of well-established in vitro assays. These assays provide crucial information on a compound's cytotoxicity, its effect on cell proliferation, and its ability to induce programmed cell death.

Experimental Workflow for In Vitro Anticancer Drug Screening

Experimental_Workflow Start Start: Synthesized Benzoic Acid Derivatives MTT_Assay Cytotoxicity Screening (MTT Assay) Start->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study End End: Lead Compound Identification Mechanism_Study->End

Caption: A typical experimental workflow for the in vitro evaluation of anticancer compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-590 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[22] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.[23]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well.[22]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.[22]

  • Data Analysis: Subtract the background absorbance from the sample readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[25] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[26]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[2]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[26]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[26][27]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[27]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[26]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[26]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[28]

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[28] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[29]

Step-by-Step Methodology:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[30]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (to prevent staining of RNA) and incubate at 37°C for 30 minutes.[28]

  • PI Staining: Add propidium iodide solution to the cell suspension and incubate in the dark for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[31]

V. Synthesis of Representative Benzoic Acid Derivatives

The synthesis of novel benzoic acid derivatives is a crucial step in the drug discovery process. The following is a general synthetic route for the preparation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids:

A common synthetic pathway involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate to form the 1,2,4-triazole benzoic acid core structure.[4] This core can then be further modified. For example, hydrazone derivatives can be obtained by reacting the triazole core with various aldehydes.[32]

Synthesis_Triazole Reactant1 4-Hydrazinobenzoic Acid Intermediate 1,2,4-Triazole Benzoic Acid Core Reactant1->Intermediate plus1 + Reactant1->plus1 Reactant2 Dialkyl-N-cyanoimido(dithio)carbonate Reactant2->Intermediate Product Hydrazone Derivatives Intermediate->Product plus2 + Intermediate->plus2 Reactant3 Aldehydes Reactant3->Product plus1->Reactant2 plus2->Reactant3

Sources

A Senior Application Scientist's Guide to Byproduct Characterization in the Synthesis of 4-Aryl-2,6-Dimethylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Biaryl Synthesis

The synthesis of 4-aryl-2,6-dimethylbenzoic acids, a key structural motif in numerous pharmaceuticals and advanced materials, presents a significant synthetic challenge. The steric hindrance imposed by the ortho-dimethyl substituents on the benzoic acid ring, and often on the coupling partner, complicates the formation of the biaryl bond. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this transformation; however, the reaction conditions required to overcome steric barriers can also promote the formation of undesirable byproducts. Meticulous characterization of these byproducts is not merely an academic exercise but a critical component of process development and quality control in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of common byproducts, detailed analytical strategies for their identification, and field-proven insights to aid researchers in navigating the complexities of these demanding syntheses.

The Workhorse of Biaryl Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized the formation of carbon-carbon bonds, offering a versatile and functional group-tolerant method for the synthesis of biaryls.[1] The general scheme for the synthesis of 4-aryl-2,6-dimethylbenzoic acids involves the coupling of a 4-halo-2,6-dimethylbenzoic acid derivative with an arylboronic acid or its ester.

General Reaction Scheme:

The catalytic cycle, in brief, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2] However, competing side reactions can significantly impact the efficiency of this process and the purity of the final product.

Unmasking the Culprits: A Deep Dive into Common Byproducts

In the synthesis of sterically hindered biaryls such as 4-aryl-2,6-dimethylbenzoic acids, two predominant byproduct classes emerge from the Suzuki-Miyaura reaction: those arising from protodeboronation and homocoupling .

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is a chemical reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[3] This side reaction consumes the arylboronic acid, leading to a reduced yield of the target product and the formation of a simple arene byproduct, which can complicate purification.[4]

Mechanism of Protodeboronation:

The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly the pH.[5] It can be catalyzed by both acid and base. In the context of the Suzuki-Miyaura reaction, which is typically run under basic conditions, the base-catalyzed pathway is of primary concern. The presence of water or other protic solvents is necessary for this side reaction to occur.[4]

G cluster_0 Protodeboronation Pathway A Arylboronic Acid (Ar-B(OH)₂) B Arene Byproduct (Ar-H) A->B Protonolysis

Caption: The protodeboronation side reaction pathway.

Factors Influencing Protodeboronation:

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[4]

  • Base: The choice and concentration of the base can significantly impact the extent of this side reaction.

  • Steric Hindrance: Sterically hindered arylboronic acids can be more prone to protodeboronation as the desired cross-coupling is slowed.

  • Water Content: The presence of water in the reaction mixture is a key ingredient for protodeboronation.

Homocoupling: The Dimerization Dilemma

Homocoupling of the arylboronic acid is another prevalent side reaction that leads to the formation of a symmetrical biaryl byproduct (Ar-Ar).[6] This not only consumes the valuable boronic acid reagent but also introduces a purification challenge, as the homocoupled product often has similar chromatographic properties to the desired cross-coupled product.

Mechanism of Homocoupling:

The primary culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[6]

G cluster_0 Homocoupling Pathway A 2 x Arylboronic Acid (Ar-B(OH)₂) B Symmetrical Biaryl Byproduct (Ar-Ar) A->B Reductive Elimination C Pd(II) D Pd(0) C->D Reduction

Caption: The homocoupling side reaction pathway.

Factors Influencing Homocoupling:

  • Oxygen: Rigorous degassing of solvents and reaction mixtures is crucial to minimize homocoupling.[6]

  • Palladium Precursor: The use of Pd(II) precatalysts, such as Pd(OAc)₂, can sometimes lead to higher levels of homocoupling compared to Pd(0) sources like Pd₂(dba)₃, especially if the in situ reduction to Pd(0) is not efficient.[7]

  • Ligand Choice: The nature of the phosphine ligand can influence the stability of the Pd(0) catalyst and its susceptibility to oxidation.

A Comparative Guide to Analytical Characterization

The accurate identification and quantification of byproducts are paramount for optimizing reaction conditions and ensuring the purity of the final 4-aryl-2,6-dimethylbenzoic acid. A multi-technique approach is often necessary for a comprehensive analysis.

Technique Application for Byproduct Characterization Strengths Limitations
¹H NMR Spectroscopy Identification and quantification of the desired product, protodeboronation byproduct (arene), and homocoupling byproduct.Provides detailed structural information and allows for straightforward quantification via integration of characteristic signals.Signal overlap can occur in complex mixtures, potentially requiring 2D NMR techniques for unambiguous assignment.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton of the product and byproducts.Provides complementary structural information to ¹H NMR.Lower sensitivity and longer acquisition times compared to ¹H NMR.
Mass Spectrometry (LC-MS, GC-MS) Accurate mass determination of the product and byproducts, confirming their molecular formulas.High sensitivity and the ability to detect trace impurities. LC-MS is particularly useful for analyzing complex reaction mixtures.Isomeric compounds may not be distinguishable by mass alone. Ionization efficiency can vary between compounds, affecting quantification.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the product and byproducts.Excellent for assessing the purity of the final product and for quantifying the relative amounts of each component in a mixture.Requires the development of a suitable separation method. Does not provide structural information on its own.

Table 1. Comparison of analytical techniques for byproduct characterization.

Experimental Protocols: A Practical Approach

Protocol 1: Synthesis of a Representative 4-Aryl-2,6-dimethylbenzoic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromo-2,6-dimethylbenzoic acid with a substituted arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (3 equivalents)

  • Toluene

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Stir the mixture vigorously and heat to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Characterization of the Crude Reaction Mixture

¹H NMR Analysis:

  • Dissolve a small aliquot of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Identify the characteristic signals for the desired product, the protodeboronation byproduct (arene), and the homocoupling byproduct.

    • Desired Product: Look for the characteristic signals of the two coupled aryl rings and the methyl and carboxylic acid protons.

    • Protodeboronation Byproduct: The spectrum will show signals corresponding to the simple arene derived from the boronic acid.

    • Homocoupling Byproduct: The spectrum will show a set of signals corresponding to the symmetrical biaryl.

  • Quantify the relative amounts of each component by integrating their well-resolved signals.

LC-MS Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system equipped with a suitable C18 column.

  • Develop a gradient elution method to separate the components.

  • Identify the peaks corresponding to the desired product and byproducts based on their retention times and mass-to-charge ratios.

Visualizing the Reaction Landscape

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Byproduct Pathways A Pd(0)L₂ B Ar¹-Pd(II)L₂-X A->B Oxidative Addition (Ar¹-X) C Ar¹-Pd(II)L₂-Ar² B->C Transmetalation (Ar²-B(OH)₂) C->A Reductive Elimination D Desired Product (Ar¹-Ar²) C->D E Ar²-B(OH)₂ F Protodeboronation (Ar²-H) E->F Protonolysis G Homocoupling (Ar²-Ar²) E->G Pd(II), O₂

Caption: The Suzuki-Miyaura catalytic cycle and competing byproduct pathways.

G A Crude Reaction Mixture B Sample Preparation (Dissolution) A->B C ¹H NMR Analysis B->C D LC-MS Analysis B->D E Structural Identification C->E F Quantification C->F D->E D->F G Data Interpretation & Reporting E->G F->G

Caption: Experimental workflow for byproduct characterization.

Alternative Synthetic Routes: A Brief Comparison

While the Suzuki-Miyaura reaction is dominant, other cross-coupling methods can be employed for the synthesis of sterically hindered biaryls.

  • Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent as the organometallic partner. While powerful, the high reactivity of Grignard reagents can lead to lower functional group tolerance and the potential for side reactions such as Wurtz-type homocoupling of the Grignard reagent.

  • Stille Coupling: Employing organotin reagents, the Stille coupling is known for its tolerance of a wide range of functional groups. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.

Conclusion: A Pathway to Purer Products

The synthesis of 4-aryl-2,6-dimethylbenzoic acids is a challenging yet rewarding endeavor. A thorough understanding of the potential byproduct formation pathways, particularly protodeboronation and homocoupling in Suzuki-Miyaura reactions, is essential for the development of robust and efficient synthetic processes. By employing a combination of careful reaction optimization, rigorous exclusion of oxygen and water, and a multi-faceted analytical approach, researchers can effectively characterize and control the formation of these impurities, ultimately leading to higher yields of purer products. This guide serves as a foundational resource to empower scientists in their pursuit of complex molecular architectures.

References

  • BenchChem. (2025). Protodeboronation in Suzuki Reactions.
  • BenchChem. (2025). Preventing protodeboronation in Suzuki coupling of pyridylboronic acids.
  • Wikipedia. (n.d.). Protodeboronation.
  • BenchChem. (2025). Minimizing homocoupling in Suzuki reactions of dibromoarenes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
  • BenchChem. (2025). minimizing homocoupling in Suzuki reactions with bromopyridines.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Tang, W., & Senanayake, C. H. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 12(10), 1548-1551.
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for 4-Bromo-2,6-dimethylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 4-Bromo-2,6-dimethylbenzoic acid, a key chemical intermediate. As a senior application scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the methodological choices, ensuring a robust and defensible analytical strategy.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (MW: 229.07 g/mol ) is an aromatic carboxylic acid with a chemical structure that presents unique analytical challenges and considerations.[1][2][3] Its accurate quantification is critical in various stages of drug development, from synthesis process control to impurity profiling and stability testing. The presence of a bromine atom and a carboxylic acid functional group dictates the selection of appropriate analytical techniques and conditions to achieve the required sensitivity, selectivity, and robustness. This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical method hinges on a balance of factors including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and boiling point, detection by mass-to-charge ratio.Separation based on polarity, with highly selective and sensitive detection by mass-to-charge ratio of precursor and product ions.
Analyte Suitability Well-suited for non-volatile and thermally stable compounds.Requires derivatization for the carboxylic acid group to increase volatility.Highly versatile for a wide range of compounds, including those in complex matrices.
Selectivity Moderate to high, dependent on chromatographic resolution.High, based on both chromatographic separation and mass fragmentation patterns.Very high, due to the specificity of Multiple Reaction Monitoring (MRM).
Sensitivity Good, typically in the low µg/mL to ng/mL range.High, often reaching low ng/mL to pg/mL levels.Excellent, capable of detecting pg/mL to fg/mL concentrations.
**Typical Linearity (R²) **> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105% (post-derivatization)98-102%
Precision (%RSD) < 2%< 5%< 2%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. The benzene ring and carboxylic acid moiety in this compound provide strong UV absorbance, making this a suitable method for routine analysis and quality control. A reversed-phase C18 column is the stationary phase of choice due to the non-polar nature of the substituted benzene ring. The mobile phase is typically a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and retention.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Stock & Working Standards Calibrate Generate Calibration Curve Standard->Calibrate Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for this compound quantification.

Detailed Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (v/v). A gradient or isocratic elution can be optimized. For example, an isocratic method could use a 60:40 (v/v) mixture of acetonitrile and 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically around 230 nm).

  • Injection Volume: 10 µL.

3. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of the diluent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Validation Parameters (as per ICH Q2(R2) Guidelines): [4][5][6][7][8]

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standards in triplicate and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (System Precision): Inject one standard solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Perform the analysis on different days with different analysts and/or equipment. The %RSD between the datasets should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace analysis and impurity profiling. However, the carboxylic acid group of this compound is non-volatile and requires derivatization to be amenable to GC analysis.[9][10][11][12][13] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a common and effective derivatization strategy that replaces the active proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing volatility.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample & Dry Derivatize Derivatize with Silylating Agent Sample->Derivatize Inject Inject into GC Derivatize->Inject Standard Prepare & Derivatize Standards Calibrate Generate Calibration Curve Standard->Calibrate Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection (SIM/Scan) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into LC Filter->Inject Standard Prepare Stock & Working Standards Calibrate Generate Calibration Curve Standard->Calibrate Separate C18 Column Separation Inject->Separate Ionize ESI (Negative Mode) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate MRM Transition Detect->Integrate Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-2,6-dimethylbenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific waste management procedures to ensure laboratory safety, prevent chemical incompatibility hazards, and maintain regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Hazard Identification and Immediate Safety Precautions

Before handling this compound, it is imperative to understand its associated hazards. Based on data for structurally similar compounds, it is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1][2] Therefore, adherence to stringent safety protocols is not merely procedural—it is essential for personnel protection.

The foundation of safe handling is the correct use of Personal Protective Equipment (PPE). The following equipment is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE Category Item Specification & Rationale
Hand Protection Chemical-resistant gloves Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data to ensure protection against halogenated organic compounds.[3]
Eye Protection Safety goggles or face shield Must provide a complete seal or full-face protection to prevent contact with dust or splashes, which can cause severe eye irritation.[1][4]
Skin and Body Lab coat or chemical-resistant apron Worn over personal clothing, this provides a critical barrier against accidental spills and skin contact.[3]

| Respiratory | Chemical fume hood | All handling and weighing of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust particles.[3][5] |

The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is correct waste segregation. As a halogenated organic acid , it belongs to a specific hazardous waste stream.[6] Mixing this waste with other streams, such as non-halogenated solvents or inorganic acids, can lead to dangerous reactions, complicate the disposal process, and significantly increase disposal costs.[7][8]

The decision-making process for segregating this waste is outlined in the workflow below.

G cluster_0 start Waste Generated: This compound (solid or in solution) q1 Is the compound halogenated? (Contains F, Cl, Br, I) start->q1 ans1_yes YES (Contains Bromine) q1->ans1_yes Yes process1 Segregate into a designated 'HALOGENATED ORGANIC WASTE' container. ans1_yes->process1 warning CRITICAL: Do NOT mix with non-halogenated, inorganic, or reactive waste streams. process1->warning process2 Ensure waste container is compatible, properly sealed, and stored in a secondary containment tray. warning->process2 process3 Label the container clearly: 'HAZARDOUS WASTE' Full Chemical Name(s) Associated Hazards process2->process3 end_node Store in a cool, dry, well-ventilated Satellite Accumulation Area. Arrange for pickup by EHS. process3->end_node caption Disposal decision workflow for this compound.

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

Follow this protocol for the collection and disposal of waste containing this compound.

  • Identify the Correct Waste Container : Locate the designated container for "Halogenated Organic Waste".[6] This container must be made of a chemically resistant material such as borosilicate glass or high-density polyethylene (HDPE).[3] It must be in good condition with a secure, tightly sealing lid.[9]

  • Waste Collection : Carefully transfer the waste (whether solid or in a solvent) into the designated container. If transferring a solution, use a funnel to prevent spills. Do not fill the container beyond 90% of its capacity to allow for expansion.

  • Labeling : The waste container must be labeled clearly and accurately before or at the time the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]

    • If in a solution, list all components and their approximate concentrations.[6]

    • Appropriate hazard pictograms (e.g., irritant, toxic).

  • Storage : Keep the waste container sealed at all times, except when adding waste.[9] Store it in a designated Satellite Accumulation Area within the laboratory, which should be a cool, dry, and well-ventilated space.[3][10] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Final Disposal : Arrange for the collection of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3][11]

A Note on Neutralization : While the neutralization of simple corrosive wastes can sometimes be performed in the lab, it is not recommended for this compound.[7] Its toxic nature and complex structure mean that on-site treatment should only be attempted if explicitly permitted and guided by a specific, validated EHS protocol.[8] The default and safest method is disposal via professional services.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

For a Small Spill (Solid Powder):

  • Evacuate and Alert : Alert personnel in the immediate area.[3]

  • Don PPE : Before cleanup, put on all required PPE as detailed in Table 1.

  • Containment : Gently cover the spill with an inert absorbent material such as vermiculite, sand, or diatomite.[1][3] Do not use combustible materials like sawdust.[3] Avoid creating dust.[12]

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][13]

  • Decontamination : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]

  • Report : Report the spill to your laboratory supervisor and EHS department.[3]

First Aid:

  • If Swallowed : Rinse mouth with water and call a poison control center or doctor immediately.[4][14] Do not induce vomiting.[14]

  • If on Skin : Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1]

  • If in Eyes : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2] Seek medical attention if irritation persists.[15]

  • If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[1][2]

Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16] Halogenated organic compounds are of particular concern, and improper disposal can lead to significant penalties and environmental harm.[16][17] Adhering to the procedures in this guide will help ensure your laboratory remains in full compliance with these critical regulations.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from Bucknell University Environmental Health & Safety.
  • MedChemExpress. (2025). 4-Bromo-2-methylbenzoic acid-SDS.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-bromobenzoic acid.
  • ECHEMI. (n.d.). 4-Bromo-2-methylbenzoic acid SDS, 68837-59-2 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dimethylbenzoic acid.
  • Fluorochem Ltd. (2024). Safety Data Sheet - 4-Bromo-2-(difluoromethoxy)benzoic acid.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from Cornell Environmental Health and Safety.
  • Fisher Scientific. (2016). SAFETY DATA SHEET - 4-Bromo-2-methylbenzoic acid.
  • Santa Cruz Biotechnology. (2025). 4-Bromobenzoic acid Safety Data Sheet.
  • University of Waterloo. (n.d.). Waste Disposal Flowchart.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Bromo-3-hydroxy-4,6-dimethylbenzoic acid.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - 2-Bromo-4-methylbenzoic acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-bromobenzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • BenchChem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • National Academy of Sciences. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Greenflow. (2024). How to Dispose of Acids and Bases Safely: A Complete Guide.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • BenchChem. (n.d.). Navigating the Disposal of Aromatic Compounds: A Guide for Laboratory Professionals.

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Navigating the Safe Handling of 4-Bromo-2,6-dimethylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the requisite personal protective equipment (PPE) and procedural best practices for the safe handling and disposal of 4-Bromo-2,6-dimethylbenzoic acid. By understanding the inherent hazards and implementing the robust control measures outlined herein, you can foster a secure and efficient laboratory environment.

Hazard Identification and Risk Assessment

This compound (CAS No. 74346-19-3) is a substituted aromatic carboxylic acid that presents several health hazards. A thorough risk assessment is the foundational step in ensuring safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Hazard Statements for this compound: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a multi-faceted approach to personal protection, addressing potential routes of exposure including ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is not merely a procedural formality but a critical barrier against chemical exposure. The following recommendations are based on the specific hazards posed by this compound.

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Primary Protection: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards should be worn whenever handling this compound in solid or solution form.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as when transferring large quantities or preparing solutions, a full-face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.

Skin Protection

To prevent skin irritation, the use of appropriate chemical-resistant gloves and protective clothing is mandatory.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact with this compound.[3] However, for prolonged handling or in situations where immersion is possible, gloves with a higher level of chemical resistance, such as butyl rubber or Viton™, should be considered.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving can provide an extra layer of security.

  • Body Protection: A standard laboratory coat is the minimum requirement for body protection. For tasks involving larger quantities of the compound, a chemical-resistant apron or suit should be worn over the lab coat.

The following table summarizes recommended glove types for handling substituted benzoic acids:

Glove MaterialSplash ProtectionExtended Contact
NitrileGoodFair
Butyl RubberExcellentExcellent
Viton™ExcellentExcellent
NeopreneGoodGood

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.

Respiratory Protection

As this compound can cause respiratory irritation, particularly in its powdered form, appropriate respiratory protection is essential, especially when engineering controls such as fume hoods are not sufficient to minimize exposure.

  • For Low Dust Levels: In well-ventilated areas where minimal dust is expected, a NIOSH-approved N95 filtering facepiece respirator (dust mask) may be sufficient.[5][6]

  • For Higher Dust Levels or Poor Ventilation: In situations where significant dust may be generated or when working outside of a fume hood, a higher level of respiratory protection is required. A half-mask or full-facepiece respirator equipped with P100 particulate filters is recommended.[5][6][7] A full-facepiece respirator also offers the advantage of providing eye protection.[8]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure during the handling of this compound.

Pre-Handling Preparations
  • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble all Necessary Materials: Ensure all required PPE, spill cleanup materials, and waste containers are readily accessible before you begin.

Handling Procedure
  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Weighing and Transfer: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a spatula for transfers to avoid generating dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

Post-Handling
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Designate_Area Designate Fume Hood Review_SDS->Designate_Area Assemble_Materials Assemble PPE & Spill Kit Designate_Area->Assemble_Materials Don_PPE Don PPE Assemble_Materials->Don_PPE Weigh_Transfer Weigh & Transfer in Hood Don_PPE->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Decontaminate Decontaminate Workspace Prepare_Solution->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][10]

  • Remove contact lenses if present and easy to do.[9][11]

  • Seek immediate medical attention from an ophthalmologist.[9]

Skin Contact
  • Immediately remove contaminated clothing.

  • Wash the affected skin area with plenty of soap and water for at least 15 minutes.

  • If skin irritation persists, seek medical attention.

Inhalation
  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated aromatic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container. Do not mix with non-halogenated waste.

  • Container Management: The waste container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Method: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12][13][14]

Disposal_Plan cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Segregate_Waste Segregate Halogenated Waste Label_Container Label Container Clearly Segregate_Waste->Label_Container Close_Container Keep Container Closed Label_Container->Close_Container Store_Safely Store in Ventilated Area Close_Container->Store_Safely Contact_EHS Contact EHS/Licensed Vendor Store_Safely->Contact_EHS Follow_Regulations Follow Institutional & Local Regulations Contact_EHS->Follow_Regulations

Caption: Disposal plan for this compound waste.

By adhering to these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment. Always prioritize safety and consult your institution's specific safety guidelines.

References

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators.
  • Better Health Channel. (n.d.). Eye injuries - chemical burns.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Northwestern University. (2023, July). Respirator Selection.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine.
  • Insight Vision Center Optometry. (n.d.). Chemical Eye Injuries from Acids.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • NewYork-Presbyterian. (n.d.). Eye Injury: First Aid For Chemical Burns.
  • GOV.UK. (n.d.). Bromine: incident management.
  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
  • healthdirect. (n.d.). Objects or chemicals in the eye - after care and treatments.
  • High Five™ Gloves. (2008, May 19). Chemical Compatibility Guide.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • University of Colorado Colorado Springs Emergency & Safety Services. (n.d.). Glove Selection.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Phyathai Hospital. (n.d.). Treatment of Chemical Burn Wounds with First Aid and Proper Care.
  • Missouri Poison Center. (n.d.). Skin Exposure First Aid.
  • Accio. (2025, October 10). Mask for Chemical Handling: Best Protection & Safety.
  • 3M. (n.d.). Respirator Selection Guide.
  • Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report.
  • Bergamot. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Barber Healthcare. (n.d.). Chemical Resistance Chart.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Armour, M. A. (2003). Hazardous laboratory chemicals disposal guide. CRC press.

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×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dimethylbenzoic acid

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